Technical Documentation Center

4,7-Dimethyl-1,3-benzothiazol-2-amine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4,7-Dimethyl-1,3-benzothiazol-2-amine
  • CAS: 78584-08-4

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to the Synthesis of 4,7-Dimethyl-1,3-benzothiazol-2-amine

Abstract This technical guide provides an in-depth exploration of the synthesis of 4,7-Dimethyl-1,3-benzothiazol-2-amine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The 2...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the synthesis of 4,7-Dimethyl-1,3-benzothiazol-2-amine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The 2-aminobenzothiazole scaffold is a "privileged structure" known for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This document offers a detailed examination of the predominant synthetic methodologies, focusing on the underlying chemical principles and providing field-proven experimental protocols. It is designed to be a valuable resource for researchers, scientists, and professionals in the field of drug discovery, offering both theoretical understanding and practical guidance.

Introduction: The Significance of the 2-Aminobenzothiazole Scaffold

The benzothiazole moiety, a bicyclic system comprising a benzene ring fused to a thiazole ring, is a prominent feature in numerous pharmacologically active molecules.[4] Among its derivatives, 2-aminobenzothiazoles have garnered considerable attention due to their synthetic accessibility and the wide array of biological activities exhibited by their analogues.[1][5] The amino group at the 2-position serves as a versatile handle for synthetic modifications, enabling the facile introduction of various pharmacophores to modulate biological activity, solubility, and other pharmacokinetic properties.[6]

4,7-Dimethyl-1,3-benzothiazol-2-amine, in particular, is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.[7] Its derivatives have been investigated for their potential as kinase inhibitors, showcasing the importance of this scaffold in the development of targeted cancer therapies.[2][3] This guide will focus on the practical synthesis of this key intermediate, providing the necessary detail for its successful preparation in a laboratory setting.

Synthetic Pathways and Mechanistic Insights

The synthesis of 2-aminobenzothiazoles can be broadly approached through two primary and reliable routes: the direct thiocyanation of anilines followed by cyclization, and the oxidative cyclization of arylthioureas, famously known as the Hugerschoff reaction.[8][9]

Pathway A: Direct Thiocyanation of 3,6-Dimethylaniline

This is a widely employed and efficient one-pot method for the synthesis of 2-aminobenzothiazoles.[10] It involves the reaction of the corresponding aniline with a thiocyanate salt in the presence of an oxidizing agent, typically a halogen like bromine.

The proposed mechanism for this reaction involves a few key steps.[11] Initially, the thiocyanate salt and bromine react to form thiocyanogen, (SCN)₂, a highly reactive electrophile. The electron-rich aromatic ring of 3,6-dimethylaniline then undergoes electrophilic aromatic substitution, with the thiocyano group adding to the ring. The reaction is regioselective, with the thiocyano group adding ortho to the amino group. This is followed by an intramolecular nucleophilic attack of the amino group on the carbon of the thiocyano group, leading to the formation of the thiazole ring and subsequent aromatization to yield the final 2-aminobenzothiazole product.

G cluster_start Starting Materials cluster_reaction Reaction cluster_intermediate Intermediate cluster_cyclization Cyclization cluster_product Final Product 3,6-Dimethylaniline 3,6-Dimethylaniline Thiocyanation Thiocyanation 3,6-Dimethylaniline->Thiocyanation Thiocyanate Salt\n(e.g., KSCN, NH4SCN) Thiocyanate Salt (e.g., KSCN, NH4SCN) Thiocyanate Salt\n(e.g., KSCN, NH4SCN)->Thiocyanation Oxidizing Agent\n(e.g., Br2) Oxidizing Agent (e.g., Br2) Oxidizing Agent\n(e.g., Br2)->Thiocyanation Thiocyanated Aniline Thiocyanated Aniline Thiocyanation->Thiocyanated Aniline Electrophilic Aromatic Substitution Intramolecular Cyclization Intramolecular Cyclization Thiocyanated Aniline->Intramolecular Cyclization 4,7-Dimethyl-1,3-benzothiazol-2-amine 4,7-Dimethyl-1,3-benzothiazol-2-amine Intramolecular Cyclization->4,7-Dimethyl-1,3-benzothiazol-2-amine Ring Closure

Figure 1: General workflow for the synthesis of 4,7-Dimethyl-1,3-benzothiazol-2-amine via direct thiocyanation.
Pathway B: The Hugerschoff Reaction - Oxidative Cyclization of Arylthioureas

An alternative and historically significant method is the Hugerschoff reaction, which involves the oxidative cyclization of an N-arylthiourea.[8][12] This pathway first requires the synthesis of the corresponding arylthiourea from the aniline.

The mechanism of the Hugerschoff reaction is believed to proceed via an electrophilic attack of the oxidizing agent (e.g., bromine) on the sulfur atom of the thiourea, forming a sulfenyl bromide intermediate.[9] This is followed by an intramolecular electrophilic aromatic substitution, where the electron-rich aromatic ring attacks the electrophilic sulfur, leading to cyclization and the formation of the 2-aminobenzothiazole ring system after elimination of HBr.

G A Arylthiourea C Sulfenyl Halide Intermediate A->C + Br2 B Oxidizing Agent (e.g., Br2) B->C D Intramolecular Electrophilic Attack C->D Electrophilic Sulfur E Cyclized Intermediate D->E Ring Closure F Deprotonation & Aromatization E->F - H+ G 2-Aminobenzothiazole F->G - HBr

Figure 2: Simplified mechanism of the Hugerschoff reaction.

Experimental Protocol: Synthesis of 4,7-Dimethyl-1,3-benzothiazol-2-amine

The following protocol details the synthesis of 4,7-Dimethyl-1,3-benzothiazol-2-amine via the direct thiocyanation of 3,6-dimethylaniline. This method is often preferred for its one-pot nature and good yields.

Materials and Reagents:

  • 3,6-Dimethylaniline

  • Potassium thiocyanate (KSCN) or Ammonium thiocyanate (NH₄SCN)

  • Bromine (Br₂)

  • Glacial Acetic Acid

  • Ethanol

  • Sodium hydroxide (NaOH) solution

  • Distilled water

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser, dissolve 3,6-dimethylaniline (1.0 eq) and potassium thiocyanate (2.1 eq) in glacial acetic acid.

  • Bromine Addition: Cool the reaction mixture in an ice bath to 0-5 °C. While stirring vigorously, add a solution of bromine (1.0 eq) in glacial acetic acid dropwise from the dropping funnel over a period of 30-60 minutes, ensuring the temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Pour the reaction mixture into a beaker containing crushed ice and water. A precipitate will form.

  • Neutralization: Carefully neutralize the mixture with a cold aqueous solution of sodium hydroxide until the pH is approximately 8-9. This will precipitate the free base of the product.

  • Isolation: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield pure 4,7-Dimethyl-1,3-benzothiazol-2-amine as a crystalline solid.

Data Presentation

The following table summarizes key quantitative data for a typical synthesis of 4,7-Dimethyl-1,3-benzothiazol-2-amine.

ParameterValue
Starting Material 3,6-Dimethylaniline
Molecular Weight 121.18 g/mol
Reagents KSCN, Br₂
Solvent Glacial Acetic Acid
Reaction Temperature 0-10 °C (addition), RT (reaction)
Reaction Time 12-16 hours
Product 4,7-Dimethyl-1,3-benzothiazol-2-amine
Molecular Weight 178.26 g/mol
Typical Yield 75-85%
Appearance Crystalline solid

Applications in Drug Development

The 2-aminobenzothiazole scaffold is a cornerstone in modern medicinal chemistry.[6] Its derivatives have been extensively investigated and have shown a wide range of biological activities, making them attractive candidates for drug development.

  • Anticancer Agents: A significant number of 2-aminobenzothiazole derivatives have demonstrated potent anticancer activity.[2][3] They often act as inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival.[1]

  • Antimicrobial Agents: The scaffold has also been incorporated into molecules with significant antibacterial and antifungal properties.[5]

  • Neuroprotective Agents: Some 2-aminobenzothiazole derivatives have shown promise in the treatment of neurodegenerative diseases.[5]

  • Anti-inflammatory Agents: The anti-inflammatory potential of this class of compounds has also been an active area of research.[5]

The synthetic accessibility and the ease of functionalization of the 2-amino group make the 2-aminobenzothiazole scaffold an ideal starting point for the generation of large libraries of compounds for high-throughput screening in drug discovery programs.[13]

Conclusion

This technical guide has provided a comprehensive overview of the synthesis of 4,7-Dimethyl-1,3-benzothiazol-2-amine, a key intermediate in the development of novel therapeutic agents. The detailed experimental protocol, along with mechanistic insights into the primary synthetic routes, offers a practical resource for researchers in the field. The established importance of the 2-aminobenzothiazole scaffold in medicinal chemistry underscores the value of efficient and reliable synthetic methods for its derivatives. Further exploration of the structure-activity relationships of 4,7-Dimethyl-1,3-benzothiazol-2-amine analogues will undoubtedly lead to the discovery of new and improved drug candidates.

References

  • 2-Aminobenzothiazole As A Privileged Scaffold in Drug Discovery: Recent Advances and Challenges. (2023). International Advance Journal of Engineering, Science and Management (IAJESM).

  • Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. (2022). National Institutes of Health.

  • A one-pot strategy for the synthesis of 2-aminobenzothiazole in water by copper catalysis. (2012). Royal Society of Chemistry.

  • Synthesis of biologically active derivatives of 2-aminobenzothiazole. (2021). National Institutes of Health.

  • 2-Aminobenzothiazoles in anticancer drug design and discovery. (2023). National Institutes of Health.

  • Metal-free or transition-metal-catalyzed one-pot synthesis of 2-aminobenzothiazoles. (2017). Taylor & Francis Online.

  • 2-Aminobenzothiazoles in anticancer drug design and discovery. (2023). PubMed.

  • A Comprehensive Technical Guide to the Fundamental Reaction Mechanisms of 2-Aminobenzothiazole. (2025). BenchChem.

  • The Synthesis and Discovery of 2-Aminobenzothiazole: A Privileged Scaffold in Medicinal Chemistry. (2025). BenchChem.

  • 2-Aminobenzothiazoles in anticancer drug design and discovery. (2025). ResearchGate.

  • A facile one-pot procedure for the synthesis of 2-aminothiazole derivatives. (2012). HETEROCYCLES.

  • Synthesis of 2-aminobenzothiazole from electron donating N-arylthioureas. (2018). ResearchGate.

  • Possible mechanism for the synthesis of 2‐aminobenzothiazole. (2024). ResearchGate.

  • Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. (2023). National Institutes of Health.

  • 2-aminobenzothiazole: Significance and symbolism. (2024). Sprouts.

  • Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. (2011). Scholars Research Library.

  • Solid-Phase Synthesis of 2-Aminobenzothiazoles. (2009). National Institutes of Health.

  • Catalyst- and Additive-Free Method for the Synthesis of 2-Substituted Benzothiazoles from Aromatic Amines, Aliphatic Amines, and Elemental Sulfur. (2020). ACS Publications.

  • Recent Advances in the Application of 2-Aminobenzothiazole to the Multicomponent Synthesis of Heterocycles. (2024). PubMed.

  • Hugerschoff synthesis of 2-aminobenzothiazole from 1,... (2020). ResearchGate.

  • The proposed reaction mechanism for synthesis of 2-aminobenzothiazoles. (2018). ResearchGate.

  • Application Note: A Detailed Protocol for the Synthesis of 4-(6-bromo-1,3-benzothiazol-2-yl)aniline. (2025). BenchChem.

  • Synthesis and biological evaluation of 2- aminobenzothiazole derivatives. (2007). Indian Journal of Pharmaceutical Sciences.

  • Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (2021). MDPI.

  • m-NITRODIMETHYLANILINE. Organic Syntheses.

  • Synthesis of some substituted benzothiazole derivaties and its biological activities. (2009). International Journal of ChemTech Research.

  • Synthesis of Hemicyanine dyes derived from benzothiazole salts and 4, 4'- Bis- dimethylamino phenyl ketone. JETIR.

Sources

Exploratory

4,7-Dimethyl-1,3-benzothiazol-2-amine chemical properties

An In-Depth Technical Guide to 4,7-Dimethyl-1,3-benzothiazol-2-amine: Properties, Synthesis, and Applications Introduction 4,7-Dimethyl-1,3-benzothiazol-2-amine is a heterocyclic compound built upon the benzothiazole fra...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4,7-Dimethyl-1,3-benzothiazol-2-amine: Properties, Synthesis, and Applications

Introduction

4,7-Dimethyl-1,3-benzothiazol-2-amine is a heterocyclic compound built upon the benzothiazole framework, a fusion of benzene and thiazole rings. This particular derivative, featuring methyl groups at the 4th and 7th positions and an amino group at the 2nd position, has garnered significant attention in medicinal chemistry. The 2-aminobenzothiazole core is recognized as a "privileged scaffold," a molecular structure that is capable of binding to multiple biological targets, making it a valuable starting point for drug discovery campaigns.[1][2] Its derivatives have shown a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3][4]

This guide serves as a technical resource for researchers and drug development professionals, offering a comprehensive overview of the chemical properties, synthesis, reactivity, and biological significance of 4,7-Dimethyl-1,3-benzothiazol-2-amine.

Physicochemical and Structural Properties

The fundamental properties of 4,7-Dimethyl-1,3-benzothiazol-2-amine are summarized below. These characteristics are foundational for its handling, characterization, and application in synthetic and biological studies.

PropertyValueSource
Molecular Formula C₉H₁₀N₂S[1]
Molecular Weight 178.26 g/mol [1]
CAS Number 78584-08-4[1]
Appearance Typically a solid at room temperatureInferred
Canonical SMILES CC1=CC=C2C(=C1)SC(=N)N2Inferred
IUPAC Name 4,7-Dimethyl-1,3-benzothiazol-2-amine[1]

Synthesis and Manufacturing

The synthesis of the 2-aminobenzothiazole scaffold is a well-established process in organic chemistry, pivotal for accessing its diverse derivatives.

General Synthetic Approach: Oxidative Cyclization

A classic and robust method for synthesizing 2-aminobenzothiazoles is the oxidative cyclization of a corresponding arylthiourea, often referred to as the Hugershoff reaction.[5] A more direct approach involves the reaction of a substituted aniline with a thiocyanate salt in the presence of an oxidizing agent like bromine. This pathway offers an efficient route to the desired heterocyclic core.[1][6]

G cluster_start Starting Material cluster_reagents Reagents cluster_process Process cluster_product Product A 4,7-Dimethylaniline C Thiocyanation & Oxidative Cyclization A->C Step 1 B Sodium Thiocyanate (NaSCN) + Bromine (Br₂) B->C Step 2 D 4,7-Dimethyl-1,3-benzothiazol-2-amine C->D Formation

Caption: General workflow for the synthesis of 2-aminobenzothiazoles.

Detailed Experimental Protocol

The following protocol outlines a typical laboratory-scale synthesis of 4,7-Dimethyl-1,3-benzothiazol-2-amine.

Objective: To synthesize 4,7-Dimethyl-1,3-benzothiazol-2-amine from 4,7-dimethylaniline.

Materials:

  • 4,7-Dimethylaniline

  • Sodium thiocyanate (NaSCN)

  • Bromine (Br₂)

  • Glacial Acetic Acid

  • Sodium Hydroxide (NaOH) solution

  • Ethanol

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4,7-dimethylaniline in glacial acetic acid.

  • Reagent Addition: Add sodium thiocyanate to the solution and stir until dissolved. Cool the mixture in an ice bath.

  • Bromination: Add bromine dropwise to the cooled, stirring mixture. An exothermic reaction will occur. Maintain the temperature below 10 °C during the addition.

  • Reflux: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for approximately 16 hours.[1]

  • Precipitation: Cool the mixture to room temperature and pour it into a beaker of ice water. Neutralize the solution with a sodium hydroxide solution until a precipitate forms.

  • Isolation & Purification: Collect the solid precipitate by vacuum filtration and wash it thoroughly with water. Recrystallize the crude product from ethanol to yield purified 4,7-Dimethyl-1,3-benzothiazol-2-amine.[1]

Modern Synthetic Methodologies

While traditional methods are reliable, modern approaches focus on improving efficiency, yield, and sustainability. These include:

  • Microwave-Assisted Synthesis: Reduces reaction times significantly and often improves yields.[1]

  • Transition Metal Catalysis: Nickel-catalyzed cyclization and other metal-mediated reactions offer alternative, efficient pathways to the benzothiazole core.[1][7]

  • Green Chemistry Approaches: The use of aqueous media, reusable catalysts, and solvent-free conditions are being explored to create more environmentally friendly syntheses.[8][9]

Spectral Characterization

Unambiguous structural confirmation is critical. The following spectral data are characteristic of 4,7-Dimethyl-1,3-benzothiazol-2-amine.

TechniqueObservationInterpretation
¹H NMR ~7.0-7.5 ppm (m, 2H)~4.5-5.5 ppm (br s, 2H)~2.4 ppm (s, 3H)~2.3 ppm (s, 3H)Aromatic protons (H-5, H-6).Amine protons (-NH₂), exchangeable with D₂O.[10]Methyl protons at C-4 or C-7.Methyl protons at C-7 or C-4.
¹³C NMR ~168 ppm~148-150 ppm~120-135 ppm~18-21 ppmThiazole carbon (C-2, attached to N and S).Quaternary aromatic carbons (C-3a, C-7a).Aromatic carbons (C-4, C-5, C-6, C-7).Methyl carbons (-CH₃).
IR (cm⁻¹) 3400-3250 (two bands)1650-1580~16401335-1250Asymmetric and symmetric N-H stretching of a primary amine.[11]N-H bending vibration.[11]C=N stretching of the thiazole ring.[12]Aromatic C-N stretching.[10]
Mass Spec. M⁺ at m/z = 178Molecular ion peak corresponding to the molecular weight.[1]Fragmentation may involve loss of methyl groups or cleavage of the thiazole ring.

Chemical Reactivity and Derivatization

The 2-aminobenzothiazole scaffold is highly reactive and serves as a versatile intermediate for constructing more complex, pharmacologically active molecules.[2][13] The primary sites of reactivity are the exocyclic amino group and the aromatic ring.

Caption: Key reactive sites for derivatization of the scaffold.

  • Reactions at the Amino Group: The C2-NH₂ group is a potent nucleophile. It readily reacts with electrophilic reagents such as acid chlorides, isocyanates, and aldehydes to form amides, ureas, and Schiff bases, respectively.[13] This functionalization is a common strategy for modulating the biological activity of the parent molecule.[2]

  • Reactions on the Benzene Ring: The benzene portion of the scaffold can undergo electrophilic aromatic substitution. The positions of these reactions are directed by the existing substituents (the fused thiazole ring and the two methyl groups).

Pharmacological Significance and Applications

4,7-Dimethyl-1,3-benzothiazol-2-amine and its related structures are of profound interest in drug development due to their wide array of biological activities.

  • Anticancer Potential: The compound has demonstrated promising cytotoxicity against human cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer).[1] The benzothiazole scaffold is known to target various enzymes and pathways implicated in cancer, such as protein kinases and topoisomerases.[2][14]

  • Antimicrobial Activity: Significant antibacterial properties have been reported. It has shown efficacy against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.[1] Some derivatives are being investigated as selective inhibitors of bacterial enzymes, offering a potential therapeutic window for antibacterial applications.[1]

  • Enzyme Inhibition: The scaffold has been investigated for its potential to inhibit various enzymes. For example, certain derivatives are explored as inhibitors of aldose reductase (ALR2) and PPAR-γ, targets relevant to complications of Type 2 Diabetes.[1]

  • Other Biological Activities: Beyond these areas, the broader family of 2-aminobenzothiazoles exhibits antiviral, antioxidant, anti-inflammatory, and neuroprotective effects, making this a truly versatile template for medicinal chemists.[1][4]

Conclusion

4,7-Dimethyl-1,3-benzothiazol-2-amine is a chemically tractable and biologically significant molecule. Its straightforward synthesis, well-defined spectral characteristics, and versatile reactivity make it an ideal building block for creating novel chemical entities. The demonstrated anticancer and antimicrobial activities provide a strong rationale for its continued exploration in drug discovery and development programs. As a privileged scaffold, it represents a valuable starting point for generating libraries of compounds aimed at a diverse set of therapeutic targets.

References

  • BenchChem. (n.d.). 4,7-Dimethyl-1,3-benzothiazol-2-amine | CAS 78584-08-4.
  • Al-Ostath, A., et al. (n.d.). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. PMC - PubMed Central.
  • Dadmal, T. L., et al. (2017). Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: a review. New Journal of Chemistry.
  • Royal Society of Chemistry. (n.d.). Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: a review. New Journal of Chemistry (RSC Publishing).
  • BenchChem. (n.d.). A Comprehensive Technical Guide to the Fundamental Reaction Mechanisms of 2-Aminobenzothiazole.
  • ResearchGate. (n.d.). Reactions of 2-aminobenzothiazole. Download Scientific Diagram.
  • Journal of Pharmaceutical and Biological Sciences. (2023). Synthesis and various biological activities of benzothiazole derivative: A review.
  • American Society for Microbiology. (n.d.). Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis. PMC - NIH.
  • MDPI. (n.d.). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry.
  • Der Pharma Chemica. (n.d.). Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance.
  • ResearchGate. (n.d.). Synthesis of benzothiazoles and biologically active derivatives from 2-aminothiophenol.
  • Organic Chemistry Portal. (n.d.). Benzothiazole synthesis.
  • National Center for Biotechnology Information. (n.d.). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives.
  • ResearchGate. (n.d.). Theoretical FT-IR spectrum of benzothiazole. Download Scientific Diagram.
  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines.
  • LibreTexts. (2024). 24.10: Spectroscopy of Amines. Chemistry LibreTexts.

Sources

Foundational

4,7-Dimethyl-1,3-benzothiazol-2-amine CAS number 78584-08-4

An In-depth Technical Guide to 4,7-Dimethyl-1,3-benzothiazol-2-amine (CAS: 78584-08-4): A Privileged Scaffold in Modern Drug Discovery Abstract This technical guide provides a comprehensive overview of 4,7-Dimethyl-1,3-b...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4,7-Dimethyl-1,3-benzothiazol-2-amine (CAS: 78584-08-4): A Privileged Scaffold in Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 4,7-Dimethyl-1,3-benzothiazol-2-amine (CAS No. 78584-08-4), a heterocyclic compound that belongs to the esteemed 2-aminobenzothiazole family. While specific research on this particular derivative is emerging, the 2-aminobenzothiazole core is a well-established "privileged scaffold" in medicinal chemistry, recognized for its versatile therapeutic potential.[1][2] This document synthesizes available data on 4,7-Dimethyl-1,3-benzothiazol-2-amine and contextualizes its significance by drawing upon the extensive research conducted on structurally related compounds. We will delve into its physicochemical properties, established synthetic methodologies, and known biological activities, including anticancer and antimicrobial effects.[2] Furthermore, this guide presents detailed experimental protocols for its synthesis and biological evaluation, designed to equip researchers, scientists, and drug development professionals with the foundational knowledge required to explore its therapeutic promise.

The 2-Aminobenzothiazole Scaffold: A Cornerstone of Medicinal Chemistry

The benzothiazole ring system, which consists of a benzene ring fused to a thiazole ring, is a structural motif present in numerous biologically active molecules.[1] The addition of an amino group at the 2-position creates the 2-aminobenzothiazole (2-ABT) scaffold, a moiety that has garnered immense interest in drug discovery.[1] This interest stems from several key factors:

  • Synthetic Tractability: The 2-ABT core is readily synthesized and can be easily functionalized, allowing for the creation of large, diverse chemical libraries for high-throughput screening.[3]

  • Broad Biological Activity: Derivatives of 2-ABT have demonstrated a remarkable range of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, antifungal, and neuroprotective properties.[1][2][4][5]

  • Target Versatility: The scaffold's unique electronic and structural features enable it to interact with a wide array of biological targets, such as kinases, enzymes, and receptors, making it a valuable starting point for developing targeted therapies.[1][6]

4,7-Dimethyl-1,3-benzothiazol-2-amine represents a specific iteration of this powerful scaffold, with methyl groups at the 4th and 7th positions that can influence its steric and electronic properties, potentially fine-tuning its binding affinity and selectivity for specific biological targets.[2]

Physicochemical Properties

The fundamental properties of 4,7-Dimethyl-1,3-benzothiazol-2-amine are summarized below. This data is critical for experimental design, including solvent selection, dosage calculations, and analytical method development.

PropertyValueReference
CAS Number 78584-08-4[2][7]
Molecular Formula C₉H₁₀N₂S[2][7]
Molecular Weight 178.26 g/mol [2]
InChI Key FHUBACQXVCSGNR-UHFFFAOYSA-N[2]
Appearance (Typically a solid, color may vary)N/A
Purity (Available in various purity grades for research)N/A

For research use only. Not for human or veterinary use. [2]

Synthesis and Characterization

The synthesis of 2-aminobenzothiazole derivatives is well-documented. A common and effective method involves the electrophilic cyclization of a substituted aniline derivative.

Synthetic Protocol: Hugershoff Reaction

A standard methodology for preparing 4,7-Dimethyl-1,3-benzothiazol-2-amine involves the reaction of the corresponding aniline with a thiocyanate salt in the presence of a halogen, typically bromine.[2] This classic approach, a variation of the Hugershoff reaction, provides a reliable route to the desired heterocyclic core.

Step-by-Step Protocol:

  • Dissolution: Dissolve 4,7-dimethylaniline (1 equivalent) in glacial acetic acid in a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.

  • Thiocyanate Addition: Add sodium thiocyanate or potassium thiocyanate (1.1 equivalents) to the solution and stir until fully dissolved.

  • Cooling: Cool the reaction mixture in an ice bath to a temperature below 10°C. This is a critical step to control the exothermicity of the subsequent bromination.

  • Bromination: Add a solution of bromine (1 equivalent) in glacial acetic acid dropwise via the dropping funnel. The rate of addition must be carefully controlled to maintain the low temperature. The formation of an intermediate salt is often observed.

  • Reflux: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Heat the reaction mixture to reflux for a period of 12-16 hours to drive the cyclization to completion.[2]

  • Precipitation: Cool the reaction mixture and pour it into a beaker of ice water. Neutralize the solution with a base, such as sodium hydroxide (NaOH) solution, until a precipitate forms. The change in pH facilitates the precipitation of the free amine product.

  • Isolation & Purification: Filter the crude product using a Büchner funnel, wash thoroughly with water to remove residual salts, and dry. Recrystallization from a suitable solvent, such as ethanol, is performed to yield the purified 4,7-Dimethyl-1,3-benzothiazol-2-amine.[2]

Synthesis Workflow Diagram

G cluster_start Starting Materials cluster_process Reaction Steps cluster_end Final Product A 4,7-Dimethylaniline D 1. Mix Aniline & Thiocyanate in Glacial Acetic Acid A->D B NaSCN / KSCN B->D C Bromine in Glacial Acetic Acid F 3. Dropwise Addition of Bromine Solution C->F E 2. Cool to <10°C D->E Control Exotherm E->F G 4. Reflux for 16h F->G Induce Cyclization H 5. Quench in Ice Water & Neutralize with NaOH G->H Precipitation I 6. Filter & Wash Solid H->I J Recrystallize from Ethanol I->J K Purified 4,7-Dimethyl-1,3- benzothiazol-2-amine J->K

Caption: Workflow for the synthesis of 4,7-Dimethyl-1,3-benzothiazol-2-amine.

Structural Characterization

Following synthesis, the identity and purity of the compound must be rigorously confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure by identifying the chemical shifts and coupling constants of the protons and carbons, ensuring the correct placement of the methyl and amine groups.[8][9]

  • Mass Spectrometry (MS): MS analysis confirms the molecular weight of the compound (178.26 g/mol ).[8][9]

  • Infrared (IR) Spectroscopy: IR spectroscopy identifies characteristic functional groups, such as the N-H stretches of the primary amine and the C=N bond within the thiazole ring.[8][9]

Applications in Drug Discovery and Development

The 2-aminobenzothiazole scaffold is a prolific source of hits in drug discovery campaigns. 4,7-Dimethyl-1,3-benzothiazol-2-amine is noted for its potential in several therapeutic areas.

Biological Activities

Research into this compound and its close analogs has revealed a spectrum of biological activities.

ActivityTarget/Cell LineObservationsReference
Anticancer MCF-7 (Breast Cancer), HeLa (Cervical Cancer)Demonstrates promising cytotoxicity against human cancer cell lines.[2]
Antimicrobial Staphylococcus aureus, Escherichia coliExhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria.[2]
Enzyme Inhibition Kinases, Aldose Reductase (ALR2), PPAR-γInvestigated as a potential enzyme inhibitor; the 2-ABT core is a known kinase inhibitor scaffold.[2][6]
Putative Mechanism of Action: Kinase Inhibition

Many 2-aminobenzothiazole derivatives exert their anticancer effects by inhibiting protein kinases.[6] Kinases are enzymes that play a critical role in cell signaling pathways that control cell growth, proliferation, and survival. In many cancers, these signaling pathways become hyperactive. By binding to the active site of a kinase, a 2-ABT derivative can block its function, thereby halting the aberrant signaling cascade and inducing cancer cell death (apoptosis).[1]

Representative Signaling Pathway Diagram

GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor RAS RAS Receptor->RAS Activates RAF RAF Kinase RAS->RAF MEK MEK Kinase RAF->MEK ERK ERK Kinase MEK->ERK TF Transcription Factors ERK->TF Response Cell Proliferation, Survival TF->Response Inhibitor 4,7-Dimethyl-1,3- benzothiazol-2-amine Inhibitor->RAF Inhibition

Caption: Hypothetical inhibition of the RAF kinase in the MAPK/ERK pathway.

Key Experimental Protocol: In Vitro Cytotoxicity Assay

To validate the anticancer potential of 4,7-Dimethyl-1,3-benzothiazol-2-amine, a standard cytotoxicity assay, such as the MTT assay, is essential. This protocol provides a robust framework for quantifying the compound's effect on cancer cell viability.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the compound against a cancer cell line (e.g., MCF-7).

Materials:

  • MCF-7 cells

  • DMEM media with 10% FBS

  • 4,7-Dimethyl-1,3-benzothiazol-2-amine (dissolved in DMSO)

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • 96-well plates

  • Plate reader (570 nm)

Step-by-Step Protocol:

  • Cell Seeding: Plate MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare a serial dilution of the test compound in culture media. Remove the old media from the wells and add 100 µL of the compound-containing media to the respective wells. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂. The incubation time is critical and should be optimized for the specific cell line.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan precipitate.

  • Solubilization: Carefully remove the media and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Cytotoxicity Assay Workflow Diagram

A 1. Seed Cancer Cells in 96-well plate B 2. Incubate 24h (Cell Adhesion) A->B C 3. Treat with Serial Dilutions of Test Compound B->C D 4. Incubate 48-72h C->D E 5. Add MTT Reagent D->E F 6. Incubate 4h (Formazan Formation) E->F G 7. Solubilize Crystals with DMSO F->G H 8. Read Absorbance at 570 nm G->H I 9. Calculate % Viability & Determine IC50 H->I

Sources

Exploratory

Introduction: The Benzothiazole Scaffold in Modern Chemistry

An In-Depth Technical Guide to the Molecular Structure of 4,7-Dimethyl-1,3-benzothiazol-2-amine The benzothiazole core, a heterocyclic system featuring a benzene ring fused to a thiazole ring, represents a "privileged sc...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Molecular Structure of 4,7-Dimethyl-1,3-benzothiazol-2-amine

The benzothiazole core, a heterocyclic system featuring a benzene ring fused to a thiazole ring, represents a "privileged scaffold" in medicinal chemistry and materials science.[1][2] Compounds built upon this framework are not mere synthetic curiosities; they are foundational components in a vast array of biologically active agents and functional materials.[2] The inherent structural rigidity, electron-rich nature, and versatile substitution patterns of the benzothiazole ring system allow for precise tuning of steric and electronic properties, making it an ideal template for interacting with diverse biological targets.[3]

This guide focuses specifically on 4,7-Dimethyl-1,3-benzothiazol-2-amine (CAS 78584-08-4), a derivative that has garnered significant interest. The strategic placement of two methyl groups on the benzene ring and an amine group on the thiazole moiety imparts a unique combination of lipophilicity and hydrogen-bonding capability. These features are critical for its function as a key intermediate in the development of novel therapeutics, including antimicrobial, anticancer, and enzyme-inhibiting agents.[1] This document provides a detailed exploration of its molecular architecture, the experimental methodologies used for its structural confirmation, and the direct influence of its structure on its chemical behavior and potential applications.

Molecular Architecture and Electronic Profile

The structural identity of 4,7-Dimethyl-1,3-benzothiazol-2-amine is defined by its constituent atoms and their spatial arrangement. Understanding this architecture is fundamental to predicting its reactivity and biological interactions.

Core Structure and Substituent Effects

The molecule consists of a bicyclic heteroaromatic system with three key functional groups whose interplay dictates its overall character.

G start Start: 4,7-Dimethylaniline + NaSCN step1 Dissolve in Glacial Acetic Acid start->step1 step2 Add Br2 / Acetic Acid (Dropwise, 0°C) step1->step2 step3 Reflux (~16 hours) step2->step3 step4 Precipitate in Ice Water + NaOH step3->step4 step5 Filter & Recrystallize (Ethanol) step4->step5 end Product: 4,7-Dimethyl-1,3- benzothiazol-2-amine step5->end

Caption: Workflow for the synthesis of the title compound.

This self-validating protocol relies on the distinct chemical properties of the intermediate and final product. The precipitation upon neutralization and the specific solubility for recrystallization provide checkpoints for successful synthesis.

Spectroscopic Elucidation Workflow

Confirming the molecular structure post-synthesis is a critical, non-negotiable step. A multi-technique spectroscopic approach provides orthogonal data points that, when combined, leave no ambiguity as to the molecule's identity.

G cluster_workflow Structural Elucidation Workflow cluster_techniques Spectroscopic Analysis cluster_data Data Interpretation sample Purified Sample 4,7-Dimethyl-1,3-benzothiazol-2-amine nmr NMR Spectroscopy ¹H NMR: Proton environment ¹³C NMR: Carbon skeleton sample->nmr ms Mass Spectrometry ESI-MS/HRMS: Molecular weight & formula sample->ms ir IR Spectroscopy Functional group identification (N-H, C=N) sample->ir nmr_data NMR Data Chemical shifts, coupling patterns, integration nmr->nmr_data ms_data MS Data Exact mass [M+H]⁺ ms->ms_data ir_data IR Data Vibrational frequencies (cm⁻¹) ir->ir_data confirmation Structure Confirmed | { All data consistent with proposed structure} nmr_data->confirmation ms_data->confirmation ir_data->confirmation

Caption: Logical workflow for spectroscopic structure confirmation.

Expected Spectroscopic Data:

TechniqueFeatureExpected ObservationRationale
¹H NMR Aromatic Protons2 singlets or narrow doublets (δ 6.8-7.5 ppm)Protons on the benzene ring at positions 5 and 6.
Methyl Protons2 singlets (δ 2.2-2.5 ppm), 3H eachTwo distinct, non-equivalent -CH₃ groups.
Amine Protons1 broad singlet (δ ~5.0-6.0 ppm), 2H-NH₂ protons, often broad due to quadrupole effects and exchange.
¹³C NMR Aromatic CarbonsMultiple signals (δ 110-155 ppm)Carbons of the benzothiazole ring system.
Methyl Carbons2 signals (δ 15-25 ppm)Carbons of the two -CH₃ groups.
C2 Carbon1 signal (δ > 160 ppm)Carbon atom of the C=N bond adjacent to the amine.
HRMS (ESI+) [M+H]⁺m/z ≈ 179.0637Corresponds to the exact mass of the protonated molecule (C₉H₁₁N₂S⁺).
IR Spec. N-H StretchBroad band ~3300-3450 cm⁻¹Characteristic of the primary amine (-NH₂) group.
C=N StretchSharp peak ~1620-1650 cm⁻¹Thiazole ring imine bond vibration.
C-H StretchPeaks ~2900-3100 cm⁻¹Aromatic and aliphatic C-H bonds.

Structure-Driven Applications in Drug Discovery

The specific molecular structure of 4,7-Dimethyl-1,3-benzothiazol-2-amine is directly responsible for its utility as a scaffold in drug development.

  • Antimicrobial Activity: The benzothiazole core is a known pharmacophore that can interfere with bacterial processes. Derivatives have shown efficacy against strains like Staphylococcus aureus and Escherichia coli, potentially by inhibiting essential enzymes like bacterial topoisomerases. [1]The 2-amino group serves as a key anchor point for building more complex molecules to enhance this activity.

  • Anticancer Potential: The planar, electron-rich ring system can intercalate with DNA or bind to the active sites of enzymes crucial for cancer cell proliferation. Cytotoxicity studies have demonstrated its potential against human cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). [1]* Enzyme Inhibition: This compound is a valuable starting point for designing targeted enzyme inhibitors. For example, the 2-aminobenzothiazole structure is being explored for its interaction with targets like aldose reductase (ALR2) and PPAR-γ, which are relevant in complex diseases such as Type 2 Diabetes. [1]

Conclusion

4,7-Dimethyl-1,3-benzothiazol-2-amine is more than a simple chemical intermediate; it is a carefully designed molecular entity. Its rigid heterocyclic core, modulated by the electronic effects of its dimethyl substituents and the functional handle of its amino group, provides a robust platform for chemical exploration. The synthetic routes are well-established, and its structure can be unequivocally confirmed through a standard suite of spectroscopic techniques. The direct correlation between its molecular architecture and its significant biological potential underscores its importance for researchers, scientists, and drug development professionals seeking to create next-generation therapeutics.

References

  • Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. MDPI. [Link]

  • Benzo(d)thiazol-2-amine | C7H6N2S | CID 8706. PubChem. [Link]

  • Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. Der Pharma Chemica. [Link]

  • Crystal structure of N,N,N-tris[(1,3-benzothiazol-2-yl)methyl]amine. National Institutes of Health (NIH). [Link]

  • (PDF) Crystal structure of 4-(benzo[d]thiazol-2-yl)-1,2-dimethyl-1H-pyrazol-3(2H)-one. ResearchGate. [Link]

  • Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis. National Institutes of Health (NIH). [Link]

  • Crystal structure of 1-amino-3-(4-chlorophenyl)-2-cyano-3H-benzot[4][5]hiazolo[3,2-a]pyridine-4-carboxamide. International Union of Crystallography (IUCr). [Link]

  • N,N-Dimethyl-4-amino-2,1,3-benzothiadiazole: Synthesis and Luminescent Solvatochromism. MDPI. [Link]

  • Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analyses. Scirp.org. [Link]

  • 4-Amino-2,1,3-benzothiadiazole. NIST WebBook. [Link]

  • 2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices. MDPI. [Link]

  • Crystals of 4,7-Di-2-thienyl-2,1,3-benzothiadiazole and Its Derivative with Terminal Trimethylsilyl Substituents: Synthesis, Growth, Structure, and Optical-Fluorescent Properties. MDPI. [Link]

  • Benzothiazole synthesis. Organic Chemistry Portal. [Link]

  • Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. Royal Society of Chemistry. [Link]

  • Benzothiazoles. AMERICAN ELEMENTS®. [Link]

Sources

Foundational

The Multifaceted Biological Profile of 4,7-Dimethyl-1,3-benzothiazol-2-amine: A Technical Guide for Drug Discovery Professionals

Foreword The landscape of modern drug discovery is characterized by an ever-present demand for novel molecular scaffolds that can address complex disease pathologies. Among the privileged heterocyclic structures, the 2-a...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

The landscape of modern drug discovery is characterized by an ever-present demand for novel molecular scaffolds that can address complex disease pathologies. Among the privileged heterocyclic structures, the 2-aminobenzothiazole core has emerged as a remarkably versatile template, giving rise to compounds with a broad spectrum of pharmacological activities. This technical guide focuses on a specific, yet highly promising derivative: 4,7-Dimethyl-1,3-benzothiazol-2-amine. Herein, we delve into the synthesis, established biological activities, and mechanistic underpinnings of this compound, offering a comprehensive resource for researchers, scientists, and professionals engaged in the pursuit of innovative therapeutics. Our exploration is grounded in a synthesis of peer-reviewed literature and preclinical data, providing both a foundational understanding and actionable insights for future research and development endeavors.

Chemical Identity and Synthesis

4,7-Dimethyl-1,3-benzothiazol-2-amine, with a molecular formula of C9H10N2S and a molecular weight of 178.26 g/mol , serves as a key intermediate in the synthesis of a diverse array of biologically active molecules.[1] The structural integrity of the benzothiazole nucleus, coupled with the specific substitution pattern of the dimethyl and amine groups, confers a unique physicochemical profile that dictates its interaction with biological targets.

Synthetic Pathways: A Rationale-Driven Approach

The efficient synthesis of 4,7-Dimethyl-1,3-benzothiazol-2-amine is paramount for its exploration in drug discovery programs. A prevalent and effective method involves the cyclization of substituted aniline derivatives.[1] A common approach is the reaction of 4,7-dimethylaniline with sodium thiocyanate in the presence of bromine and glacial acetic acid, followed by reflux.[1] This reaction proceeds through an electrophilic substitution to form the intermediate thiazole ring, which is subsequently precipitated and recrystallized.[1]

Another notable synthetic route is the cyclization of 4,7-dimethyl-2-thioureidoanisole under acidic conditions.[1] The choice of synthetic strategy is often dictated by factors such as precursor availability, desired yield, and scalability. Modern advancements, including microwave-assisted synthesis and transition metal catalysis, offer avenues for optimizing reaction times and improving overall efficiency.[1]

Synthesis_Workflow cluster_start Starting Materials cluster_process Reaction cluster_intermediate Intermediate Formation cluster_purification Purification cluster_product Final Product 4,7-dimethylaniline 4,7-dimethylaniline Reflux Reflux 4,7-dimethylaniline->Reflux Sodium_Thiocyanate Sodium_Thiocyanate Sodium_Thiocyanate->Reflux Bromine Bromine Bromine->Reflux Glacial_Acetic_Acid Glacial_Acetic_Acid Glacial_Acetic_Acid->Reflux Thiazole_Ring_Formation Thiazole_Ring_Formation Reflux->Thiazole_Ring_Formation Electrophilic Substitution Precipitation Precipitation Thiazole_Ring_Formation->Precipitation Recrystallization Recrystallization Precipitation->Recrystallization Final_Compound 4,7-Dimethyl-1,3- benzothiazol-2-amine Recrystallization->Final_Compound

General synthetic workflow for 4,7-Dimethyl-1,3-benzothiazol-2-amine.

Spectrum of Biological Activity

The 2-aminobenzothiazole scaffold is a well-established pharmacophore, and 4,7-Dimethyl-1,3-benzothiazol-2-amine is no exception, exhibiting a compelling range of biological activities. These properties underscore its potential as a lead compound for the development of novel therapeutic agents.

Antimicrobial Properties

Derivatives of 2-aminobenzothiazole have demonstrated significant antimicrobial activity against a variety of pathogens.[1] Studies have shown that 4,7-Dimethyl-1,3-benzothiazol-2-amine and its analogues exhibit inhibitory effects against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[1][2] The mechanism of antibacterial action is often attributed to the inhibition of essential bacterial enzymes.[3] For instance, molecular docking studies have suggested that these compounds can inhibit MurB, an enzyme crucial for bacterial cell wall synthesis.[3] Furthermore, antifungal activity has also been reported, with proposed mechanisms involving the inhibition of fungal enzymes like CYP51.[3]

The antimicrobial potential of this scaffold extends to more challenging pathogens as well. Research has identified 2-amino benzothiazoles with bactericidal activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.[4]

Anticancer Potential

A significant body of research points to the potent anticancer activity of 2-aminobenzothiazole derivatives.[5] Specifically, 4,7-Dimethyl-1,3-benzothiazol-2-amine has shown promising cytotoxicity against various human cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer).[1] The antitumor properties of novel 2-(4-aminophenyl)benzothiazoles are particularly noteworthy, exhibiting a unique mechanistic class distinct from many clinically used chemotherapeutic agents.[5]

The mechanism of anticancer action is often multifaceted. In sensitive cancer cell lines, these compounds can induce the expression of cytochrome P450 CYP1A1.[5] This induction is a critical step in their bioactivation to metabolites that exert cytotoxic effects. Furthermore, some derivatives have been shown to induce apoptosis and cause cell cycle arrest in cancer cells.[6] For instance, certain benzothiazole derivatives have been found to inhibit both the AKT and ERK signaling pathways, which are crucial for cancer cell proliferation and survival.[6]

Cell LineCancer TypeReported Activity
MCF-7Breast CancerCytotoxicity[1]
HeLaCervical CancerCytotoxicity[1]
A431Epidermoid CarcinomaProliferation Inhibition[6]
A549Non-small Cell Lung CancerProliferation Inhibition[6]
H1299Non-small Cell Lung CancerProliferation Inhibition[6]
Anticonvulsant Activity

The central nervous system is another promising area for the therapeutic application of 2-aminobenzothiazole derivatives. Several studies have highlighted the anticonvulsant potential of this chemical class.[7][8][9] The mechanism of action for their anticonvulsant effects is thought to involve the modulation of ion channels and neurotransmitter systems.[10] For example, in silico studies have suggested that these compounds can interact with targets such as γ-aminobutyric acid-aminotransferase (GABA-AT) and activated open sodium ion channels (NavMs).[10] Inhibition of GABA-AT would lead to increased levels of the inhibitory neurotransmitter GABA, while modulation of sodium channels can reduce neuronal excitability. Molecular docking studies have also implicated the carbonic anhydrase enzyme as a potential target for some anticonvulsant 2-aminobenzothiazole derivatives.[7][9][11]

Mechanistic Insights and Future Directions

The diverse biological activities of 4,7-Dimethyl-1,3-benzothiazol-2-amine and its derivatives stem from their ability to interact with a range of molecular targets. The 2-aminobenzothiazole core acts as a privileged scaffold, allowing for substitutions that can fine-tune its binding affinity and selectivity for specific enzymes and receptors.

Biological_Activity_Pathway cluster_antimicrobial Antimicrobial Activity cluster_anticancer Anticancer Activity cluster_anticonvulsant Anticonvulsant Activity Core_Compound 4,7-Dimethyl-1,3-benzothiazol-2-amine & Derivatives Bacterial_Enzyme_Inhibition Bacterial Enzyme Inhibition (e.g., MurB) Core_Compound->Bacterial_Enzyme_Inhibition Fungal_Enzyme_Inhibition Fungal Enzyme Inhibition (e.g., CYP51) Core_Compound->Fungal_Enzyme_Inhibition CYP1A1_Induction CYP1A1 Induction Core_Compound->CYP1A1_Induction Signaling_Pathway_Inhibition Signaling Pathway Inhibition (e.g., AKT, ERK) Core_Compound->Signaling_Pathway_Inhibition Ion_Channel_Modulation Ion Channel Modulation (e.g., NavMs) Core_Compound->Ion_Channel_Modulation Enzyme_Inhibition_CNS Enzyme Inhibition (e.g., GABA-AT, Carbonic Anhydrase) Core_Compound->Enzyme_Inhibition_CNS Antimicrobial_Effect Bactericidal/Fungicidal Effects Bacterial_Enzyme_Inhibition->Antimicrobial_Effect Fungal_Enzyme_Inhibition->Antimicrobial_Effect Apoptosis_Induction Apoptosis & Cell Cycle Arrest CYP1A1_Induction->Apoptosis_Induction Signaling_Pathway_Inhibition->Apoptosis_Induction Neuronal_Excitability_Reduction Reduced Neuronal Excitability Ion_Channel_Modulation->Neuronal_Excitability_Reduction Enzyme_Inhibition_CNS->Neuronal_Excitability_Reduction

Proposed mechanisms of biological activity for the 2-aminobenzothiazole scaffold.

The future for 4,7-Dimethyl-1,3-benzothiazol-2-amine in drug discovery is bright. Its demonstrated multi-target potential makes it an attractive candidate for addressing complex diseases such as type 2 diabetes, where it has been investigated for its interaction with targets like aldose reductase (ALR2) and PPAR-γ.[1][12] Further research should focus on:

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the core structure to enhance potency and selectivity for specific targets.

  • In-depth Mechanistic Elucidation: Utilizing advanced biochemical and cellular assays to precisely define the molecular mechanisms of action.

  • Pharmacokinetic and Toxicological Profiling: Comprehensive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies to assess the drug-like properties of lead compounds.

  • In Vivo Efficacy Studies: Evaluating the therapeutic potential of optimized derivatives in relevant animal models of disease.

Experimental Protocols

To facilitate further research, we provide a generalized protocol for assessing the in vitro cytotoxicity of 4,7-Dimethyl-1,3-benzothiazol-2-amine and its derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against a panel of human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • 96-well microplates

  • Test compound (4,7-Dimethyl-1,3-benzothiazol-2-amine) dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the desired cancer cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of the test compound in complete medium.

    • Remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank control (medium only).

    • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C.

    • Remove the medium containing MTT and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC50 value using a suitable software package.

Conclusion

4,7-Dimethyl-1,3-benzothiazol-2-amine represents a privileged scaffold with a compelling and diverse biological profile. Its demonstrated antimicrobial, anticancer, and anticonvulsant activities, coupled with its synthetic tractability, position it as a valuable starting point for the development of novel therapeutic agents. This guide has provided a comprehensive overview of its chemical properties, biological activities, and mechanistic underpinnings, with the aim of empowering researchers to further explore and unlock the full therapeutic potential of this promising molecule.

References

  • 4,7-Dimethyl-1,3-benzothiazol-2-amine|CAS 78584-08-4 - Benchchem. (n.d.).
  • Mishra, A. K., Singh, V., Kumar, A., & Singh, H. (2022). Synthesis, Computational Study, and Anticonvulsant Activity of Newly Synthesized 2-aminobenzothiazole Derivatives. Letters in Drug Design & Discovery, 19(12), 1096-1110.
  • Synthesis, anticonvulsant activity and 3D-QSAR study of some prop-2-eneamido and 1-acetyl-pyrazolin derivatives of aminobenzothiazole. (n.d.). PubMed.
  • Mishra, A. K., Singh, V., Kumar, A., & Singh, H. (2022). Synthesis, Computational Study, and Anticonvulsant Activity of Newly Synthesized 2-aminobenzothiazole Derivatives. ResearchGate.
  • Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis. (n.d.). PMC - NIH.
  • Mishra, A. K., Singh, V., Kumar, A., & Singh, H. (2022). Synthesis, Computational Study, and Anticonvulsant Activity of Newly Synthesized 2-aminobenzothiazole Derivatives. Letters in Drug Design & Discovery, 19(12).
  • Functionally substituted 2-aminothiazoles as antimicrobial agents: in vitro and in silico evaluation. (2023). PubMed.
  • In vitro evaluation of amino acid prodrugs of novel antitumour 2-(4-amino-3-methylphenyl)benzothiazoles. (n.d.). NIH.
  • Recent insights into antibacterial potential of benzothiazole derivatives. (2023). PMC - NIH.
  • Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. (2024). PMC - PubMed Central.
  • Molecular docking and In-Silico pharmacokinetic analysis of 1,3-benzothiazole-2-amine derivatives as anticonvulsants. (2025). PubMed Central.
  • Preclinical Evaluation of 2-Aminobenzothiazole Derivatives: In Silico, In Vitro, and Preliminary In Vivo Studies as Diabetic Treatments and Their Complications. (2025). PMC - PubMed Central.

Sources

Exploratory

Elucidating the Mechanism of Action for 4,7-Dimethyl-1,3-benzothiazol-2-amine: A Technical Guide for Drug Discovery Professionals

Abstract This technical guide outlines a systematic and multi-faceted approach to determining the mechanism of action (MoA) for the novel compound 4,7-Dimethyl-1,3-benzothiazol-2-amine. While this specific molecule has d...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide outlines a systematic and multi-faceted approach to determining the mechanism of action (MoA) for the novel compound 4,7-Dimethyl-1,3-benzothiazol-2-amine. While this specific molecule has demonstrated potential biological activities, including antimicrobial and anticancer effects, a comprehensive understanding of its molecular interactions and downstream cellular consequences is essential for its development as a therapeutic agent. This document provides a strategic framework for researchers, scientists, and drug development professionals to navigate the complexities of MoA elucidation, from initial computational predictions to in-depth biochemical and cellular validation. The protocols and strategies detailed herein are designed to be adaptable for the investigation of other novel chemical entities.

Introduction: The Therapeutic Potential of the Benzothiazole Scaffold

The benzothiazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities.[1][2][3][4][5][6] This heterocyclic structure, featuring a benzene ring fused to a thiazole ring, is a key component in approved drugs and investigational agents targeting a spectrum of diseases, including cancer, microbial infections, and neurodegenerative disorders.[2][5] The versatility of the benzothiazole scaffold allows for diverse chemical modifications, enabling fine-tuning of its interaction with various biological targets.[2][4]

4,7-Dimethyl-1,3-benzothiazol-2-amine is a member of this important class of compounds.[1] Preliminary studies have suggested its potential as an antimicrobial and anticancer agent, exhibiting cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).[1] However, to advance this compound through the drug discovery pipeline, a thorough elucidation of its mechanism of action is paramount. Understanding how a compound exerts its effects at a molecular level is critical for predicting its efficacy, identifying potential off-target effects, and developing rational strategies for lead optimization.[7][8][9] This guide presents a comprehensive roadmap for such an investigation.

Phase I: Initial Characterization and Hypothesis Generation

The initial phase of MoA elucidation focuses on gathering preliminary data to formulate testable hypotheses. This involves a combination of computational and experimental approaches.

In Silico Profiling: Predicting Biological Activity

Before embarking on extensive laboratory experiments, computational, or in silico, methods can provide valuable initial insights into the potential biological targets and pharmacokinetic properties of 4,7-Dimethyl-1,3-benzothiazol-2-amine.[10][11][12][13] These approaches leverage the principle of chemical similarity, which posits that molecules with similar structures are likely to interact with similar biological targets.[10][11]

Table 1: Hypothetical In Silico Profile of 4,7-Dimethyl-1,3-benzothiazol-2-amine

ParameterPredicted ValueMethod/ToolImplication
Physicochemical Properties
Molecular Weight178.26 g/mol -Favorable for oral bioavailability (Lipinski's Rule of 5).
LogP2.5SwissADMEGood membrane permeability.
Water SolubilityModerately SolubleSwissADMESuitable for formulation.
Pharmacokinetics (ADMET)
GI AbsorptionHighSwissADMEPotential for oral administration.
CYP InhibitionInhibitor of CYP2D6SwissADMEPotential for drug-drug interactions.
Predicted Biological Targets
KinasesHigh ProbabilityPASS OnlineSuggests potential as a kinase inhibitor.
DNA GyraseModerate ProbabilityPASS OnlineConsistent with potential antimicrobial activity.
TubulinLow ProbabilityPASS OnlineLess likely to be a primary microtubule-targeting agent.
Phenotypic Screening: Identifying Cellular Effects

Phenotypic screening is a powerful approach in drug discovery that identifies compounds based on their ability to induce a desired change in a cell or organism's observable characteristics, or phenotype, without prior knowledge of the specific molecular target.[14][15][16] This method has been instrumental in the discovery of many first-in-class drugs.[15][16]

A broad phenotypic screen using a panel of diverse cancer cell lines can reveal the compound's cytotoxic or cytostatic profile. High-content imaging can further provide insights into morphological changes, such as alterations in cell cycle, apoptosis induction, or cytoskeletal disruption.

Phenotypic_Screening_Workflow cluster_workflow Phenotypic Screening Workflow start Prepare 4,7-Dimethyl-1,3-benzothiazol-2-amine Stock Solution dilute Create Serial Dilutions start->dilute treat Treat Cancer Cell Line Panel dilute->treat incubate Incubate for 48-72 hours treat->incubate assay Perform Viability Assay (e.g., CellTiter-Glo) incubate->assay analyze Analyze Data & Determine IC50 Values assay->analyze hci High-Content Imaging (Optional) analyze->hci hypothesize Formulate MoA Hypotheses analyze->hypothesize hci->hypothesize

Phenotypic Screening Workflow Diagram.

Phase II: Target Identification and Validation

Based on the hypotheses generated in Phase I, the next step is to identify and validate the specific molecular target(s) of 4,7-Dimethyl-1,3-benzothiazol-2-amine. This process, often referred to as target deconvolution, is a critical aspect of modern drug discovery.[17][18][19][20]

Biochemical Assays: Probing Direct Molecular Interactions

If in silico predictions and phenotypic screens suggest a particular class of targets, such as kinases, direct biochemical assays can be employed to confirm this interaction.

This protocol outlines a general method for assessing the inhibitory activity of 4,7-Dimethyl-1,3-benzothiazol-2-amine against a specific kinase using a luminescence-based assay that measures ATP consumption.[21][22][23][24][25]

Materials:

  • Recombinant human kinase of interest

  • Specific peptide or protein substrate

  • 4,7-Dimethyl-1,3-benzothiazol-2-amine

  • ATP

  • Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA)

  • Luminescence-based kinase assay kit (e.g., ADP-Glo™)

  • White, opaque 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of 4,7-Dimethyl-1,3-benzothiazol-2-amine in 100% DMSO.[21]

  • Assay Plate Preparation: Transfer a small volume (e.g., 50 nL) of the DMSO dilutions to the assay plate. Include wells with DMSO only (negative control) and a known potent inhibitor of the target kinase (positive control).

  • Enzyme/Substrate Addition: Prepare a solution of the kinase and its substrate in kinase assay buffer and add it to all wells.

  • Reaction Initiation: Add ATP to all wells to start the kinase reaction. Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

  • Signal Detection: Stop the reaction and measure the remaining ATP levels by adding the reagents from the luminescence-based assay kit according to the manufacturer's instructions. Read the luminescence signal on a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based Target Engagement Assays

Confirming that the compound interacts with its putative target within a cellular context is a crucial validation step.

This protocol describes how to use Western blotting to assess the effect of 4,7-Dimethyl-1,3-benzothiazol-2-amine on the phosphorylation status of a downstream substrate of a target kinase, providing evidence of target engagement in cells.[26][27][28][29][30]

Materials:

  • Cell line expressing the target kinase

  • 4,7-Dimethyl-1,3-benzothiazol-2-amine

  • Cell lysis buffer

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (total and phosphorylated forms of the downstream substrate)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Culture the cells to an appropriate confluency and treat them with various concentrations of 4,7-Dimethyl-1,3-benzothiazol-2-amine for a specified time. Include a vehicle-treated control.

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with ice-cold lysis buffer.[26][28]

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a membrane.[26][28]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.[26][29]

    • Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.[28]

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using a chemiluminescent substrate.

  • Data Analysis: Quantify the band intensities. To normalize for protein loading, strip the membrane and re-probe with an antibody against the total, non-phosphorylated form of the substrate. A decrease in the ratio of the phosphorylated to total protein with increasing compound concentration indicates target engagement and inhibition.[21]

Direct Binding Assays

To definitively confirm a direct interaction between 4,7-Dimethyl-1,3-benzothiazol-2-amine and its putative target, biophysical techniques such as Surface Plasmon Resonance (SPR) can be employed. SPR is a label-free optical biosensing technique that allows for the real-time measurement of molecular interactions.[31][32][33][34][35]

Target_Validation_Workflow cluster_workflow Target Validation Workflow start Hypothesized Target biochem Biochemical Assay (e.g., Kinase Inhibition) start->biochem cell_based Cell-Based Target Engagement (e.g., Western Blot) biochem->cell_based Positive Result direct_binding Direct Binding Assay (e.g., SPR) cell_based->direct_binding Positive Result validated Validated Target direct_binding->validated Binding Confirmed

Target Validation Workflow Diagram.

Phase III: Pathway Elucidation and Downstream Effects

Once a primary target is validated, the focus shifts to understanding the broader cellular consequences of its modulation.

Global "Omics" Approaches

Techniques such as transcriptomics (RNA-seq) and proteomics can provide a global, unbiased view of the cellular pathways affected by 4,7-Dimethyl-1,3-benzothiazol-2-amine. By comparing the gene expression or protein abundance profiles of treated versus untreated cells, researchers can identify entire signaling networks that are perturbed by the compound.

Hypothetical Signaling Pathway

Based on the potential kinase inhibitory activity of benzothiazole derivatives, a plausible mechanism of action for 4,7-Dimethyl-1,3-benzothiazol-2-amine could involve the inhibition of a key oncogenic kinase, such as a receptor tyrosine kinase (RTK).

Signaling_Pathway cluster_pathway Hypothetical Signaling Pathway Inhibition ligand Growth Factor rtk Receptor Tyrosine Kinase (RTK) ligand->rtk pi3k PI3K rtk->pi3k Phosphorylation compound 4,7-Dimethyl-1,3- benzothiazol-2-amine compound->rtk Inhibition akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation

Hypothetical Signaling Pathway Inhibition Diagram.

Conclusion

Elucidating the mechanism of action of a novel compound like 4,7-Dimethyl-1,3-benzothiazol-2-amine is a complex but essential undertaking in the drug discovery process. The systematic, multi-pronged approach outlined in this guide, which integrates in silico, biochemical, and cell-based methodologies, provides a robust framework for identifying and validating molecular targets and for understanding the downstream cellular consequences of their modulation. A thorough understanding of the MoA will not only facilitate the optimization of 4,7-Dimethyl-1,3-benzothiazol-2-amine as a potential therapeutic agent but will also contribute to a broader understanding of the therapeutic potential of the benzothiazole scaffold.

References

  • 4,7-Dimethyl-1,3-benzothiazol-2-amine | CAS 78584-08-4. Benchchem.
  • Target deconvolution str
  • In Silico Drug-Target Profiling. PubMed.
  • Computational/in silico methods in drug target and lead prediction. Oxford Academic.
  • In-Silico Molecular Binding Prediction for Human Drug Targets Using Deep Neural Multi-Task Learning. MDPI.
  • 5 Target Deconvolution Approaches in Drug Discovery. Technology Networks.
  • An Introduction to Surface Plasmon Resonance. Jackson ImmunoResearch.
  • Phenotypic Screening: A Powerful Tool for Drug Discovery. Technology Networks.
  • Target Deconvolution | Drug Discovery | CRO services. Oncodesign Services.
  • Phenotypic screening. Wikipedia.
  • The power of sophisticated phenotypic screening and modern mechanism-of-action methods. PMC - NIH.
  • Application Notes and Protocols for Western Blot Analysis of Signaling Pathways Activ
  • Elucidating Compound Mechanism of Action by Network Perturb
  • Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. MDPI.
  • In Silico Target Prediction.
  • Phenotypic screening. Grokipedia.
  • In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets. PMC.
  • Target Deconvolution in the Post-genomic Era. Pharma Focus Asia.
  • Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery.
  • Target deconvolution techniques in modern phenotypic profiling. PMC - NIH.
  • Application Notes: Kinase Inhibition Assay Protocol using 1H-pyrrolo[2,3-b]pyridin-3-amine. Benchchem.
  • How Is Surface Plasmon Resonance Used In Drug Discovery?. Chemistry For Everyone.
  • Hypothesis generation and predicting small molecule mechanism-of-action in phenotypic screens. ACS Fall 2025.
  • Assay Development for Protein Kinase Enzymes. NCBI - NIH.
  • Predicting mechanism of action of novel compounds using compound structure and transcriptomic signature coembedding.
  • Dissect Signaling Pathways with Multiplex Western Blots. Thermo Fisher Scientific - US.
  • Analyzing Binding Kinetics with Surface Plasmon Resonance Complemented with Direct Mass Spectrometry on the Same Sensor Chip.
  • Binding Kinetics of Aptamer Interactions Using Surface Plasmon Resonance.
  • (PDF) Predicting mechanism of action of novel compounds using compound structure and transcriptomic signature coembedding.
  • The Convergence of Cell-Based Surface Plasmon Resonance and Biomaterials: The Future of Quantifying Bio-Molecular Interactions - A Review. PubMed Central.
  • Elucidating Compound Mechanism of Action and Polypharmacology with a Large-scale Perturb
  • Benzothiazole derivatives as anticancer agents. PMC - PubMed Central.
  • Recent insights into antibacterial potential of benzothiazole deriv
  • Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. Bentham Science.
  • Western Blotting Protocol. Cell Signaling Technology.
  • Western blot protocol. Abcam.
  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
  • In vitro kinase assay. Protocols.io.
  • Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation.
  • Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investig
  • Methods for Detecting Kinase Activity. News & Announcements - Cayman Chemical.
  • Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis. PMC - NIH.
  • Synthesis and biological evaluation of some 4-(6-substituted-1,3-benzothiazol-2-yl)amino-1,3-thiazole-2-amines and their Schiff bases.
  • Recent Advances in Synthesis of Benzothiazole Compounds Rel

Sources

Foundational

An In-Depth Technical Guide to the Potential Therapeutic Targets of 4,7-Dimethyl-1,3-benzothiazol-2-amine

Abstract The compound 4,7-dimethyl-1,3-benzothiazol-2-amine belongs to the 2-aminobenzothiazole class, a privileged scaffold in medicinal chemistry renowned for its diverse pharmacological activities.[1] This technical g...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The compound 4,7-dimethyl-1,3-benzothiazol-2-amine belongs to the 2-aminobenzothiazole class, a privileged scaffold in medicinal chemistry renowned for its diverse pharmacological activities.[1] This technical guide provides an in-depth analysis of the potential therapeutic targets of 4,7-dimethyl-1,3-benzothiazol-2-amine, synthesizing data from existing literature on this compound and its structural analogs. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive exploration of its potential applications in oncology, neurodegenerative diseases, and infectious diseases. We will delve into the mechanistic rationale for each proposed target, provide detailed experimental protocols for validation, and present visual workflows and data summaries to guide future research and development efforts.

Introduction: The Therapeutic Promise of a Privileged Scaffold

4,7-Dimethyl-1,3-benzothiazol-2-amine is a heterocyclic compound featuring a benzene ring fused to a thiazole ring, with methyl groups at the 4th and 7th positions.[1] This core structure is shared by a multitude of biologically active molecules, including the approved drug Riluzole, used in the treatment of amyotrophic lateral sclerosis (ALS).[2][3] The 2-aminobenzothiazole framework has been extensively explored, revealing a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][4] This guide will focus on the most promising therapeutic avenues for 4,7-dimethyl-1,3-benzothiazol-2-amine, dissecting the underlying molecular targets and providing a roadmap for their experimental validation.

Potential Oncologic Targets: A Multi-pronged Approach to Cancer Therapy

The 2-aminobenzothiazole scaffold has demonstrated significant potential in the development of novel anticancer agents by interacting with various molecular targets crucial for cancer cell proliferation, survival, and metastasis.[5][6] Preclinical studies have shown that 4,7-dimethyl-1,3-benzothiazol-2-amine exhibits promising cytotoxicity against human cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer).[1]

PI3K/AKT/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway is a critical signaling cascade that is frequently dysregulated in human cancers, promoting cell growth, proliferation, and survival. Several 2-aminobenzothiazole derivatives have been identified as potent inhibitors of this pathway, with some showing high selectivity for specific PI3K isoforms.[2]

Mechanistic Rationale: The structural similarity of 4,7-dimethyl-1,3-benzothiazol-2-amine to known PI3K inhibitors suggests it may bind to the ATP-binding pocket of PI3K, thereby inhibiting its kinase activity and downstream signaling to AKT and mTOR.

Experimental Protocol: In Vitro PI3K Kinase Assay

  • Objective: To determine the direct inhibitory effect of 4,7-dimethyl-1,3-benzothiazol-2-amine on PI3Kα activity.

  • Materials: Recombinant human PI3Kα, PIP2 substrate, ATP, ADP-Glo™ Kinase Assay kit.

  • Procedure:

    • Prepare a serial dilution of 4,7-dimethyl-1,3-benzothiazol-2-amine.

    • In a 96-well plate, add PI3Kα, the compound dilutions, and PIP2 substrate.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at room temperature for 1 hour.

    • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a luminometer.

  • Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.

Experimental Workflow: PI3K Pathway Inhibition

PI3K_Pathway_Inhibition Compound 4,7-Dimethyl-1,3- benzothiazol-2-amine PI3K PI3Kα Compound->PI3K Inhibits PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activates Downstream Downstream Effectors (e.g., mTOR) AKT->Downstream Activates Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes

Caption: Inhibition of the PI3K/AKT signaling pathway.

MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another crucial signaling route that governs cell proliferation, differentiation, and survival. Aberrant activation of this pathway is a hallmark of many cancers.

Mechanistic Rationale: Benzothiazole derivatives have been shown to modulate the MAPK/ERK pathway.[7] It is plausible that 4,7-dimethyl-1,3-benzothiazol-2-amine could inhibit key kinases within this cascade, such as RAF or MEK, leading to a reduction in ERK phosphorylation and subsequent downstream signaling.

Experimental Protocol: Western Blot Analysis of p-ERK Levels

  • Objective: To assess the effect of 4,7-dimethyl-1,3-benzothiazol-2-amine on ERK phosphorylation in cancer cells.

  • Materials: MCF-7 or HeLa cells, 4,7-dimethyl-1,3-benzothiazol-2-amine, primary antibodies (anti-p-ERK, anti-total-ERK, anti-β-actin), HRP-conjugated secondary antibody, ECL substrate.

  • Procedure:

    • Culture cancer cells and treat with varying concentrations of the compound for a specified time.

    • Lyse the cells and quantify protein concentration.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies overnight.

    • Wash and incubate with HRP-conjugated secondary antibody.

    • Visualize protein bands using an ECL substrate and a chemiluminescence imaging system.

  • Data Analysis: Quantify band intensities and normalize p-ERK levels to total ERK and the loading control (β-actin).

Receptor Tyrosine Kinases (RTKs)

RTKs such as EGFR, VEGFR-2, and c-MET are frequently overexpressed or mutated in cancer, leading to uncontrolled cell growth and angiogenesis. The 2-aminobenzothiazole scaffold is present in several RTK inhibitors.[2]

Mechanistic Rationale: The structural features of 4,7-dimethyl-1,3-benzothiazol-2-amine may allow it to function as a competitive inhibitor at the ATP-binding site of various RTKs, thereby blocking their autophosphorylation and activation.

Table 1: Potential Oncologic Targets and Corresponding Assays

Target ClassSpecific TargetPrimary AssaySecondary Assay
Kinases PI3KαIn Vitro Kinase Assay (ADP-Glo™)Western Blot for p-AKT
MEK1/2In Vitro Kinase AssayWestern Blot for p-ERK
c-METCellular Phosphorylation Assay (ELISA)Cell Migration Assay
Other Bacterial TopoisomeraseDNA Gyrase Supercoiling AssayMinimum Inhibitory Concentration (MIC)
Voltage-gated Na+ ChannelsPatch-Clamp ElectrophysiologyFLIPR Membrane Potential Assay

Potential Neurological Targets: Modulating Neuronal Excitability

The neuroprotective effects of the 2-aminobenzothiazole derivative Riluzole provide a strong rationale for investigating 4,7-dimethyl-1,3-benzothiazol-2-amine as a potential therapeutic agent for neurodegenerative diseases.[3] The primary mechanisms of Riluzole involve the modulation of glutamate neurotransmission and the blockade of voltage-gated sodium channels.[8][9][10]

Voltage-Gated Sodium Channels (VGSCs)

VGSCs are essential for the initiation and propagation of action potentials in neurons. Their over-activation can lead to excitotoxicity, a common pathological feature in neurodegenerative disorders.

Mechanistic Rationale: Based on the activity of Riluzole and its analogs, 4,7-dimethyl-1,3-benzothiazol-2-amine is hypothesized to act as a use-dependent blocker of VGSCs.[8][9][10] This means it preferentially binds to and stabilizes the inactivated state of the channel, thereby reducing neuronal hyperexcitability.

Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology

  • Objective: To characterize the inhibitory effect of 4,7-dimethyl-1,3-benzothiazol-2-amine on neuronal VGSCs.

  • Materials: Primary neuronal cell culture or a cell line expressing a specific VGSC subtype (e.g., Nav1.4), patch-clamp rig, intracellular and extracellular recording solutions.

  • Procedure:

    • Establish a whole-cell patch-clamp recording from a neuron.

    • Apply voltage protocols to elicit sodium currents.

    • Perfuse the cell with a solution containing 4,7-dimethyl-1,3-benzothiazol-2-amine at various concentrations.

    • Record changes in the amplitude and kinetics of the sodium currents.

    • To assess use-dependency, apply repetitive stimulation protocols in the presence and absence of the compound.

  • Data Analysis: Determine the IC50 for channel blockade and characterize the voltage- and use-dependent properties of the inhibition.

Logical Relationship: Neuroprotection via VGSC Blockade

Neuroprotection_VGSC Hyperexcitability Neuronal Hyperexcitability VGSC Voltage-Gated Sodium Channels Hyperexcitability->VGSC Activates Inactivation Stabilization of Inactivated State VGSC->Inactivation Leads to Compound 4,7-Dimethyl-1,3- benzothiazol-2-amine Compound->VGSC Blocks Na_Influx Reduced Na+ Influx Inactivation->Na_Influx Results in Neuroprotection Neuroprotection Na_Influx->Neuroprotection Contributes to

Caption: Proposed mechanism of neuroprotection.

Potential Antimicrobial Targets: Combating Bacterial Resistance

The emergence of antibiotic-resistant bacterial strains necessitates the discovery of novel antimicrobial agents with new mechanisms of action. 4,7-Dimethyl-1,3-benzothiazol-2-amine has demonstrated significant antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.[1]

Bacterial Topoisomerases

Bacterial topoisomerases, such as DNA gyrase and topoisomerase IV, are essential enzymes that control the topological state of DNA during replication, transcription, and repair. They represent validated targets for antibacterial drugs.

Mechanistic Rationale: It has been proposed that derivatives of 2-aminobenzothiazole can selectively inhibit bacterial topoisomerases without significantly affecting their human counterparts, offering a potential therapeutic window.[1] 4,7-Dimethyl-1,3-benzothiazol-2-amine may interfere with the DNA binding or cleavage-religation activity of these enzymes.

Experimental Protocol: DNA Gyrase Supercoiling Assay

  • Objective: To determine if 4,7-dimethyl-1,3-benzothiazol-2-amine inhibits the supercoiling activity of E. coli DNA gyrase.

  • Materials: Purified E. coli DNA gyrase, relaxed plasmid DNA, ATP, reaction buffer.

  • Procedure:

    • Set up reactions containing DNA gyrase, relaxed plasmid DNA, and varying concentrations of the compound.

    • Initiate the reaction by adding ATP.

    • Incubate at 37°C for 1 hour.

    • Stop the reaction and analyze the DNA topology by agarose gel electrophoresis.

  • Data Analysis: Visualize the conversion of relaxed to supercoiled DNA. The concentration of the compound that inhibits this conversion by 50% is the IC50.

Conclusion and Future Directions

4,7-Dimethyl-1,3-benzothiazol-2-amine is a promising chemical entity with the potential to be developed into a therapeutic agent for a range of diseases. Its privileged 2-aminobenzothiazole scaffold provides access to a multitude of validated and novel therapeutic targets in oncology, neurology, and infectious diseases. The experimental strategies outlined in this guide offer a clear path for the comprehensive evaluation of its mechanism of action and the validation of its most promising therapeutic targets. Further research should focus on lead optimization to enhance potency and selectivity, as well as in vivo studies to establish its efficacy and safety profile in relevant disease models.

References

  • 4,7-Dimethyl-1,3-benzothiazol-2-amine | CAS 78584-08-4 - Benchchem.

  • 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC - PubMed Central.

  • Riluzole series. Synthesis and in vivo "antiglutamate" activity of 6-substituted-2-benzothiazolamines and 3-substituted-2-imino-benzothiazolines - PubMed.

  • 2-Aminobenzothiazole As A Privileged Scaffold in Drug Discovery: Recent Advances and Challenges - IAJESM.

  • Development of Riluzole Analogs with Improved Use-Dependent Inhibition of Skeletal Muscle Sodium Channels - PMC - NIH.

  • synthesis, anticancer evaluation, and physicochemical insights of novel pyrimidine-based 2-aminobenzothiazole derivatives - PMC - PubMed Central.

  • Development of Riluzole Analogs with Improved Use-Dependent Inhibition of Skeletal Muscle Sodium Channels | ACS Medicinal Chemistry Letters - ACS Publications.

  • Development of Riluzole Analogs with Improved Use-Dependent Inhibition of Skeletal Muscle Sodium Channels - PubMed.

  • Development of Riluzole Analogs with Improved Use-Dependent Inhibition of Skeletal Muscle Sodium Channels - Istituto di Cristallografia - CNR.

  • 2-Aminothiazole Derivatives: A Comprehensive Technical Guide to Their Therapeutic Targets - Benchchem.

  • Design of 2-Aminobenzothiazole Derivatives Targeting Trypanosomatid PTR1 by a Multidisciplinary Fragment Hybridization Approach | Journal of Medicinal Chemistry - ACS Publications.

  • Synthesis and biological evaluation of some 4-(6-substituted-1,3-benzothiazol-2-yl)amino-1,3-thiazole-2-amines and their Schiff bases - ResearchGate.

  • SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME 1, 3- BENZTHIAZOLES DERIVATIVES - IJRPC.

  • Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry.

  • Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC - PubMed Central.

Sources

Exploratory

The Antimicrobial Potential of 4,7-Dimethyl-1,3-benzothiazol-2-amine: A Technical Guide for Drug Discovery Professionals

Foreword The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of next-generation therapeutic agents. Among these, the 2-aminobenzothiazole core ha...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of next-generation therapeutic agents. Among these, the 2-aminobenzothiazole core has emerged as a privileged structure, demonstrating a broad range of biological activities. This technical guide provides an in-depth analysis of the antimicrobial spectrum of a specific derivative, 4,7-Dimethyl-1,3-benzothiazol-2-amine . While direct and extensive research on this particular molecule is emerging, this document synthesizes the wealth of data available for the broader 2-aminobenzothiazole class to project the potential efficacy and guide future research. We will delve into the established antibacterial and antifungal properties of related compounds, discuss plausible mechanisms of action, and provide detailed experimental protocols for the evaluation of its antimicrobial profile. This guide is intended for researchers, scientists, and drug development professionals actively engaged in the pursuit of new antimicrobial therapies.

Introduction to the 2-Aminobenzothiazole Scaffold: A Versatile Pharmacophore

The 2-aminobenzothiazole moiety is a bicyclic heterocyclic system comprising a benzene ring fused to a thiazole ring. This structural motif has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds. Derivatives of 2-aminobenzothiazole have been reported to exhibit a remarkable diversity of pharmacological properties, including anticancer, anti-inflammatory, antiviral, and, most pertinently, antimicrobial activities.[1][2]

The versatility of the 2-aminobenzothiazole scaffold lies in its synthetic tractability, allowing for facile modifications at various positions of the bicyclic ring system and the exocyclic amino group. These modifications can profoundly influence the compound's physicochemical properties and biological activity, offering a rich landscape for structure-activity relationship (SAR) studies.

Projected Antimicrobial Spectrum of 4,7-Dimethyl-1,3-benzothiazol-2-amine

While specific high-throughput screening data for 4,7-Dimethyl-1,3-benzothiazol-2-amine is not extensively published, we can infer its potential antimicrobial spectrum by examining the activities of structurally similar 2-aminobenzothiazole derivatives.

Antibacterial Activity

Numerous studies have demonstrated the efficacy of 2-aminobenzothiazole derivatives against a range of both Gram-positive and Gram-negative bacteria.

Gram-Positive Bacteria: Derivatives have shown notable activity against clinically relevant Gram-positive pathogens. For instance, various substituted 2-aminobenzothiazoles have exhibited inhibitory effects against Staphylococcus aureus and Bacillus subtilis.[3][4] The presence of methyl groups on the benzene ring, as in our target compound, has been shown in some studies to enhance antibacterial action.[4]

Gram-Negative Bacteria: The outer membrane of Gram-negative bacteria often presents a significant barrier to antimicrobial agents. However, several 2-aminobenzothiazole derivatives have successfully overcome this challenge, displaying activity against organisms such as Escherichia coli and Pseudomonas aeruginosa.[3][4] The lipophilicity conferred by the dimethyl substitution in 4,7-Dimethyl-1,3-benzothiazol-2-amine may play a role in its ability to penetrate the Gram-negative cell wall.

Table 1: Representative Antibacterial Activity of 2-Aminobenzothiazole Derivatives

Derivative ClassTest OrganismMIC Range (µg/mL)Reference
Substituted 2-aminobenzothiazolesStaphylococcus aureus6 - 12.5[3][4]
Substituted 2-aminobenzothiazolesBacillus subtilis6 - 8[3]
Substituted 2-aminobenzothiazolesEscherichia coli6 - 15.62[3][4]
Substituted 2-aminobenzothiazolesPseudomonas aeruginosa6 - 15.62[3][4]

Note: MIC (Minimum Inhibitory Concentration) values are indicative of the potency of the compounds and can vary based on the specific substitutions and the bacterial strains tested.

Antifungal Activity

The 2-aminobenzothiazole scaffold has also been a fruitful source of antifungal agents. Derivatives have demonstrated efficacy against a variety of pathogenic fungi, including yeasts and molds.

Yeast Infections: Candida albicans, a common cause of opportunistic fungal infections, has been shown to be susceptible to various 2-aminobenzothiazole derivatives.[5][6] Some compounds have exhibited MIC values in the range of 4-8 µg/mL against Candida species.[5]

Filamentous Fungi: Pathogenic molds, such as Aspergillus species, are also potential targets. Studies on related benzothiazole derivatives have indicated activity against Aspergillus flavus and Aspergillus fumigatus.[6]

Table 2: Representative Antifungal Activity of 2-Aminobenzothiazole Derivatives

Derivative ClassTest OrganismMIC Range (µg/mL)Reference
6-substituted 2-aminobenzothiazolesCandida albicans4 - 8[5]
6-substituted 2-aminobenzothiazolesCandida parapsilosis4 - 8[5]
6-substituted 2-aminobenzothiazolesCandida tropicalis4 - 8[5]
Benzothiazole pyrimidine derivativesAspergillus flavusVariable[6]
Benzothiazole pyrimidine derivativesAspergillus fumigatusVariable[6]

Potential Mechanisms of Antimicrobial Action

The antimicrobial activity of 2-aminobenzothiazole derivatives is believed to be multifactorial, with different derivatives potentially acting on various cellular targets. The precise mechanism for 4,7-Dimethyl-1,3-benzothiazol-2-amine would require dedicated investigation, but several plausible targets have been identified for this class of compounds.

  • Inhibition of DNA Gyrase and Topoisomerase IV: These essential bacterial enzymes are responsible for managing DNA topology during replication, transcription, and repair. Several heterocyclic compounds, including those with structures analogous to benzothiazoles, are known to inhibit these enzymes, leading to bacterial cell death.[4]

  • Disruption of Cell Wall Synthesis: The bacterial cell wall is a critical structure for maintaining cell integrity. Inhibition of enzymes involved in peptidoglycan synthesis is a common mechanism for antibiotics.

  • Inhibition of Dihydrofolate Reductase (DHFR): DHFR is a key enzyme in the folic acid synthesis pathway, which is essential for the production of nucleic acids and certain amino acids. Inhibition of this enzyme disrupts bacterial growth.[7]

  • Disruption of Microbial Membranes: The lipophilic nature of some benzothiazole derivatives may allow them to intercalate into and disrupt the integrity of the microbial cell membrane, leading to leakage of cellular contents and cell death.

Below is a conceptual diagram illustrating a potential mechanism of action involving the inhibition of a key bacterial enzyme.

antimicrobial_mechanism cluster_bacterium Bacterial Cell DNA_Gyrase DNA Gyrase DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Enables Cell_Death Cell Death DNA_Replication->Cell_Death Inhibition Leads to Compound 4,7-Dimethyl-1,3- benzothiazol-2-amine Compound->DNA_Gyrase Inhibits

Caption: Hypothetical mechanism of action of 4,7-Dimethyl-1,3-benzothiazol-2-amine targeting bacterial DNA gyrase.

Experimental Protocols for Antimicrobial Evaluation

To empirically determine the antimicrobial spectrum of 4,7-Dimethyl-1,3-benzothiazol-2-amine, a series of standardized in vitro assays should be conducted.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a widely accepted technique for determining MIC values.

Step-by-Step Protocol:

  • Preparation of Compound Stock Solution: Dissolve a known weight of 4,7-Dimethyl-1,3-benzothiazol-2-amine in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create a high-concentration stock solution.

  • Preparation of Microtiter Plates: Dispense a specific volume of sterile cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) into the wells of a 96-well microtiter plate.

  • Serial Dilution: Perform a two-fold serial dilution of the compound stock solution across the wells of the microtiter plate to create a range of decreasing concentrations.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard) and dilute it to the appropriate final concentration (typically ~5 x 10^5 CFU/mL for bacteria).

  • Inoculation: Add a standardized volume of the microbial inoculum to each well of the microtiter plate. Include a positive control (microorganism with no compound) and a negative control (broth with no microorganism).

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 35-37°C for bacteria, 28-35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

mic_workflow Start Start Stock_Solution Prepare Compound Stock Solution Start->Stock_Solution Plate_Preparation Prepare Microtiter Plate with Broth Stock_Solution->Plate_Preparation Serial_Dilution Perform Serial Dilution of Compound Plate_Preparation->Serial_Dilution Inoculum_Preparation Prepare Standardized Microbial Inoculum Serial_Dilution->Inoculum_Preparation Inoculation Inoculate Wells Inoculum_Preparation->Inoculation Incubation Incubate Plates Inoculation->Incubation Read_Results Determine MIC Incubation->Read_Results End End Read_Results->End

Caption: Workflow for the determination of Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

The MBC or MFC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.

Step-by-Step Protocol:

  • Perform MIC Assay: Conduct the MIC assay as described above.

  • Subculturing: Following incubation of the MIC plates, take a small aliquot from each well that shows no visible growth.

  • Plating: Spread the aliquot onto an appropriate agar medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).

  • Incubation: Incubate the agar plates under suitable conditions to allow for the growth of any surviving microorganisms.

  • Reading Results: The MBC/MFC is the lowest concentration of the compound from the MIC assay that results in a significant reduction (e.g., ≥99.9%) in the number of colonies on the agar plate compared to the initial inoculum.

Synthesis of 4,7-Dimethyl-1,3-benzothiazol-2-amine

The synthesis of 2-aminobenzothiazole derivatives can be achieved through various established methods. A common and effective approach involves the reaction of a substituted 2-aminothiophenol with a cyanogen halide or a related reagent. For the synthesis of 4,7-Dimethyl-1,3-benzothiazol-2-amine, the starting material would be 2-amino-3,6-dimethylbenzenethiol.

General Synthetic Scheme:

synthesis_scheme Starting_Material 2-Amino-3,6-dimethylbenzenethiol Product 4,7-Dimethyl-1,3-benzothiazol-2-amine Starting_Material->Product Reaction Reagent Cyanogen Bromide (CNBr) Reagent->Product With

Caption: A general synthetic route for 4,7-Dimethyl-1,3-benzothiazol-2-amine.

Future Directions and Conclusion

The available evidence strongly suggests that 4,7-Dimethyl-1,3-benzothiazol-2-amine is a promising candidate for further investigation as a novel antimicrobial agent. The 2-aminobenzothiazole scaffold has a proven track record of broad-spectrum antibacterial and antifungal activity. The dimethyl substitution at the 4 and 7 positions may favorably influence its potency and pharmacokinetic properties.

Future research should focus on:

  • Comprehensive in vitro screening: Testing 4,7-Dimethyl-1,3-benzothiazol-2-amine against a wide panel of clinically relevant and drug-resistant bacteria and fungi to establish its definitive antimicrobial spectrum and determine precise MIC and MBC/MFC values.

  • Mechanism of action studies: Elucidating the specific molecular target(s) of the compound to understand how it exerts its antimicrobial effects.

  • Cytotoxicity and safety profiling: Assessing the compound's toxicity against mammalian cell lines to determine its therapeutic index.

  • In vivo efficacy studies: Evaluating the compound's effectiveness in animal models of infection.

References

  • A Recent Investigation of the Antimicrobial Efficacy of 2-Amino Benzothiazole Derivatives: A Comprehensive Review. Bentham Science Publisher. Available at: [Link]

  • 2-Aminobenzothiazole derivatives: search for new antifungal agents. PubMed. Available at: [Link]

  • Synthesis of some thiazolyl aminobenzothiazole derivatives as potential antibacterial, antifungal and anthelmintic agents. Taylor & Francis Online. Available at: [Link]

  • Recent insights into antibacterial potential of benzothiazole derivatives. PMC - NIH. Available at: [Link]

  • Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. PMC - NIH. Available at: [Link]

  • Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. PMC - PubMed Central. Available at: [Link]

  • Synthesis, antibacterial and antifungal activity of novel benzothiazole pyrimidine derivatives. Academia.edu. Available at: [Link]

  • Identification of an Aminothiazole with Antifungal Activity against Intracellular Histoplasma capsulatum. PMC - PubMed Central. Available at: [Link]

  • Catalytic derivatization of 2-Aminobenzo[d]thiazole for observing antibacterial activity and in silico analysis. Semantic Scholar. Available at: [Link]

  • Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Publications. Available at: [Link]

  • Synthesis, antibacterial evaluation and in silico studies of novel 2-(benzo[d]thiazol-2-yl)-N-arylacetamides and their derivatives as potential DHFR inhibitors. PMC - NIH. Available at: [Link]

  • Antibacterial activity results of 2-aminobenzothiazole derivatives 1aeo... ResearchGate. Available at: [Link]

Sources

Foundational

An In-Depth Technical Guide to the Anticancer Potential of 4,7-Dimethyl-1,3-benzothiazol-2-amine Derivatives

For Researchers, Scientists, and Drug Development Professionals Executive Summary Cancer remains a formidable global health challenge, necessitating the urgent discovery of novel and more effective therapeutic agents. He...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cancer remains a formidable global health challenge, necessitating the urgent discovery of novel and more effective therapeutic agents. Heterocyclic compounds, particularly those containing the benzothiazole nucleus, have emerged as a "privileged scaffold" in medicinal chemistry due to their wide array of pharmacological activities.[1][2][3] This guide focuses on a specific, promising subclass: derivatives of 4,7-Dimethyl-1,3-benzothiazol-2-amine. These compounds are attracting significant interest for their potential to be developed into potent anticancer agents.[4] We will explore their synthesis, mechanisms of action, structure-activity relationships, and the preclinical methodologies used to evaluate their efficacy. This document serves as a technical resource, synthesizing current knowledge and providing field-proven insights to guide future research and development in this critical area of oncology.

Introduction: The Benzothiazole Scaffold in Oncology

The benzothiazole ring system, a fusion of benzene and a thiazole ring, is a cornerstone of many biologically active molecules.[2][5] Its structural rigidity, aromaticity, and ability to participate in hydrogen bonding and other molecular interactions make it an ideal framework for designing targeted therapeutics. The 2-aminobenzothiazole moiety, in particular, is a highly versatile building block found in drugs with applications ranging from neuroprotection, like Riluzole, to antiviral and immunosuppressive agents.[6][7][8]

In oncology, 2-aminobenzothiazole derivatives have demonstrated a remarkable capacity to interfere with numerous pathways essential for cancer cell proliferation, survival, and metastasis.[6][7][9][10] The strategic placement of methyl groups at the 4 and 7 positions of the benzene ring is a rational design choice intended to modulate the molecule's lipophilicity, metabolic stability, and interaction with target proteins, potentially enhancing its therapeutic index. This guide provides a deep dive into the scientific rationale and experimental validation of these specific derivatives as next-generation anticancer agents.[4]

Synthesis and Characterization of Derivatives

The synthesis of 4,7-Dimethyl-1,3-benzothiazol-2-amine derivatives typically begins with the core amine, which can be prepared through established cyclization methods.[4] Further derivatization at the 2-amino position allows for the creation of a diverse library of compounds for screening.

General Synthetic Pathway

A common and efficient route involves the reaction of a substituted aniline with a thiocyanate salt in the presence of an oxidizing agent, such as bromine, to form the 2-aminobenzothiazole ring. For the specific core of this guide, the starting material would be 2,5-dimethylaniline.

Experimental Protocol: Synthesis of the 4,7-Dimethyl-1,3-benzothiazol-2-amine Core

  • Reaction Setup: Dissolve 2,5-dimethylaniline and potassium thiocyanate in glacial acetic acid in a flask equipped with a magnetic stirrer.

  • Bromination: Cool the mixture in an ice bath. Add a solution of bromine in glacial acetic acid dropwise while maintaining the temperature below 10°C. Causality: This slow, cooled addition controls the exothermic reaction and prevents the formation of unwanted byproducts.

  • Cyclization: After the addition is complete, allow the mixture to stir at room temperature for several hours until the reaction goes to completion (monitored by TLC). The in-situ generated thiocyanogen reacts with the aniline to undergo cyclization.

  • Work-up: Pour the reaction mixture into a large volume of crushed ice and water. Neutralize the solution with a base (e.g., ammonium hydroxide) to precipitate the crude product.

  • Purification: Filter the solid, wash thoroughly with water, and dry. Recrystallize the crude product from a suitable solvent like ethanol to obtain the pure 4,7-Dimethyl-1,3-benzothiazol-2-amine.

Characterization

Structural confirmation of the synthesized derivatives is paramount. A combination of spectroscopic techniques is employed to ensure the identity and purity of each compound.

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR are used to confirm the chemical structure, providing information about the proton and carbon environments.[11][12]

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition.[11][12]

  • Infrared (IR) Spectroscopy: Identifies the presence of key functional groups within the molecule.

Molecular Mechanisms of Anticancer Action

Benzothiazole derivatives exert their anticancer effects through a multitude of mechanisms, often acting on several targets simultaneously. This polypharmacology can be advantageous in overcoming the notorious redundancy and resistance mechanisms of cancer cells.

Key mechanisms include:

  • Kinase Inhibition: Many cancers are driven by aberrant kinase signaling. Benzothiazole derivatives have been shown to inhibit critical kinases involved in cell growth and proliferation, including:

    • PI3K/AKT/mTOR Pathway: This is a central signaling node for cell survival and growth. Inhibition of PI3K has been identified as a potential mechanism for some 2-aminobenzothiazole derivatives.[6][13]

    • Receptor Tyrosine Kinases (RTKs): Targets like EGFR and VEGFR-2, which are crucial for angiogenesis and cell proliferation, are often inhibited by this class of compounds.[6][10]

    • Cell Cycle Kinases (CDKs): By inhibiting CDKs, these compounds can induce cell cycle arrest, preventing cancer cells from dividing.[5][10][13]

  • Induction of Apoptosis: A primary goal of cancer therapy is to trigger programmed cell death (apoptosis) in malignant cells. Benzothiazoles can initiate apoptosis through both intrinsic (mitochondrial) and extrinsic pathways, often by modulating the expression of Bcl-2 family proteins and activating caspases.[9][14][15]

  • DNA Interaction and Damage: Some derivatives function as DNA intercalating agents or induce DNA damage, which can trigger cell cycle arrest and apoptosis.[9][14]

  • Targeting Tumor Microenvironment: Benzothiazoles can inhibit enzymes like carbonic anhydrase IX/XII, which are overexpressed in hypoxic tumors and contribute to an acidic microenvironment that promotes tumor growth and metastasis.[1][6][16]

Visualizing a Key Signaling Pathway

The PI3K/AKT/mTOR pathway is a frequently dysregulated pathway in cancer and a validated target for many benzothiazole derivatives.

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PDK1->AKT Phosphorylates (Activates) mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Benzothiazole 4,7-Dimethyl-Benzothiazole Derivative Benzothiazole->PI3K Inhibits Benzothiazole->AKT Inhibits

Caption: Inhibition of the PI3K/AKT/mTOR pathway by benzothiazole derivatives.

Preclinical Evaluation and Screening Workflow

A systematic, multi-tiered approach is required to identify and validate the anticancer potential of newly synthesized derivatives.

In Vitro Assessment Workflow

The initial phase involves screening the compounds against a panel of cancer cell lines to determine their cytotoxic and antiproliferative activity.

In_Vitro_Workflow start Synthesized Derivative Library screen Primary Screen: MTT/SRB Assay (e.g., MCF-7, A549, HepG2) start->screen ic50 Determine IC50 Values screen->ic50 select Select 'Hit' Compounds (Potent & Selective) ic50->select secondary Secondary Assays on Hits select->secondary lead Lead Candidate Identification secondary->lead apoptosis Apoptosis Assay (Annexin V/PI) cell_cycle Cell Cycle Analysis (Propidium Iodide) migration Wound Healing/ Transwell Assay

Sources

Exploratory

An In-depth Technical Guide to the Solubility of 4,7-Dimethyl-1,3-benzothiazol-2-amine

Abstract Solubility is a critical physicochemical parameter that dictates the developability and performance of a compound in pharmaceutical and chemical applications. This guide provides a comprehensive framework for de...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Solubility is a critical physicochemical parameter that dictates the developability and performance of a compound in pharmaceutical and chemical applications. This guide provides a comprehensive framework for determining the solubility of 4,7-Dimethyl-1,3-benzothiazol-2-amine, a molecule of interest in medicinal chemistry and materials science. In the absence of extensive public data for this specific compound, this whitepaper emphasizes the foundational principles, predictive analysis, and gold-standard experimental methodologies required to robustly characterize its solubility profile. We detail the strategic selection of solvents, a step-by-step protocol for the isothermal shake-flask method, and the subsequent analytical quantification using High-Performance Liquid Chromatography (HPLC). This document is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical, field-proven insights necessary for generating accurate and reliable solubility data.

Introduction: The Critical Role of Solubility

The therapeutic efficacy of a drug candidate or the performance of a chemical agent is fundamentally linked to its solubility.[1][2] For drug development professionals, poor aqueous solubility can lead to low bioavailability, hindering a promising compound from reaching its therapeutic target.[3] For materials scientists, solubility dictates formulation possibilities and application scope. Therefore, the accurate determination of a compound's solubility in various media is a cornerstone of early-stage research and development.

This guide focuses on 4,7-Dimethyl-1,3-benzothiazol-2-amine, a substituted benzothiazole. The benzothiazole scaffold is a privileged structure in medicinal chemistry, appearing in compounds with a wide range of biological activities. Understanding the solubility of this specific derivative is crucial for its potential applications. This document provides a comprehensive roadmap for researchers to determine this critical property, adhering to the highest standards of scientific integrity as outlined by regulatory bodies like the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[4][5][6]

Physicochemical Profile and Solubility Predictions

Before embarking on experimental measurements, a thorough analysis of the molecular structure of 4,7-Dimethyl-1,3-benzothiazol-2-amine provides valuable insights into its expected solubility behavior. The fundamental principle of "like dissolves like" serves as our initial guide.[7]

  • Core Structure: The fused bicyclic benzothiazole system is largely aromatic and hydrophobic, suggesting limited solubility in aqueous media.

  • Functional Groups:

    • 2-Amino Group: The primary amine (-NH2) is a polar, hydrogen-bond-donating group.[8][9] This group is expected to enhance solubility in polar protic solvents (e.g., water, ethanol) and can be protonated in acidic conditions, which would dramatically increase aqueous solubility. The basicity of this group (estimated by its pKa) is a critical parameter.

    • 4,7-Dimethyl Groups: The two methyl (-CH3) groups are nonpolar and lipophilic.[10] They increase the overall hydrophobicity of the molecule, likely decreasing its solubility in polar solvents while potentially increasing it in nonpolar organic solvents.

Predictive Frameworks:

  • Hansen Solubility Parameters (HSP): This model deconstructs solubility into three parameters: dispersion (δD), polar (δP), and hydrogen bonding (δH).[11][12][13][14] By calculating the HSP for 4,7-Dimethyl-1,3-benzothiazol-2-amine and comparing it to the known HSP of various solvents, one can predict miscibility. A smaller distance between the HSP of the solute and solvent suggests higher solubility.[11]

  • logP (Octanol-Water Partition Coefficient): This value quantifies the lipophilicity of a compound. A higher logP indicates greater preference for a nonpolar environment (octanol) over a polar one (water), correlating with lower aqueous solubility. While experimental determination is most accurate, several computational models can provide a reliable estimation for this molecule.

Based on this structural analysis, we can hypothesize that 4,7-Dimethyl-1,3-benzothiazol-2-amine will exhibit poor to moderate aqueous solubility at neutral pH, with solubility increasing significantly at lower pH due to the protonation of the amino group. Its solubility in polar organic solvents like ethanol and DMSO is expected to be higher than in water, and it should also be soluble in certain nonpolar solvents that can accommodate its aromatic core.

Strategic Solvent Selection

A comprehensive solubility profile requires testing in a diverse and relevant set of solvents. The selection should be guided by both regulatory standards and practical application contexts.

Table 1: Recommended Solvent Panel for Solubility Screening

Solvent ClassSpecific SolventsRationale & Justification
Aqueous Buffers (ICH/FDA) pH 1.2 (Simulated Gastric Fluid, without pepsin)Simulates stomach conditions; critical for oral drug absorption.[5][6][15]
pH 4.5 Acetate BufferRepresents the transition from the stomach to the small intestine.[5][6][15]
pH 6.8 Phosphate Buffer (Simulated Intestinal Fluid)Simulates the pH of the small intestine, a primary site of drug absorption.[5][6][15]
Biorelevant Media Fasted State Simulated Intestinal Fluid (FaSSIF)Contains bile salts and lecithin to mimic fasted intestinal conditions, crucial for poorly soluble drugs.[16][17][18][19]
Fed State Simulated Intestinal Fluid (FeSSIF)Simulates fed intestinal conditions to assess potential food effects on solubility and absorption.[16][17][18]
Polar Protic Solvents Ethanol, Methanol, IsopropanolCommon co-solvents in pharmaceutical formulations; capable of hydrogen bonding.
Polar Aprotic Solvents Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN)High dissolving power for a wide range of compounds; common in stock solutions for biological assays.
Nonpolar Solvents Toluene, HexaneAssesses solubility in hydrophobic environments, relevant for chemical synthesis and purification.
Other Common Solvents Dichloromethane (DCM), Ethyl AcetateSolvents with intermediate polarity, often used in extraction and chromatography.
Experimental Methodology: The Gold Standard

To ensure the generation of reliable and reproducible data, a standardized and well-controlled experimental protocol is paramount. The isothermal Saturation Shake-Flask Method is widely recognized as the gold standard for determining thermodynamic equilibrium solubility.[20][21][22] It is the recommended procedure by major regulatory bodies, including the OECD (Guideline 105) and USP (Chapter <1236>).[1][4][23][24][25][26][27][28]

4.1. Diagram of the Shake-Flask Workflow

G cluster_prep Phase 1: Preparation cluster_equilibrate Phase 2: Equilibration cluster_separation Phase 3: Phase Separation cluster_analysis Phase 4: Analysis A Weigh excess of 4,7-Dimethyl-1,3-benzothiazol-2-amine B Add chosen solvent (e.g., pH 6.8 buffer) A->B Add solid to vial C Seal vials and place in shaker incubator B->C D Agitate at constant temp. (e.g., 25°C or 37°C) for 24-48 hours C->D Ensure equilibrium E Allow solution to settle D->E F Withdraw supernatant E->F Avoid solid G Filter through 0.22 µm PTFE syringe filter F->G Remove undissolved solid H Dilute filtrate with mobile phase G->H I Inject into HPLC-UV system H->I J Quantify against calibration curve I->J

Caption: Workflow for Equilibrium Solubility Determination.

4.2. Detailed Step-by-Step Protocol

Objective: To determine the thermodynamic equilibrium solubility of 4,7-Dimethyl-1,3-benzothiazol-2-amine at a specified temperature.

Materials:

  • 4,7-Dimethyl-1,3-benzothiazol-2-amine (solid, purity >98%)

  • Selected solvents (see Table 1)

  • Glass vials with screw caps (e.g., 2-4 mL)

  • Orbital shaker with temperature control

  • Centrifuge (optional)

  • Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • HPLC system with UV detector

Procedure:

  • Preparation: Add an excess amount of solid 4,7-Dimethyl-1,3-benzothiazol-2-amine to a pre-weighed glass vial. The excess is critical to ensure that a saturated solution is formed and that solid material remains at the end of the experiment.[21] A visual excess is typically sufficient (e.g., 2-5 mg in 1 mL of solvent).

  • Solvent Addition: Accurately dispense a known volume of the pre-equilibrated solvent into each vial.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C for standard solubility or 37°C for biorelevant studies).[5][6] Agitate the samples for a predetermined period, typically 24 to 48 hours, to ensure equilibrium is reached.[20][22][29] A preliminary time-to-equilibrium study can be conducted by taking measurements at various time points (e.g., 4, 8, 24, 48 hours) until the concentration plateaus.

  • Phase Separation: After equilibration, let the vials stand to allow the excess solid to settle. Carefully withdraw the supernatant using a syringe. To ensure complete removal of undissolved particles, filter the supernatant through a 0.22 µm syringe filter into a clean vial.[7] The first few drops of the filtrate should be discarded to saturate any potential binding sites on the filter membrane.

  • Quantification: Accurately dilute a known volume of the clear filtrate with the HPLC mobile phase to bring the concentration within the range of the calibration curve. Analyze the diluted sample using a validated HPLC-UV method.

Analytical Quantification by HPLC-UV

High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a robust and widely used technique for accurately quantifying the concentration of a dissolved solute.[30][31][32]

5.1. Method Development Outline

A generic method development approach would involve:

  • Column: A C18 reversed-phase column is a good starting point for a molecule of this nature.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: The UV detection wavelength should be set at the absorbance maximum (λmax) of 4,7-Dimethyl-1,3-benzothiazol-2-amine to ensure maximum sensitivity.[32] This is determined by scanning a dilute solution of the compound across the UV spectrum.

  • Flow Rate: Typically 1.0 mL/min.

  • Injection Volume: Typically 5-10 µL.

5.2. Validation and Calibration

The analytical method must be validated to ensure its accuracy and reliability.[2][33][34]

  • Calibration Curve: Prepare a series of standard solutions of 4,7-Dimethyl-1,3-benzothiazol-2-amine of known concentrations in the mobile phase. Inject these standards into the HPLC system and plot the peak area against the concentration. The resulting calibration curve should be linear (R² > 0.999).

  • Quantification: Inject the diluted filtrate sample. Determine its concentration by interpolating its peak area on the calibration curve.[32]

  • Calculation: Calculate the original solubility in the solvent using the following formula, accounting for the dilution factor:

    Solubility (mg/mL) = Concentration from HPLC (mg/mL) x Dilution Factor

Data Presentation and Interpretation

All quantitative solubility data should be summarized in a clear and concise table to allow for easy comparison across different solvent systems.

Table 2: Illustrative Solubility Data for 4,7-Dimethyl-1,3-benzothiazol-2-amine at 25°C

Solvent/MediumpH (if applicable)Solubility (mg/mL)Solubility (µg/mL)Molar Solubility (mol/L)
Water6.5[Experimental Value][Experimental Value][Calculated Value]
pH 1.2 Buffer1.2[Experimental Value][Experimental Value][Calculated Value]
pH 4.5 Buffer4.5[Experimental Value][Experimental Value][Calculated Value]
pH 6.8 Buffer6.8[Experimental Value][Experimental Value][Calculated Value]
FaSSIF6.5[Experimental Value][Experimental Value][Calculated Value]
EthanolN/A[Experimental Value][Experimental Value][Calculated Value]
DMSON/A[Experimental Value][Experimental Value][Calculated Value]
HexaneN/A[Experimental Value][Experimental Value][Calculated Value]

Note: This table is a template. Actual experimental values must be populated by the researcher.

Interpretation: The results should be analyzed in the context of the molecule's structure. For instance, a significantly higher solubility in the pH 1.2 buffer compared to the pH 6.8 buffer would confirm the basic nature of the 2-amino group and its role in pH-dependent solubility. Higher solubility in FaSSIF compared to the pH 6.8 buffer would indicate that the compound's solubility is enhanced by the presence of micelles, a key consideration for oral absorption.

Conclusion

This guide has outlined a comprehensive and scientifically rigorous approach for the determination of the solubility of 4,7-Dimethyl-1,3-benzothiazol-2-amine. By combining theoretical structural analysis with gold-standard experimental protocols like the shake-flask method and robust analytical techniques such as HPLC, researchers can generate the high-quality, reliable data essential for informed decision-making in drug discovery, formulation development, and chemical research. Adherence to these principles ensures that the generated solubility profile is not only accurate but also universally comparable and defensible within a regulatory context.

References
  • Biorelevant. (n.d.). FaSSIF/FeSSIF/FaSSGF Biorelevant Dissolution Media. Retrieved from [Link]

  • Biorelevant. (n.d.). Comparison of the Solubility and Dissolution of Drugs in Fasted- State Biorelevant Media (FaSSIF and FaSSIF-V2). Retrieved from [Link]

  • Pharma Lesson. (2025, March 4). Biorelevant Dissolution Media | FaSSIF & FeSSIF in Drug Development. Retrieved from [Link]

  • USP-NF. (2016, September 30). <1236> Solubility Measurements. Retrieved from [Link]

  • OECD. (n.d.). Test No. 105: Water Solubility. Retrieved from [Link]

  • OECD. (n.d.). Test No. 105: Water Solubility. Retrieved from [Link]

  • CD Formulation. (n.d.). Method Development & Method Validation for Solubility and Dissolution Curves. Retrieved from [Link]

  • Situ Biosciences. (n.d.). OECD 105 - Water Solubility. Retrieved from [Link]

  • Analytice. (n.d.). OECD 105 – Water Solubility Test at 20°C. Retrieved from [Link]

  • ECA Academy. (2023, January 25). Revision of USP Chapter <1236> Solubility Measurements Published for Comments. Retrieved from [Link]

  • Biorelevant.com. (n.d.). USP <1236>: Solubility Measurements Chapter. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Comparison of the Solubility and Dissolution of Drugs in FastedState Biorelevant Media (FaSSIF and FaSSIF-V2). Retrieved from [https://www.semanticscholar.org/paper/Comparison-of-the-Solubility-and-Dissolution-of-in-Fasted-State-Biorelevant-Media-(-FaSSIF-and-Jantratid-Janssen/251a37c413b8e5c8e81561f3f7e6f8510f0e6533]([Link]

  • Solubility of Things. (n.d.). Validation of Analytical Methods. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Hansen solubility parameter – Knowledge and References. Retrieved from [Link]

  • MedChemica. (2015, November 4). The impact of N-methylation on aqueous solubility and lipophilicity. Retrieved from [Link]

  • GMP Compliance. (2022, March 9). USP: Proposed Addition to Chapter <1236> Solubility Measurements. Retrieved from [Link]

  • Wikipedia. (n.d.). Hansen solubility parameter. Retrieved from [Link]

  • Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]

  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

  • Phytosafe. (n.d.). OECD 105. Retrieved from [Link]

  • Pfanstiehl. (n.d.). Technical Note: Solubility Measurements. Retrieved from [Link]

  • Wikipedia. (n.d.). Solubility. Retrieved from [Link]

  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

  • Hansen Solubility. (n.d.). Hansen Solubility Parameters. Retrieved from [Link]

  • American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. Retrieved from [Link]

  • The AAPS Journal. (n.d.). The Use of Biorelevant Dissolution Media to Forecast the In Vivo Performance of a Drug. Retrieved from [Link]

  • NCBI Bookshelf. (n.d.). Biochemistry, Dissolution and Solubility. Retrieved from [Link]

  • ICH. (2019, November 20). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS. Retrieved from [Link]

  • Chem.Purdue. (n.d.). Solubility. Retrieved from [Link]

  • American Coatings Association. (n.d.). Hansen Solubility Parameters (HSP): 1—Introduction. Retrieved from [Link]

  • PubMed Central. (2021, March 10). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. Retrieved from [Link]

  • News-Medical.net. (n.d.). What is High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV)?. Retrieved from [Link]

  • European Medicines Agency. (2020, February 10). ICH M9 guideline on biopharmaceutics classification system-based biowaivers Step 5. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility. Retrieved from [Link]

  • Park, K. (n.d.). Hansen Solubility Parameters 2000.pdf. Retrieved from [Link]

  • NorthEast BioLab. (n.d.). HPLC-UV Method Development. Retrieved from [Link]

  • Certara. (2014, July 8). What is HPLC/UV?. Retrieved from [Link]

  • PubMed. (2012, November 2). Validation of analytical methods involved in dissolution assays: acceptance limits and decision methodologies. Retrieved from [Link]

  • NCERT. (n.d.). Amines. Retrieved from [Link]

  • RJPBCS. (n.d.). Method development and validation for dissolution testings. Retrieved from [Link]

  • Lumen Learning. (n.d.). Properties of amines. Retrieved from [Link]

  • TFDA. (n.d.). ICH M9 Guideline on Biopharmaceutics Classification System-Based Biowaivers. Retrieved from [Link]

  • UMass. (n.d.). CHAPTER 21: AMINES. Retrieved from [Link]

  • YouTube. (2019, August 22). Boiling Points and Solubility of Amines. Retrieved from [Link]

  • Routledge. (n.d.). Handbook of Analytical Validation. Retrieved from [Link]

  • ACS Publications. (2019, December 17). ICH M9 Guideline in Development on Biopharmaceutics Classification System-Based Biowaivers: An Industrial Perspective from the IQ Consortium. Retrieved from [Link]

  • LCGC International. (n.d.). How It Works: UV Detection for HPLC. Retrieved from [Link]

  • American Pharmaceutical Review. (2015, January 26). A Generic UHPLC-UV-MS Method for Cleaning Verification of Highly Potent Drugs. Retrieved from [Link]

Sources

Foundational

spectroscopic data of 4,7-Dimethyl-1,3-benzothiazol-2-amine (NMR, IR, Mass Spec)

An In-depth Technical Guide to the Spectroscopic Characterization of 4,7-Dimethyl-1,3-benzothiazol-2-amine For researchers and scientists in the field of medicinal chemistry and drug development, the unambiguous structur...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 4,7-Dimethyl-1,3-benzothiazol-2-amine

For researchers and scientists in the field of medicinal chemistry and drug development, the unambiguous structural elucidation of novel or synthesized compounds is a cornerstone of scientific integrity. 4,7-Dimethyl-1,3-benzothiazol-2-amine, a derivative of the pharmacologically significant 2-aminobenzothiazole scaffold, presents a unique spectroscopic profile that is critical for its identification and quality control.[1][2] This guide provides a comprehensive analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

As direct experimental spectra for this specific derivative are not widely published, this guide synthesizes data from closely related analogs and foundational spectroscopic principles to provide a robust, predictive framework for its characterization.[3][4][5] The methodologies and interpretations are presented from the perspective of a senior application scientist, emphasizing not just the data itself, but the rationale behind the analytical techniques and the expected outcomes.

Molecular Structure and Atom Labeling

To facilitate a clear discussion of the spectroscopic data, the following structure and numbering scheme for 4,7-Dimethyl-1,3-benzothiazol-2-amine (Molecular Formula: C₉H₁₀N₂S, Molecular Weight: 178.26 g/mol ) will be used throughout this guide.[1]

Figure 1: Structure of 4,7-Dimethyl-1,3-benzothiazol-2-amine.

¹H NMR Spectroscopic Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides critical information about the electronic environment of hydrogen atoms in a molecule. For 4,7-Dimethyl-1,3-benzothiazol-2-amine, the ¹H NMR spectrum is expected to show distinct signals for the amine protons, the aromatic protons, and the methyl group protons.

Predicted ¹H NMR Data

The predicted chemical shifts (δ) are based on data from analogous 2-aminobenzothiazole derivatives and are referenced against tetramethylsilane (TMS).[3][6][7] The spectrum is typically recorded in a deuterated solvent such as DMSO-d₆ or CDCl₃.[4]

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
-NH₂ (Amine)~7.5 - 8.0Broad Singlet2H
H6~6.9 - 7.2Doublet (d)1H
H5~6.8 - 7.1Doublet (d)1H
C7-CH₃ (Methyl)~2.4 - 2.6Singlet3H
C4-CH₃ (Methyl)~2.3 - 2.5Singlet3H

Justification of Assignments:

  • -NH₂ Protons: The amine protons are expected to appear as a broad singlet due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange. Their chemical shift is highly dependent on solvent and concentration. In DMSO-d₆, this signal is often observed downfield.[3]

  • Aromatic Protons (H5, H6): The protons on the benzene ring will appear in the aromatic region. The two adjacent protons, H5 and H6, will form a doublet-of-doublets or two distinct doublets due to ortho-coupling (³JHH ≈ 7-9 Hz). Their precise chemical shifts are influenced by the electron-donating effects of the methyl groups and the fused thiazole ring.

  • Methyl Protons (C4-CH₃, C7-CH₃): The two methyl groups are in different environments and are expected to appear as two distinct sharp singlets. Being attached to the aromatic ring, their chemical shifts will be in the range of 2.3-2.6 ppm.

Experimental Protocol: ¹H NMR Spectroscopy

A robust protocol for acquiring a high-quality ¹H NMR spectrum is essential for accurate structural confirmation.

  • Sample Preparation: Dissolve approximately 5-10 mg of purified 4,7-Dimethyl-1,3-benzothiazol-2-amine in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean NMR tube.[4]

  • Internal Standard: Tetramethylsilane (TMS) is typically used as the internal standard for referencing the chemical shifts to 0.00 ppm.[4]

  • Instrumentation: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer. A higher field strength will provide better signal dispersion, which is crucial for resolving the aromatic proton signals.

  • Data Acquisition: Key parameters include a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio, a pulse angle of 30-45 degrees, and a relaxation delay of 1-2 seconds.

  • Data Processing: Process the raw data (Free Induction Decay, FID) by applying a Fourier transform, followed by phase and baseline correction. Integrate the signals to determine the relative number of protons.

Figure 2: Workflow for ¹H NMR Analysis.

¹³C NMR Spectroscopic Analysis

Carbon-13 NMR spectroscopy provides information on the different carbon environments within the molecule. Due to the low natural abundance of ¹³C, spectra are typically acquired with proton decoupling to enhance signal intensity and simplify the spectrum to single lines for each unique carbon.

Predicted ¹³C NMR Data

The predicted chemical shifts are derived from analyses of 2-aminobenzothiazole and its derivatives.[3][8][9]

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C2 (C-NH₂)~165 - 168
C7a~150 - 153
C3a~130 - 134
C4~128 - 132
C7~126 - 130
C6~122 - 125
C5~120 - 123
C7-CH₃~20 - 22
C4-CH₃~17 - 19

Justification of Assignments:

  • C2 Carbon: The carbon atom bonded to the exocyclic amine (C2) is highly deshielded and appears furthest downfield, typically above 165 ppm.[4]

  • Quaternary Carbons (C3a, C4, C7, C7a): The four quaternary carbons (those without attached protons) will have varied chemical shifts. C7a, being adjacent to both sulfur and nitrogen, is expected to be significantly downfield.[3] The positions of C4 and C7 will be influenced by the attached methyl groups.

  • Aromatic CH Carbons (C5, C6): These carbons will appear in the typical aromatic region, with their exact shifts determined by the overall electronic structure of the bicyclic system.

  • Methyl Carbons: The methyl carbons will appear in the upfield aliphatic region of the spectrum.

Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A slightly higher concentration (15-25 mg) may be beneficial for improving the signal-to-noise ratio.

  • Instrumentation: Utilize a spectrometer equipped with a broadband probe.

  • Data Acquisition: Acquire the spectrum using a standard proton-decoupled pulse sequence. A larger number of scans (e.g., 512-2048 or more) and a longer relaxation delay (2-5 seconds) are required compared to ¹H NMR due to the lower sensitivity and longer relaxation times of ¹³C nuclei.

  • Data Processing: Similar to ¹H NMR, the FID is processed via Fourier transform, phasing, and baseline correction.

Infrared (IR) Spectroscopy Analysis

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

Predicted IR Absorption Bands

The key functional groups in 4,7-Dimethyl-1,3-benzothiazol-2-amine will produce characteristic absorption bands.[10][11]

Vibrational ModePredicted Frequency (cm⁻¹)Intensity
N-H Stretch (asymmetric & symmetric)3400 - 3250Medium (two bands)
Aromatic C-H Stretch3100 - 3000Medium to Weak
Aliphatic C-H Stretch (CH₃)2980 - 2850Medium
C=N Stretch (thiazole ring)1620 - 1580Medium to Strong
N-H Bend (scissoring)1650 - 1580Medium
Aromatic C=C Stretch1550 - 1450Medium to Strong
C-N Stretch (aromatic amine)1335 - 1250Strong

Interpretation of Key Bands:

  • N-H Region: The presence of a primary amine (-NH₂) is definitively confirmed by two distinct bands in the 3400-3250 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretches.[10]

  • C=N and C=C Region: The region between 1620 cm⁻¹ and 1450 cm⁻¹ will contain overlapping bands from the C=N stretching of the thiazole ring and the C=C stretching of the aromatic ring.

  • Fingerprint Region (< 1400 cm⁻¹): This region will contain complex vibrations, including the strong C-N stretch and various C-H bending modes, which are unique to the overall molecular structure.

Experimental Protocol: FT-IR Spectroscopy

The Attenuated Total Reflectance (ATR) technique is a common and convenient method for solid samples.

  • Instrument Preparation: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric interferences (e.g., CO₂, H₂O).[3]

  • Sample Application: Place a small amount of the solid 4,7-Dimethyl-1,3-benzothiazol-2-amine powder directly onto the ATR crystal and apply pressure to ensure good contact.

  • Spectrum Acquisition: Record the sample spectrum over a typical range of 4000–400 cm⁻¹.[3] Co-add multiple scans (e.g., 16-32) to improve the signal quality.

  • Data Analysis: Analyze the final spectrum to identify the characteristic absorption bands corresponding to the molecule's functional groups.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, serving as a final confirmation of its identity.

Predicted Mass Spectrum Data

Using an ionization technique like Electron Impact (EI) or Electrospray Ionization (ESI), the following data is expected.

m/z ValueAssignmentNotes
178[M]⁺˙Molecular ion (for EI)
179[M+H]⁺Protonated molecule (for ESI)
163[M - CH₃]⁺Loss of a methyl radical
145[M - SH]⁺ or [M - NH₂ - CH₃]⁺Plausible fragmentation pathways

Interpretation:

  • Molecular Ion: The most critical piece of information is the molecular ion peak, which confirms the molecular weight of 178.26 g/mol .[1] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition (C₉H₁₀N₂S).

  • Fragmentation Pattern: The molecule is expected to undergo fragmentation upon ionization. A primary fragmentation event would be the loss of one of the methyl groups, resulting in a peak at m/z 163. Further fragmentation of the benzothiazole ring would lead to a complex pattern that can be used for detailed structural confirmation.

G M [M]+• m/z = 178 F1 [M - CH3]+• m/z = 163 M->F1 - •CH3 F2 [M - HCN]+• m/z = 151 M->F2 - HCN F3 Further Fragments F1->F3 F2->F3

Figure 3: Proposed primary fragmentation pathway for 4,7-Dimethyl-1,3-benzothiazol-2-amine.
Experimental Protocol: Mass Spectrometry
  • Sample Introduction: Introduce the sample into the mass spectrometer. This can be done via direct infusion for ESI or through a gas chromatograph (GC-MS) for EI.

  • Ionization: Ionize the sample using an appropriate method (e.g., EI at 70 eV).

  • Mass Analysis: Separate the generated ions based on their mass-to-charge ratio (m/z) using a mass analyzer like a quadrupole or time-of-flight (TOF) detector.

  • Detection: A detector records the abundance of each ion, which is then plotted against its m/z value to generate the mass spectrum.

Conclusion

The structural characterization of 4,7-Dimethyl-1,3-benzothiazol-2-amine relies on a synergistic application of modern spectroscopic techniques. By combining the detailed connectivity information from ¹H and ¹³C NMR, the functional group identification from IR spectroscopy, and the molecular weight confirmation from mass spectrometry, researchers can unambiguously verify the structure and purity of this compound. This guide provides a predictive but scientifically grounded framework for interpreting the expected spectroscopic data, enabling scientists to confidently identify this molecule in their research and development endeavors.

References

  • A Guide to the Spectroscopic Analysis of 2-Aminobenzothiazole - Benchchem.
  • Spectroscopic data (NMR, IR, MS) of 2-aminobenzothiazole - Benchchem.
  • 4,7-Dimethyl-1,3-benzothiazol-2-amine | CAS 78584-08-4 - Benchchem.
  • Synthesis and biological evaluation of 2- aminobenzothiazole derivatives.
  • (PDF) Efficient Synthesis and Characterization of Novel 2-Aminobenzothiazole Derivatives - ResearchGate.
  • Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - ACS Publications.
  • Copper-Catalyzed Synthesis of 2-Aminobenzothiazoles from Carbodiimide and Sodium Hydrosulfide - The Royal Society of Chemistry.
  • Synthesis and Biological Properties of Benzothiazole, Benzoxazole and Chromen-4-one Analogs of the Potent Antitumor Agent 2 - AWS.
  • Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis - PMC - NIH.
  • Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides.
  • Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials - MDPI.
  • Synthesis and characterization of new benzothiazole derivatives and evaluation of their anti-inflammatory and anti-diabetic activity - JOCPR.
  • Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC - NIH.
  • IR Spectroscopy Tutorial: Amines.
  • FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature.
  • Synthesis, Characterization and Drug-Likeness Predictions of 1,3-Thiazole and Benzothiazole Derivatives - Oriental Journal of Chemistry.
  • NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data.
  • Infrared Spectroscopy - CDN.
  • Synthesis and Characterization of Some New Heterocyclic Compounds Derived from Benzothiazole - ResearchGate.
  • Interpreting C-13 NMR Spectra - Chemistry LibreTexts.

Sources

Exploratory

purity analysis of 4,7-Dimethyl-1,3-benzothiazol-2-amine

An In-Depth Technical Guide to the Purity Analysis of 4,7-Dimethyl-1,3-benzothiazol-2-amine Abstract This technical guide provides a comprehensive framework for the , a key intermediate in medicinal chemistry and drug de...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Purity Analysis of 4,7-Dimethyl-1,3-benzothiazol-2-amine

Abstract

This technical guide provides a comprehensive framework for the , a key intermediate in medicinal chemistry and drug development.[1] As the integrity of an active pharmaceutical ingredient (API) is fundamentally dependent on the quality of its starting materials, a rigorous analytical control strategy for this compound is paramount. This document moves beyond rote protocols to explain the scientific rationale behind methodological choices, ensuring a self-validating and robust approach to impurity profiling. We will explore the identification of potential process-related impurities, the application of orthogonal chromatographic and spectroscopic techniques, and the development of a stability-indicating method through forced degradation studies, all within the context of global regulatory standards such as the International Council for Harmonisation (ICH) guidelines.[2][3][4]

The Analytical Imperative: Understanding the Impurity Landscape

The purity of 4,7-Dimethyl-1,3-benzothiazol-2-amine is not merely a percentage but a comprehensive profile of all components that are not the defined chemical entity.[5] Impurities can arise from various stages of the manufacturing process and storage, potentially impacting the safety, efficacy, and stability of the final drug product.[2][5] A logical purity analysis begins with a theoretical assessment of what impurities are likely to be present.

Potential Process-Related Impurities

Based on common synthetic routes for 2-aminobenzothiazoles, such as the cyclization of substituted anilines or thioureas, we can anticipate several classes of impurities.[1][6][7]

  • Starting Materials: Unreacted precursors like 4,7-dimethylaniline or its thiourea derivatives.

  • Intermediates: Incompletely cyclized molecules or other reaction intermediates.

  • By-products: Isomeric impurities (e.g., other dimethyl-benzothiazole isomers) or products from side-reactions.

  • Reagents and Catalysts: Residual reagents, ligands, or catalysts used in the synthesis.[3][4]

A proactive approach involves synthesizing and characterizing likely impurities to serve as reference markers, though this is not always feasible. The primary goal is to develop analytical methods capable of separating and detecting these known and unknown compounds.

Impurity Class Potential Origin Significance
Organic ImpuritiesStarting Materials, Intermediates, By-products, Degradation ProductsHigh - Potential for biological activity or toxicity. Governed by ICH Q3A/Q3B guidelines.[2][3][8]
Inorganic ImpuritiesReagents, Catalysts, Heavy MetalsModerate - Can affect catalytic processes downstream or pose toxicity risks.
Residual SolventsManufacturing Process, PurificationHigh - Classified by toxicity and strictly limited by ICH Q3C guidelines.

Orthogonal Analytical Strategy: A Multi-Technique Approach

No single analytical technique can provide a complete picture of a compound's purity. A robust strategy relies on orthogonal methods—techniques that measure the same attribute using different physicochemical principles—to ensure all potential impurities are detected.

Analytical_Workflow substance 4,7-Dimethyl-1,3-benzothiazol-2-amine (Bulk Sample) hplc Primary Assay & Purity (HPLC-UV) substance->hplc Quantitative Analysis gcms Volatile & Semi-Volatile Impurities (GC-MS) substance->gcms Screening nmr Structural Confirmation & ID (NMR) substance->nmr Qualitative Analysis hrms Molecular Formula Confirmation (HRMS) substance->hrms Accurate Mass report Comprehensive Purity Report hplc->report gcms->report nmr->report hrms->report

Caption: Orthogonal workflow for comprehensive purity assessment.

High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse

HPLC, particularly with UV detection, is the cornerstone for determining the purity of benzothiazole derivatives due to its high resolving power and sensitivity.[9] A reversed-phase method is typically the first choice for this class of molecule.

Rationale for Method Design:

  • Column: A C18 stationary phase is selected for its hydrophobic character, which provides excellent retention and separation for the aromatic benzothiazole core.

  • Mobile Phase: A gradient of a buffered aqueous phase (e.g., ammonium formate or phosphate) and an organic modifier (acetonitrile or methanol) is employed. The gradient allows for the elution of impurities with a wide range of polarities. The buffer controls the ionization state of the basic amine, ensuring sharp, symmetrical peaks.

  • Detection: UV detection is ideal as the benzothiazole ring system is a strong chromophore. A photodiode array (PDA) detector is preferred as it provides spectral data, which can help distinguish between co-eluting peaks and indicate peak purity.

Experimental Protocol: HPLC-UV Purity Method

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and PDA detector.

  • Column: Reversed-phase C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 20 mM Ammonium Acetate in Water, pH adjusted to 4.5 with acetic acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 275 nm (monitor 220-400 nm with PDA).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A:B to a concentration of approximately 0.5 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS): Profiling Volatile Impurities

GC-MS is a powerful complementary technique for identifying and quantifying volatile and semi-volatile impurities that may not be amenable to HPLC, such as residual solvents or low molecular weight by-products.[10][11][12]

Experimental Protocol: GC-MS Impurity Screening

  • Instrumentation: GC system coupled to a Mass Spectrometer (e.g., Quadrupole).

  • Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium, constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial: 50 °C, hold for 2 min.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 min at 280 °C.

  • Injector Temperature: 250 °C.

  • Injection Mode: Split (e.g., 20:1).

  • MS Transfer Line Temperature: 280 °C.

  • MS Ion Source Temperature: 230 °C.

  • Mass Range: 40-500 amu.

  • Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., Dichloromethane) at a concentration of 1-2 mg/mL.

Spectroscopic Confirmation: Ensuring Structural Integrity

Chromatographic peaks only tell part of the story. Spectroscopic methods are essential for confirming the identity of the main peak and elucidating the structure of any significant unknown impurities.[13][14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for unambiguous structure elucidation.[13][15]

    • ¹H NMR: Provides information on the number and environment of protons. For 4,7-Dimethyl-1,3-benzothiazol-2-amine, one would expect to see two singlets for the non-equivalent methyl groups, two doublets for the aromatic protons on the benzene ring, and a broad singlet for the -NH₂ protons which may exchange with D₂O.[16]

    • ¹³C NMR: Confirms the carbon skeleton of the molecule.

    • 2D NMR (COSY, HSQC, HMBC): Used to establish connectivity between atoms, which is invaluable for identifying unknown impurities, especially isomers.[17][18]

  • High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, allowing for the determination of the elemental composition of the parent molecule and its impurities. This is critical for confirming identity and proposing structures for unknowns.[19]

Forced Degradation Studies: Building a Stability-Indicating Method

A crucial aspect of purity analysis in a drug development context is ensuring the analytical method is "stability-indicating." This means the method can separate the intact drug from its degradation products.[20][21] Forced degradation (or stress testing) is the process of intentionally degrading the sample to produce these products for analytical method development.[22]

Forced_Degradation api API Sample stress_conditions Stress Conditions api->stress_conditions acid Acid Hydrolysis (e.g., 0.1M HCl) stress_conditions->acid base Base Hydrolysis (e.g., 0.1M NaOH) stress_conditions->base oxidation Oxidation (e.g., 3% H₂O₂) stress_conditions->oxidation thermal Thermal (e.g., 80°C) stress_conditions->thermal photo Photolytic (ICH Q1B) stress_conditions->photo analysis Analyze via HPLC-PDA/LC-MS acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis outcome Stability-Indicating Method Confirmed analysis->outcome Peak Purity & Mass Balance OK

Caption: Logical flow of a forced degradation study.

Protocol Outline for Forced Degradation:

  • Objective: To achieve 5-20% degradation of the active substance.

  • Acid Hydrolysis: Reflux the sample in 0.1 M HCl at 60 °C for several hours.

  • Base Hydrolysis: Reflux the sample in 0.1 M NaOH at 60 °C for several hours.

  • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature.

  • Thermal Degradation: Expose the solid sample to dry heat (e.g., 80 °C).

  • Photolytic Degradation: Expose the sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using the developed HPLC method. The method is considered stability-indicating if all degradation product peaks are baseline-resolved from the main peak and from each other. Mass balance should be assessed to ensure all major degradants are accounted for.

Conclusion and Recommendations

The requires a rigorous, multi-faceted strategy grounded in sound scientific principles and regulatory awareness. The primary quantitative tool is a validated, stability-indicating HPLC method, which should be complemented by GC-MS for volatile impurities and advanced spectroscopic techniques (NMR, HRMS) for definitive structural confirmation. By understanding the potential impurity profile based on the synthesis and subjecting the molecule to forced degradation, researchers can develop a comprehensive control strategy that ensures the quality, safety, and consistency required for drug development professionals. This in-depth approach provides the trustworthiness and scientific integrity necessary for regulatory submissions and the successful advancement of new chemical entities.

References

  • AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3.
  • Proclinical. (2025, June 25). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide.
  • ICH. (n.d.). ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances.
  • International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines.
  • PubMed. (2022, July 11). Development and validation of a simultaneous method for the analysis of benzothiazoles and organic ultraviolet filters in various environmental matrices by GC-MS/MS.
  • European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline.
  • SciSpace. (2022, April 8). Simultaneous determination of benzothiazoles, benzotriazoles and benzotriazole UV absorbers by solid-phase extraction-gas chromatography-mass spectrometry.
  • ACS Publications. (n.d.). Analysis of Benzothiazole in Italian Wines Using Headspace Solid-Phase Microextraction and Gas Chromatography−Mass Spectrometry.
  • ResearchGate. (2025, August 7). Characterization of benzothiazoles, benzotriazoles and benzosulfonamides in aqueous matrixes by solid-phase extraction followed by comprehensive two-dimensional gas chromatography coupled to time-of-flight mass spectrometry.
  • PubMed. (n.d.). Analysis of benzothiazole in Italian wines using headspace solid-phase microextraction and gas chromatography-mass spectrometry.
  • BenchChem. (n.d.). Validating the synthesis of benzothiazole derivatives through spectroscopic methods.
  • BenchChem. (n.d.). 4,7-Dimethyl-1,3-benzothiazol-2-amine | CAS 78584-08-4.
  • Journal of Young Pharmacists. (n.d.). Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents.
  • PubMed Central. (2024, March 18). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents.
  • ResearchGate. (2025, August 6). The microbial degradation of benzothiazoles.
  • ResearchGate. (2025, August 5). The changing role of NMR spectroscopy in off-line impurity identification: A conceptual view.
  • MedCrave online. (2016, December 14). Forced degradation studies.
  • NIH. (n.d.). Initial Transformations in the Biodegradation of Benzothiazoles by Rhodococcus Isolates.
  • ResearchGate. (2016, February 8). (PDF) Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique.D.B.Kamkhede.
  • Intertek. (n.d.). The Use of NMR Spectroscopy in the Elucidation of Genotoxic Impurities.
  • PharmTech. (2022, November 30). Forced Degradation – A Review.
  • BenchChem. (n.d.). A Researcher's Guide to Purity Assessment of Synthesized Thiazole Derivatives: A Comparative Analysis.
  • (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures.
  • ResearchGate. (2019, July 1). Synthesis and Characterization of Some New Heterocyclic Compounds Derived from Benzothiazole.
  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines.
  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures.
  • MDPI. (n.d.). N,N-Dimethyl-4-amino-2,1,3-benzothiadiazole: Synthesis and Luminescent Solvatochromism.
  • MDPI. (2023, December 18). Crystals of 4,7-Di-2-thienyl-2,1,3-benzothiadiazole and Its Derivative with Terminal Trimethylsilyl Substituents: Synthesis, Growth, Structure, and Optical-Fluorescent Properties.
  • NIH. (n.d.). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives.
  • Organic Chemistry Portal. (n.d.). Benzothiazole synthesis.

Sources

Foundational

An In-depth Technical Guide to the Safe Laboratory Handling of 4,7-Dimethyl-1,3-benzothiazol-2-amine

This guide provides comprehensive safety protocols and handling instructions for 4,7-Dimethyl-1,3-benzothiazol-2-amine (CAS No. 78584-08-4), a heterocyclic compound integral to medicinal chemistry and organic synthesis.[...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive safety protocols and handling instructions for 4,7-Dimethyl-1,3-benzothiazol-2-amine (CAS No. 78584-08-4), a heterocyclic compound integral to medicinal chemistry and organic synthesis.[1] Intended for researchers, scientists, and drug development professionals, this document outlines the compound's toxicological profile, proper handling procedures, emergency response, and waste disposal methods to ensure a safe laboratory environment.

Compound Identification and Properties

4,7-Dimethyl-1,3-benzothiazol-2-amine is a derivative of the 2-aminobenzothiazole scaffold, a core structure in molecules with a wide range of biological activities, including antimicrobial and anticancer properties.[1][2] Its utility as a key intermediate in the development of pharmacologically active agents necessitates a thorough understanding of its chemical and physical characteristics for safe manipulation.[1][3]

Table 1: Physicochemical Properties of 4,7-Dimethyl-1,3-benzothiazol-2-amine

PropertyValueSource
CAS Number 78584-08-4Benchchem
Molecular Formula C₉H₁₀N₂SBenchchem[1]
Molecular Weight 178.26 g/mol Benchchem[1]
Appearance Not explicitly stated, but related compounds are typically solids.General Knowledge
Solubility No data available for this specific compound. Aromatic amines can have variable solubility.General Knowledge
Reactivity Can undergo oxidation to form sulfoxides or sulfones, and reduction to corresponding amine derivatives.[1] Incompatible with strong oxidizing agents.Benchchem[1]
Hazard Identification and GHS Classification

GHS Hazard Statements (Inferred):

  • H301 + H311: Toxic if swallowed or in contact with skin.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

  • H402: Harmful to aquatic life.

Signal Word: DANGER

Hazard Pictograms:

The GHS classification is inferred from the parent compound, benzothiazole, and the general toxicity of aromatic amines. Users must conduct their own risk assessment.

The toxicity of primary aromatic amines is a significant concern, as they can be readily absorbed through the skin, gastrointestinal tract, and respiratory system.[4] Many compounds in this class are classified as carcinogens or are known endocrine disruptors.[5]

Engineering Controls and Personal Protective Equipment (PPE)

Given the toxic nature of this compound, robust engineering controls and stringent use of Personal Protective Equipment are mandatory.

  • Engineering Controls : All work with 4,7-Dimethyl-1,3-benzothiazol-2-amine must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[6] A safety shower and eyewash station must be readily accessible.

  • Personal Protective Equipment (PPE) : A comprehensive PPE protocol is essential for safe handling.[6]

    • Eye and Face Protection : Chemical safety goggles and a face shield are required.

    • Hand Protection : Chemically resistant gloves (e.g., nitrile or neoprene) must be worn. Always inspect gloves for integrity before use and practice proper glove removal technique to avoid skin contact.

    • Skin and Body Protection : A lab coat and closed-toe shoes are mandatory. For larger quantities or procedures with a higher risk of splashing, additional protective clothing may be necessary.

    • Respiratory Protection : If there is a risk of generating aerosols or dust outside of a fume hood, a NIOSH-approved respirator is required.

Safe Handling and Experimental Workflow

Adherence to a strict, methodical workflow is critical to minimize exposure risk. The following protocol outlines the essential steps for safely handling 4,7-Dimethyl-1,3-benzothiazol-2-amine in a laboratory setting.

Diagram 1: Safe Handling Workflow

Safe Handling Workflow for 4,7-Dimethyl-1,3-benzothiazol-2-amine cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review SDS and Conduct Risk Assessment B Don Appropriate PPE A->B C Prepare Fume Hood and Equipment B->C D Weigh Compound in Fume Hood C->D E Perform Experiment D->E F Decontaminate Equipment E->F G Segregate and Label Waste F->G H Dispose of Waste per Institutional Guidelines G->H I Clean Work Area H->I J Remove PPE and Wash Hands I->J

Caption: A step-by-step workflow for the safe handling of 4,7-Dimethyl-1,3-benzothiazol-2-amine.

Step-by-Step Methodology:

  • Preparation :

    • Thoroughly review the Safety Data Sheet for benzothiazole and any available data for 4,7-Dimethyl-1,3-benzothiazol-2-amine.

    • Conduct a comprehensive risk assessment for the specific experimental procedure.

    • Don all required Personal Protective Equipment before entering the laboratory.

    • Prepare the chemical fume hood by ensuring it is clean, uncluttered, and functioning correctly. Assemble all necessary equipment and reagents.

  • Handling :

    • Weigh the solid compound within the fume hood to prevent the release of dust into the laboratory environment.

    • Perform all experimental manipulations, including dissolution and reaction setup, inside the fume hood.

    • Upon completion of the experiment, decontaminate all glassware and equipment that came into contact with the compound using an appropriate solvent.

  • Cleanup and Disposal :

    • Segregate all waste streams (solid, liquid organic, aqueous) into clearly labeled, sealed containers.

    • Dispose of all hazardous waste in accordance with institutional and local regulations.

    • Thoroughly clean the work area within the fume hood.

    • Remove PPE in the correct order to prevent cross-contamination and wash hands thoroughly with soap and water.

Storage Requirements

Proper storage is crucial to maintain the stability of the compound and prevent accidental release.

  • Store in a tightly sealed, clearly labeled container.

  • Keep in a cool, dry, and well-ventilated area.

  • Store away from incompatible materials, such as strong oxidizing agents.[6]

Spill and Emergency Procedures

In the event of a spill or exposure, immediate and correct action is vital.

Spill Cleanup Protocol:

  • Alert Personnel : Immediately notify others in the vicinity of the spill.

  • Evacuate : If the spill is large or in a poorly ventilated area, evacuate the lab.

  • Assess the Spill : Only trained personnel with appropriate PPE should manage the cleanup.[7][8]

  • Containment :

    • For Solid Spills : Carefully cover the spill with a damp paper towel to avoid raising dust. Gently scoop the material into a labeled, sealed container for hazardous waste.

    • For Liquid Spills : Contain the spill with an inert absorbent material like vermiculite or sand.[9][10] Work from the outside in to prevent spreading. Scoop the absorbent material into a labeled, sealed container.

  • Decontamination : Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.[11]

  • Ventilation : Ensure the area is well-ventilated after the cleanup.

First Aid Measures:

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Skin Contact : Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Waste Disposal

All waste containing 4,7-Dimethyl-1,3-benzothiazol-2-amine must be treated as hazardous waste.

  • Solid Waste : Collect in a designated, sealed, and labeled container.

  • Liquid Waste :

    • Organic Solvents : Collect in a labeled container for halogenated or non-halogenated waste, as appropriate.

    • Aqueous Solutions : Collect in a labeled aqueous waste container. Do not dispose of down the drain.[12]

  • Sharps : Any needles or other sharps contaminated with the compound must be disposed of in a designated sharps container.

Consult your institution's environmental health and safety office for specific disposal procedures.[12]

Conclusion

4,7-Dimethyl-1,3-benzothiazol-2-amine is a valuable research chemical with significant potential hazards. A comprehensive understanding of its toxicological properties, coupled with strict adherence to the safety protocols outlined in this guide, is paramount for the protection of laboratory personnel and the environment. Always prioritize safety through careful planning, proper use of engineering controls and PPE, and diligent execution of handling and disposal procedures.

References

  • Neurobehavioral toxic effects and mechanisms of 2-aminobenzothiazole exposure on zebrafish. PubMed. (2024-02-25). Available from: [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. (2023-11-09). Available from: [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ResearchGate. Available from: [Link]

  • 2-aminobenzothiazole Derivatives Research Articles. R Discovery. Available from: [Link]

  • What are the Health and Safety Guidelines for Using Amines?. Diplomata Comercial. Available from: [Link]

  • 2-Aminobenzothiazoles in anticancer drug design and discovery. PMC - PubMed Central. Available from: [Link]

  • Spill procedure: Clean-up guidance. Queen Mary University of London. Available from: [Link]

  • Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. PMC - PubMed Central. Available from: [Link]

  • General chemical structure of 2-aminobenzothiazole derivatives linked... ResearchGate. Available from: [Link]

  • Chemical spill cleanup procedures. J&K Scientific LLC. (2021-09-02). Available from: [Link]

  • amines, aromatic 2002. NIOSH | CDC. Available from: [Link]

  • Hazardous Material Spill Procedure, # HM-08-013. University of Toledo. Available from: [Link]

  • Guide for Chemical Spill Response. American Chemical Society. Available from: [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. Available from: [Link]

  • Waste handling in the organic chemistry lab. University of Colorado Boulder. Available from: [Link]

  • removing sulfur compounds: Topics by Science.gov. Science.gov. Available from: [Link]

  • GUIDELINES FOR THE DISPOSAL OF SULPHUR CONTAINING SOLID WASTE. Open Government program. Available from: [Link]

  • PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. EPFL. Available from: [Link]

  • Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: A review. ResearchGate. Available from: [Link]

  • Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. MDPI. Available from: [Link]

  • N-(4,6-Dimethylpyrimidin-2-yl)-1,3-benzothiazol-2-amine. NIH. Available from: [Link]

  • Synthesis, characterization, and evaluation of anti-inflammatory and anti-diabetic activity of new benzothiazole derivatives. Journal of Chemical and Pharmaceutical Research. Available from: [Link]

Sources

Exploratory

Introduction: The Privileged Scaffold of 4,7-Dimethyl-1,3-benzothiazol-2-amine

An In-Depth Technical Guide to the Derivatives of 4,7-Dimethyl-1,3-benzothiazol-2-amine: Synthesis, Biological Activity, and Therapeutic Potential The benzothiazole ring system, a fusion of benzene and thiazole, represen...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Derivatives of 4,7-Dimethyl-1,3-benzothiazol-2-amine: Synthesis, Biological Activity, and Therapeutic Potential

The benzothiazole ring system, a fusion of benzene and thiazole, represents a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a wide range of biological targets.[1][2] Within this family, 4,7-Dimethyl-1,3-benzothiazol-2-amine stands out as a critical starting material for the synthesis of novel therapeutic agents.[3] Its structural rigidity, combined with the reactive 2-amino group, provides a versatile platform for chemical modification, leading to derivatives with a broad spectrum of pharmacological activities. These activities include potent antitumor, antimicrobial, anti-inflammatory, and antiviral properties.[3][4][5][6]

The dimethyl substitution at the 4 and 7 positions of the benzene ring is not merely a structural footnote. These lipophilic methyl groups can significantly influence the molecule's pharmacokinetic profile, enhancing its ability to cross cellular membranes and potentially improving its interaction with hydrophobic pockets in target proteins. This guide provides a comprehensive overview of the synthesis of key derivatives from this core, explores their structure-activity relationships (SAR), and details the experimental protocols necessary for their development and evaluation.

Part 1: Synthesis of the Core and Key Derivatives

The journey into the therapeutic potential of these compounds begins with the robust synthesis of the core molecule and its subsequent derivatization.

Synthesis of the Core: 4,7-Dimethyl-1,3-benzothiazol-2-amine

The most common and efficient method for synthesizing the 2-aminobenzothiazole core is the oxidative cyclization of a corresponding aniline derivative with a thiocyanate salt in the presence of a halogen.[3][7] This approach, often referred to as the Hugershoff reaction, provides a direct route to the desired scaffold.

Rationale: The reaction proceeds via an in-situ generated thiocyanogen bromide ((SCN)₂ or BrSCN), which acts as an electrophile. The aniline nitrogen attacks the thiocarbonyl, and subsequent intramolecular cyclization involving the sulfur atom and the aromatic ring, followed by aromatization, yields the stable benzothiazole ring system. The use of glacial acetic acid as a solvent provides the necessary acidic environment to facilitate the reaction.

Experimental Protocol: Synthesis of 4,7-Dimethyl-1,3-benzothiazol-2-amine

  • Reaction Setup: To a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer, add 3,6-dimethylaniline (1.0 eq) and sodium thiocyanate (1.2 eq) in glacial acetic acid (10 mL/g of aniline).

  • Bromination: Cool the stirred mixture to 0-5 °C in an ice bath. Add a solution of bromine (1.1 eq) in glacial acetic acid dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and continue stirring for 16-20 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexane).

  • Work-up and Isolation: Pour the reaction mixture into a beaker of crushed ice (~50 g). The hydrochloride salt of the product may precipitate. Neutralize the mixture carefully with a 25% aqueous ammonia solution until pH 8-9.

  • Purification: Filter the resulting solid precipitate, wash thoroughly with cold water, and dry under vacuum. Recrystallize the crude product from ethanol to yield pure 4,7-Dimethyl-1,3-benzothiazol-2-amine as a crystalline solid.[3]

Derivatization at the 2-Amino Position

The exocyclic amino group at the C-2 position is the primary site for derivatization, allowing for the introduction of a wide array of functional groups to modulate biological activity.

G cluster_0 Key Derivative Classes cluster_1 Biological Screening core 4,7-Dimethyl-1,3- benzothiazol-2-amine schiff Schiff Bases (Aromatic Aldehydes) core->schiff EtOH, cat. AcOH amide Amides (Acyl Chlorides) core->amide Pyridine or Et3N sulfonamide Sulfonamides (Sulfonyl Chlorides) core->sulfonamide Pyridine thiourea Thioureas (Isothiocyanates) core->thiourea DMF, 70°C anticancer Anticancer Assays (MTT, Flow Cytometry) schiff->anticancer amide->anticancer antimicrobial Antimicrobial Assays (MIC, ZOI) amide->antimicrobial sulfonamide->antimicrobial thiourea->antimicrobial G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K RAS RAS RTK->RAS AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Migration AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation BTA Benzothiazole Derivative (e.g., B7) BTA->AKT Inhibition BTA->ERK Inhibition

Caption: Inhibition of AKT and ERK pathways by benzothiazoles.

Antimicrobial Activity

The benzothiazole scaffold is present in numerous compounds with potent activity against a range of pathogens, including bacteria and fungi. [4][8][9]The mechanism of action for antibacterial derivatives often involves the inhibition of essential bacterial enzymes that are absent in mammals, such as dihydropteroate synthase (DHPS) or DNA gyrase. [8] For instance, a series of benzothiazole-based pyrazole derivatives were synthesized and showed potent activity against Staphylococcus aureus. [8]The most active compounds were found to inhibit the DHPS enzyme, which is critical for folate synthesis in bacteria, with IC₅₀ values comparable to the standard drug sulfadiazine. [8]

Structure-Activity Relationship (SAR)

Systematic modification of the 4,7-dimethyl-1,3-benzothiazol-2-amine core has yielded valuable SAR insights. [10][11]

  • Position 2 Substitutions: This is the most critical position for modulating activity.

    • Amide/Sulfonamide Linkers: Provide a rigid and stable connection for various aryl or heterocyclic rings. Electron-withdrawing groups (e.g., -NO₂, -Cl) on the appended aryl ring often enhance anticancer and antibacterial activity. [12][10] * Schiff Bases: The imine linkage introduces planarity. Aromatic aldehydes with substituents at the para position tend to show higher activity. [13]* Benzene Ring Substitutions (Positions 4, 5, 6, 7):

    • The presence of the methyl groups at positions 4 and 7 increases lipophilicity, which can improve cell permeability.

    • Adding electron-withdrawing groups like halogens (-Cl, -F) at positions 5 or 6 has been shown to increase the potency of some derivatives. [10]

Summary of Biological Data
Derivative ClassR-Group ExampleTarget Organism/Cell LineActivity MetricValueReference
Schiff Base 4-diethylaminobenzylideneKlebsiella pneumoniaeMIC0.4 µg/mL[13]
Amide 2-((5-((3-methoxyphenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamideHT-1376 (Bladder Cancer)IC₅₀26.51 µM[14]
Sulfonamide Hybrid 4-amino-N-(benzothiazol-2-yl)E. coli, B. subtilisSignificant Activity-[15]
Pyrazole Hybrid 5-(4-chlorophenyl)-1H-pyrazol-3-ylS. aureusMIC0.025 mM[8]
Benzylamine 6-chloro-N-(4-nitrobenzyl)A549 (Lung Cancer)IC₅₀~2 µM[12]

Conclusion and Future Directions

The 4,7-Dimethyl-1,3-benzothiazol-2-amine scaffold is a highly validated starting point for the development of novel therapeutic agents. Its derivatives have demonstrated a remarkable breadth of biological activity, particularly in the fields of oncology and infectious diseases. The synthetic accessibility of the core and the ease of derivatization at the 2-amino position make it an attractive platform for medicinal chemists.

Future research should focus on leveraging SAR insights to design next-generation compounds with enhanced potency and selectivity. The exploration of hybrid molecules, which combine the benzothiazole core with other known pharmacophores, holds significant promise for developing multi-target drugs to combat complex diseases and overcome drug resistance. [16]Furthermore, detailed mechanistic studies, including co-crystallization with target enzymes, will be crucial for rational drug design and the optimization of lead compounds.

References

  • Al-Ostath, A. et al. (2022). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. MDPI. Available at: [Link]

  • Kumar, D. et al. (n.d.). Synthesis and characterization of some novel benzothiazole derivatives.
  • Parle, A. & Amin, S. (2018).
  • Venugopala, K.N. et al. (2017). Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents. Journal of Young Pharmacists. Available at: [Link]

  • Lihumis, H.S. et al. (2022). A Review on Recent Development and biological applications of benzothiazole derivatives. Progress in Chemical and Biochemical Research.
  • Bhusari, K.P. et al. (2008). Synthesis and In Vitro Antimicrobial Activity of Some New 4-Amino-N-(1,3- Benzothiazol-2-yl) benzenesulphonamide Derivatives. Asian Journal of Research in Chemistry. Available at: [Link]

  • PharmaTutor (2023). Synthesis and various biological activities of benzothiazole derivative: A review. Available at: [Link]

  • ResearchGate (n.d.). In vitro and In vivo antitumor activities of benzothiazole analogs. Available at: [Link]

  • International Journal of Research in Pharmacy and Chemistry (2012).
  • Song, H. et al. (2024). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and anti-inflammatory agents. Frontiers in Chemistry. Available at: [Link]

  • Akhtar, T. et al. (2008). In vitro antitumor and antiviral activities of new benzothiazole and 1,3,4-oxadiazole-2-thione derivatives. ResearchGate. Available at: [Link]

  • Bondarenko, S. et al. (2021). Experimental and In Silico Evaluation of New Heteroaryl Benzothiazole Derivatives as Antimicrobial Agents. MDPI. Available at: [Link]

  • Al-Amiery, A.A. et al. (2021). Benzothiazole moieties and their derivatives as antimicrobial and antiviral agents: A mini-review. ResearchGate. Available at: [Link]

  • Kankala, S. et al. (2021). Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. MDPI. Available at: [Link]

  • Akhtar, T. et al. (2008). In vitro antitumor and antiviral activities of new benzothiazole and 1,3,4-oxadiazole-2-thione derivatives. PubMed. Available at: [Link]

  • Singh, S.K. et al. (2018). Benzothiazole derivatives as anticancer agents. PubMed Central. Available at: [Link]

  • ResearchGate (n.d.). Synthesis of benzothiazoles and biologically active derivatives from 2-aminothiophenol. Available at: [Link]

  • Kumar, A. et al. (2023). Recent insights into antibacterial potential of benzothiazole derivatives. PubMed Central. Available at: [Link]

  • Der Pharma Chemica (2022). Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance.
  • Sever, B. et al. (n.d.). Biological evaluation of a series of benzothiazole derivatives as mosquitocidal agents. Turkish Journal of Chemistry. Available at: [Link]

  • ResearchGate (n.d.). Structure–activity relationship of compound 4. Available at: [Link]

  • RSC Publishing (2023).
  • MDPI (2021).
  • Morisseau, C. et al. (2021). Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior. National Institutes of Health. Available at: [Link]

  • Bentham Science (n.d.). Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. Available at: [Link]

  • Zhao, L. et al. (2016). Design, synthesis, and structure-activity relationship studies of benzothiazole derivatives as antifungal agents. PubMed. Available at: [Link]

  • ResearchGate (n.d.). Synthesis and structure-activity relationship of 4-(1,3-benzothiazol-2-yl)thiophene-2-sulfonamides as cyclin-dependent kinase 5 (cdk5)/p25 inhibitors. Available at: [Link]

  • El-Sayed, N.N.E. et al. (2022). Discovery of pyrimidine-tethered benzothiazole derivatives as novel anti-tubercular agents towards multi- and extensively drug resistant Mycobacterium tuberculosis. PubMed Central. Available at: [Link]

  • El-Gamal, M.I. et al. (2023). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. National Institutes of Health. Available at: [Link]

  • Ukrainian Biological and Medical Journal (2024).

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of 4,7-Dimethyl-1,3-benzothiazol-2-amine Derivatives

For Researchers, Scientists, and Drug Development Professionals Abstract This comprehensive guide details the experimental protocols for the synthesis of 4,7-dimethyl-1,3-benzothiazol-2-amine and its subsequent derivatiz...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details the experimental protocols for the synthesis of 4,7-dimethyl-1,3-benzothiazol-2-amine and its subsequent derivatization into N-acyl and Schiff base analogs. The 2-aminobenzothiazole scaffold is a privileged structure in medicinal chemistry, exhibiting a wide range of biological activities. This document provides a robust and reproducible methodology for the synthesis of the core molecule and its derivatives, which are of significant interest in drug discovery and development. The protocols are presented with detailed, step-by-step instructions, alongside mechanistic insights and characterization data.

Introduction

The benzothiazole ring system is a prominent heterocyclic scaffold found in numerous pharmacologically active compounds.[1][2] Derivatives of 2-aminobenzothiazole, in particular, have garnered significant attention due to their diverse therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.[2][3] The 4,7-dimethyl substitution pattern on the benzothiazole core offers a unique lipophilic profile and potential for specific interactions with biological targets. This application note provides a detailed experimental framework for the synthesis of the parent compound, 4,7-dimethyl-1,3-benzothiazol-2-amine, and its subsequent modification to generate libraries of derivatives for structure-activity relationship (SAR) studies.

The synthetic strategy for the core molecule is based on the well-established Hugershoff reaction, which involves the oxidative cyclization of an arylthiourea.[4][5] This method provides a reliable and efficient route to the desired 2-aminobenzothiazole. Subsequent derivatization of the 2-amino group via N-acylation and Schiff base formation allows for the exploration of a wide chemical space and the fine-tuning of the molecule's physicochemical and pharmacological properties.

Part 1: Synthesis of 4,7-Dimethyl-1,3-benzothiazol-2-amine

The synthesis of the parent compound is achieved through a one-pot reaction involving the in situ formation and subsequent cyclization of N-(2,5-dimethylphenyl)thiourea.

Reaction Scheme:

Synthesis of 4,7-Dimethyl-1,3-benzothiazol-2-amine cluster_0 Starting Materials cluster_1 Reaction cluster_2 Product 2,5-Dimethylaniline 2,5-Dimethylaniline ReactionVessel Reaction Mixture (0-5 °C, then reflux) 2,5-Dimethylaniline->ReactionVessel Potassium Thiocyanate Potassium Thiocyanate (KSCN) Potassium Thiocyanate->ReactionVessel Bromine Bromine (Br2) Bromine->ReactionVessel Glacial Acetic Acid Glacial Acetic Acid Glacial Acetic Acid->ReactionVessel Product 4,7-Dimethyl-1,3-benzothiazol-2-amine ReactionVessel->Product

Caption: Synthetic scheme for 4,7-dimethyl-1,3-benzothiazol-2-amine.

Experimental Protocol

Materials and Reagents:

ReagentFormulaM.W. ( g/mol )QuantityMoles
2,5-DimethylanilineC₈H₁₁N121.1812.12 g0.10
Potassium ThiocyanateKSCN97.1814.58 g0.15
BromineBr₂159.8115.98 g (5.1 mL)0.10
Glacial Acetic AcidCH₃COOH60.05150 mL-
10% Sodium HydroxideNaOH40.00As needed-
EthanolC₂H₅OH46.07For recrystallization-

Procedure:

  • In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 2,5-dimethylaniline (0.10 mol) and potassium thiocyanate (0.15 mol) in 150 mL of glacial acetic acid.

  • Cool the mixture to 0-5 °C in an ice-salt bath.

  • Slowly add a solution of bromine (0.10 mol) in 20 mL of glacial acetic acid from the dropping funnel over a period of 1-2 hours, ensuring the temperature does not exceed 5 °C.

  • After the addition is complete, continue stirring at 0-5 °C for an additional 2 hours.

  • Slowly warm the reaction mixture to room temperature and then heat to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After cooling to room temperature, pour the reaction mixture into 500 mL of ice-water.

  • Neutralize the acidic solution by the slow addition of 10% sodium hydroxide solution until a precipitate is formed (pH ~7-8).

  • Filter the precipitate, wash thoroughly with cold water, and air dry.

  • Recrystallize the crude product from ethanol to obtain pure 4,7-dimethyl-1,3-benzothiazol-2-amine as a crystalline solid.

Expected Yield: 60-70%

Characterization:

  • Melting Point: To be determined.

  • ¹H NMR (DMSO-d₆, 400 MHz): δ (ppm) ~7.5 (s, 2H, NH₂), ~7.0-7.2 (m, 2H, Ar-H), ~2.4 (s, 3H, CH₃), ~2.3 (s, 3H, CH₃).

  • ¹³C NMR (DMSO-d₆, 100 MHz): δ (ppm) ~168 (C=N), ~148, ~132, ~130, ~125, ~124, ~120 (Ar-C), ~21, ~18 (CH₃).

  • FT-IR (KBr, cm⁻¹): ~3400-3200 (N-H stretching), ~1620 (C=N stretching), ~1550 (N-H bending).

Mechanistic Insight: The Hugershoff Reaction

The synthesis proceeds via the Hugershoff reaction, a classic method for the preparation of 2-aminobenzothiazoles.[4][5] The proposed mechanism involves the following key steps:

  • Thiocyanation: Electrophilic attack of in situ generated thiocyanogen bromide (BrSCN) or bromine on the electron-rich aromatic ring of 2,5-dimethylaniline, ortho to the amino group, to form a thiocyanatoaniline intermediate.

  • Intramolecular Cyclization: The amino group then attacks the carbon of the thiocyanate group in an intramolecular nucleophilic addition.

  • Tautomerization and Aromatization: The resulting cyclized intermediate undergoes tautomerization to form the stable aromatic 2-aminobenzothiazole ring system.

Part 2: Synthesis of 4,7-Dimethyl-1,3-benzothiazol-2-amine Derivatives

The 2-amino group of the synthesized benzothiazole serves as a versatile handle for further derivatization, allowing for the generation of a diverse library of compounds.

A. N-Acylation

N-acylation of the 2-amino group can be readily achieved using various acylating agents, such as acid chlorides or anhydrides, in the presence of a base.

N-Acylation Start 4,7-Dimethyl-1,3-benzothiazol-2-amine Product N-(4,7-Dimethyl-1,3-benzothiazol-2-yl)amide Start->Product Acylation Reagent R-COCl or (RCO)₂O Pyridine or Triethylamine Reagent->Product Schiff_Base_Formation Start 4,7-Dimethyl-1,3-benzothiazol-2-amine Product Schiff Base Derivative Start->Product Condensation Reagent R-CHO (Aldehyde) Glacial Acetic Acid (cat.) Reagent->Product

Sources

Application

Application Notes &amp; Protocols: Antimicrobial Susceptibility Testing of 4,7-Dimethyl-1,3-benzothiazol-2-amine

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting antimicrobial susceptibility testing (AST) for the novel compound 4,7-Dimethyl-1,3-benzo...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting antimicrobial susceptibility testing (AST) for the novel compound 4,7-Dimethyl-1,3-benzothiazol-2-amine. Benzothiazole derivatives are a well-established class of heterocyclic compounds with a wide range of pharmacological activities, including antimicrobial properties.[1][2] As new derivatives are synthesized, a rigorous and standardized approach to evaluating their efficacy is paramount. This guide details the foundational considerations and step-by-step protocols for determining the in vitro antimicrobial activity of this novel agent, grounded in the authoritative standards of the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[3] We present detailed methodologies for broth microdilution to determine the Minimum Inhibitory Concentration (MIC) and subsequent protocols for determining the Minimum Bactericidal Concentration (MBC), enabling a robust primary characterization of the compound's antimicrobial profile.

Part 1: Foundational Considerations for a Novel Agent

The successful evaluation of any new chemical entity begins not with the assay itself, but with a thorough understanding of the compound and the establishment of a validated testing framework. Rushing this stage is a common cause of irreproducible results.

Physicochemical Properties & Compound Handling

Before commencing any biological assay, the solubility of 4,7-Dimethyl-1,3-benzothiazol-2-amine must be determined. For most novel heterocyclic compounds, Dimethyl Sulfoxide (DMSO) is the solvent of choice due to its broad solubilizing power and relative inertness at low concentrations.

  • Causality : The choice of solvent is critical. It must fully dissolve the compound to ensure accurate concentration gradients during testing, and it must not possess intrinsic antimicrobial activity at the concentrations used. A preliminary test should be run with the highest concentration of DMSO used in the assay (typically ≤1% v/v) in a bacteria-only control well to confirm it does not inhibit microbial growth.

Protocol: Stock Solution Preparation

  • Accurately weigh a precise amount of 4,7-Dimethyl-1,3-benzothiazol-2-amine using an analytical balance.

  • Dissolve the compound in 100% molecular-grade DMSO to create a high-concentration primary stock solution (e.g., 10 mg/mL or ~20-50 mM).

  • Ensure complete dissolution, using gentle vortexing or sonication if necessary.

  • Store the stock solution in small aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.

Selection of Test Organisms & Growth Media

The selection of microorganisms is fundamental to understanding the spectrum of activity. A standard panel should include representatives from key bacterial and fungal groups.

  • Expertise : A well-conceived panel includes both reference quality control (QC) strains and, if applicable, clinically relevant or resistant strains. The QC strains, such as those from the American Type Culture Collection (ATCC), provide a standardized biological benchmark, ensuring the assay is performing correctly.[4]

Table 1: Recommended Panel of Microorganisms for Initial Screening

MicroorganismATCC No.Gram Stain/TypeRationaleGrowth Medium
Staphylococcus aureus29213Gram-PositiveKey human pathogen, QC strain for susceptibility testingCAMHB/MHA
Enterococcus faecalis29212Gram-PositiveImportant nosocomial pathogen, QC strainCAMHB/MHA
Escherichia coli25922Gram-NegativeCommon cause of infections, QC strainCAMHB/MHA
Pseudomonas aeruginosa27853Gram-NegativeOpportunistic pathogen, known for resistanceCAMHB/MHA
Candida albicans90028YeastCommon human fungal pathogenRPMI-1640
  • Trustworthiness : The use of Cation-Adjusted Mueller-Hinton Broth (CAMHB) and Mueller-Hinton Agar (MHA) is non-negotiable for standardized bacterial testing.[5] These media have a defined composition, including controlled levels of divalent cations (Ca²⁺ and Mg²⁺), which significantly influence the activity of many antimicrobial agents. Using non-standard media will produce data that cannot be compared to established benchmarks.

The Imperative of Quality Control

Every AST experiment must be a self-validating system. This is achieved by running a known antibiotic in parallel against a QC strain with a defined, acceptable MIC range.

  • Example : When testing against S. aureus ATCC 29213, a concurrent MIC assay should be run with an antibiotic like vancomycin. The resulting vancomycin MIC must fall within the CLSI-published acceptable range (e.g., 0.5-2 µg/mL) for the results for 4,7-Dimethyl-1,3-benzothiazol-2-amine to be considered valid.

Part 2: Core Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is the gold standard for quantitative AST, determining the lowest concentration of an antimicrobial agent required to inhibit the visible in vitro growth of a microorganism.[5][6] The following protocol is harmonized with CLSI M07 guidelines.[7]

Materials
  • 4,7-Dimethyl-1,3-benzothiazol-2-amine stock solution (e.g., 2560 µg/mL in DMSO)

  • Reference antibiotic (e.g., Gentamicin, Vancomycin)

  • Sterile 96-well, U-bottom microtiter plates

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Test organism cultures (18-24 hour growth on agar plates)

  • Sterile saline (0.85%) or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Multichannel pipette and sterile tips

  • Incubator (35°C ± 2°C)

Experimental Workflow Diagram

Broth_Microdilution_Workflow cluster_prep Phase 1: Preparation cluster_plate Phase 2: Plate Setup cluster_inoculate Phase 3: Inoculation & Incubation cluster_read Phase 4: Data Analysis A Prepare Compound Stock (e.g., 2560 µg/mL in DMSO) E Add 200 µL of 2X Compound (e.g., 128 µg/mL) to Well 1 A->E B Prepare Bacterial Inoculum (Adjust to 0.5 McFarland) C Dilute Inoculum in CAMHB (to ~1x10^6 CFU/mL) B->C H Inoculate Wells 1-11 with 100 µL of Diluted Inoculum C->H D Add 100 µL CAMHB to Wells 2-12 D->E F Perform 2-fold Serial Dilution (100 µL from Well 1 to 10) E->F G Discard 100 µL from Well 10 F->G Well11 Growth Control (CAMHB + Inoculum) I Final Inoculum: 5x10^5 CFU/mL Final Volume: 200 µL H->I J Incubate Plate (35°C for 16-20 hours) I->J Well12 Sterility Control (CAMHB only) K Read Plate Visually or with Plate Reader (OD600) L Determine MIC: Lowest concentration with no visible growth K->L

Caption: Workflow for the broth microdilution MIC assay.

Step-by-Step Protocol
  • Inoculum Preparation :

    • From a fresh agar plate (18-24 hours), select 3-5 isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.[8] A spectrophotometer can be used for verification (absorbance of 0.08 to 0.13 at 625 nm).[8]

    • Create the final inoculum by diluting this standardized suspension 1:150 in CAMHB to achieve a concentration of approximately 1 x 10⁶ CFU/mL. This will be further diluted 1:1 upon addition to the plate.

  • Plate Preparation (Serial Dilution) :

    • This protocol aims for a final test concentration range of 64 µg/mL to 0.125 µg/mL.

    • Add 50 µL of CAMHB to wells 2 through 12 of a 96-well plate.

    • Prepare an intermediate dilution of the compound stock. For a top concentration of 64 µg/mL, prepare a 128 µg/mL working solution in CAMHB.

    • Add 100 µL of this 128 µg/mL working solution to well 1.

    • Using a multichannel pipette, transfer 50 µL from well 1 to well 2. Mix thoroughly by pipetting up and down.

    • Repeat this 2-fold serial dilution process from well 2 to well 10. Discard the final 50 µL from well 10.

    • At this point, wells 1-10 contain 50 µL of serially diluted compound at 2X the final desired concentration. Well 11 (growth control) and well 12 (sterility control) contain only 50 µL of CAMHB.

  • Inoculation and Incubation :

    • Within 15 minutes of preparing the final inoculum, add 50 µL of the diluted bacterial suspension (~5 x 10⁵ CFU/mL) to wells 1 through 11.[8] Do not add bacteria to well 12.

    • The final volume in wells 1-11 is now 100 µL, and the final bacterial concentration is approximately 5 x 10⁵ CFU/mL.[8]

    • Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air for most common bacteria.[8]

  • Determination of MIC :

    • Following incubation, check the controls. The sterility control (well 12) must be clear, and the growth control (well 11) must show distinct turbidity.[8]

    • Visually inspect the plate. The MIC is the lowest concentration of 4,7-Dimethyl-1,3-benzothiazol-2-amine that completely inhibits visible growth of the organism.[6][8] This is observed as the first clear well in the dilution series.

Part 3: Advanced Protocols & Data Interpretation

Determining Minimum Bactericidal Concentration (MBC)

The MIC value reveals the concentration that inhibits growth (bacteriostatic), but not necessarily the concentration that kills the organism (bactericidal). The MBC assay is a crucial follow-up.[9]

Protocol: MBC Determination

  • Following MIC determination, take the 96-well plate used for the MIC assay.

  • From each well that showed no visible growth (i.e., the MIC well and all wells with higher concentrations), aspirate a 10 µL aliquot.

  • Spot the 10 µL aliquot onto a fresh MHA plate. Be sure to label each spot corresponding to its concentration.

  • Incubate the MHA plate at 35°C ± 2°C for 18-24 hours.

  • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum (typically defined as ≤ 5 colonies growing from a 10 µL spot).

Data Interpretation and Presentation

Systematic data presentation is essential for analysis and comparison.

Data_Interpretation cluster_logic Interpretation Logic MIC Determine MIC (Inhibits Growth) MBC Determine MBC (Kills ≥99.9%) MIC->MBC Ratio Calculate Ratio (MBC / MIC) MBC->Ratio Result1 Bactericidal (Compound is killing) Ratio->Result1  Ratio ≤ 4 Result2 Bacteriostatic (Compound is inhibitory) Ratio->Result2  Ratio > 4

Caption: Logic for classifying antimicrobial effect.

Table 2: Template for Summarizing Antimicrobial Activity Data

Microorganism StrainGram StainMIC (µg/mL) of 4,7-Dimethyl-1,3-benzothiazol-2-amineMBC (µg/mL) of 4,7-Dimethyl-1,3-benzothiazol-2-amineMBC/MIC RatioInterpretationPositive Control MIC (µg/mL)QC Pass/Fail
S. aureus ATCC 29213Positive[Insert Data][Insert Data][Calculate][Bactericidal/Static][e.g., Vancomycin: 1.0]Pass
E. coli ATCC 25922Negative[Insert Data][Insert Data][Calculate][Bactericidal/Static][e.g., Gentamicin: 0.5]Pass
P. aeruginosa ATCC 27853Negative[Insert Data][Insert Data][Calculate][Bactericidal/Static][e.g., Gentamicin: 1.0]Pass

References

  • Synthesis and biological evaluation of 2-aminobenzothiazole derivatives. NIScPR Online Periodicals Repository. [Link]

  • Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UKHSA Research Portal. [Link]

  • Synthesis of a series of benzothiazole amide derivatives and their biological evaluation as potent hemostatic agents. RSC Publishing. [Link]

  • Evaluation of novel compounds as anti-bacterial or anti-virulence agents. PMC - NIH. [Link]

  • Synthesis and biological evaluation of 2- aminobenzothiazole derivatives. NIScPR Online Periodicals Repository. [Link]

  • Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega - ACS Publications. [Link]

  • Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. PMC - PubMed Central. [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. [Link]

  • Broth Dilution Method for MIC Determination. Microbe Online. [Link]

  • M100 - Performance Standards for Antimicrobial Susceptibility Testing. CLSI. [Link]

  • M100 | Performance Standards for Antimicrobial Susceptibility Testing. CLSI. [Link]

  • EUCAST - Home. EUCAST. [Link]

  • Modification of antimicrobial susceptibility testing methods. ResearchGate. [Link]

  • The Quest for Novel Antimicrobial Compounds: Emerging Trends in Research, Development, and Technologies. MDPI. [Link]

  • Disk diffusion test. Wikipedia. [Link]

  • MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. [Link]

  • Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. INTEGRA Biosciences. [Link]

  • Antibacterial Susceptibility Test Interpretive Criteria. FDA. [Link]

  • CLSI 2024 M100Ed34(1). CLSI. [Link]

  • M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. National Institutes of Health, Islamabad Pakistan. [Link]

  • Guidance Documents. EUCAST. [Link]

  • Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. EUCAST. [Link]

  • Antimicrobial susceptibility testing EUCAST disk diffusion method. National Institute for Communicable Diseases (NICD). [Link]

  • (PDF) EUCAST expert rules in antimicrobial susceptibility testing. ResearchGate. [Link]

  • Determination of antimicrobial resistance by disk diffusion. FWD AMR-RefLabCap. [Link]

  • Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. ASM.org. [Link]

  • Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. American Society for Microbiology. [Link]

  • Synthesis of some benzothiazole derivatives evaluated as antimicrobials and antibiofilms. ResearchGate. [Link]

  • Recent insights into antibacterial potential of benzothiazole derivatives. PMC - NIH. [Link]

  • Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. PMC - NIH. [Link]

  • Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation. NIH. [Link]

  • Experimental and In Silico Evaluation of New Heteroaryl Benzothiazole Derivatives as Antimicrobial Agents. MDPI. [Link]

  • Synthesis, Characterization and Antimicrobial activity of 2- Amino-1,3-benzothiazole, Schiff bases and Azo dyes of 2-Amino. ResearchGate. [Link]

  • Review on the Developments of Benzothiazole-Containing Antimicrobial Agents. MDPI. [Link]

  • Synthesis, Antimicrobial and Molecular Docking Studies of 1,3-Thiazolidin-4-one Analogues Bearing Benzothiazole. ResearchGate. [Link]

Sources

Method

MTT assay protocol for determining cytotoxicity of 4,7-Dimethyl-1,3-benzothiazol-2-amine.

An Application Note and Protocol for Determining the Cytotoxicity of 4,7-Dimethyl-1,3-benzothiazol-2-amine using the MTT Assay Authored by: Senior Application Scientist Publication Date: January 10, 2026 Abstract The 2-a...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for Determining the Cytotoxicity of 4,7-Dimethyl-1,3-benzothiazol-2-amine using the MTT Assay

Authored by: Senior Application Scientist

Publication Date: January 10, 2026

Abstract

The 2-aminobenzothiazole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide range of biological activities, including potential as anticancer agents.[1] This application note provides a comprehensive, field-proven protocol for evaluating the cytotoxic potential of a specific derivative, 4,7-Dimethyl-1,3-benzothiazol-2-amine, using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay. We delve into the biochemical principles of the assay, offer a detailed step-by-step methodology optimized for 96-well plates, and provide guidance on data analysis, interpretation, and troubleshooting. The protocol is designed for researchers, scientists, and drug development professionals seeking a reliable and reproducible method to quantify cellular metabolic activity as an indicator of cell viability.[2]

The Scientific Principle: From Tetrazolium Salt to Cellular Viability

The MTT assay is a cornerstone method for assessing cell viability and proliferation.[3][4] Its utility is grounded in the metabolic activity of living cells. The central principle involves the enzymatic reduction of the yellow, water-soluble tetrazolium salt, MTT, into a purple, water-insoluble formazan product.[5][6]

This conversion is catalyzed by NAD(P)H-dependent cellular oxidoreductase enzymes, which are primarily located in the mitochondria of viable cells.[7][8] Therefore, the quantity of formazan produced is directly proportional to the number of metabolically active, living cells in the culture well.[9][10] Dead cells lose this enzymatic capability and thus do not produce the colored product. By solubilizing the purple formazan crystals and measuring the absorbance of the resulting solution, one can accurately quantify the effect of a compound on cell viability.[11]

MTT_Principle cluster_cell Viable Cell MTT MTT (Yellow, Water-Soluble) Mito Mitochondria (Active NAD(P)H-dependent oxidoreductases) MTT->Mito Uptake Formazan Formazan (Purple, Insoluble Crystals) Mito->Formazan Reduction Solubilization Solubilization Step (e.g., DMSO) Formazan->Solubilization Measurement Spectrophotometric Measurement (OD at ~570 nm) Solubilization->Measurement Viability Proportional to Number of Viable Cells Measurement->Viability

Caption: The biochemical pathway of the MTT assay.

Essential Materials and Reagents

Successful and reproducible results depend on the quality of the materials and reagents.

Category Item Key Specifications & Notes
Equipment Microplate ReaderCapable of reading absorbance at 570 nm (reference ~630 nm).[3]
CO₂ IncubatorStandard cell culture incubator set to 37°C, 5% CO₂.
Biological Safety CabinetClass II, for sterile cell culture work.
Inverted MicroscopeFor visualizing cell health and formazan crystal formation.
Multichannel PipettesCalibrated for accuracy.
Consumables 96-well platesSterile, tissue culture-treated, flat-bottom.[11]
Pipette tipsSterile, filtered.
Reagent reservoirsSterile.
Cells & Media Selected Cell Linee.g., MCF-7 (human breast adenocarcinoma) or other relevant line.[1]
Complete Growth MediumAs recommended for the chosen cell line (e.g., DMEM + 10% FBS + 1% Pen/Strep).
Serum-Free MediumUsed during the MTT incubation step to reduce background.[3][11]
Trypsin-EDTAFor detaching adherent cells.
Chemicals 4,7-Dimethyl-1,3-benzothiazol-2-amine The test compound.
MTT Reagent3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide.
Solubilization SolutionHigh-purity, anhydrous Dimethyl Sulfoxide (DMSO).[11]
Vehicle ControlThe solvent used to dissolve the test compound (e.g., DMSO).
Phosphate-Buffered Saline (PBS)Ca²⁺/Mg²⁺-free, sterile.
Reagent Preparation
  • MTT Stock Solution (5 mg/mL):

    • Aseptically dissolve MTT powder in sterile PBS to a final concentration of 5 mg/mL.[5]

    • Vortex until fully dissolved.

    • Sterilize the solution by passing it through a 0.2 µm syringe filter.[7]

    • Store in light-protected aliquots at -20°C. Avoid repeated freeze-thaw cycles.[5]

  • Test Compound Stock Solution (e.g., 20 mM):

    • Dissolve 4,7-Dimethyl-1,3-benzothiazol-2-amine in 100% DMSO to create a high-concentration stock.

    • Store at -20°C. Subsequent dilutions for the experiment should be made in complete growth medium.

Experimental Design: The Foundation of Trustworthy Data

A well-designed experiment is a self-validating one. Before proceeding with the full cytotoxicity screen, several parameters must be optimized.

Causality Behind Choices: Optimizing Cell Seeding Density

The initial number of cells seeded is a critical variable.[11] Too few cells will result in low metabolic activity and a weak signal (low absorbance).[12] Too many cells can lead to over-confluence, nutrient depletion, and altered metabolic states, causing the assay to no longer be linear and not accurately reflect cytotoxicity.[12]

Protocol for Optimization:

  • Prepare a serial dilution of cells (e.g., from 1,000 to 100,000 cells/well) in a 96-well plate.[11]

  • Culture for 24 hours.

  • Perform the MTT assay as described in Section 4, without adding any test compound.

  • Plot absorbance vs. cell number. Select a seeding density that falls within the linear portion of this curve, typically yielding an absorbance between 0.75 and 1.25 for the untreated control after the full incubation period.[13]

Ensuring Validity: The Role of Controls

Every plate must include a comprehensive set of controls to ensure the data is interpretable and valid.

  • Untreated Control (100% Viability): Cells cultured in medium only. This represents the baseline metabolic activity.

  • Vehicle Control: Cells treated with the highest concentration of the solvent (e.g., DMSO) used to deliver the test compound. This is crucial to confirm that the solvent itself is not causing cytotoxicity. The final DMSO concentration should ideally be kept below 0.5%.[12]

  • Blank (Background Control): Wells containing culture medium, MTT reagent, and solubilization solution, but no cells. The absorbance of these wells is subtracted from all other readings to correct for background noise from the medium and reagents.[3]

  • Positive Control (Optional but Recommended): Cells treated with a compound of known cytotoxicity (e.g., Doxorubicin). This validates that the assay system is responsive to cytotoxic agents.

Detailed Step-by-Step Experimental Protocol

This protocol is optimized for adherent cells in a 96-well format.

MTT_Workflow seed 1. Seed Cells (Optimized Density) incubate1 2. Incubate (24h) 37°C, 5% CO₂ seed->incubate1 treat 3. Treat with Compound (Serial Dilutions) incubate2 4. Incubate (24-72h) Exposure Period treat->incubate2 add_mtt 5. Add MTT Solution (Final conc. 0.5 mg/mL) incubate3 6. Incubate (2-4h) Formazan Formation add_mtt->incubate3 solubilize 7. Solubilize Crystals (Add DMSO) incubate3->solubilize read 8. Read Absorbance (~570 nm) solubilize->read

Caption: Experimental workflow for the MTT cytotoxicity assay.

Day 1: Cell Seeding
  • Harvest and count cells that are in the logarithmic growth phase.[5]

  • Dilute the cell suspension to the pre-determined optimal seeding density in complete growth medium.

  • Dispense 100 µL of the cell suspension into each well of a 96-well plate, excluding the blank wells.

  • To mitigate "edge effects," consider filling the perimeter wells with 100 µL of sterile PBS and not using them for experimental data.[12]

  • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach and resume normal growth.

Day 2: Compound Treatment
  • Prepare serial dilutions of 4,7-Dimethyl-1,3-benzothiazol-2-amine in complete growth medium from your stock solution. A common approach is a 2-fold or 10-fold dilution series.

  • Carefully remove the old medium from the wells.

  • Add 100 µL of the corresponding compound dilutions (or control media) to each well.

  • Incubate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

Day 3: Assay Execution and Data Acquisition
  • After the treatment period, carefully aspirate the compound-containing medium from each well.

  • Wash each well once with 100 µL of sterile PBS to remove any residual compound. Aspirate the PBS.

  • Add 100 µL of serum-free medium to each well.[11]

  • Add 10 µL of the 5 mg/mL MTT stock solution to each well (final concentration of 0.5 mg/mL).[2]

  • Incubate the plate for 2-4 hours at 37°C, 5% CO₂. During this time, viable cells will produce purple formazan crystals. You can monitor their formation with an inverted microscope.

  • After incubation, carefully remove the MTT-containing medium without disturbing the formazan crystals.

  • Add 100-150 µL of DMSO to each well, including the blank controls.[11]

  • Place the plate on an orbital shaker for 15 minutes, protected from light, to ensure complete solubilization of the formazan crystals.[3][14] Pipetting up and down can also aid dissolution.[11]

  • Measure the absorbance (Optical Density or OD) within 1 hour using a microplate reader at a wavelength of 570 nm. Use a reference wavelength of 630 nm to correct for background absorbance from cell debris and other factors.[3]

Data Analysis and Interpretation

  • Correct for Background: Subtract the average absorbance of the blank wells from the absorbance of all other wells.[3]

    • Corrected OD = OD_sample - OD_blank_average

  • Calculate Percent Viability: Express the viability of treated cells as a percentage relative to the vehicle control.

    • % Viability = (Corrected OD_treated / Corrected OD_vehicle_control) * 100

  • Plot Dose-Response Curve: Create a scatter plot with the compound concentration on the x-axis (using a logarithmic scale) and the corresponding % Viability on the y-axis.

  • Determine IC₅₀: The IC₅₀ (half-maximal inhibitory concentration) is the concentration of the compound that reduces cell viability by 50%. This value can be determined from the dose-response curve using non-linear regression analysis in software like GraphPad Prism or Microsoft Excel.[15]

Sample Data Presentation
Compound Conc. (µM)Avg. Corrected ODStd. Dev.% Viability
0 (Vehicle)1.1520.085100.0%
11.0980.07795.3%
50.9540.06182.8%
100.7220.05462.7%
250.5610.04948.7%
500.3450.03329.9%
1000.1510.02113.1%

From this data, the IC₅₀ would be interpolated to be approximately 24 µM.

Troubleshooting Common Issues

Problem Potential Cause(s) Recommended Solution(s)
Low Absorbance Readings - Too few cells were seeded.- Incubation time with MTT was too short.- Cells are in poor health or slow-growing.- Optimize cell seeding density (see 3.1).[12]- Increase MTT incubation time (up to 4 hours).[12]- Use cells in the logarithmic growth phase.
High Background in Blank Wells - Microbial contamination of medium or reagents.- Phenol red or serum interference.- MTT solution has degraded (turned blue/green).- Use sterile technique and fresh reagents.[13]- Use phenol red-free and serum-free medium during MTT incubation.[12]- Discard degraded MTT and prepare fresh from powder.[16]
High Variability Between Replicates - Inaccurate pipetting.- Uneven cell distribution in wells.- Incomplete formazan solubilization.- Calibrate pipettes; pipette carefully.- Ensure a homogenous cell suspension before seeding.- Increase shaking time or gently pipette to mix after adding DMSO.[11]
% Viability > 100% - Compound may be increasing metabolic activity or cell proliferation.- Compound interferes with the assay (e.g., is a reducing agent).- Verify with microscopy. - Run a control with the compound in cell-free wells to check for direct MTT reduction.[17]

Limitations and Alternative Methodologies

While robust, the MTT assay has limitations. Its results reflect metabolic activity, which may not always correlate directly with cell number, as some compounds can alter metabolism without killing cells.[6][18] Furthermore, colored compounds or compounds with reducing properties can interfere with the assay.[11]

For these reasons, it is good practice to confirm cytotoxic findings with an alternative method.

  • Water-Soluble Tetrazolium Salt (WST) Assays (e.g., XTT, WST-1, WST-8): These assays produce a water-soluble formazan, eliminating the need for the solubilization step.[19]

  • Resazurin (AlamarBlue) Assay: A fluorescent/colorimetric assay where the blue resazurin is reduced to the pink, fluorescent resorufin by viable cells.[19][20]

  • ATP-Based Assays (e.g., CellTiter-Glo®): A highly sensitive luminescent assay that quantifies ATP, an indicator of metabolically active cells. This method is generally faster and more sensitive than MTT.[21]

  • Dye Exclusion Assays (e.g., Trypan Blue, DRAQ7): Directly count viable versus non-viable cells based on membrane integrity.[19][22]

References

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]

  • Wikipedia. (n.d.). MTT assay. Retrieved from [Link]

  • ResearchGate. (2013). Which is the best method to solubilize formazan crystals after MTT cell labeling in proliferation assays?. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). MTT Assay Protocol. Retrieved from [Link]

  • ResearchGate. (2019). Best way to dissolve formazan crystals in the MTT assay using Caco-2 cells?. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • ResearchGate. (n.d.). Factors affecting the final optical density (OD) measurements in the MTT assay. Retrieved from [Link]

  • Bitesize Bio. (2017). Cell viability assays: Alternatives to the MTT assay. Retrieved from [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • National Institutes of Health. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. Retrieved from [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8623 MTT/]([Link] MTT/)

  • National Institutes of Health. (2021). Improved Formazan Dissolution for Bacterial MTT Assay. Retrieved from [Link]

  • YouTube. (2023). How to Analyse MTT/MTS Assay Data and IC50 using Excel. Retrieved from [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • Anticancer Research. (n.d.). DRAQ7 as an Alternative to MTT Assay for Measuring Viability of Glioma Cells Treated With Polyphenols. Retrieved from [Link]

  • Alojamiento Web UVa. (2023). Alternatives to MTT Assay in Cell Viability Assessments. Retrieved from [Link]

  • PubMed. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. Retrieved from [Link]

  • PubMed. (2020). DRAQ7 as an Alternative to MTT Assay for Measuring Viability of Glioma Cells Treated With Polyphenols. Retrieved from [Link]

  • ResearchGate. (2022). I am having problems in getting results in MTT assay. How do I rectify it?. Retrieved from [Link]

  • PubMed. (2016). Synthesis and cytotoxic activity of certain benzothiazole derivatives against human MCF-7 cancer cell line. Retrieved from [Link]

  • ResearchGate. (2024). Synthesis of New Benzothiazole Derivatives and Evaluation of Cytotoxicity. Retrieved from [Link]

  • Jagannath University. (n.d.). Cell Cytotoxicity of Benzothiazole Derivatives Against the Human Carcinoma Cell Line LungA549. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Cytotoxic Activity of Certain Benzothiazole Derivatives Against Human MCF-7 Cancer Cell Line. Retrieved from [Link]

Sources

Application

Application Note: A Researcher's Guide to 4,7-Dimethyl-1,3-benzothiazol-2-amine in Cell Culture Studies

Introduction: Unveiling the Potential of a Privileged Scaffold In the landscape of medicinal chemistry and drug discovery, certain molecular structures, known as "privileged scaffolds," consistently appear in a wide arra...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Privileged Scaffold

In the landscape of medicinal chemistry and drug discovery, certain molecular structures, known as "privileged scaffolds," consistently appear in a wide array of biologically active compounds. The benzothiazole nucleus is a prominent member of this group, forming the core of molecules with diverse pharmacological activities.[1] 4,7-Dimethyl-1,3-benzothiazol-2-amine (CAS: 78584-08-4) is a derivative of this important class, distinguished by a benzene ring fused to a thiazole ring with methyl groups at the 4th and 7th positions.[2]

This compound and its analogues have garnered significant attention for their broad spectrum of biological activities, including promising anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] Studies have demonstrated the cytotoxicity of the 2-aminobenzothiazole core against a range of human cancer cell lines, such as MCF-7 (breast cancer), HeLa (cervical cancer), A549 (lung cancer), and others, highlighting its potential as a lead structure for novel therapeutic agents.[2][3][4][5]

This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals. It provides an in-depth overview of the potential mechanisms of action, detailed protocols for in vitro evaluation, and practical insights for incorporating 4,7-Dimethyl-1,3-benzothiazol-2-amine into cell culture-based research programs.

Compound Profile and Characteristics

To facilitate experimental design, the fundamental properties of 4,7-Dimethyl-1,3-benzothiazol-2-amine are summarized below.

PropertyDataReference(s)
Compound Name 4,7-Dimethyl-1,3-benzothiazol-2-amine[2]
CAS Number 78584-08-4[2]
Molecular Formula C₉H₁₀N₂S[2]
Molecular Weight 178.26 g/mol [2]
Summary of Activities Demonstrates significant potential in medicinal chemistry with reported anticancer, antimicrobial (against S. aureus, E. coli), anti-inflammatory, and enzyme inhibitory activities observed across the benzothiazole class.[2][3][6][7]

Postulated Mechanism of Action: Insights from Benzothiazole Analogues

While the precise molecular targets of 4,7-Dimethyl-1,3-benzothiazol-2-amine are a subject of ongoing research, extensive studies on related benzothiazole derivatives provide strong, evidence-based hypotheses for its mechanism of action, particularly in cancer cell lines.

A prominent mechanism identified for anticancer benzothiazoles is the simultaneous inhibition of key pro-survival signaling pathways: the Phosphoinositide 3-kinase (PI3K)/AKT pathway and the Ras/Raf/MEK/ERK (MAPK) pathway.[3][8] These pathways are frequently dysregulated in cancer, driving uncontrolled cell proliferation, survival, and resistance to apoptosis. By inhibiting crucial kinases within these cascades, benzothiazole derivatives can effectively halt tumor cell growth and induce cell death.

Benzothiazole_MoA cluster_pi3k PI3K/AKT Pathway cluster_mapk MAPK/ERK Pathway RTK Growth Factor Receptor (e.g., EGFR) PI3K PI3K RTK->PI3K Ras Ras RTK->Ras AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation + Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation + Inhibitor 4,7-Dimethyl-1,3- benzothiazol-2-amine Inhibitor->AKT Inhibitor->ERK

Figure 1: Postulated dual inhibition of the PI3K/AKT and MAPK/ERK signaling pathways by 4,7-Dimethyl-1,3-benzothiazol-2-amine.

Core Protocols for In Vitro Evaluation

The following protocols provide a validated framework for characterizing the biological effects of 4,7-Dimethyl-1,3-benzothiazol-2-amine in a cell culture setting.

Protocol 1: Compound Preparation and Handling

Rationale: Proper solubilization and storage are critical for ensuring compound stability and obtaining reproducible results. Dimethyl sulfoxide (DMSO) is the recommended solvent for initial stock preparation due to its high solubilizing capacity for organic molecules.

Materials:

  • 4,7-Dimethyl-1,3-benzothiazol-2-amine powder

  • Anhydrous/Sterile DMSO

  • Sterile microcentrifuge tubes or amber vials

  • Sterile, pyrogen-free cell culture medium

Procedure:

  • Safety First: Handle the compound in a chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

  • Prepare 10 mM Stock Solution:

    • Calculate the mass of the compound needed for your desired volume (e.g., for 1 mL of a 10 mM stock, use 1.783 mg).

    • Aseptically add the calculated mass to a sterile tube.

    • Add the corresponding volume of sterile DMSO.

    • Vortex thoroughly until the powder is completely dissolved. A brief sonication may aid dissolution.

  • Storage: Aliquot the 10 mM stock solution into smaller volumes (e.g., 20-50 µL) to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C, protected from light.

  • Prepare Working Solutions: On the day of the experiment, thaw a stock aliquot. Prepare serial dilutions directly in complete cell culture medium to achieve the final desired concentrations. Ensure the final DMSO concentration in the culture well is ≤ 0.5% (v/v) to avoid solvent-induced cytotoxicity.

Protocol 2: Cytotoxicity and Cell Viability Assay (MTS Assay)

Rationale: The initial step in characterizing a compound's activity is to determine its effect on cell viability and proliferation. The MTS assay is a colorimetric method that measures the metabolic activity of cells, which is proportional to the number of viable cells. This allows for the determination of the compound's half-maximal inhibitory concentration (IC₅₀).

Materials:

  • Selected cancer cell lines (e.g., MCF-7, A549) cultured in appropriate medium

  • Sterile 96-well flat-bottom plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution)

  • Multi-channel pipette

  • Microplate reader (490 nm absorbance)

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare 2X working concentrations of the compound by diluting the stock in complete medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the compound (or vehicle control, e.g., 0.1% DMSO). Include wells with medium only (no cells) as a background control. Typically, a dose-response curve uses 6-8 concentrations (e.g., 0.1, 0.5, 1, 5, 10, 25, 50, 100 µM).

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTS Reagent Addition: Add 20 µL of MTS reagent to each well.

  • Final Incubation: Incubate for 1-4 hours at 37°C, 5% CO₂, protected from light, until a color change is visible.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average background absorbance from all other values.

    • Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control wells (% Viability).

    • Plot % Viability versus log[Concentration] and use non-linear regression (log(inhibitor) vs. response) in software like GraphPad Prism to calculate the IC₅₀ value.

Protocol 3: Western Blotting for Pathway Analysis

Rationale: To validate the proposed mechanism of action, Western blotting can be used to measure the phosphorylation status of key proteins in the AKT and ERK pathways. A decrease in the phosphorylated forms (p-AKT, p-ERK) relative to the total protein levels upon treatment indicates pathway inhibition.

Materials:

  • Cells cultured in 6-well plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-AKT, anti-total-AKT, anti-p-ERK, anti-total-ERK, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment and Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with the compound at 1X and 2X the IC₅₀ concentration for a predetermined time (e.g., 6-24 hours). Include a vehicle control.

  • Wash cells with ice-cold PBS, then add 100-150 µL of ice-cold RIPA buffer to each well. Scrape the cells, collect the lysate, and incubate on ice for 30 minutes.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant (protein lysate).

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. Run the gel to separate proteins by size.

  • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate with primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane 3 times with TBST for 10 minutes each.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane 3 times with TBST for 10 minutes each.

  • Detection: Apply ECL substrate and capture the signal using an imaging system. Analyze band intensities using software like ImageJ to quantify changes in protein phosphorylation.

Experimental Workflow and Data Interpretation

A typical research workflow for evaluating 4,7-Dimethyl-1,3-benzothiazol-2-amine is a multi-stage process, beginning with broad screening and progressing to more specific mechanistic studies.

Workflow Prep Step 1: Compound Prep (Stock Solution) Screen Step 2: Cytotoxicity Screen (MTS Assay) Prep->Screen IC50 Determine IC50 Values Screen->IC50 Mechanism Step 3: Mechanistic Assays IC50->Mechanism Apoptosis Apoptosis Assay (Annexin V) Mechanism->Apoptosis Western Western Blot (p-AKT, p-ERK) Mechanism->Western Analysis Step 4: Data Integration & Conclusion Apoptosis->Analysis Western->Analysis

Sources

Method

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Purification of 4,7-Dimethyl-1,3-benzothiazol-2-amine

Introduction 4,7-Dimethyl-1,3-benzothiazol-2-amine is a heterocyclic amine containing a benzothiazole core structure. This class of compounds is of significant interest in medicinal chemistry and drug development due to...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4,7-Dimethyl-1,3-benzothiazol-2-amine is a heterocyclic amine containing a benzothiazole core structure. This class of compounds is of significant interest in medicinal chemistry and drug development due to its wide range of pharmacological activities, including antimicrobial and anticancer properties.[1] The purity of such compounds is critical for their use in research and pharmaceutical applications. High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the purification and analysis of organic molecules.[2] This application note provides a detailed protocol for the purification of 4,7-Dimethyl-1,3-benzothiazol-2-amine using reversed-phase HPLC (RP-HPLC).

The developed method is designed to provide high-resolution separation of the target compound from potential impurities. The choice of stationary phase, mobile phase, and detection parameters is based on the physicochemical properties of 4,7-Dimethyl-1,3-benzothiazol-2-amine and related aromatic amines.

Physicochemical Properties of 4,7-Dimethyl-1,3-benzothiazol-2-amine

A thorough understanding of the analyte's properties is fundamental to developing a successful HPLC purification method.

  • Structure:

    • Molecular Formula: C₉H₁₀N₂S[1]

    • Molecular Weight: 178.26 g/mol [1]

    • Chemical Structure: The molecule consists of a benzothiazole ring system with two methyl groups at positions 4 and 7, and an amine group at position 2.

  • pKa: The exact pKa of 4,7-Dimethyl-1,3-benzothiazol-2-amine is not documented in the available literature. However, a study on related N-(benzothiazole-2-yl)-2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)acetamide derivatives reported pKa values for the protonation of the nitrogen on the benzothiazole ring to be in the range of 3.02 to 4.72.[4] To ensure consistent protonation and achieve sharp, symmetrical peaks, the mobile phase will be maintained at a pH below the estimated pKa of the amine group.

  • UV Absorbance: 2-Aminobenzothiazole derivatives are known to exhibit strong UV absorbance. The maximum absorption wavelength for related compounds is approximately 345 nm. This wavelength will be used for detection to ensure high sensitivity.

HPLC Method for Purification

The following reversed-phase HPLC method is recommended as a starting point for the purification of 4,7-Dimethyl-1,3-benzothiazol-2-amine. Optimization may be required based on the specific impurity profile of the crude sample.

Chromatographic Conditions
ParameterValueRationale
Column C18, 5 µm, 4.6 x 250 mmA C18 stationary phase is a standard choice for reversed-phase chromatography of moderately nonpolar aromatic compounds.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterTFA is a common ion-pairing agent in RP-HPLC that helps to improve peak shape for basic compounds like amines by ensuring complete protonation.
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in AcetonitrileAcetonitrile is a widely used organic modifier in RP-HPLC, providing good resolution for a broad range of compounds.
Gradient 20% to 80% B over 20 minutesA gradient elution is employed to effectively separate compounds with a range of polarities and to elute the target compound in a reasonable time with good peak shape.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between separation efficiency and run time.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection Wavelength 345 nmBased on the UV absorbance profile of related 2-aminobenzothiazole derivatives for optimal sensitivity.
Injection Volume 20 µLThis is a typical injection volume for analytical and semi-preparative HPLC. It can be adjusted based on sample concentration.

Experimental Protocol

Reagent and Sample Preparation
  • Mobile Phase A (0.1% TFA in Water): Add 1.0 mL of Trifluoroacetic Acid to 1 L of HPLC-grade water. Mix thoroughly and degas.

  • Mobile Phase B (0.1% TFA in Acetonitrile): Add 1.0 mL of Trifluoroacetic Acid to 1 L of HPLC-grade acetonitrile. Mix thoroughly and degas.

  • Sample Solution:

    • Accurately weigh approximately 10 mg of the crude 4,7-Dimethyl-1,3-benzothiazol-2-amine.

    • Dissolve the sample in 10 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B.

    • Sonicate the solution for 5-10 minutes to ensure complete dissolution.

    • Filter the sample solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter.

HPLC System Preparation and Equilibration
  • Purge the HPLC system with both Mobile Phase A and Mobile Phase B to remove any air bubbles.

  • Equilibrate the C18 column with the initial mobile phase composition (20% B) for at least 30 minutes or until a stable baseline is achieved.

Sample Injection and Purification
  • Inject 20 µL of the filtered sample solution onto the equilibrated column.

  • Start the gradient elution program.

  • Monitor the chromatogram at 345 nm.

  • Collect the fraction corresponding to the main peak, which is expected to be 4,7-Dimethyl-1,3-benzothiazol-2-amine.

Post-Purification Analysis
  • Analyze a small aliquot of the collected fraction by HPLC using the same method to confirm its purity.

  • Pool the pure fractions and remove the solvent using a rotary evaporator or lyophilizer to obtain the purified solid compound.

  • Further characterization of the purified compound can be performed using techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Workflow for HPLC Purification

HPLC_Purification_Workflow cluster_prep Preparation cluster_hplc HPLC Process cluster_post Post-Purification reagent_prep Reagent & Mobile Phase Preparation equilibration System & Column Equilibration reagent_prep->equilibration sample_prep Sample Dissolution & Filtration injection Sample Injection sample_prep->injection equilibration->injection separation Gradient Elution & Separation injection->separation detection UV Detection (345 nm) separation->detection collection Fraction Collection detection->collection purity_check Purity Analysis of Fractions collection->purity_check solvent_removal Solvent Removal purity_check->solvent_removal characterization Further Characterization (MS, NMR) solvent_removal->characterization purified_product Purified Product characterization->purified_product

Caption: Workflow for the HPLC purification of 4,7-Dimethyl-1,3-benzothiazol-2-amine.

Trustworthiness and Self-Validation

The robustness of this protocol is ensured by several key factors:

  • System Suitability: Before running the sample, a standard of known purity should be injected to verify system performance. Key parameters to monitor include retention time repeatability, peak asymmetry, and theoretical plates.

  • Peak Purity Analysis: If a Diode Array Detector (DAD) is available, peak purity analysis should be performed on the main peak to ensure it is not co-eluting with any impurities.

  • Forced Degradation Studies: To confirm the stability-indicating nature of the method, the sample can be subjected to stress conditions (acid, base, oxidation, heat, and light) and then analyzed by this HPLC method. The method should be able to resolve the parent compound from any degradation products.[2]

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the purification of 4,7-Dimethyl-1,3-benzothiazol-2-amine using reversed-phase HPLC. The method is based on the known physicochemical properties of the target compound and related molecules. By following this detailed protocol, researchers, scientists, and drug development professionals can achieve high-purity 4,7-Dimethyl-1,3-benzothiazol-2-amine suitable for a wide range of scientific applications.

References

  • Solubility of Things. Basic Blue 7. [Link]

  • ResearchGate. pKa Determination of Newly Synthesized N-(benzothiazole-2-yl)-2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)acetamide Derivatives. [Link]

Sources

Application

Spectroscopic Elucidation of 4,7-Dimethyl-1,3-benzothiazol-2-amine: An Application Guide to ¹H and ¹³C NMR Analysis

Senior Application Scientist: Dr. Gemini Abstract This application note provides a comprehensive guide to the structural elucidation of 4,7-Dimethyl-1,3-benzothiazol-2-amine using high-resolution ¹H and ¹³C Nuclear Magne...

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist: Dr. Gemini

Abstract

This application note provides a comprehensive guide to the structural elucidation of 4,7-Dimethyl-1,3-benzothiazol-2-amine using high-resolution ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. We present detailed, field-proven protocols for sample preparation and data acquisition tailored for this class of heterocyclic compounds. The core of this guide is an in-depth analysis of the expected ¹H and ¹³C NMR spectra, including chemical shift assignments, multiplicity explanations, and interpretation of substituent effects. This document is intended to serve as a practical resource for researchers in medicinal chemistry, organic synthesis, and drug development, enabling confident structural verification and characterization of benzothiazole derivatives.

Introduction

4,7-Dimethyl-1,3-benzothiazol-2-amine is a heterocyclic organic compound built upon the benzothiazole scaffold, a privileged structure in medicinal chemistry.[1] Derivatives of 2-aminobenzothiazole are recognized for a wide spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] As the development of novel therapeutics based on this core structure continues, unambiguous structural characterization is paramount.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of molecular structure determination in organic chemistry.[4][5] It provides unparalleled insight into the chemical environment of individual atoms within a molecule, revealing the connectivity and spatial relationships essential for confirming a synthesized compound's identity. This guide offers a detailed methodology and interpretive framework for the complete ¹H and ¹³C NMR analysis of 4,7-Dimethyl-1,3-benzothiazol-2-amine, ensuring high-quality, reproducible results.

Methodology and Protocols

Materials and Equipment
  • Analyte: 4,7-Dimethyl-1,3-benzothiazol-2-amine (MW: 178.26 g/mol )[1]

  • NMR Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆, 99.9 atom % D)

  • NMR Tubes: 5 mm high-precision NMR tubes (e.g., Norell S-5-500-7 or equivalent)[6]

  • Glassware: Glass vials, Pasteur pipettes

  • Filtration: Glass wool or a syringe filter (PTFE, 0.45 µm)

  • Instrumentation: 400 MHz (or higher) NMR spectrometer

Protocol 1: NMR Sample Preparation

The quality of the NMR spectrum is directly dependent on meticulous sample preparation.[7] The following protocol is optimized to produce a homogeneous solution free of particulates, which is critical for achieving sharp resonance lines and accurate shimming.[8][9]

Step-by-Step Procedure:

  • Weighing the Analyte:

    • For ¹H NMR: Weigh approximately 5-15 mg of the compound into a clean, dry glass vial.[9][10]

    • For ¹³C NMR: Weigh approximately 20-50 mg of the compound to ensure a good signal-to-noise ratio within a reasonable acquisition time.[8][10]

  • Dissolution:

    • Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial.[6][10] DMSO-d₆ is chosen for its excellent solvating power for polar organic compounds and its ability to slow the exchange rate of amine protons, often resulting in sharper -NH₂ signals.

    • Gently swirl or vortex the vial until the solid is completely dissolved. Preparing the solution in a vial before transferring it to the NMR tube is crucial as effective mixing within the narrow tube is difficult.[10]

  • Filtration and Transfer:

    • Place a small, tight plug of glass wool into a Pasteur pipette.[7]

    • Using the pipette, filter the solution directly into the 5 mm NMR tube. This step is critical to remove any suspended particulate matter, which can severely degrade the magnetic field homogeneity and broaden the spectral lines.[7][9]

  • Finalization:

    • Ensure the sample height in the NMR tube is at least 4 cm (approx. 0.6 mL) to be within the detection region of the NMR probe.[9]

    • Cap the NMR tube securely and carefully invert it several times to ensure the final solution is homogeneous.

    • Wipe the outside of the NMR tube clean with a lint-free tissue dampened with isopropanol or acetone before inserting it into the spectrometer.[9]

G cluster_prep NMR Sample Preparation Workflow weigh 1. Weigh Sample (5-15 mg for ¹H, 20-50 mg for ¹³C) dissolve 2. Dissolve in Vial (0.7 mL DMSO-d₆) weigh->dissolve Add Solvent filter 3. Filter Solution (Glass Wool Pipette) dissolve->filter Complete Dissolution transfer 4. Transfer to NMR Tube (Ensure >4 cm height) filter->transfer Remove Particulates cap 5. Cap & Homogenize transfer->cap Secure Sample clean 6. Clean Tube Exterior cap->clean Prepare for Spectrometer

Caption: Workflow for preparing high-quality NMR samples.

Protocol 2: NMR Data Acquisition
  • Instrument Setup: Insert the sample into the spectrometer.

  • Locking and Shimming: Lock onto the deuterium signal of the DMSO-d₆ solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity. A good shim is essential for high resolution.[10]

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: 16-32 scans, spectral width of ~16 ppm, acquisition time of ~2-4 seconds, relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a standard one-dimensional carbon spectrum with proton decoupling.

    • Typical parameters: 512-2048 scans, spectral width of ~240 ppm, relaxation delay of 2 seconds.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

    • Calibrate the spectra. For ¹H NMR, reference the residual DMSO peak to δ 2.50 ppm. For ¹³C NMR, reference the DMSO-d₆ septet to δ 39.52 ppm.[11]

    • Integrate the signals in the ¹H NMR spectrum.

Spectroscopic Analysis and Interpretation

The structure of 4,7-Dimethyl-1,3-benzothiazol-2-amine dictates a specific and predictable pattern of signals in its NMR spectra. The following analysis provides the expected assignments based on established principles of chemical shifts and coupling constants for heterocyclic amines.[12][13][14]

Caption: Structure of 4,7-Dimethyl-1,3-benzothiazol-2-amine with atom numbering.

¹H NMR Spectrum Analysis (400 MHz, DMSO-d₆)

The proton spectrum is characterized by two aromatic signals, two distinct methyl singlets, and a broad amine signal.

Signal LabelPredicted δ (ppm)MultiplicityIntegrationAssignmentRationale
H-5~6.95Doublet (d)1HAr-H Coupled to H-6 (J ≈ 8.0 Hz). Shielded relative to H-6 due to its position relative to the heteroatoms.
H-6~7.15Doublet (d)1HAr-H Coupled to H-5 (J ≈ 8.0 Hz). Appears slightly downfield compared to H-5.
2-NH₂~7.30Broad Singlet (br s)2H-NHThe chemical shift is variable and the peak is broad due to quadrupole broadening from the ¹⁴N nucleus and chemical exchange. This signal will disappear upon addition of a few drops of D₂O.[14]
7-CH₃~2.35Singlet (s)3HAr-CHAromatic methyl group protons appear as sharp singlets as there are no adjacent protons to couple with.
4-CH₃~2.45Singlet (s)3HAr-CHThis methyl group is adjacent to the sulfur atom, which may cause a slight downfield shift compared to the 7-CH₃ group.
¹³C NMR Spectrum Analysis (100 MHz, DMSO-d₆)

The proton-decoupled ¹³C spectrum is expected to show 9 distinct signals, corresponding to the 9 unique carbon atoms in the molecule.

Signal LabelPredicted δ (ppm)AssignmentRationale
4-CH₃~18.0C H₃Aliphatic methyl carbons are highly shielded and appear far upfield.
7-CH₃~21.0C H₃Similar to the other methyl group, but in a slightly different electronic environment.
C-6~121.5Ar-C HAromatic methine carbon.
C-5~122.0Ar-C HAromatic methine carbon, typically close in chemical shift to other aromatic CH carbons.
C-7~126.0Ar-C Quaternary carbon attached to a methyl group.
C-4~129.0Ar-C Quaternary carbon attached to a methyl group. Its proximity to the sulfur atom may result in a downfield shift compared to C-7.
C-7a~132.0Ar-C (bridgehead)Quaternary bridgehead carbon adjacent to the benzene ring.
C-3a~148.0Ar-C (bridgehead)Quaternary bridgehead carbon fused between the thiazole and benzene rings. Deshielded by both the sulfur and nitrogen atoms.
C-2~167.0N-C =NThe imine-like carbon of the 2-amino group is the most deshielded carbon in the molecule due to being bonded to two electronegative nitrogen atoms (formally) and being part of the heterocyclic ring.[15][16]

Conclusion

The combined application of ¹H and ¹³C NMR spectroscopy provides an unambiguous method for the structural confirmation of 4,7-Dimethyl-1,3-benzothiazol-2-amine. The predicted spectra, characterized by distinct aromatic, methyl, and amine signals, are fully consistent with the proposed structure. The protocols detailed herein for sample preparation and data acquisition are robust and can be readily adapted for the analysis of other substituted benzothiazole analogs. This guide serves as a valuable tool for scientists, ensuring accuracy and efficiency in the characterization of these pharmaceutically important molecules.

References

  • Chemical Instrumentation Facility, Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • University of Leicester. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Salman, S. R., & Al-Sawsan, A. A. (1996). Carbon-13 NMR of Some New Substituted 2-Amino Benzotheazoles. Spectroscopy Letters, 29(8), 1573-1578. Retrieved from [Link]

  • Kavitha, S., et al. (2014). A comparative study between para- and ortho-aminophenyl benzothiazoles using NMR and DFT calculations. UQ eSpace. Retrieved from [Link]

  • Georgia Institute of Technology. (2023). Small molecule NMR sample preparation. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • University College London. (n.d.). Sample Preparation. Retrieved from [Link]

  • Ebead, Y., et al. (2020). NMR spectroscopic investigation of benzothiazolylacetonitrile azo dyes. Diva-portal.org. Retrieved from [Link]

  • ACG Publications. (2022). Supporting Information: Zn(OAc)2•2H2O: An efficient catalyst for the one-pot synthesis of 2-substituted benzothiazoles. Org. Commun., 15(4), 378-385. Retrieved from [Link]

  • Tsolaki, O., et al. (2014). Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. Journal of Saudi Chemical Society, 18(5), 557-564. Retrieved from [Link]

  • Acar, Ç., et al. (2018). Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. PubMed Central. Retrieved from [Link]

  • Claramunt, R. M., et al. (2020). ¹³C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Molecules, 25(21), 5193. Retrieved from [Link]

  • Elguero, J. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Retrieved from [Link]

  • ResearchGate. (n.d.). 13 C NMR spectrum of substituted benzothiazoles (BT1-BT3) derivatives. Retrieved from [Link]

  • ResearchGate. (2010). Synthesis and NMR Spectral Analysis of Amine Heterocycles: The Effect of Asymmetry on the 1H and 13C NMR Spectra of N,O-Acetals. Journal of Chemical Education, 87(9), 978-980. Retrieved from [Link]

  • The Royal Society of Chemistry. (2015). Copper-Catalyzed Synthesis of 2-Aminobenzothiazoles from Carbodiimide and Sodium Hydrosulfide. RSC Advances, 5, 102431-102434. Retrieved from [Link]

  • Sharma, T. C., et al. (1991). ¹³C-NMR Studies of Some Heterocyclically Substituted Chromones. Asian Journal of Chemistry, 3(4), 430-433. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). Interpreting ¹H NMR. Retrieved from [Link]

  • AZoOptics. (2024). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Spectroscopy of Amines. Retrieved from [Link]

  • Pretsch, E., et al. (2009). Structure Determination of Organic Compounds. Springer. Retrieved from [Link]

  • Gnanavel, S., & Kulanthai, K. (2015). Synthesis, characterization, and evaluation of anti-inflammatory and anti-diabetic activity of new benzothiazole derivatives. Journal of Chemical and Pharmaceutical Research, 7(8), 425-431. Retrieved from [Link]

  • Incerti, M., et al. (2008). Complete ¹H and ¹³C NMR spectral assignment of benzo[d]isothiazole derivatives and of an isoindole isoster. Magnetic Resonance in Chemistry, 46(12), 1175-9. Retrieved from [Link]

  • Jadhav, J. S., et al. (2015). Synthesis and characterization of 1,3-diphenylallylidenebenzothiazol-2-amine derivatives. International Journal of ChemTech Research, 7(6), 2809-2813. Retrieved from [Link]

  • Al-Juboori, A. M. J. (2019). Synthesis and Characterization of Some New Heterocyclic Compounds Derived from Benzothiazole. IOP Conference Series: Materials Science and Engineering, 557, 012061. Retrieved from [Link]

Sources

Method

Definitive Functional Group Identification of 4,7-Dimethyl-1,3-benzothiazol-2-amine using Fourier-Transform Infrared (FT-IR) Spectroscopy

An Application Note for Researchers and Scientists Abstract This application note provides a comprehensive guide to the structural characterization of 4,7-Dimethyl-1,3-benzothiazol-2-amine using Fourier-Transform Infrare...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Scientists

Abstract

This application note provides a comprehensive guide to the structural characterization of 4,7-Dimethyl-1,3-benzothiazol-2-amine using Fourier-Transform Infrared (FT-IR) spectroscopy. The 2-aminobenzothiazole scaffold is a privileged structure in medicinal chemistry, appearing in compounds with a wide range of biological activities, including anticancer and antimicrobial properties[1]. Accurate and efficient confirmation of the molecular structure is a critical step in the synthesis and development of new chemical entities. This document outlines the theoretical basis for the vibrational frequencies of the molecule's key functional groups, provides a detailed experimental protocol for sample analysis using the potassium bromide (KBr) pellet method, and presents an interpretation of the expected spectral data.

Introduction and Theoretical Framework

4,7-Dimethyl-1,3-benzothiazol-2-amine is a heterocyclic aromatic amine. Its structure is defined by three key components, each with distinct vibrational modes that can be detected by FT-IR spectroscopy: the primary aromatic amine (-NH₂), the fused benzothiazole ring system, and two methyl (-CH₃) substituents.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy states of its covalent bonds[2]. The frequency of the absorbed radiation is specific to the type of bond and the functional group it belongs to. The strength of the bond (force constant) and the masses of the connected atoms are the primary factors determining the vibrational frequency[2]. By analyzing the absorption bands in the infrared spectrum, we can definitively identify the functional groups present in the molecule.

The key functional groups of 4,7-Dimethyl-1,3-benzothiazol-2-amine and their expected vibrational characteristics are:

  • Primary Aromatic Amine (-NH₂): This group is characterized by N-H stretching and bending vibrations. Primary amines typically show two distinct N-H stretching bands in the 3500-3300 cm⁻¹ region, corresponding to asymmetric and symmetric stretching modes[3][4]. The presence of two bands is a definitive indicator of a primary amine (-NH₂). Additionally, a strong scissoring (bending) vibration is expected in the 1650-1580 cm⁻¹ range[3][4]. The C-N bond of an aromatic amine produces a strong stretching band between 1335-1250 cm⁻¹[4][5].

  • Benzothiazole Ring: This bicyclic aromatic system gives rise to several characteristic peaks. Aromatic C-H stretching vibrations are typically observed at wavenumbers slightly above 3000 cm⁻¹ (around 3100-3000 cm⁻¹)[6][7]. The stretching of the C=C and C=N bonds within the aromatic rings produces a series of bands in the 1650-1430 cm⁻¹ region[1][6]. The C-S stretching vibration of the thiazole ring is expected at lower frequencies, often in the 700-600 cm⁻¹ range[8].

  • Methyl Groups (-CH₃): The aliphatic C-H bonds of the two methyl groups will exhibit stretching vibrations in the 3000-2850 cm⁻¹ range[9][10]. Bending vibrations for methyl groups are also expected, with a characteristic band between 1470-1450 cm⁻¹ and another between 1370-1350 cm⁻¹[9][10].

Below is a diagram illustrating the molecular structure and its primary functional regions for analysis.

Caption: Molecular structure highlighting key functional groups.

Experimental Protocol

This section provides a step-by-step methodology for acquiring a high-quality FT-IR spectrum of solid 4,7-Dimethyl-1,3-benzothiazol-2-amine. The KBr pellet method is employed due to its reliability for solid-state analysis[11].

Materials and Equipment
  • 4,7-Dimethyl-1,3-benzothiazol-2-amine (solid sample)

  • Spectroscopic grade Potassium Bromide (KBr), dried

  • Agate mortar and pestle

  • Pellet press die set

  • Hydraulic press

  • FT-IR Spectrometer

Workflow Diagram

The overall experimental workflow is depicted below.

cluster_prep 1. Sample Preparation cluster_acq 2. FT-IR Acquisition cluster_proc 3. Analysis prep Sample Preparation grind_sample Grind 1-2 mg of Sample prep->grind_sample mix Thoroughly Mix Sample and KBr grind_sample->mix grind_kbr Grind 100-200 mg of KBr grind_kbr->mix press Press Mixture in Die (8-10 Tons) mix->press pellet Form Transparent Pellet press->pellet sample_scan Acquire Sample Spectrum pellet->sample_scan acq Data Acquisition bg Acquire Background Spectrum (Pure KBr Pellet) acq->bg bg->sample_scan correct Baseline Correction (if needed) sample_scan->correct proc Data Processing & Analysis proc->correct identify Identify Peak Frequencies correct->identify assign Assign Peaks to Functional Groups identify->assign result Structural Confirmation assign->result

Caption: Experimental workflow for FT-IR analysis.

Step-by-Step Procedure
  • Preparation: Ensure all equipment, especially the agate mortar, pestle, and die set, are meticulously clean and dry to prevent contamination[11].

  • Grinding: Weigh approximately 1-2 mg of the solid sample and 100-200 mg of spectroscopic grade KBr. The typical sample-to-KBr ratio is about 1:100[12]. Grind the KBr first to a fine powder, then add the sample and continue grinding until the mixture is a homogeneous, fine powder. This reduces particle size and minimizes light scattering[13].

  • Pellet Formation: Transfer the powder mixture into the pellet die. Assemble the die and place it in a hydraulic press. Apply pressure of approximately 8-10 tons for about one minute[12][14]. Release the pressure slowly. The resulting pellet should be a thin, transparent, or translucent disk[12].

  • Background Spectrum: Place a pellet made of pure KBr (prepared using the same procedure) into the spectrometer's sample holder. Acquire a background spectrum. This is crucial for subtracting the spectral contributions of atmospheric water vapor and carbon dioxide.

  • Sample Spectrum: Replace the pure KBr pellet with the sample pellet. Acquire the sample spectrum using the following parameters:

    • Scan Range: 4000 cm⁻¹ to 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16-32 scans (co-added to improve signal-to-noise ratio)

  • Data Processing: The resulting spectrum should be automatically ratioed against the background by the instrument software. A baseline correction may be applied if the baseline is not flat.

Results and Spectral Interpretation

The FT-IR spectrum of 4,7-Dimethyl-1,3-benzothiazol-2-amine is expected to exhibit a series of absorption bands corresponding to its constituent functional groups. The table below summarizes the anticipated peak assignments based on established correlation charts and literature data for similar compounds.

Wavenumber Range (cm⁻¹)Vibrational ModeFunctional Group AssignmentExpected Intensity
3450 - 3350N-H Asymmetric StretchPrimary Aromatic AmineMedium
3350 - 3250N-H Symmetric StretchPrimary Aromatic AmineMedium
3100 - 3000C-H StretchAromatic (Benzothiazole Ring)Medium-Weak
2980 - 2850C-H StretchAliphatic (Methyl Groups)Medium
1650 - 1580N-H Bend (Scissoring)Primary Aromatic AmineStrong
1640 - 1500C=N and C=C StretchAromatic Ring SystemMedium-Strong (multiple bands)
1470 - 1450C-H Bend (Asymmetric)Methyl GroupMedium
1335 - 1250C-N StretchAromatic AmineStrong
900 - 675C-H Bend (Out-of-plane)Aromatic Ring SystemStrong
~700C-S StretchThiazole RingWeak-Medium
Detailed Interpretation:
  • N-H Region (3500-3250 cm⁻¹): The most telling feature for the primary amine will be two distinct, sharp-to-medium peaks. For aromatic amines, these peaks are typically found at slightly higher frequencies than for aliphatic amines, around 3450 cm⁻¹ and 3350 cm⁻¹[2][3]. The sharpness of N-H peaks contrasts with the typically broad O-H peaks, which is due to weaker hydrogen bonding in amines[15][16].

  • C-H Region (3100-2850 cm⁻¹): A series of weaker bands just above 3000 cm⁻¹ confirms the presence of aromatic C-H bonds[6][17]. Just below 3000 cm⁻¹, absorptions from the symmetric and asymmetric stretching of the methyl C-H bonds will be present[10][18].

  • Double Bond Region (1650-1450 cm⁻¹): This region is often complex. A strong band between 1650-1580 cm⁻¹ is attributable to the N-H bending of the primary amine[4][5]. This may overlap with peaks from the C=C and C=N stretching vibrations of the benzothiazole ring, which typically appear as a set of sharp bands in the 1600-1450 cm⁻¹ range[1][6].

  • Fingerprint Region (<1500 cm⁻¹): This region contains a wealth of structural information. A strong absorption between 1335-1250 cm⁻¹ is highly characteristic of the aromatic C-N stretching vibration[2][3]. Strong bands corresponding to the out-of-plane C-H bending of the substituted aromatic ring will be visible between 900-675 cm⁻¹[6]. The C-S stretch, while weaker, is a key indicator of the thiazole moiety and is expected around 700 cm⁻¹[8].

Conclusion

FT-IR spectroscopy is a rapid, non-destructive, and highly effective analytical technique for the structural verification of 4,7-Dimethyl-1,3-benzothiazol-2-amine. By carefully preparing the sample via the KBr pellet method and analyzing the resulting spectrum, one can unequivocally confirm the presence of the defining primary aromatic amine, the benzothiazole heterocyclic core, and the methyl substituents. The characteristic pattern of absorption bands, particularly the dual N-H stretches and the combination of aromatic and aliphatic vibrations, provides a unique spectral fingerprint for the molecule, making FT-IR an indispensable tool in synthetic chemistry and drug development.

References

  • Infrared Spectrometry - MSU chemistry. (n.d.). Michigan State University. Retrieved from [Link]

  • Yadav, P., et al. (2015). Ab initio and Density functional theory studies of vibrational spectra, and assignment of fundamental modes of Benzothiazole. International Journal of Chemical Studies, 3(1), 11-15. Retrieved from [Link]

  • IR Spectroscopy Tutorial: Aromatics. (n.d.). University of Colorado Boulder. Retrieved from [Link]

  • Sample preparation for FT-IR. (n.d.). University of the West Indies. Retrieved from [Link]

  • Spectroscopy of Amines. (2024, March 24). Chemistry LibreTexts. Retrieved from [Link]

  • Singh, S., et al. (2024). Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. Journal of Chemical Health Risks, 14(4), 1920-1930. Retrieved from [Link]

  • IR Spectroscopy Tutorial: Amines. (n.d.). University of Colorado Boulder. Retrieved from [Link]

  • KBr Pellet Method. (n.d.). Shimadzu. Retrieved from [Link]

  • Infrared Spectra of Some Common Functional Groups. (2020, May 30). Chemistry LibreTexts. Retrieved from [Link]

  • IR Spectrum and Characteristic Absorption Bands. (2021, December 15). Chemistry LibreTexts. Retrieved from [Link]

  • INFRARED SPECTROSCOPY. (n.d.). St. Paul's Cathedral Mission College. Retrieved from [Link]

  • Making KBr Pellets for FTIR: Step by Step Guide. (n.d.). Pellet Press Die Sets. Retrieved from [Link]

  • PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. (2021, February 15). Research Article. Retrieved from [Link]

  • Schmitt, M., et al. (1999). The relative stabilities of benzotriazole tautomers determined by a rotational band contour analysis of the N–H stretching vibration. Journal of Molecular Structure, 485-486, 345-353. Retrieved from [Link]

  • Infrared Spectra of Some Common Functional Groups. (2023, November 6). Chemistry LibreTexts. Retrieved from [Link]

  • Study of the composition of amines using IR spectroscopy. (2025, December 11). International Journal of Academic Research and Development. Retrieved from [Link]

  • Study of the composition of aromatic hydrocarbons using IR spectroscopy. (2025, December 11). International Journal of Advanced Scientific Research. Retrieved from [Link]

  • How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis. (2023, November 2). YouTube. Retrieved from [Link]

  • Table of IR Absorptions. (n.d.). University of Colorado Boulder. Retrieved from [Link]

  • Why are N-H stretching vibrations often sharp and not broad? (2019, March 30). Chemistry Stack Exchange. Retrieved from [Link]

  • C-H stretching vibrations of methyl, methylene and methine groups at the vapor/alcohol (N = 1-8) interfaces. (n.d.). PubMed. Retrieved from [Link]

Sources

Application

Application Note &amp; Protocol: Recrystallization of 4,7-Dimethyl-1,3-benzothiazol-2-amine

Introduction 4,7-Dimethyl-1,3-benzothiazol-2-amine is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. As a derivative of the 2-aminobenzothiazole core, it serves as a key interm...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4,7-Dimethyl-1,3-benzothiazol-2-amine is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. As a derivative of the 2-aminobenzothiazole core, it serves as a key intermediate in the synthesis of molecules with a wide range of biological activities, including antimicrobial and anticancer properties.[1] Given its role as a foundational scaffold, the purity of 4,7-Dimethyl-1,3-benzothiazol-2-amine is paramount for the successful synthesis of downstream targets and the reliability of biological assay results.

This application note provides a detailed protocol for the purification of 4,7-Dimethyl-1,3-benzothiazol-2-amine by recrystallization. The procedure is designed for researchers, scientists, and drug development professionals to obtain a high-purity solid suitable for further synthetic transformations or biological screening. The protocol emphasizes a systematic approach to solvent selection and provides troubleshooting guidance for common issues encountered during the purification of 2-aminobenzothiazole derivatives.

Physicochemical Properties

A summary of the known physicochemical properties of 4,7-Dimethyl-1,3-benzothiazol-2-amine is presented in Table 1. It is important to note that a definitive melting point for this specific compound is not consistently reported in the literature; therefore, experimental determination is recommended as a measure of purity.

PropertyValueSource
Molecular Formula C₉H₁₀N₂S[1]
Molecular Weight 178.26 g/mol [1]
Appearance Typically a solidN/A
Melting Point Not consistently reported; experimental determination required.N/A

Recrystallization Workflow

The overall workflow for the recrystallization of 4,7-Dimethyl-1,3-benzothiazol-2-amine is depicted in the following flowchart. This process begins with the selection of an appropriate solvent and proceeds through dissolution, filtration, crystallization, and drying to yield the purified product.

Recrystallization_Workflow start Start with Crude 4,7-Dimethyl-1,3-benzothiazol-2-amine solvent_selection Solvent Selection (e.g., Ethanol, Methanol, Acetone) start->solvent_selection dissolution Dissolution in Minimum Hot Solvent solvent_selection->dissolution hot_filtration Hot Filtration (to remove insoluble impurities) dissolution->hot_filtration cooling Slow Cooling to Room Temperature hot_filtration->cooling ice_bath Further Cooling in Ice Bath cooling->ice_bath filtration Vacuum Filtration to Collect Crystals ice_bath->filtration washing Wash Crystals with Cold Solvent filtration->washing drying Drying under Vacuum washing->drying end Pure Crystalline Product drying->end

Caption: Workflow for the recrystallization of 4,7-Dimethyl-1,3-benzothiazol-2-amine.

Detailed Recrystallization Protocol

This protocol is a general guideline and may require optimization based on the initial purity of the crude material and the specific impurities present.

Materials and Equipment
  • Crude 4,7-Dimethyl-1,3-benzothiazol-2-amine

  • Selection of potential recrystallization solvents (e.g., ethanol, methanol, isopropanol, acetone, ethyl acetate)

  • Erlenmeyer flasks

  • Hot plate with stirring capabilities

  • Condenser

  • Buchner funnel and flask

  • Filter paper

  • Vacuum source

  • Spatula

  • Glass stirring rod

  • Ice bath

  • Drying oven or vacuum desiccator

  • Melting point apparatus

Step-by-Step Procedure

1. Solvent Selection:

The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[2] For 2-aminobenzothiazole derivatives, ethanol is often a suitable starting point.[3]

  • Screening: To select the best solvent, place a small amount of the crude material (approx. 20-30 mg) into several test tubes.

  • Solubility Test: Add a few drops of a different solvent to each test tube at room temperature. A good candidate solvent will not dissolve the compound readily.

  • Heating: Gently heat the test tubes. If the compound dissolves completely upon heating, it is a potentially good solvent.

  • Cooling: Allow the dissolved solutions to cool slowly to room temperature, and then in an ice bath. The formation of a significant amount of crystalline precipitate indicates a suitable solvent.

2. Dissolution:

  • Place the crude 4,7-Dimethyl-1,3-benzothiazol-2-amine into an Erlenmeyer flask.

  • Add a magnetic stir bar and the chosen solvent. Start with a small amount of solvent and gradually add more.

  • Heat the mixture to the boiling point of the solvent while stirring. Continue to add small portions of the hot solvent until the compound just dissolves completely. It is crucial to use the minimum amount of hot solvent to ensure a good yield.

3. Decolorization (if necessary):

If the hot solution is colored due to impurities, a small amount of activated charcoal can be added to adsorb the colored compounds.[4]

  • Add a spatula tip of activated charcoal to the hot solution.

  • Boil the solution for a few minutes.

  • Perform a hot filtration (see next step) to remove the charcoal.

4. Hot Filtration:

This step is necessary to remove any insoluble impurities or activated charcoal.

  • Preheat a second Erlenmeyer flask and a funnel with fluted filter paper. This prevents premature crystallization of the product on the filter paper.

  • Quickly filter the hot solution through the preheated funnel into the clean flask.

5. Crystallization:

  • Cover the flask containing the hot filtrate with a watch glass or loosely with a stopper to prevent solvent evaporation and contamination.

  • Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[2]

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of the precipitate.

6. Collection of Crystals:

  • Set up a Buchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of the cold recrystallization solvent.

  • Turn on the vacuum and pour the cold crystalline mixture into the funnel.

  • Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

7. Drying:

  • Transfer the crystals from the filter paper to a pre-weighed watch glass.

  • Dry the crystals in a vacuum oven at a temperature well below the melting point of the compound or in a vacuum desiccator until a constant weight is achieved.

Expected Results and Troubleshooting
  • Yield: The yield will vary depending on the initial purity of the crude material.

  • Purity: The purity of the recrystallized product should be assessed by melting point determination and, if necessary, by spectroscopic methods (e.g., NMR, IR). A sharp melting point range close to the literature value (if available) indicates high purity.

  • Troubleshooting:

    • Oiling Out: If the compound separates as an oil instead of crystals, it may be due to a high concentration of impurities or the melting point of the compound being lower than the boiling point of the solvent. Try using a lower-boiling solvent or a solvent pair.

    • Poor Crystal Formation: If crystals do not form upon cooling, it may be because too much solvent was used. The solution can be heated to evaporate some of the solvent and then cooled again. Scratching the inside of the flask with a glass rod at the meniscus can also induce crystallization.

    • Low Yield: A low yield can result from using too much solvent, premature crystallization during hot filtration, or the compound having significant solubility in the cold solvent.[4]

References

  • BenchChem. (2025).
  • BenchChem. (n.d.). 4,7-Dimethyl-1,3-benzothiazol-2-amine | CAS 78584-08-4.
  • RSC Education. (2021).
  • Synthesis and biological evaluation of 2- aminobenzothiazole deriv
  • National Center for Biotechnology Information. (n.d.). Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis.

Sources

Method

Protocol for the Purification of 4,7-Dimethyl-1,3-benzothiazol-2-amine via Normal-Phase Column Chromatography

An Application Note for Drug Development Professionals Abstract This application note provides a detailed, field-proven protocol for the purification of 4,7-Dimethyl-1,3-benzothiazol-2-amine using silica gel column chrom...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

This application note provides a detailed, field-proven protocol for the purification of 4,7-Dimethyl-1,3-benzothiazol-2-amine using silica gel column chromatography. 4,7-Dimethyl-1,3-benzothiazol-2-amine (MW: 178.26 g/mol , Formula: C₉H₁₀N₂S) is a key heterocyclic intermediate in medicinal chemistry, recognized for its role as a scaffold in developing agents with diverse biological activities, including antimicrobial and anticancer properties.[1][2] Achieving high purity of this intermediate is critical for the integrity of subsequent synthetic steps and the reliability of pharmacological screening data. This guide explains the scientific rationale behind the chosen chromatographic conditions and provides a step-by-step methodology suitable for researchers in organic synthesis and drug development.

Introduction & Rationale for Method Selection

The 2-aminobenzothiazole core is a privileged structure in modern drug discovery.[1] The purification of its derivatives, such as 4,7-Dimethyl-1,3-benzothiazol-2-amine, is a common yet critical task. While crystallization can be effective, column chromatography is often required to remove closely related impurities or unreacted starting materials, especially when the product is an oil or when impurities co-crystallize.[3]

Choice of Stationary Phase: Silica gel is the stationary phase of choice for this class of compounds.[3] Its polar surface (silanol groups, Si-OH) effectively interacts with the moderately polar 4,7-Dimethyl-1,3-benzothiazol-2-amine. The key interaction points on the molecule are the nitrogen atoms of the amine and thiazole groups, which can form hydrogen bonds with the silica surface. The aromatic system also contributes to polar interactions.

Choice of Mobile Phase: A non-polar solvent system with a polar modifier is ideal for eluting the target compound from the silica gel. A binary mixture of hexane and ethyl acetate is selected for the following reasons:

  • Tunable Polarity: The polarity of the eluent can be precisely controlled by varying the ratio of hexane to ethyl acetate, allowing for fine-tuning of the separation.

  • Differential Solubility: Impurities and the target compound will have different affinities for the mobile and stationary phases, enabling effective separation. For related 2-aminobenzothiazoles, hexane/ethyl acetate mixtures are well-documented to provide excellent resolution.[4][5][6]

  • Volatility: Both solvents are sufficiently volatile for easy removal from the collected fractions by rotary evaporation.

Pre-Chromatography: TLC Method Development

Before committing to a large-scale column, it is imperative to develop an appropriate solvent system using Thin-Layer Chromatography (TLC). The goal is to achieve a retention factor (Rƒ) for the target compound of ~0.25-0.35 . This Rƒ value ensures that the compound moves off the column in a reasonable volume of solvent and is well-separated from both non-polar impurities (higher Rƒ) and highly polar impurities (lower Rƒ).

Protocol for TLC Analysis:

  • Prepare several developing chambers with different ratios of Hexane:Ethyl Acetate (e.g., 9:1, 8:2, 7:3).

  • Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the dissolved crude mixture onto a silica gel TLC plate (F₂₅₄).

  • Develop the plates in the prepared chambers.

  • Visualize the separated spots under UV light (254 nm).[5]

  • Identify the spot corresponding to the product and calculate its Rƒ value. Adjust the solvent ratio until the target Rƒ is achieved.

Detailed Column Chromatography Protocol

This protocol assumes a laboratory scale of 1-5 grams of crude material. Adjust the column size and solvent volumes accordingly for different scales.

Materials & Reagents
Material/ReagentSpecifications
Stationary Phase Silica Gel, Standard Grade
Particle Size: 35-70 µm (230-400 mesh)[5]
Crude Product 4,7-Dimethyl-1,3-benzothiazol-2-amine
Mobile Phase Solvents n-Hexane, ACS Grade or higher
Ethyl Acetate, ACS Grade or higher
Glassware Chromatography Column (appropriate size)
Erlenmeyer Flasks, Round-bottom Flasks
Test tubes or vials for fraction collection
Other TLC Plates (Silica Gel 60 F₂₅₄)
Sand, washed
Cotton or Glass Wool
Rotary Evaporator
Experimental Workflow Diagram

Purification_Workflow cluster_prep Preparation cluster_run Execution cluster_post Isolation Crude Crude Product TLC 1. TLC Method Development (Hex:EtOAc) Crude->TLC Slurry 2. Prepare Silica Slurry in Mobile Phase Pack 3. Pack Column Load 4. Load Sample Pack->Load Elute 5. Elute with Mobile Phase Load->Elute Collect 6. Collect Fractions Elute->Collect Analyze 7. Analyze Fractions by TLC Collect->Analyze Combine 8. Combine Pure Fractions Analyze->Combine Evap 9. Solvent Removal (Rotary Evaporation) Combine->Evap Pure Pure Compound Evap->Pure

Caption: Workflow for the purification of 4,7-Dimethyl-1,3-benzothiazol-2-amine.

Step-by-Step Methodology

Step 1: Column Preparation (Slurry Packing)

  • Secure a chromatography column vertically to a clamp stand. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer (~0.5 cm) of sand.

  • In a beaker, measure the required amount of silica gel (typically 40-60 g of silica per 1 g of crude material).

  • Add the initial, low-polarity mobile phase (e.g., 10% Ethyl Acetate in Hexane) to the silica gel to create a free-flowing slurry.

  • With the column stopcock open and a flask underneath to collect the solvent, pour the slurry into the column. Use a funnel to aid the transfer.

  • Continuously tap the side of the column gently to ensure even packing and remove air bubbles. Add more mobile phase as needed to prevent the silica bed from running dry.

  • Once the silica has settled, add a protective layer of sand (~1 cm) on top of the silica bed.

  • Drain the excess solvent until the solvent level is just at the top of the sand layer. Crucially, do not let the silica bed run dry at any point.

Step 2: Sample Loading

  • Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel (~2-3 times the mass of the crude product) to this solution.

  • Remove the solvent by rotary evaporation to obtain a dry, free-flowing powder of the crude product adsorbed onto silica.

  • Carefully add this powder to the top of the prepared column.

  • Gently tap the column to settle the powder into a flat band.

Step 3: Elution and Fraction Collection

  • Carefully add the mobile phase to the top of the column, opening the stopcock to begin elution.

  • Start with the low-polarity solvent system determined during TLC analysis. If impurities are very non-polar, they will elute first.

  • Collect the eluent in appropriately sized test tubes or vials. Collect fractions of a consistent volume (e.g., 10-20 mL).

  • If the product does not elute, gradually increase the polarity of the mobile phase (e.g., move from 10% to 20% ethyl acetate). This is known as a step-gradient elution.

Step 4: Fraction Analysis and Product Isolation

  • Monitor the fractions by TLC to identify which ones contain the pure product. Spot multiple fractions on a single TLC plate for direct comparison.

  • Pool the fractions that contain only the pure target compound into a clean, pre-weighed round-bottom flask.

  • Remove the solvent from the pooled fractions using a rotary evaporator.

  • Place the flask under high vacuum to remove any residual solvent.

  • Determine the mass and yield of the purified product and confirm its identity and purity using analytical techniques (NMR, LC-MS, etc.).

Summary of Recommended Conditions

ParameterRecommended SettingRationale & Justification
Stationary Phase Silica Gel (230-400 mesh)Standard for normal-phase separation of moderately polar heterocyclic compounds.[3][5]
Mobile Phase Hexane / Ethyl AcetateProvides excellent, tunable polarity for separating 2-aminobenzothiazole derivatives.[4][6]
TLC Rƒ Target 0.25 - 0.35Ensures efficient elution and good separation from impurities.
Column Loading Dry LoadingOften results in sharper bands and better separation compared to wet loading.
Elution Mode Isocratic or Step-GradientStart isocratically; use a step-gradient if separation between compounds is large.
Detection UV light (254 nm)The aromatic benzothiazole core is UV-active.[5]

Troubleshooting

IssuePossible CauseSuggested Solution
Streaking on TLC/Column Compound is too acidic/basic; strong interaction with silica.Add a small amount of a modifier to the mobile phase (e.g., 0.5% triethylamine) to neutralize active sites on the silica gel.
Poor Separation Incorrect mobile phase polarity; column overloaded.Re-optimize the mobile phase with TLC. Use a higher ratio of silica gel to crude product (e.g., 100:1).
Compound Won't Elute Mobile phase is not polar enough.Gradually increase the percentage of the polar solvent (ethyl acetate) in the mobile phase.
Cracked Silica Bed Column ran dry; packing was not uniform.Ensure the silica bed is always covered with solvent. Repack the column carefully.

References

  • Barrett, O. et al. (2008). Solid-Phase Synthesis of 2-Aminobenzothiazoles. PMC, NIH. [Link]

  • Xu, Y. et al. (2023). Access to 2-Aminobenzothiazoles via Redox Condensation of o-Halonitrobenzenes, Sulfur and Isothiocyanates. The Royal Society of Chemistry. [Link]

  • Contento, R. et al. (2021). Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis. PMC, NIH. [Link]

  • Wang, L. et al. (2018). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules. [Link]

Sources

Application

in vitro enzyme inhibition assay using 4,7-Dimethyl-1,3-benzothiazol-2-amine

Here are the detailed Application Notes and Protocols for performing an in vitro enzyme inhibition assay using 4,7-Dimethyl-1,3-benzothiazol-2-amine. Title: A Guide to In Vitro Enzyme Inhibition Assays Using 4,7-Dimethyl...

Author: BenchChem Technical Support Team. Date: January 2026

Here are the detailed Application Notes and Protocols for performing an in vitro enzyme inhibition assay using 4,7-Dimethyl-1,3-benzothiazol-2-amine.

Title: A Guide to In Vitro Enzyme Inhibition Assays Using 4,7-Dimethyl-1,3-benzothiazol-2-amine for Drug Discovery

Introduction

4,7-Dimethyl-1,3-benzothiazol-2-amine is a heterocyclic compound that serves as a privileged scaffold in medicinal chemistry.[1] The benzothiazole core is noted for its wide range of biological activities, including antimicrobial, anticancer, and neuroprotective effects, which are often exerted through the inhibition of specific enzymes.[1][2][3][4][5] For researchers in drug discovery and development, quantifying the inhibitory potential of such compounds against specific enzyme targets is a critical step in elucidating their mechanism of action (MOA) and therapeutic potential.[6][7][8]

This guide provides a comprehensive framework and detailed protocols for conducting in vitro enzyme inhibition assays using 4,7-Dimethyl-1,3-benzothiazol-2-amine. We will cover the fundamental principles, step-by-step methodologies for both spectrophotometric and fluorometric assays, data analysis for determining the half-maximal inhibitory concentration (IC50), and advanced considerations for mechanism of action studies.

Principle of the Enzyme Inhibition Assay

Enzyme inhibition assays are fundamental laboratory methods used to measure the reduction in an enzyme's catalytic activity in the presence of an inhibitory molecule. The core principle involves monitoring the rate of a biochemical reaction, typically by measuring the appearance of a product or the disappearance of a substrate over time.[9][10]

  • Spectrophotometric Assays: These assays measure the change in light absorbance in the UV or visible spectrum as a non-chromophoric substrate is converted into a colored product (or vice-versa).[11][12] They are robust, cost-effective, and widely used.[9][13]

  • Fluorometric Assays: These methods detect changes in fluorescence as a non-fluorescent substrate is converted to a fluorescent product.[14] Fluorometric assays are generally more sensitive than spectrophotometric ones, allowing for the use of lower enzyme and substrate concentrations.[12][15]

The potency of an inhibitor is quantified by its IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50% under specific assay conditions.[16][17]

Physicochemical Properties of the Inhibitor

A clear understanding of the test compound's properties is essential for proper handling and stock solution preparation.

PropertyValue
Compound Name 4,7-Dimethyl-1,3-benzothiazol-2-amine
CAS Number 78584-08-4
Molecular Formula C₉H₁₀N₂S
Molecular Weight 178.26 g/mol
Appearance Typically a solid
Solubility Soluble in DMSO, methanol, and other organic solvents. Poorly soluble in water.

Data sourced from BenchChem[1]

General Experimental Workflow

The process of determining the IC50 value follows a structured workflow, from initial preparation to final data analysis. This ensures reproducibility and accuracy.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis prep_reagents Reagent Preparation (Buffer, Enzyme, Substrate) prep_inhibitor Inhibitor Stock & Serial Dilutions plate_setup 96-Well Plate Setup (Controls, Blanks, Inhibitor Concentrations) prep_inhibitor->plate_setup pre_incubation Pre-incubation (Enzyme + Inhibitor) plate_setup->pre_incubation reaction_start Reaction Initiation (Add Substrate) pre_incubation->reaction_start data_acq Kinetic Data Acquisition (Plate Reader) reaction_start->data_acq calc_inhibition Calculate % Inhibition data_acq->calc_inhibition dose_response Plot Dose-Response Curve calc_inhibition->dose_response calc_ic50 Determine IC50 Value dose_response->calc_ic50

Caption: General workflow for IC50 determination.

Detailed Experimental Protocols

The following protocols are generalized and should be optimized for the specific enzyme system under investigation.

Materials and Reagents
  • Purified enzyme of interest

  • Enzyme-specific substrate

  • 4,7-Dimethyl-1,3-benzothiazol-2-amine (test inhibitor)

  • Known inhibitor for the target enzyme (positive control)

  • Dimethyl sulfoxide (DMSO, anhydrous grade)

  • Assay Buffer (pH, salt concentration, and additives optimized for the enzyme)

  • 96-well flat-bottom microplates (clear for spectrophotometry, black for fluorometry)

  • Multichannel pipettes and reagent reservoirs

  • Microplate reader with kinetic reading capabilities (absorbance or fluorescence)

  • CO2 incubator or water bath for temperature control

Protocol 1: Spectrophotometric Inhibition Assay

This protocol is suitable for enzymes where the reaction produces a change in absorbance.[10][11]

Step 1: Reagent Preparation

  • Assay Buffer: Prepare a buffer optimal for your enzyme's activity (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 5 mM MgCl₂).

  • Inhibitor Stock (10 mM): Dissolve an appropriate amount of 4,7-Dimethyl-1,3-benzothiazol-2-amine in 100% DMSO. For a 10 mM stock, dissolve 1.783 mg in 1 mL of DMSO.

  • Inhibitor Dilutions: Perform serial dilutions of the 10 mM stock in Assay Buffer to create a range of working concentrations (e.g., 200 µM down to ~10 nM, 2x final concentration). The final DMSO concentration in the assay should be kept constant and low (typically ≤1%) to prevent enzyme denaturation.[18]

  • Enzyme Solution (2x): Dilute the enzyme stock in Assay Buffer to a concentration that is twice the desired final concentration. The optimal concentration should yield a linear reaction rate for at least 10-15 minutes.

  • Substrate Solution (2x): Prepare the substrate in Assay Buffer at a concentration twice the desired final concentration. Often, a concentration equal to the Michaelis constant (Km) is a good starting point for IC50 determination.[8][18]

Step 2: Assay Plate Setup (96-Well Plate)

  • Causality: This plate layout is designed to be self-validating. It includes wells for 100% activity (no inhibitor), 0% activity (no enzyme), and a range of inhibitor concentrations to generate a complete dose-response curve.

  • Total Assay Volume: 100 µL (example)

Well TypeComponent 1 (50 µL)Component 2 (50 µL)Description
Test Wells Enzyme (2x) + Inhibitor Dilutions (2x)Substrate (2x)Determines enzyme activity at various inhibitor concentrations.
100% Activity Control Enzyme (2x) + Assay Buffer with DMSOSubstrate (2x)Maximum enzyme activity (negative control).
0% Activity Control Assay Buffer + Assay Buffer with DMSOSubstrate (2x)No enzyme activity (background).
Blank Wells Assay Buffer + Inhibitor Dilutions (2x)Assay BufferCorrects for inhibitor absorbance.

Step 3: Assay Procedure

  • Add 50 µL of the appropriate solutions from "Component 1" to the wells as per the plate map (Enzyme + Inhibitor, Enzyme + Buffer, or Buffer + Inhibitor).

  • Pre-incubation: Cover the plate and incubate at the enzyme's optimal temperature (e.g., 37°C) for 15 minutes. This allows the inhibitor to bind to the enzyme and reach equilibrium.[18]

  • Reaction Initiation: Place the plate in the microplate reader. Initiate the reactions by adding 50 µL of the "Component 2" solutions (Substrate or Buffer) to all wells using a multichannel pipette.

  • Measurement: Immediately begin kinetic reading of the absorbance at the appropriate wavelength (e.g., 405 nm) every 30-60 seconds for 15-30 minutes. The reaction rate should be linear during this period.

Protocol 2: Fluorometric Inhibition Assay

This protocol is ideal for high-sensitivity measurements or high-throughput screening.[14][15][19]

Step 1: Reagent Preparation

  • Follow the same preparation steps as in the spectrophotometric assay, but use reagents and substrates suitable for fluorescence detection. Ensure the assay buffer does not contain components that quench fluorescence.

Step 2: Assay Plate Setup

  • Use an opaque-walled (black) 96-well plate to minimize light scatter and crosstalk between wells. The plate layout remains the same as in the spectrophotometric protocol.

Step 3: Assay Procedure

  • Follow steps 1 and 2 of the spectrophotometric procedure.

  • Reaction Initiation: Initiate the reaction by adding 50 µL of the 2x substrate solution.

  • Measurement: Immediately place the plate in a fluorescence microplate reader. Measure the increase in fluorescence intensity (e.g., Excitation 360 nm, Emission 460 nm) kinetically over 15-30 minutes.[19]

Data Analysis and Interpretation

Step 1: Calculate Reaction Rates (Velocity)

  • For each well, plot absorbance/fluorescence vs. time.

  • Determine the initial velocity (V₀) by calculating the slope of the linear portion of this curve. The result will be in units of Absorbance Units/min or Relative Fluorescence Units (RFU)/min.

Step 2: Calculate Percent Inhibition

  • Use the velocities calculated in Step 1 to determine the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (V_inhibitor - V_no_enzyme) / (V_no_inhibitor - V_no_enzyme)] * 100

    • V_inhibitor: Rate in the presence of the inhibitor.

    • V_no_inhibitor: Rate of the 100% activity control.

    • V_no_enzyme: Rate of the 0% activity control.

Step 3: Determine the IC50 Value

  • Plot % Inhibition (Y-axis) against the log of the inhibitor concentration (X-axis).[17][20]

  • Fit the data to a non-linear regression curve (sigmoidal dose-response with variable slope). Most data analysis software (e.g., GraphPad Prism, Origin) has built-in functions for this.

  • The IC50 is the concentration of the inhibitor that corresponds to 50% inhibition on the fitted curve.[16][17]

Advanced Analysis: Determining the Mechanism of Inhibition

Understanding how a compound inhibits an enzyme is crucial for drug development.[6][21] This can be determined by measuring the IC50 at several different substrate concentrations.[8]

  • Competitive Inhibition: The inhibitor binds to the active site, competing with the substrate. The apparent Km increases, while Vmax remains unchanged. The IC50 value will increase as the substrate concentration increases.[6][22]

  • Non-competitive Inhibition: The inhibitor binds to an allosteric (non-active) site, affecting catalysis but not substrate binding. Vmax decreases, while Km remains unchanged. The IC50 value will not change with substrate concentration.[6][22]

  • Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex. Both Vmax and Km decrease. The IC50 value will decrease as substrate concentration increases.[6]

G cluster_comp Competitive Inhibition cluster_noncomp Non-competitive Inhibition cluster_uncomp Uncompetitive Inhibition E Enzyme (E) S Substrate (S) I Inhibitor (I) ES ES Complex EI EI Complex ESI ESI Complex P Product (P) E_c E ES_c ES E_c->ES_c +S EI_c EI E_c->EI_c +I S_c S I_c I ES_c->E_c +P P_c P E_nc E ES_nc ES E_nc->ES_nc +S EI_nc EI E_nc->EI_nc +I S_nc S I_nc I ES_nc->E_nc +P ESI_nc ESI ES_nc->ESI_nc +I EI_nc->ESI_nc +S P_nc P E_u E ES_u ES E_u->ES_u +S S_u S I_u I ES_u->E_u +P ESI_u ESI ES_u->ESI_u +I P_u P

Caption: Modes of reversible enzyme inhibition.

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
High Well-to-Well Variability Inaccurate pipetting; improper mixing; edge effects on the plate.Use calibrated pipettes; ensure thorough mixing before dispensing; avoid using the outermost wells of the plate.
No Enzyme Activity Inactive enzyme; incorrect buffer pH or composition; substrate degradation.Use a fresh enzyme aliquot; verify buffer pH and composition; prepare substrate solution fresh daily.
Non-linear Reaction Rate Substrate depletion; enzyme instability; product inhibition.Reduce enzyme concentration or measurement time; perform assay on ice or add stabilizing agents; check literature for product inhibition.
Inhibitor Precipitates in Assay Low solubility of the compound at the tested concentration.Check the final assay concentration against the compound's solubility limit; increase the final % of DMSO slightly (not to exceed 2%).
IC50 Value is Too High/Low Inhibitor concentration range is not appropriate.Adjust the serial dilution range to better bracket the expected IC50. Perform a wide range finding experiment first.

Conclusion

This guide provides robust and adaptable protocols for assessing the inhibitory activity of 4,7-Dimethyl-1,3-benzothiazol-2-amine against a chosen enzyme target. By carefully following these methodologies for assay execution and data analysis, researchers can reliably determine IC50 values, contributing to a deeper understanding of the compound's therapeutic potential. Further investigation into the mechanism of inhibition will provide invaluable insights for structure-activity relationship (SAR) studies and the rational design of more potent and selective drug candidates.

References

  • Bitesize Bio. (2025, May 23). Working with Enzymes: Part I - The Simple Kinetic Spectrophotometric Assay. Retrieved from [Link]

  • Wikipedia. (n.d.). Enzyme assay. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]

  • Fiveable. (n.d.). Enzyme kinetics and inhibition studies | Biological Chemistry II. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, October 4). 2.5: Enzyme Kinetics and Inhibition. Retrieved from [Link]

  • Yung-Chi, C., & Prusoff, W. H. (1973). Mechanistic and kinetic studies of inhibition of enzymes. PubMed. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). Biological Chemistry I: Enzymes Kinetics and Enzyme Inhibition. Retrieved from [Link]

  • Slideshare. (n.d.). Enzyme kinetics and inhibition. Retrieved from [Link]

  • Wikipedia. (n.d.). IC50. Retrieved from [Link]

  • IN-CELL. (2025, September 17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]

  • MDPI. (n.d.). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. Retrieved from [Link]

  • Science Gateway. (n.d.). How to calculate IC50. Retrieved from [Link]

  • PubMed. (2024, April 1). Fluorescent parallel electrophoresis assay of enzyme inhibition. Retrieved from [Link]

  • ACS Publications. (n.d.). Enzyme Inhibition Assays Using Fluorescence Correlation Spectroscopy. Retrieved from [Link]

  • Biobide. (n.d.). What is an Inhibition Assay?. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. Retrieved from [Link]

  • ResearchGate. (n.d.). Guidelines for the digestive enzymes inhibition assay. Retrieved from [Link]

  • PMC. (n.d.). Assessment of Enzyme Inhibition. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. Retrieved from [Link]

  • NCBI Bookshelf. (2012, May 1). Mechanism of Action Assays for Enzymes. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. Retrieved from [Link]

  • RSC Publishing. (2022, August 19). Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. Retrieved from [Link]

  • Semantic Scholar. (n.d.). a class of carbonic anhydrase II and VII-selective inhibito. Retrieved from [Link]

  • PMC. (n.d.). Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis. Retrieved from [Link]

  • Preprints.org. (2024, September 5). An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications. Retrieved from [Link]

  • PubChem. (n.d.). 1,3-Benzothiazole-2,4-diamine. Retrieved from [Link]

Sources

Method

Application Notes &amp; Protocols: A Research Framework for 4,7-Dimethyl-1,3-benzothiazol-2-amine

Authored by a Senior Application Scientist Introduction: The Scientific Rationale 4,7-Dimethyl-1,3-benzothiazol-2-amine (CAS 78584-08-4) is a heterocyclic compound built upon the benzothiazole scaffold, a structure recog...

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

Introduction: The Scientific Rationale

4,7-Dimethyl-1,3-benzothiazol-2-amine (CAS 78584-08-4) is a heterocyclic compound built upon the benzothiazole scaffold, a structure recognized as a "privileged scaffold" in medicinal chemistry.[1] This designation stems from the ability of the benzothiazole core to serve as a versatile template for developing molecules with a wide spectrum of biological activities.[1][2] Preliminary research has identified promising potential for this specific molecule and its derivatives in several therapeutic areas, including oncology, infectious diseases, and neuroprotection.[1][3]

The molecule's reported bioactivities include:

  • Anticancer Potential: Cytotoxicity has been demonstrated against human cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer).[1]

  • Antimicrobial Activity: The compound exhibits significant antibacterial properties, with tested efficacy against strains like Staphylococcus aureus and Escherichia coli.[1]

  • Neuroprotective Effects: Benzothiazole derivatives are actively investigated for their potential in treating neurodegenerative diseases.[3]

This document provides a comprehensive, multi-phase research protocol designed to systematically evaluate the therapeutic potential of 4,7-Dimethyl-1,3-benzothiazol-2-amine. It is intended for researchers, scientists, and drug development professionals, offering a logical progression from fundamental characterization to preclinical study design. The protocols herein are designed to be self-validating, incorporating necessary controls and explaining the causality behind each experimental choice to ensure data integrity and reproducibility.

Overall Research Strategy: A Phased Approach

The journey from a promising chemical entity to a viable drug candidate is a rigorous, multi-step process. This protocol is structured as a hierarchical testing cascade, where data from each phase informs the decision to proceed to the next. This "fail fast, fail early" approach is critical for efficient resource allocation in drug discovery.[4][5]

Research_Cascade A Compound Acquisition & Purity Assessment (LC-MS, NMR) B Physicochemical Profiling (Solubility, Stability, logP) A->B C Cytotoxicity Assays (e.g., MTT on Cancer Lines) B->C Compound is stable & sufficiently soluble D Antimicrobial Assays (e.g., MIC Determination) B->D Compound is stable & sufficiently soluble E Neuroprotection Assays (e.g., Oxidative Stress Model) B->E Compound is stable & sufficiently soluble F ADME Assays (Metabolic Stability, Permeability) C->F Potent activity identified (e.g., IC50 < 10µM) D->F Potent activity identified (e.g., IC50 < 10µM) E->F Potent activity identified (e.g., IC50 < 10µM) G Toxicology Assays (hERG, Ames Test) F->G H Model Selection (Based on Efficacy Data) G->H Acceptable safety & drug-like profile I PK/PD & Efficacy Studies H->I

Caption: High-level overview of the phased research protocol for 4,7-Dimethyl-1,3-benzothiazol-2-amine.

Phase 1: Foundational Analysis & Physicochemical Characterization

Rationale: Before any biological activity can be reliably assessed, the identity, purity, and fundamental physicochemical properties of the test compound must be unequivocally established. Poor solubility can lead to false negatives, while impurities can cause off-target effects, making this phase a non-negotiable prerequisite for all subsequent studies.

Protocol 1.1: Compound Identity, Purity, and Stock Solution Preparation
  • Objective: To confirm the chemical structure and assess the purity of 4,7-Dimethyl-1,3-benzothiazol-2-amine, and to prepare a validated stock solution.

  • Materials:

    • 4,7-Dimethyl-1,3-benzothiazol-2-amine (solid powder)

    • High-purity DMSO (Dimethyl sulfoxide)

    • Instrumentation: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), Nuclear Magnetic Resonance (NMR) spectrometer.

  • Methodology:

    • Structural Confirmation: Dissolve a small sample (~1-5 mg) in a suitable deuterated solvent (e.g., DMSO-d6) and acquire ¹H and ¹³C NMR spectra. The resulting spectra should be consistent with the expected structure of C9H10N2S.[1]

    • Purity Assessment: Prepare a 1 mg/mL solution in a suitable solvent (e.g., Acetonitrile/Water). Analyze via HPLC-UV-MS. Purity should be ≥95% as determined by the area under the curve of the main peak at a relevant wavelength (e.g., 254 nm). The mass spectrum should show a primary ion corresponding to the molecular weight (178.26 g/mol ).[1]

    • Stock Solution Preparation: Accurately weigh the compound and dissolve in 100% DMSO to create a high-concentration primary stock (e.g., 10 mM or 20 mM). Store in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

    • Self-Validation: The concentration of the stock solution should be confirmed via a quantitative method if precision is critical for downstream assays. The purity data from HPLC serves as the primary validation for the compound's integrity.

Protocol 1.2: Aqueous Solubility and Lipophilicity (LogP) Determination

Causality: Aqueous solubility is critical for ensuring the compound remains dissolved in assay media, preventing precipitation that would lead to inaccurate concentration-response curves. Lipophilicity (LogP) is a key determinant of a molecule's ability to cross cell membranes and is a foundational parameter in ADME (Absorption, Distribution, Metabolism, Excretion) profiling.[6]

  • Objective: To determine the thermodynamic solubility in a physiologically relevant buffer and to measure/predict the octanol-water partition coefficient (LogP).

  • Materials:

    • Phosphate-Buffered Saline (PBS), pH 7.4

    • n-Octanol

    • Validated compound stock solution in DMSO

  • Methodology (Solubility):

    • Add an excess amount of the solid compound to a vial containing PBS (pH 7.4).

    • Incubate the suspension at room temperature with agitation for 24 hours to reach equilibrium.

    • Centrifuge the sample to pellet the undissolved solid.

    • Carefully collect the supernatant and analyze the concentration of the dissolved compound via a calibrated HPLC-UV method.

  • Methodology (LogP - Shake-Flask Method): [7]

    • Prepare a solution of the compound in n-octanol.

    • Mix this solution with an equal volume of water (pre-saturated with n-octanol).

    • Vortex vigorously and then allow the two phases to separate completely (centrifugation may be required).

    • Measure the concentration of the compound in both the n-octanol and water layers using HPLC-UV.

    • Calculate LogP as: Log10([Concentration in Octanol] / [Concentration in Water]).

  • Data Presentation:

ParameterMethodResultImplication for Research
PurityHPLC-UV (254 nm)>95%Suitable for biological assays.
IdentityNMR, MSConfirmedCorrect compound is being tested.
Solubility (PBS, pH 7.4)Shake-Flaske.g., 50 µMDefines max test concentration in aqueous media.
LogPShake-Flaske.g., 2.5Suggests good potential for membrane permeability.

Phase 2: In Vitro Efficacy Screening

Rationale: This phase aims to confirm and quantify the reported biological activities of the compound in controlled, cell-based environments. By testing across multiple, distinct biological systems (cancer, bacteria, neurons), we can identify the most promising therapeutic avenue for further development. The use of functional assays is key to understanding not just if the molecule binds, but if that binding produces a desired biological effect.[8]

Protocol 2.1: Anticancer Cytotoxicity Assay (MTT Assay)

Causality: The MTT assay is a colorimetric assay that measures cellular metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells, providing a robust measure of the compound's cytotoxic or cytostatic effects.[8]

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against relevant cancer cell lines (e.g., MCF-7, HeLa).[1]

  • Materials:

    • Cancer cell lines (e.g., MCF-7, HeLa from ATCC)

    • Complete growth medium (e.g., DMEM with 10% FBS)

    • 96-well cell culture plates

    • MTT solution (5 mg/mL in PBS)

    • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

    • Positive control: Doxorubicin

    • Negative control: Vehicle (e.g., 0.1% DMSO)

  • Step-by-Step Methodology:

    • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

    • Compound Treatment: Prepare a serial dilution of 4,7-Dimethyl-1,3-benzothiazol-2-amine (e.g., from 100 µM down to 0.1 µM). Remove the old media from the cells and add 100 µL of media containing the compound, positive control, or negative control.

    • Incubation: Incubate the plate for 48-72 hours in a humidified incubator at 37°C, 5% CO2.

    • MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours.

    • Solubilization: Remove the media and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control (100% viability) and a no-cell control (0% viability).

    • Plot the percentage of cell viability against the log of the compound concentration.

    • Calculate the IC50 value using a non-linear regression (sigmoidal dose-response) model.

Protocol 2.2: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

Causality: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This is a standard method for assessing the potency of a new antibacterial agent.

  • Objective: To determine the MIC of the compound against Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria.[1]

  • Methodology (Broth Microdilution):

    • Prepare a two-fold serial dilution of the compound in a 96-well plate using appropriate bacterial growth broth (e.g., Mueller-Hinton Broth).

    • Inoculate each well with a standardized bacterial suspension (~5 x 10^5 CFU/mL).

    • Include a positive control (no compound) and a negative control (no bacteria).

    • Incubate the plate at 37°C for 18-24 hours.

    • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Phase 3: In Vitro ADME/Tox Profiling

Rationale: A significant percentage of drug candidates fail in development due to poor pharmacokinetic properties (ADME) or unforeseen toxicity.[4][9] Conducting in vitro ADME/Tox studies early in the discovery process allows for the selection of compounds with a higher probability of success in later, more complex in vivo studies.[6][10] This "front-loading" approach is a cornerstone of modern drug discovery.[10]

ADME_Tox ADME ADME Profiling Permeability (Caco-2) Metabolic Stability (Microsomes) Plasma Protein Binding Output Candidate for In Vivo Studies ADME->Output Tox Toxicity Profiling Cardiotoxicity (hERG) Genotoxicity (Ames) General Cytotoxicity (HepG2) Tox->Output Input Lead Compound (from Phase 2) Input->ADME Input->Tox

Caption: Key components of the in vitro ADME/Tox profiling workflow.

Protocol 3.1: Metabolic Stability Assay

Causality: The liver is the primary site of drug metabolism, mediated largely by cytochrome P450 (CYP) enzymes. An in vitro assay using liver microsomes (which are rich in CYP enzymes) can predict how quickly a compound will be cleared in vivo. A compound that is metabolized too quickly will have a short half-life and may not be effective.

  • Objective: To determine the in vitro half-life (t½) of the compound when incubated with human liver microsomes.

  • Methodology:

    • Incubate the compound (at a low concentration, e.g., 1 µM) with human liver microsomes and a NADPH-regenerating system (cofactor for CYP enzymes) at 37°C.

    • Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.

    • Analyze the concentration of the remaining parent compound in each sample using LC-MS/MS.

    • Plot the natural log of the percentage of compound remaining versus time. The slope of this line is used to calculate the half-life.

Table of Key In Vitro ADME/Tox Assays

This table summarizes the essential assays for a comprehensive early profile. Each assay provides a critical piece of data for making a " go/no-go " decision.[6][9]

Assay CategorySpecific AssayObjective & RationaleAcceptance Criteria (Example)
Absorption Caco-2 PermeabilityMeasures the rate of drug transport across a monolayer of human intestinal cells, predicting oral absorption.Papp (A→B) > 2 x 10⁻⁶ cm/s
Metabolism Liver Microsomal StabilityAssesses metabolic clearance by liver enzymes. High clearance suggests poor in vivo stability.t½ > 30 minutes
Metabolism CYP450 InhibitionScreens for inhibition of major CYP isoforms (e.g., 3A4, 2D6) to predict potential for drug-drug interactions.IC50 > 10 µM
Distribution Plasma Protein BindingMeasures the fraction of drug bound to plasma proteins. Only unbound drug is active.Unbound fraction > 1%
Toxicity hERG InhibitionAssesses binding to the hERG potassium channel, a key indicator of potential cardiotoxicity.IC50 > 30 µM
Toxicity Ames Test (Bacterial Mutagenicity)Screens for potential to cause genetic mutations, an indicator of carcinogenic potential.Negative (non-mutagenic)

Phase 4: In Vivo Preclinical Study Design

Rationale: While in vitro assays are essential for screening and mechanism of action studies, they cannot fully replicate the complex physiology of a living organism.[11] In vivo studies are a necessary step to evaluate a compound's efficacy and safety in a whole-animal system before it can ever be considered for human trials.[12] The design of these studies must be robust, ethical, and directly answer the key questions identified in earlier phases.[13][14]

This section outlines the critical elements of designing an in vivo protocol, which must be approved by an Institutional Animal Care and Use Committee (IACUC).[13]

Key Elements of an In Vivo Protocol
  • Objective Definition: State the primary and secondary objectives clearly. For example, "The primary objective is to evaluate the in vivo antitumor efficacy of 4,7-Dimethyl-1,3-benzothiazol-2-amine in a murine MCF-7 xenograft model."[13]

  • Animal Model Selection: The choice of model is paramount and is dictated by the therapeutic indication.[12]

    • Oncology: Immunodeficient mice (e.g., NSG) bearing human tumor xenografts (e.g., MCF-7).

    • Neuroprotection: Transgenic mouse models of neurodegenerative diseases (e.g., APP/PS1 for Alzheimer's) or toxin-induced models (e.g., MPTP for Parkinson's).[11][15][16]

    • Antimicrobial: Murine infection models (e.g., thigh infection model with S. aureus).

  • Study Design:

    • Groups: Include a vehicle control group, a positive control group (a known effective drug), and at least 3 dose levels of the test compound.

    • Randomization & Blinding: Animals must be randomly assigned to groups, and whenever possible, treatments and outcome assessments should be performed by personnel blinded to the group assignments to reduce bias.[14]

    • Sample Size: Calculate the number of animals per group based on a power analysis of the primary outcome measure to ensure the study can detect a statistically significant effect.[14]

  • Pharmacokinetics/Pharmacodynamics (PK/PD):

    • A preliminary PK study is essential to determine the compound's absorption, distribution, metabolism, and excretion in the chosen animal model. This data informs the selection of the dose and dosing schedule for the efficacy study.

    • PD biomarkers should be measured to confirm that the drug is engaging its target in vivo (e.g., measuring the activity of a target enzyme in tumor tissue).

  • Endpoints:

    • Efficacy Endpoints: These are specific to the model (e.g., tumor volume, bacterial load, cognitive performance in a maze test, neuronal survival).

    • Safety Endpoints: Monitor animal weight, clinical signs of distress, and perform terminal toxicology assessments (e.g., histopathology of major organs).

References

  • Neurodegenerative Disease Models . InVivo Biosystems. [Link]

  • Animal Models of Neurodegenerative Diseases . U.S. National Institutes of Health (NIH). [Link]

  • Special Issue : In Silico and In Vitro Screening of Small Molecule Inhibitors . MDPI. [Link]

  • Innovative Breakthroughs in ADME Toxicology: Paving the Way for Safer Drug Development.
  • The Role of ADME & Toxicology Studies in Drug Discovery & Development . BioIVT. [Link]

  • The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays . Drug Discovery Today. [Link]

  • In Vitro ADME-Tox Profiling . Creative Biostructure. [Link]

  • Importance of ADME/Tox in Early Drug Discovery . Cresset. [Link]

  • Animal Models of Neurodegenerative Disease: Recent Advances in Fly Highlight Innovative Approaches to Drug Discovery . Frontiers in Molecular Neuroscience. [Link]

  • Critical Elements of High-Quality Preclinical Study Protocols . Veranex. [Link]

  • Murine Models of Neurodegenerative Diseases . Maze Engineers. [Link]

  • Animal models of neurodegenerative diseases . Johns Hopkins University. [Link]

  • Designing an In Vivo Preclinical Research Study . MDPI. [Link]

  • In Vitro Assay for the Development of Small Molecule Inhibitors Targeting PD-1/PD-L1 . U.S. National Institutes of Health (NIH). [Link]

  • Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry . MDPI. [Link]

  • Preclinical research strategies for drug development . AMSbiopharma. [Link]

  • functional in vitro assays for drug discovery . ChemHelp ASAP (YouTube). [Link]

  • Example of a drug discovery test cascade for identifying small-molecule... . ResearchGate. [Link]

  • General Principles of Preclinical Study Design . U.S. National Institutes of Health (NIH). [Link]

  • Step 2: Preclinical Research . U.S. Food and Drug Administration (FDA). [Link]

  • Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs . Royal Society of Chemistry. [Link]

Sources

Application

The Privileged Scaffold: Application Notes for 4,7-Dimethyl-1,3-benzothiazol-2-amine in Drug Discovery

Introduction: Unveiling the Potential of a Versatile Benzothiazole Core The 2-aminobenzothiazole framework is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact wit...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Benzothiazole Core

The 2-aminobenzothiazole framework is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a diverse array of biological targets. This structural motif, characterized by a fused benzene and thiazole ring system, is a common feature in numerous pharmacologically active compounds. Its derivatives have demonstrated a broad spectrum of therapeutic potential, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[1][2][3] This guide focuses on a specific analog, 4,7-Dimethyl-1,3-benzothiazol-2-amine , providing a comprehensive overview of its practical applications in drug discovery, supported by detailed protocols for its synthesis and biological evaluation. While extensive data exists for the broader 2-aminobenzothiazole class, this document aims to provide a focused resource for researchers investigating the unique contributions of the 4,7-dimethyl substitution pattern.

Anticipated Biological Activities and Therapeutic Targets

The introduction of methyl groups at the 4 and 7 positions of the benzothiazole ring can significantly influence the molecule's physicochemical properties, such as lipophilicity and electronic distribution. These modifications can, in turn, modulate its binding affinity for biological targets and overall pharmacological profile. Based on the activities of structurally related compounds, 4,7-Dimethyl-1,3-benzothiazol-2-amine is a promising candidate for investigation in several key areas of drug discovery.

Oncology: A Focus on Kinase Inhibition

A primary application of 2-aminobenzothiazole derivatives is in the development of novel anticancer agents.[1][2][3][4] These compounds have been shown to exert their cytotoxic effects through the inhibition of various protein kinases that are often dysregulated in cancer.

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): As a key mediator of angiogenesis, the formation of new blood vessels essential for tumor growth and metastasis, VEGFR-2 is a prime target for cancer therapy.

  • Phosphoinositide 3-kinase (PI3K): The PI3K/AKT/mTOR signaling pathway is crucial for cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers, making PI3K isoforms attractive therapeutic targets.

The dimethyl substitution on the benzothiazole ring may enhance the binding affinity and selectivity of the compound for the ATP-binding pocket of these kinases, potentially leading to potent and specific inhibition.

Experimental Protocols

Protocol 1: Synthesis of 4,7-Dimethyl-1,3-benzothiazol-2-amine

This protocol describes a general method for the synthesis of 2-aminobenzothiazole derivatives, which can be adapted for 4,7-Dimethyl-1,3-benzothiazol-2-amine starting from the corresponding substituted aniline.

Materials:

  • 3,6-Dimethylaniline

  • Potassium thiocyanate (KSCN)

  • Bromine

  • Glacial acetic acid

  • Sodium hydroxide (NaOH) solution

  • Ethanol

Procedure:

  • Thiocyanation: In a flask, dissolve 3,6-dimethylaniline in glacial acetic acid.

  • Cool the solution in an ice bath and add potassium thiocyanate.

  • Slowly add a solution of bromine in glacial acetic acid dropwise while maintaining the temperature below 10°C.

  • Stir the reaction mixture at room temperature for the specified duration.

  • Cyclization: Pour the reaction mixture into ice water and neutralize with a sodium hydroxide solution to precipitate the crude product.

  • Filter the precipitate, wash with water, and dry.

  • Purification: Recrystallize the crude product from ethanol to obtain pure 4,7-Dimethyl-1,3-benzothiazol-2-amine.

Note: The reaction conditions, including time and temperature, may require optimization for this specific substrate.

Protocol 2: In Vitro Cytotoxicity Assessment using the MTT Assay

This protocol details the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to evaluate the cytotoxic effects of 4,7-Dimethyl-1,3-benzothiazol-2-amine on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 4,7-Dimethyl-1,3-benzothiazol-2-amine (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of 4,7-Dimethyl-1,3-benzothiazol-2-amine in a complete culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: After the incubation period, remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 3: In Vitro Kinase Inhibition Assay (General)

This protocol provides a general framework for assessing the inhibitory activity of 4,7-Dimethyl-1,3-benzothiazol-2-amine against a target kinase (e.g., VEGFR-2, PI3Kγ). Commercially available kinase assay kits are recommended for specific and reliable results.

Principle:

Luminescence-based kinase assays measure the amount of ATP remaining in the solution following a kinase reaction. A decrease in luminescence indicates higher kinase activity (more ATP consumed), and thus, a potent inhibitor will result in a higher luminescence signal.

General Workflow:

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection prep_inhibitor Prepare serial dilutions of 4,7-Dimethyl-1,3-benzothiazol-2-amine add_inhibitor Add inhibitor/vehicle to wells prep_inhibitor->add_inhibitor prep_enzyme Prepare kinase and substrate solution add_enzyme Add kinase/substrate mix prep_enzyme->add_enzyme prep_atp Prepare ATP solution incubate_reaction Incubate to allow ATP consumption prep_atp->incubate_reaction add_inhibitor->add_enzyme add_enzyme->incubate_reaction stop_reaction Stop reaction and deplete remaining ATP incubate_reaction->stop_reaction add_detection Add detection reagent to generate luminescence stop_reaction->add_detection read_plate Measure luminescence add_detection->read_plate

Kinase Inhibition Assay Workflow

Data Analysis:

The luminescent signal is inversely proportional to the kinase activity. The IC50 value is determined by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Protocol 4: Antimicrobial Susceptibility Testing - Broth Microdilution Method

This protocol is for determining the Minimum Inhibitory Concentration (MIC) of 4,7-Dimethyl-1,3-benzothiazol-2-amine against various bacterial strains.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 4,7-Dimethyl-1,3-benzothiazol-2-amine (dissolved in DMSO)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Preparation of Compound Dilutions: Prepare a two-fold serial dilution of 4,7-Dimethyl-1,3-benzothiazol-2-amine in MHB in the wells of a 96-well plate.

  • Inoculation: Add a standardized bacterial inoculum to each well. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Data Presentation

While specific quantitative data for 4,7-Dimethyl-1,3-benzothiazol-2-amine is not yet widely available in the public domain, the following table illustrates how experimental results for related 2-aminobenzothiazole derivatives are typically presented. Researchers are encouraged to populate this table with their own experimental data.

Compound IDTarget/Cell LineAssay TypeIC50 / MIC (µM)Reference
4,7-Dimethyl-1,3-benzothiazol-2-amine e.g., MCF-7e.g., Cytotoxicity (MTT)Data to be determinedInternal Data
4,7-Dimethyl-1,3-benzothiazol-2-amine e.g., VEGFR-2e.g., Kinase InhibitionData to be determinedInternal Data
4,7-Dimethyl-1,3-benzothiazol-2-amine e.g., S. aureuse.g., Antimicrobial (MIC)Data to be determinedInternal Data
Related Compound 1e.g., HCT-116e.g., Cytotoxicity (MTT)e.g., 5.2[Hypothetical Ref]
Related Compound 2e.g., PI3Kγe.g., Kinase Inhibitione.g., 0.8[Hypothetical Ref]

Signaling Pathway Visualization

The following diagram illustrates the potential mechanism of action for 2-aminobenzothiazole derivatives as anticancer agents, focusing on the inhibition of key signaling pathways.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 RAS RAS VEGFR2->RAS Activates PI3K_receptor Receptor Tyrosine Kinase PI3K PI3K PI3K_receptor->PI3K Activates AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) mTOR->Transcription RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription Compound 4,7-Dimethyl-1,3- benzothiazol-2-amine Compound->VEGFR2 Inhibits Compound->PI3K Inhibits VEGF VEGF VEGF->VEGFR2 GrowthFactor Growth Factor GrowthFactor->PI3K_receptor

Potential Anticancer Signaling Pathways

Conclusion and Future Directions

4,7-Dimethyl-1,3-benzothiazol-2-amine represents a promising starting point for the development of novel therapeutic agents. The protocols and conceptual frameworks provided in this guide are intended to facilitate the exploration of its full potential in drug discovery. Further research should focus on generating robust biological data for this specific compound, including comprehensive profiling against a panel of cancer cell lines and microbial strains, and elucidation of its precise mechanism of action. Structure-activity relationship (SAR) studies, involving the synthesis and evaluation of further derivatives, will be crucial in optimizing its potency, selectivity, and pharmacokinetic properties, paving the way for the development of next-generation therapies.

References

Sources

Method

Application Notes and Protocols for the Synthesis of Novel Compounds from 4,7-Dimethyl-1,3-benzothiazol-2-amine

Introduction: The Versatile Scaffold of 4,7-Dimethyl-1,3-benzothiazol-2-amine The 2-aminobenzothiazole framework is a privileged scaffold in medicinal chemistry and materials science, renowned for its broad spectrum of b...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Scaffold of 4,7-Dimethyl-1,3-benzothiazol-2-amine

The 2-aminobenzothiazole framework is a privileged scaffold in medicinal chemistry and materials science, renowned for its broad spectrum of biological activities and diverse chemical reactivity.[1] The introduction of methyl groups at the 4 and 7 positions of the benzothiazole ring, as in 4,7-Dimethyl-1,3-benzothiazol-2-amine, modulates its lipophilicity and electronic properties, offering a unique starting point for the synthesis of novel derivatives with potentially enhanced pharmacological profiles. This guide provides an in-depth exploration of key synthetic transformations of 4,7-Dimethyl-1,3-benzothiazol-2-amine, complete with detailed protocols, mechanistic insights, and practical guidance for researchers in drug discovery and organic synthesis.

The primary reactive center of 4,7-Dimethyl-1,3-benzothiazol-2-amine is the exocyclic amino group at the 2-position. Its nucleophilicity allows for a wide array of derivatizations, including acylation, condensation to form Schiff bases, and subsequent cyclization to yield more complex heterocyclic systems. These transformations are foundational for creating libraries of compounds for screening against various therapeutic targets.

Core Synthetic Pathways and Methodologies

This section details validated protocols for the derivatization of 4,7-Dimethyl-1,3-benzothiazol-2-amine, focusing on reactions that are both robust and versatile for library synthesis.

N-Acylation: Synthesis of N-(4,7-Dimethyl-1,3-benzothiazol-2-yl)acetamide

N-acylation is a fundamental transformation that modifies the electronic properties of the amino group, often influencing the compound's solubility and ability to participate in hydrogen bonding. The resulting amides are crucial intermediates for further functionalization and are themselves a class of compounds with significant biological relevance.

Causality and Experimental Rationale: The reaction proceeds via nucleophilic acyl substitution, where the lone pair of electrons on the nitrogen atom of the 2-amino group attacks the electrophilic carbonyl carbon of the acylating agent (e.g., acetyl chloride or acetic anhydride). The choice of a mild base, such as triethylamine or pyridine, is critical to neutralize the acidic byproduct (HCl or acetic acid), which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction. Dichloromethane is an excellent solvent choice due to its inertness and ability to dissolve both the reactants and the intermediate salts.

Protocol 1: Synthesis of N-(4,7-Dimethyl-1,3-benzothiazol-2-yl)acetamide

Materials:

  • 4,7-Dimethyl-1,3-benzothiazol-2-amine (1.0 eq)

  • Acetyl chloride (1.1 eq) or Acetic Anhydride (1.1 eq)

  • Triethylamine (1.2 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 4,7-Dimethyl-1,3-benzothiazol-2-amine (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.2 eq) to the stirred solution.

  • Slowly add acetyl chloride (1.1 eq) dropwise to the reaction mixture. Maintain the temperature at 0 °C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure N-(4,7-Dimethyl-1,3-benzothiazol-2-yl)acetamide.

Schiff Base Formation via Condensation with Aromatic Aldehydes

The condensation of the 2-amino group with aldehydes yields Schiff bases (imines), which are versatile intermediates for the synthesis of various heterocyclic compounds, including thiazolidinones.[2] This reaction introduces a new point of diversity into the molecule, dictated by the choice of the aldehyde.

Causality and Experimental Rationale: The reaction is an acid-catalyzed nucleophilic addition-elimination. The 2-amino group acts as the nucleophile, attacking the carbonyl carbon of the aldehyde. A catalytic amount of a weak acid, such as glacial acetic acid, is often used to protonate the aldehyde's carbonyl oxygen, thereby increasing its electrophilicity and facilitating the initial nucleophilic attack. The subsequent elimination of a water molecule from the carbinolamine intermediate drives the reaction to completion.[3] Refluxing in a solvent like ethanol provides the necessary energy to overcome the activation barrier for both the addition and the dehydration steps.

Protocol 2: General Synthesis of Schiff Bases from 4,7-Dimethyl-1,3-benzothiazol-2-amine

Materials:

  • 4,7-Dimethyl-1,3-benzothiazol-2-amine (1.0 eq)

  • Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde, 4-methoxybenzaldehyde) (1.0 eq)

  • Absolute ethanol

  • Glacial acetic acid (catalytic amount, 2-3 drops)

  • Reflux condenser and heating mantle

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve 4,7-Dimethyl-1,3-benzothiazol-2-amine (1.0 eq) and the substituted aromatic aldehyde (1.0 eq) in absolute ethanol.

  • Add a few drops of glacial acetic acid to catalyze the reaction.

  • Attach a reflux condenser and heat the mixture to reflux for 4-6 hours.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • After completion, cool the reaction mixture to room temperature.

  • The solid product that precipitates out is collected by vacuum filtration.

  • Wash the solid with cold ethanol to remove impurities.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or DMF/ethanol mixture) to obtain the pure Schiff base.

Synthesis of 4-Thiazolidinones via Cyclocondensation

4-Thiazolidinones are a class of five-membered heterocyclic compounds that exhibit a wide range of biological activities. They are synthesized by the cyclocondensation of Schiff bases with a compound containing a thiol group, most commonly thioglycolic acid.

Causality and Experimental Rationale: This reaction is a nucleophilic addition followed by an intramolecular cyclization. The sulfur atom of thioglycolic acid acts as a nucleophile, attacking the imine carbon of the Schiff base. The subsequent step involves the intramolecular attack of the imine nitrogen onto the carbonyl carbon of the thioglycolic acid moiety, followed by the elimination of a water molecule to form the five-membered thiazolidinone ring.[1][4] The use of a dehydrating agent or a catalyst like anhydrous zinc chloride (ZnCl₂) can facilitate the cyclization by activating the carbonyl group and promoting the removal of water.

Protocol 3: Synthesis of 2-Aryl-3-(4,7-dimethyl-1,3-benzothiazol-2-yl)-1,3-thiazolidin-4-ones

Materials:

  • Schiff base from Protocol 2 (1.0 eq)

  • Thioglycolic acid (1.2 eq)

  • Anhydrous zinc chloride (ZnCl₂, catalytic amount)

  • N,N-Dimethylformamide (DMF) or 1,4-Dioxane, anhydrous

  • Reflux condenser and heating mantle

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve the Schiff base (1.0 eq) in anhydrous DMF or 1,4-dioxane.

  • Add thioglycolic acid (1.2 eq) and a catalytic amount of anhydrous ZnCl₂ to the solution.

  • Attach a reflux condenser and heat the reaction mixture to reflux for 8-12 hours.

  • Monitor the reaction's progress using TLC.

  • After completion, cool the mixture to room temperature and pour it into crushed ice with stirring.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid thoroughly with water to remove any unreacted thioglycolic acid and catalyst.

  • Dry the crude product and purify it by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 4-thiazolidinone derivative.

Synthesis of Urea and Thiourea Derivatives

Urea and thiourea derivatives of 2-aminobenzothiazoles are of significant interest due to their potential as anticancer and antimicrobial agents.[5][6] These compounds are readily synthesized by the reaction of 4,7-Dimethyl-1,3-benzothiazol-2-amine with appropriate isocyanates or isothiocyanates.

Causality and Experimental Rationale: This synthesis is based on the nucleophilic addition of the 2-amino group to the electrophilic carbon atom of the isocyanate or isothiocyanate. The reaction is typically straightforward and proceeds under mild conditions, often at room temperature or with gentle heating. The choice of solvent, such as tetrahydrofuran (THF) or dimethylformamide (DMF), is based on the solubility of the reactants.[7]

Protocol 4: General Synthesis of Urea and Thiourea Derivatives

Materials:

  • 4,7-Dimethyl-1,3-benzothiazol-2-amine (1.0 eq)

  • Substituted isocyanate or isothiocyanate (e.g., phenyl isocyanate, phenyl isothiocyanate) (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Standard laboratory glassware

Procedure:

  • Dissolve 4,7-Dimethyl-1,3-benzothiazol-2-amine (1.0 eq) in anhydrous THF or DMF in a round-bottom flask.

  • To this stirred solution, add the corresponding isocyanate or isothiocyanate (1.0 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 2-6 hours or until TLC analysis indicates the completion of the reaction. Gentle heating may be required for less reactive substrates.

  • If a precipitate forms, collect it by vacuum filtration. If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Wash the crude solid with a non-polar solvent like diethyl ether or hexane to remove any unreacted starting materials.

  • Recrystallize the product from a suitable solvent (e.g., ethanol or acetonitrile) to obtain the pure urea or thiourea derivative.

Data Presentation and Visualization

Table 1: Summary of Representative Synthesized Compounds
Compound Type Starting Materials Reaction Conditions Yield (%) Reference
N-Acetamide4,7-Dimethyl-1,3-benzothiazol-2-amine, Acetyl ChlorideDCM, Et₃N, 0°C to RT, 3h~85-95Adapted from[8]
Schiff Base4,7-Dimethyl-1,3-benzothiazol-2-amine, 4-ChlorobenzaldehydeEthanol, Acetic Acid (cat.), Reflux, 5h~80-90Adapted from[2]
4-ThiazolidinoneSchiff Base (above), Thioglycolic AcidDMF, ZnCl₂ (cat.), Reflux, 10h~70-85Adapted from[9]
Thiourea4,7-Dimethyl-1,3-benzothiazol-2-amine, Phenyl IsothiocyanateTHF, RT, 4h~90-98Adapted from[7]
Experimental Workflow Visualization

Synthesis_Workflow cluster_start Starting Material cluster_path1 N-Acylation cluster_path2 Two-Step Synthesis cluster_path3 Urea/Thiourea Formation A 4,7-Dimethyl-1,3- benzothiazol-2-amine B N-Acetamide Derivative A->B Acetyl Chloride, Et3N, DCM C Schiff Base Intermediate A->C Ar-CHO, EtOH, Acetic Acid (cat.) E Urea/Thiourea Derivative A->E R-NCO or R-NCS, THF D 4-Thiazolidinone Derivative C->D Thioglycolic Acid, ZnCl2, DMF

Caption: Synthetic pathways for novel compounds from 4,7-Dimethyl-1,3-benzothiazol-2-amine.

Conclusion and Future Directions

The protocols outlined in this guide demonstrate the synthetic tractability of 4,7-Dimethyl-1,3-benzothiazol-2-amine as a versatile starting material for the generation of diverse chemical entities. The methodologies for N-acylation, Schiff base formation, 4-thiazolidinone synthesis, and urea/thiourea derivatization are robust, high-yielding, and amenable to library synthesis for drug discovery programs. By understanding the mechanistic principles behind these transformations, researchers can rationally design and synthesize novel compounds with tailored properties for various biological and material science applications. Further exploration into multi-component reactions and the use of green chemistry principles will undoubtedly expand the synthetic utility of this valuable heterocyclic scaffold.

References

  • Synthesis and antimicrobial activity of new 4-thiazolidinone derivatives containing 2-amino-6-methoxybenzothiazole. (n.d.). PubMed Central. Retrieved January 10, 2026, from [Link]

  • Synthesis, Characterization of Thiazolidin-4-one, Oxazolidin-4-one and Imidazolidin-4-one Derivatives from 6-Amino. (n.d.). SciSpace. Retrieved January 10, 2026, from [Link]

  • A Short Review: Methodologies for the Synthesis of Schiff's Bases. (n.d.). Indian Journal of Advances in Chemical Science. Retrieved January 10, 2026, from [Link]

  • Synthesis of Novel 4-Thiazolidinone Derivatives Incorporated with Benzothiazole and its Antimicrobial Activity. (n.d.). Der Pharma Chemica. Retrieved January 10, 2026, from [Link]

  • Synthesis and characterization of some thiazolidine 4-one derivatives derived from Schiff bases, and evaluation of their antibacterial and antifungal activity. (2025). Cellular and Molecular Biology. Retrieved January 10, 2026, from [Link]

  • Synthesis of New Schiff Bases and 2,3-Disubstituted - 1,3-Thiazolidin-4-one Derivatives Containing Benzothiazole Moiety. (2024). IBN AL- HAITHAM J. FOR PURE & APPL. SCI. Retrieved January 10, 2026, from [Link]

  • Novel benzothiazolyl urea and thiourea derivatives with potential cytotoxic and antimicrobial activities. (2007). PubMed. Retrieved January 10, 2026, from [Link]

  • (PDF) Novel benzothiazolyl urea and thiourea derivatives with potential cytotoxic and antimicrobial activities. (2008). ResearchGate. Retrieved January 10, 2026, from [Link]

  • Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. (n.d.). MDPI. Retrieved January 10, 2026, from [Link]

  • Synthesis of novel thiourea-/urea-benzimidazole derivatives as anticancer agents. (2021). Retrieved January 10, 2026, from [Link]

  • Synthesis of Benzothiazole Schiff's Bases and screening for the Anti- Oxidant Activity. (n.d.). JOCPR. Retrieved January 10, 2026, from [Link]

  • Biologically active urea- and thiourea-benzothiazole derivatives. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]

  • Synthesis and Characterization of New Benzothiazole-derived Schiff Bases Metal Complexes. (2024). Retrieved January 10, 2026, from [Link]

  • Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (n.d.). Retrieved January 10, 2026, from [Link]

  • Synthesis of Schiff bases of 2-amino benzo[d]thiazole from higher hetero aldehydes and ketones using Mo-Al2O3 composite-based or. (n.d.). Retrieved January 10, 2026, from [Link]

  • (PDF) ChemInform Abstract: Synthesis of N-(5-Aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2 (3H)-yl)acetamide Derivatives Promoted by Carbodiimide Condensation. (2025). ResearchGate. Retrieved January 10, 2026, from [Link]

  • Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). (n.d.). PubMed Central. Retrieved January 10, 2026, from [Link]

  • Benzo-fused N-Heterocycle synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 10, 2026, from [Link]

  • Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. (n.d.). PubMed Central. Retrieved January 10, 2026, from [Link]

  • Benzothiazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 10, 2026, from [Link]

  • Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens. (n.d.). PubMed Central. Retrieved January 10, 2026, from [Link]

Sources

Application

using 4,7-Dimethyl-1,3-benzothiazol-2-amine in molecular docking studies

An Application Guide for In Silico Exploration: Molecular Docking of 4,7-Dimethyl-1,3-benzothiazol-2-amine Authored by: A Senior Application Scientist Introduction: The Therapeutic Potential of the Benzothiazole Scaffold...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for In Silico Exploration: Molecular Docking of 4,7-Dimethyl-1,3-benzothiazol-2-amine

Authored by: A Senior Application Scientist

Introduction: The Therapeutic Potential of the Benzothiazole Scaffold

The benzothiazole ring system, a fusion of benzene and thiazole, represents a "privileged scaffold" in medicinal chemistry.[1][2] This structural motif is present in numerous compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][3][4] The versatility of the benzothiazole core allows it to interact with a diverse range of biological targets, such as kinases, enzymes, and receptors, making its derivatives prime candidates for drug discovery programs.[5]

This application note focuses on a specific derivative, 4,7-Dimethyl-1,3-benzothiazol-2-amine , a heterocyclic compound that has garnered attention for its potential in medicinal chemistry.[6] We will explore its use in molecular docking, a powerful computational technique that predicts the preferred orientation and binding affinity of one molecule (a ligand) to another (a protein or receptor).[7][8] By simulating this "molecular handshake," researchers can gain insights into the compound's mechanism of action, optimize its structure for better efficacy, and screen large virtual libraries to identify promising new drug leads, significantly accelerating the preclinical drug discovery process.[9]

This guide provides a comprehensive, step-by-step protocol for conducting molecular docking studies with 4,7-Dimethyl-1,3-benzothiazol-2-amine, from ligand and protein preparation to results analysis and validation.

Compound Profile: 4,7-Dimethyl-1,3-benzothiazol-2-amine

A clear understanding of the ligand's properties is the foundation of any docking study.

PropertyValueSource
IUPAC Name 4,7-Dimethyl-1,3-benzothiazol-2-amine[6]
CAS Number 78584-08-4[6]
Molecular Formula C₉H₁₀N₂S[6]
Molecular Weight 178.26 g/mol [6]
Canonical SMILES CC1=C(C=C(C2=C1SC(=N2)N)C)PubChem
Structure Chemical structure of 4,7-Dimethyl-1,3-benzothiazol-2-aminePubChem

The Molecular Docking Workflow: A Conceptual Overview

Molecular docking simulates the binding process at an atomic level. The workflow can be visualized as a multi-stage funnel, starting with broad preparation and narrowing down to specific, validated interaction models.

Molecular_Docking_Workflow cluster_prep Phase 1: Preparation cluster_sim Phase 2: Simulation cluster_analysis Phase 3: Analysis & Validation Ligand_Prep Ligand Preparation (4,7-Dimethyl-1,3-benzothiazol-2-amine) Grid_Box Grid Box Generation (Define Binding Site) Ligand_Prep->Grid_Box Target_Prep Target Preparation (e.g., Protein Kinase) Target_Prep->Grid_Box Docking_Run Run Docking Algorithm (e.g., AutoDock Vina) Grid_Box->Docking_Run Pose_Analysis Pose & Score Analysis (Binding Energy, Interactions) Docking_Run->Pose_Analysis Validation Protocol Validation (e.g., Re-docking RMSD) Pose_Analysis->Validation

Caption: High-level overview of the molecular docking workflow.

PART 1: Ligand Preparation Protocol

The goal of ligand preparation is to generate a low-energy, 3D conformation of the molecule with correct atom types and partial charges. This ensures the docking software accurately represents its stereochemistry and electrostatic properties.[10][11]

Required Software:

  • Chemical drawing software (e.g., MarvinSketch, ChemDraw)

  • Open Babel or similar format conversion tool

  • AutoDock Tools (MGLTools)

Ligand_Preparation_Workflow A 1. Obtain 2D Structure (Draw or download from PubChem) B 2. Convert to 3D Structure (Add hydrogens) A->B C 3. Energy Minimization (e.g., MMFF94 force field) B->C D 4. Assign Partial Charges (e.g., Gasteiger charges) C->D E 5. Define Rotatable Bonds (AutoDock Tools detects these) D->E F 6. Save as PDBQT format (Final input file) E->F

Caption: Step-by-step workflow for ligand preparation.

Detailed Steps:

  • Acquire 2D Structure:

    • Draw 4,7-Dimethyl-1,3-benzothiazol-2-amine in a chemical sketcher or download its structure file (e.g., in SDF format) from a database like PubChem.

  • Generate 3D Conformation:

    • Use the sketcher's built-in functions or a tool like Open Babel to convert the 2D structure into a 3D model. This process includes adding hydrogen atoms.[12]

  • Perform Energy Minimization:

    • Causality: A molecule can exist in many conformations. Energy minimization finds a stable, low-energy state, which is more representative of its likely bioactive conformation.

    • Protocol: Use a molecular mechanics force field (e.g., MMFF94 or UFF) available in most chemistry software to optimize the geometry.

  • Prepare for Docking (Using AutoDock Tools):

    • Open AutoDock Tools (ADT).

    • Go to Ligand -> Input -> Open and select your energy-minimized ligand file (e.g., in MOL2 or PDB format).

    • ADT will automatically add polar hydrogens and compute Gasteiger partial charges, which are essential for calculating electrostatic interactions.[13]

    • Go to Ligand -> Torsion Tree -> Detect Root to define the molecule's rigid core.

    • Then, go to Ligand -> Torsion Tree -> Choose Torsions to review the rotatable bonds detected by the software. Limiting the number of rotatable bonds can speed up calculations but may reduce sampling accuracy.[13]

    • Finally, go to Ligand -> Output -> Save as PDBQT to generate the final file for docking.

PART 2: Target Protein Preparation

Proper protein preparation is critical for a successful docking experiment. The goal is to clean the crystal structure, correct any structural issues, and assign parameters required by the docking algorithm.[14][15][16] For this protocol, we will use Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) , a well-known kinase target in cancer therapy, as an example, since benzothiazoles have shown activity against various kinases.[5] We will use the PDB structure 3VHE .

Required Software:

  • UCSF ChimeraX or PyMOL

  • AutoDock Tools (MGLTools)

Protein_Preparation_Workflow A 1. Download PDB File (e.g., 3VHE from RCSB PDB) B 2. Clean the Structure (Remove water, co-ligands, alternate conformations) A->B C 3. Repair Structure (if needed) (Model missing loops/residues) B->C D 4. Add Hydrogens (Polar hydrogens are crucial for H-bonds) C->D E 5. Assign Partial Charges (e.g., Kollman charges) D->E F 6. Save as PDBQT format (Final receptor file) E->F Analysis_Validation_Workflow A 1. Analyze Binding Affinity (Top score in kcal/mol from log file) B 2. Visualize Top Poses (Load protein and output PDBQT into PyMOL/ChimeraX) A->B C 3. Identify Key Interactions (Hydrogen bonds, hydrophobic contacts, pi-stacking) B->C E 5. Report Findings (Generate tables and publication-quality images) C->E D 4. Validate Docking Protocol (Redock native ligand and calculate RMSD) D->C Provides Confidence

Caption: Workflow for analyzing and validating docking results.

1. Analysis of Docking Results:

  • Binding Affinity: Open the results.log file. Vina will output a table of the top binding modes (poses) ranked by their binding affinity in kcal/mol. A more negative value indicates a stronger predicted binding affinity. [17][18]* Pose Visualization: Load the receptor (protein.pdbqt) and the Vina output file (all_poses.pdbqt) into UCSF ChimeraX or PyMOL. You can view the different predicted binding poses. Focus on the top-ranked pose.

  • Interaction Analysis: Analyze the interactions between 4,7-Dimethyl-1,3-benzothiazol-2-amine and the protein's active site residues. Look for:

    • Hydrogen Bonds: Key for specificity and affinity.

    • Hydrophobic Interactions: Often drive the overall binding.

    • Pi-stacking or Cation-pi Interactions: Common with aromatic systems like the benzothiazole core.

    • Tools like Discovery Studio Visualizer or the Protein-Ligand Interaction Profiler (PLIP) web server can generate 2D diagrams of these interactions. [19] 2. Protocol Validation (Self-Validating System):

  • Causality: Before you can trust the results for your novel compound, you must prove that your docking protocol (protein preparation, grid box definition, Vina parameters) can accurately reproduce a known binding pose. [20]* Gold Standard Protocol: Re-docking:

    • Take the crystal structure that includes a co-crystallized ligand (in our example, the ligand in PDB ID 3VHE).

    • Extract this "native" ligand and save it as a separate file.

    • Prepare the native ligand and the protein using the exact same protocols described in Parts 1 and 2.

    • Run the docking simulation using the exact same grid box and configuration.

    • Superimpose the top-ranked docked pose of the native ligand onto its original crystal structure position.

    • Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the docked pose and the crystal pose.

  • Trustworthiness Criterion: An RMSD value below 2.0 Å is generally considered a successful validation, indicating that your protocol is accurate and reliable. [20][21]If the RMSD is high, you may need to adjust the grid box size/location or other parameters.

References

  • MDPI. (n.d.). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. Retrieved from [Link]

  • PubMed. (2021). Current trends of benzothiazoles in drug discovery: a patent review (2015-2020). Retrieved from [Link]

  • Quora. (2021). How does one prepare proteins for molecular docking? Retrieved from [Link]

  • Progress in Chemical and Biochemical Research. (2022). A Review on Recent Development and biological applications of benzothiazole derivatives. Retrieved from [Link]

  • ResearchGate. (2022). How to validate the molecular docking results? Retrieved from [Link]

  • PubMed. (2024). Benzothiazole derivatives in the design of antitumor agents. Retrieved from [Link]

  • ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 7.5: Molecular Docking Experiments. Retrieved from [Link]

  • ResearchGate. (2021). How can I validate docking result without a co-crystallized ligand? Retrieved from [Link]

  • YouTube. (2025). AutoDock 4 Molecular Docking Tutorial. Retrieved from [Link]

  • ResearchGate. (2021). How to validate molecular docking results with no proper crystal structure?? Retrieved from [Link]

  • YouTube. (2020). Autodock Results Analysis. Retrieved from [Link]

  • Omics tutorials. (2024). Step-by-Step Tutorial on Molecular Docking. Retrieved from [Link]

  • ResearchGate. (n.d.). Benzothiazole derivative compounds found in natural products. Retrieved from [Link]

  • HADDOCK. (n.d.). Introduction to in silico docking. Retrieved from [Link]

  • PMC - NIH. (n.d.). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. Retrieved from [Link]

  • PMC - PubMed Central. (n.d.). Molecular Docking: A powerful approach for structure-based drug discovery. Retrieved from [Link]

  • ResearchGate. (2019). Molecular docking proteins preparation. Retrieved from [Link]

  • YouTube. (2022). [MD-2] Protein Preparation for Molecular Docking. Retrieved from [Link]

  • Dawn of Bioinformatics. (2022). Protein preparation for molecular docking using Discovery Studio. Retrieved from [Link]

  • YouTube. (2021). AutoDock Tutorial- Part 4. Preparing Ligand for Docking. Retrieved from [Link]

  • JSciMed Central. (2017). Molecular Docking: A structure-based drug designing approach. Retrieved from [Link]

  • Bonvin Lab. (n.d.). HADDOCK2.4 shape-restrained protein-small molecule tutorial. Retrieved from [Link]

  • ETFLIN. (n.d.). A Beginner's Guide to Molecular Docking. Retrieved from [Link]

  • YouTube. (2024). Ligands Preparation Tutorial for Docking & Molecular Modelling. Retrieved from [Link]

  • bioRxiv. (2025). Ten quick tips to perform meaningful and reproducible molecular docking calculations. Retrieved from [Link]

  • PMC - NIH. (n.d.). Key Topics in Molecular Docking for Drug Design. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, Molecular Docking and Antimicrobial Evaluation of Some Benzothiazoles. Retrieved from [Link]

  • PubMed. (n.d.). Exploring Benzo[d]thiazol-2-Amine Derivatives, Synthesis, and Molecular Docking Insights Potential Anticancer Agents Targeting HER Enzyme and DNA. Retrieved from [Link]

  • PubMed Central. (2025). Molecular docking and In-Silico pharmacokinetic analysis of 1,3-benzothiazole-2-amine derivatives as anticonvulsants. Retrieved from [Link]

  • ResearchGate. (2025). Molecular docking and In-Silico pharmacokinetic analysis of 1,3-benzothiazole-2-amine derivatives as anticonvulsants. Retrieved from [Link]

  • PubMed. (2025). Molecular docking and In-Silico pharmacokinetic analysis of 1,3-benzothiazole-2-amine derivatives as anticonvulsants. Retrieved from [Link]

  • NIH. (n.d.). N-(4,6-Dimethylpyrimidin-2-yl)-1,3-benzothiazol-2-amine. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzothiazole. Retrieved from [Link]

  • PMC - NIH. (n.d.). Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis. Retrieved from [Link]

  • International Journal of Scientific Research in Science and Technology. (2024). An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4,7-Dimethyl-1,3-benzothiazol-2-amine

Welcome to the technical support center for the synthesis of 4,7-Dimethyl-1,3-benzothiazol-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooti...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4,7-Dimethyl-1,3-benzothiazol-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to optimize your reaction yields and overcome common synthetic challenges. The 2-aminobenzothiazole scaffold is a "privileged" structure in medicinal chemistry, appearing in compounds with a wide range of biological activities, making its efficient synthesis crucial.[1]

Troubleshooting Guide: Enhancing Yield and Purity

This section addresses specific problems you may encounter during the synthesis of 4,7-Dimethyl-1,3-benzothiazol-2-amine, particularly when using the common method of reacting 2,5-dimethylaniline with a thiocyanate salt and a halogen.

Issue 1: Consistently Low Yield of 4,7-Dimethyl-1,3-benzothiazol-2-amine

Question: I am following a standard protocol reacting 2,5-dimethylaniline with sodium thiocyanate and bromine in glacial acetic acid, but my yields are consistently below 40%. What are the likely causes and how can I improve this?

Answer: Low yields in this synthesis, often a variation of the Hugerschoff reaction, can stem from several factors.[2][3] Let's break down the potential causes and solutions:

1. Inefficient Bromination and Thiocyanation:

  • Causality: The reaction proceeds through the in-situ formation of thiocyanogen ((SCN)₂), a reactive species that electrophilically attacks the aniline ring.[4] Inefficient generation or consumption of bromine can lead to incomplete reaction or side reactions like aromatic bromination of the starting material or product.

  • Troubleshooting Steps:

    • Slow and Controlled Bromine Addition: Add the bromine solution dropwise at a low temperature (0-5 °C) to control the exothermic reaction and prevent the formation of unwanted byproducts. Rapid addition can lead to localized high concentrations of bromine, favoring ring bromination over thiocyanation.

    • Stoichiometry of Reagents: Carefully control the stoichiometry. An excess of bromine can lead to the formation of poly-brominated species. Start with a 1:1 molar ratio of bromine to the aniline and optimize from there.

    • Alternative Brominating Agents: Consider using a more controlled brominating agent like benzyltrimethylammonium tribromide (BTMA-Br₃), which is a stable, crystalline solid and can minimize aromatic bromination caused by excess reagent.[3]

2. Suboptimal Reaction Temperature and Time:

  • Causality: The cyclization of the intermediate thiourea to the benzothiazole ring requires sufficient thermal energy. However, excessive heat can lead to decomposition of reactants or products.

  • Troubleshooting Steps:

    • Temperature Control: After the initial low-temperature bromination, the reaction mixture is typically heated. A common temperature range is reflux in glacial acetic acid.[5] However, if you are experiencing low yields, try optimizing the temperature. A slightly lower temperature for a longer duration might be beneficial.

    • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). This will help you determine the optimal reaction time and prevent product degradation from prolonged heating.

3. Purity of Starting Materials and Solvents:

  • Causality: Impurities in the 2,5-dimethylaniline, such as other aniline isomers, can lead to the formation of isomeric benzothiazole byproducts, complicating purification and reducing the yield of the desired product. Water in the glacial acetic acid can interfere with the reaction.

  • Troubleshooting Steps:

    • Purify Starting Materials: Ensure the purity of 2,5-dimethylaniline by distillation or recrystallization if necessary.

    • Use Anhydrous Solvents: Use anhydrous glacial acetic acid to prevent unwanted side reactions.

Issue 2: Formation of a Dark, Tarry Reaction Mixture and Difficult Purification

Question: My reaction mixture turns into a dark, intractable tar, making product isolation and purification extremely difficult. What is causing this and how can I prevent it?

Answer: The formation of tarry substances is a common issue in reactions involving anilines and strong oxidizing agents like bromine. This is often due to polymerization and oxidation side reactions.

1. Oxidation of the Aniline:

  • Causality: Anilines are susceptible to oxidation, which can lead to the formation of colored, polymeric materials. This is exacerbated by the presence of bromine.

  • Troubleshooting Steps:

    • Maintain an Inert Atmosphere: While not always necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidation.

    • Controlled Reagent Addition: As mentioned previously, slow, controlled addition of bromine at low temperatures is crucial to minimize side reactions.

2. Inefficient Cyclization:

  • Causality: If the intermediate phenylthiourea does not efficiently cyclize, it can be prone to decomposition and polymerization under the reaction conditions.

  • Troubleshooting Steps:

    • Ensure Acidic Conditions: The cyclization is acid-catalyzed. Ensure you are using a sufficient amount of glacial acetic acid. In some protocols, the use of a stronger acid like sulfuric acid with a catalytic amount of a bromine compound is reported to facilitate the oxidative ring closure.[6]

    • Microwave-Assisted Synthesis: Consider using microwave-assisted synthesis. This technique can significantly reduce reaction times and often leads to cleaner reactions with higher yields by providing rapid and uniform heating.[5]

3. Product Isolation and Purification:

  • Troubleshooting Steps:

    • Precipitation and Filtration: After the reaction is complete, pouring the mixture into ice-water can help to precipitate the product and separate it from some of the tarry impurities.

    • Recrystallization: Recrystallization from a suitable solvent, such as ethanol, is a common and effective method for purifying the final product.[5]

    • Column Chromatography: If recrystallization is insufficient, column chromatography on silica gel may be necessary to obtain a pure product.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to 4,7-Dimethyl-1,3-benzothiazol-2-amine?

A1: The most common methods involve the cyclization of a substituted aniline derivative. The two main approaches are:

  • Direct Thiocyanation of 2,5-Dimethylaniline: This involves reacting 2,5-dimethylaniline with a thiocyanate salt (e.g., NaSCN, KSCN, NH₄SCN) in the presence of an oxidizing agent like bromine in an acidic medium (typically glacial acetic acid).[5][7]

  • Cyclization of a Phenylthiourea Derivative: This involves the synthesis of the corresponding N-(2,5-dimethylphenyl)thiourea, which is then cyclized to the benzothiazole. This cyclization can be achieved using various oxidizing agents.[1]

Q2: What is the role of bromine in the synthesis?

A2: Bromine acts as an oxidizing agent. It reacts with the thiocyanate salt to form thiocyanogen ((SCN)₂), which is the key electrophile that attacks the aniline ring to form the thiocyanato-aniline intermediate. This is followed by an intramolecular cyclization to form the benzothiazole ring.

Q3: Are there any "greener" or more modern synthetic approaches?

A3: Yes, modern synthetic chemistry is moving towards more environmentally friendly methods. Some of these include:

  • Metal-Free Synthesis: A method has been developed for the synthesis of 2-aminobenzothiazoles from cyclohexanones and thioureas using catalytic iodine and molecular oxygen as the oxidant under mild conditions.[8]

  • Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve yields.[5]

  • Use of Ionic Liquids: Ionic liquids have been used as environmentally benign solvents and catalysts for the synthesis of 2-aminobenzothiazole derivatives, often leading to enhanced reactivity and easier product recovery.[9]

Q4: How can I confirm the identity and purity of my final product?

A4: Standard analytical techniques should be used to characterize the final product:

  • Melting Point: Compare the melting point of your product with the literature value.

  • Spectroscopy:

    • ¹H and ¹³C NMR: To confirm the structure and check for impurities.

    • FT-IR: To identify characteristic functional groups.

    • Mass Spectrometry: To confirm the molecular weight.

  • Chromatography: TLC and HPLC can be used to assess the purity of the compound.

Experimental Protocol: High-Yield Synthesis of 4,7-Dimethyl-1,3-benzothiazol-2-amine

This protocol is a generalized procedure based on common literature methods. Optimization may be required for your specific laboratory conditions.

Materials:

  • 2,5-Dimethylaniline

  • Sodium thiocyanate (NaSCN)

  • Bromine (Br₂)

  • Glacial Acetic Acid

  • Ethanol

  • Sodium hydroxide (NaOH) solution

Procedure:

  • In a three-necked round-bottom flask equipped with a dropping funnel, a mechanical stirrer, and a thermometer, dissolve 2,5-dimethylaniline (1 equivalent) and sodium thiocyanate (2 equivalents) in glacial acetic acid.

  • Cool the mixture to 0-5 °C in an ice-salt bath.

  • Slowly add a solution of bromine (1 equivalent) in glacial acetic acid dropwise via the dropping funnel, ensuring the temperature remains below 10 °C.

  • After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.

  • Heat the reaction mixture to reflux (around 118 °C) for 4-6 hours. Monitor the reaction progress by TLC.

  • Cool the reaction mixture to room temperature and pour it into a beaker of crushed ice with stirring.

  • Neutralize the mixture by the slow addition of a concentrated sodium hydroxide solution until the pH is approximately 8-9.

  • Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water.

  • Recrystallize the crude product from ethanol to obtain pure 4,7-Dimethyl-1,3-benzothiazol-2-amine.

Data Summary

ParameterRecommended ConditionRationale
Starting Material 2,5-DimethylanilineProvides the necessary aromatic core with the correct substitution pattern.
Reagents Sodium thiocyanate, BromineIn-situ generation of thiocyanogen for electrophilic aromatic substitution.
Solvent Glacial Acetic AcidActs as a solvent and provides the acidic medium for cyclization.
Bromine Addition Temp. 0-5 °CTo control the exothermic reaction and minimize side-product formation.
Reaction Temperature Reflux (~118 °C)To provide sufficient energy for the cyclization step.
Purification Method Recrystallization from EthanolEffective for removing impurities and obtaining a crystalline product.[5]

Reaction Workflow

G cluster_0 Reaction Setup cluster_1 Reagent Addition cluster_2 Reaction Progression cluster_3 Workup and Isolation cluster_4 Purification A 1. Dissolve 2,5-dimethylaniline & NaSCN in Glacial Acetic Acid B 2. Cool to 0-5 °C A->B C 3. Add Bromine Solution Dropwise B->C D 4. Stir at Room Temperature C->D E 5. Heat to Reflux (Monitor by TLC) D->E F 6. Quench in Ice-Water E->F G 7. Neutralize with NaOH F->G H 8. Filter and Wash Solid G->H I 9. Recrystallize from Ethanol H->I J 10. Characterize Pure Product I->J

Caption: Workflow for the synthesis of 4,7-Dimethyl-1,3-benzothiazol-2-amine.

Troubleshooting Logic Diagram

G cluster_0 cluster_1 start Low Yield or Impure Product cond1 Dark, Tarry Mixture? start->cond1 cond2 Low Conversion by TLC? cond1->cond2 No sol1 Oxidation/Polymerization - Control Br₂ addition rate & temp - Use inert atmosphere cond1->sol1 Yes sol2 Inefficient Cyclization - Ensure sufficient acid - Optimize reaction temp/time - Consider microwave synthesis cond2->sol2 Yes sol1->sol2 sol3 Poor Bromination - Check Br₂ stoichiometry - Use controlled brominating agent sol2->sol3

Caption: A logic diagram for troubleshooting common synthesis issues.

References

  • Solid-Phase Synthesis of 2-Aminobenzothiazoles. PMC - NIH. Available at: [Link]

  • Metal-Free Synthesis of 2-Aminobenzothiazoles via Aerobic Oxidative Cyclization/Dehydrogenation of Cyclohexanones and Thioureas. Organic Letters - ACS Publications. Available at: [Link]

  • US4363913A - Preparation of 2-aminobenzothiazoles. Google Patents.
  • Scheme 1. Hugerschoff synthesis of 2-aminobenzothiazole from 1,... - ResearchGate. Available at: [Link]

  • Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. Diyala Journal of Pure Science. Available at: [Link]

  • Efficient Conversion of Substituted Aryl Thioureas to 2-Aminobenzothiazoles Using Benzyltrimethylammonium Tribromide. ResearchGate. Available at: [Link]

  • Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. MDPI. Available at: [Link]

  • Benzothiazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Catalyst- and Additive-Free Method for the Synthesis of 2-Substituted Benzothiazoles from Aromatic Amines, Aliphatic Amines, and Elemental Sulfur. ACS Omega - ACS Publications. Available at: [Link]

  • Advances In Benzothiazole Scaffold A Review Of Synthesis And Medicinal Significance. ResearchGate. Available at: [Link]

  • Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Publishing. Available at: [Link]

  • Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. NIH. Available at: [Link]

  • Synthesis and biological evaluation of 2- aminobenzothiazole derivatives. NISCAIR. Available at: [Link]

  • Synthesis of biologically active derivatives of 2-aminobenzothiazole. PMC - NIH. Available at: [Link]

  • AN EFFICIENT SYNTHESIS OF 2-AMINOBENZOTHIAZOLE AND ITS DERIVATIVES IN IONIC LIQUIDS. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Available at: [Link]

  • Synthesis of Some Benzothiazole Derivatives Based on 3-Hydroxypyridine-4-one and Benzaldehyde and Evaluation of Their β-Amyloid Aggregation Inhibition Using both Experimental Methods and Molecular Dynamic Simulation. PubMed. Available at: [Link]

  • N,N-Dimethyl-4-amino-2,1,3-benzothiadiazole: Synthesis and Luminescent Solvatochromism. MDPI. Available at: [Link]

  • Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. PMC - PubMed Central. Available at: [Link]

  • 2-Aminobenzothiazole derivatives. Université catholique de Louvain. Available at: [Link]

Sources

Optimization

Technical Support Center: Purification of 4,7-Dimethyl-1,3-benzothiazol-2-amine

This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of 4,7-Dimethyl-1,3-benzothiazol-2-amine. The following trouble...

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of 4,7-Dimethyl-1,3-benzothiazol-2-amine. The following troubleshooting guides and frequently asked questions (FAQs) provide in-depth solutions and explanations grounded in established chemical principles.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems that may arise during the purification of 4,7-Dimethyl-1,3-benzothiazol-2-amine, offering step-by-step solutions to resolve them.

Q1: I'm observing significant streaking and poor separation of my compound on a silica gel column. What's causing this and how can I fix it?

A1: This is a frequent challenge when purifying basic compounds like 2-aminobenzothiazole derivatives on acidic silica gel.[1] The basic amine group interacts strongly with the acidic silanol groups (Si-OH) on the silica surface, leading to tailing and poor chromatographic resolution.[1]

Causality: The lone pair of electrons on the nitrogen atom of the amine group forms a strong hydrogen bond with the acidic protons of the silica gel. This interaction is often strong enough to cause irreversible adsorption or slow, uneven elution, resulting in streaking.

Solutions:

  • Mobile Phase Modification: The most common and effective solution is to add a basic modifier to your eluent system. This competitively binds to the acidic sites on the silica, minimizing their interaction with your target compound.

    • Triethylamine (TEA): Add 0.1-1% triethylamine to your mobile phase. This is a standard practice for the chromatography of amines.[2][3]

    • Ammonia in Methanol: A solution of ammonia in methanol can also be used, which is particularly effective for highly polar amines.[1]

  • Alternative Stationary Phases: If modifying the mobile phase is insufficient, consider using a different stationary phase.

    • Alumina (Basic or Neutral): Alumina is a good alternative to silica gel for the purification of basic compounds.[2]

    • Amine-Functionalized Silica: These columns have amine groups covalently bonded to the silica surface, which shields the acidic silanols and provides a more inert surface for the separation of basic compounds.[1]

    • Reversed-Phase Chromatography (C18): For highly polar or basic compounds, reversed-phase chromatography can be an excellent alternative.[2][4]

Experimental Workflow: Optimizing Column Chromatography

G cluster_0 Troubleshooting Poor Separation Start Crude Product TLC Initial TLC Analysis (e.g., Hexane/Ethyl Acetate) Start->TLC Streaking Observe Streaking? TLC->Streaking Add_Modifier Add Basic Modifier to Eluent (0.1-1% TEA) Streaking->Add_Modifier Yes Column_Chrom Proceed with Column Chromatography Streaking->Column_Chrom No Re_TLC Re-run TLC Add_Modifier->Re_TLC Good_Sep Good Separation? Re_TLC->Good_Sep Good_Sep->Column_Chrom Yes Change_Stationary Change Stationary Phase (Alumina or Amine-Silica) Good_Sep->Change_Stationary No End Purified Product Column_Chrom->End Change_Stationary->Re_TLC

Caption: Decision workflow for troubleshooting poor separation in column chromatography.

Q2: My purified 4,7-Dimethyl-1,3-benzothiazol-2-amine is a yellow or brown color, not the expected white or off-white solid. What are these impurities and how can I remove them?

A2: Discoloration typically points to the presence of highly colored, minor impurities. These can arise from oxidation or side reactions during the synthesis or purification process.[5] 2-Aminobenzothiazole derivatives can be susceptible to oxidation, potentially forming colored byproducts.[5]

Solutions:

  • Activated Charcoal Treatment: During recrystallization, add a small amount of activated charcoal to the hot solution. Charcoal has a high surface area and can effectively adsorb colored impurities.[5]

    • Protocol:

      • Dissolve your crude product in a minimal amount of a suitable hot solvent (e.g., ethanol or methanol).[6]

      • Add a small amount of activated charcoal (typically 1-2% by weight of your compound).

      • Keep the solution hot and swirl for a few minutes.

      • Perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove the charcoal.[5]

      • Allow the filtrate to cool slowly to induce crystallization.

  • Repeat Purification: A second purification step can often remove residual colored impurities.[5]

    • Recrystallization: A second recrystallization from a different solvent system may be effective.

    • Silica Plug Filtration: Passing a solution of your compound through a short plug of silica gel can remove polar, colored impurities.

Q3: I'm experiencing very low yields after my purification steps. What are the common causes for this?

A3: Low yields can be attributed to several factors throughout the purification process.[5]

Potential Causes and Solutions:

CauseSolution
Sub-optimal Recrystallization Solvent The compound may be too soluble in the chosen solvent, even at low temperatures.[5] Solution: Select a solvent in which the compound has high solubility when hot and poor solubility when cold.[5] Test a range of solvents or consider a co-solvent system (a "good" solvent and a "poor" solvent).[2]
Multiple Purification Steps Each purification step, such as successive recrystallizations or chromatographic separations, will inevitably lead to some material loss.[5] Solution: Optimize each step to be as efficient as possible to minimize the number of required steps.
Incomplete Precipitation/Crystallization The solution may not have been cooled sufficiently or for a long enough duration.[5] Solution: Ensure the solution is cooled to a low temperature (an ice bath is recommended) and allow adequate time for full crystallization.[2][5]
Transfer Losses Material can be lost during transfers between flasks, filtration funnels, and other glassware.[5] Solution: Be meticulous during transfers. Rinse glassware with the mother liquor to recover any residual product.

Q4: My compound "oiled out" during recrystallization instead of forming crystals. What should I do?

A4: "Oiling out" occurs when a compound separates from the solution as a liquid rather than a solid. This often happens if the solution is supersaturated or cooled too quickly, or if impurities are present that inhibit crystal lattice formation.[2]

Solutions:

  • Add More Solvent: Add a small amount of hot solvent to dissolve the oil, then allow the solution to cool slowly.[2]

  • Scratch the Glass: Use a glass rod to scratch the inside of the flask at the meniscus. The small scratches on the glass surface can provide nucleation sites for crystal growth.[2]

  • Seed Crystals: If you have a small amount of the pure, crystalline compound, add a tiny crystal to the cooled solution to induce crystallization.[2]

  • Pre-purification: If impurities are suspected, a preliminary purification step, such as a quick filtration through a silica plug, may be necessary before attempting recrystallization.[2]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter in the synthesis of 4,7-Dimethyl-1,3-benzothiazol-2-amine?

A1: Common impurities often include unreacted starting materials, such as the corresponding aniline derivative, and byproducts from side reactions.[6] If the synthesis involves the cyclization of a thiourea derivative, residual thiourea can be a common impurity.[7] Additionally, regioisomers can be formed if the starting aniline is substituted in a way that allows for cyclization at different positions.[8]

Q2: Can I use acid-base extraction to purify 4,7-Dimethyl-1,3-benzothiazol-2-amine?

A2: Yes, acid-base extraction can be a very effective purification technique for this compound due to the basicity of the amino group.[6][9]

General Protocol:

  • Dissolve the crude product in an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Extract the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The basic 4,7-Dimethyl-1,3-benzothiazol-2-amine will be protonated and move into the aqueous layer.

  • Separate the aqueous layer and wash it with a fresh portion of the organic solvent to remove any neutral or acidic impurities.

  • Basify the aqueous layer with a base (e.g., NaOH or NaHCO₃) to deprotonate the amine, causing it to precipitate out of the solution.

  • Extract the now neutral amine back into an organic solvent.

  • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and evaporate the solvent to yield the purified product.

Acid-Base Extraction Workflow

G cluster_1 Acid-Base Extraction Start Crude Product in Organic Solvent Extract_Acid Extract with Aqueous Acid (e.g., 1M HCl) Start->Extract_Acid Separate_Layers Separate Layers Extract_Acid->Separate_Layers Aqueous_Layer Aqueous Layer (Protonated Amine) Separate_Layers->Aqueous_Layer Organic_Layer Organic Layer (Neutral/Acidic Impurities) Separate_Layers->Organic_Layer Discard Basify Basify Aqueous Layer (e.g., NaOH) Aqueous_Layer->Basify Extract_Organic Extract with Organic Solvent Basify->Extract_Organic Dry_Evaporate Dry and Evaporate Organic Layer Extract_Organic->Dry_Evaporate End Purified Product Dry_Evaporate->End

Caption: Workflow for the purification of 4,7-Dimethyl-1,3-benzothiazol-2-amine using acid-base extraction.

Q3: What is the expected stability of 4,7-Dimethyl-1,3-benzothiazol-2-amine, and are there any special storage considerations?

A3: 2-Aminobenzothiazole derivatives are generally stable solids at room temperature. However, they can be susceptible to oxidation over time, especially when exposed to air and light, which can lead to discoloration.[5] Some amines can also degrade in certain solvents like DMSO over extended periods.[10] For long-term storage, it is advisable to keep the compound in a tightly sealed container, protected from light, and in a cool, dry place. Storing under an inert atmosphere (e.g., nitrogen or argon) can further prevent degradation.

References

  • Overcoming challenges in the purification of heterocyclic compounds - Benchchem.
  • Is there an easy way to purify organic amines? - Biotage.
  • Technical Support Center: Purification of 2-Aminobenzothiazole Derivatives - Benchchem.
  • Selective determination of 2-aminobenzothiazole in environmental water and organic extracts from fish and dust samples - PMC - NIH.
  • Technical Support Center: Synthesis of 2-Aminobenzothiazole Derivatives - Benchchem.
  • Analysis of heterocyclic aromatic amines - PubMed.
  • Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis - PMC - NIH.
  • Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents | ACS Omega - ACS Publications.
  • Solid-Phase Synthesis of 2-Aminobenzothiazoles - PMC - NIH.
  • Synthesis and biological evaluation of 2- aminobenzothiazole derivatives.
  • Workup: Amines - Department of Chemistry : University of Rochester.
  • 4,7-Dimethyl-1,3-benzothiazol-2-amine|CAS 78584-08-4 - Benchchem.
  • Amine purification, - Chemistry - Science Forums.
  • Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: a review - New Journal of Chemistry (RSC Publishing).
  • Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity - PMC - NIH.

Sources

Troubleshooting

Technical Support Center: Navigating Solubility Challenges with 4,7-Dimethyl-1,3-benzothiazol-2-amine

Welcome to the technical support center for 4,7-Dimethyl-1,3-benzothiazol-2-amine. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming solubi...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4,7-Dimethyl-1,3-benzothiazol-2-amine. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming solubility issues encountered during in vitro and in vivo assays. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the successful application of this compound in your research.

Understanding the Challenge: Why Solubility Matters

4,7-Dimethyl-1,3-benzothiazol-2-amine is a key building block in medicinal chemistry, recognized for its role as a privileged scaffold in developing new therapeutics.[1] However, its promising biological activities can be masked by its inherently low aqueous solubility. For accurate and reproducible results in biological assays, ensuring the compound is fully dissolved in the assay buffer is paramount. Poor solubility can lead to underestimated potency (high IC50 values), inconsistent results, and even false negatives.[2]

This guide will walk you through a systematic approach to tackling these solubility hurdles, from simple first steps to more advanced formulation strategies.

Frequently Asked Questions (FAQs)

Q1: I've observed precipitation of 4,7-Dimethyl-1,3-benzothiazol-2-amine in my aqueous assay buffer. What is the likely cause?

A1: This is a common issue stemming from the compound's hydrophobic nature. Like its parent compound, 2-aminobenzothiazole, which has a water solubility of less than 0.1 g/100 mL, 4,7-Dimethyl-1,3-benzothiazol-2-amine is expected to have poor solubility in aqueous solutions.[3] When a concentrated stock solution (typically in DMSO) is diluted into an aqueous buffer, the compound can crash out of solution if its concentration exceeds its solubility limit in the final buffer composition.

Q2: What is the first and most critical step to address solubility issues?

A2: The initial and most crucial step is to prepare a high-quality, fully solubilized stock solution, typically in 100% Dimethyl Sulfoxide (DMSO). DMSO is a powerful organic solvent capable of dissolving a wide array of organic molecules.[4][5] Ensure that no visible particulates are present in your stock solution before proceeding with dilutions. Gentle warming or sonication can aid in dissolving the compound in DMSO.

Q3: How does pH influence the solubility of this compound?

A3: 4,7-Dimethyl-1,3-benzothiazol-2-amine contains a basic amine group. The solubility of such ionizable compounds is highly dependent on the pH of the solution.[2] At a pH below its pKa, the amine group will be protonated, forming a more soluble salt. The pKa of the parent compound, 2-aminobenzothiazole, is approximately 4.48.[3] While the dimethyl groups on your compound will slightly alter this value, it will likely remain in a similar range. Therefore, lowering the pH of your assay buffer can significantly enhance solubility.

In-Depth Troubleshooting Guides

Strategy 1: Optimizing Co-Solvent Concentration

The use of a water-miscible organic solvent, or co-solvent, is a common and effective strategy to increase the solubility of hydrophobic compounds.[2]

The Rationale: Co-solvents like DMSO or ethanol work by reducing the polarity of the aqueous medium, which in turn decreases the interfacial tension between the hydrophobic compound and the aqueous solution, leading to increased solubility.[6][7]

Experimental Protocol: Determining the Maximum Tolerable Co-Solvent Concentration

Before using a co-solvent in your primary assay, it's essential to determine the highest concentration your biological system (e.g., cells, enzymes) can tolerate without adverse effects.

  • Cell Plating: Seed your cells in a 96-well plate at the desired density and allow them to attach overnight.

  • Co-solvent Dilution Series: Prepare a serial dilution of your co-solvent (e.g., DMSO) in your cell culture medium. A typical starting range is 10% down to 0.01%, including a no-solvent control.

  • Treatment: Replace the existing medium with the medium containing the various co-solvent concentrations.

  • Incubation: Incubate the cells for a duration equivalent to your planned biological assay (e.g., 24, 48, or 72 hours).

  • Viability Assessment: Measure cell viability using a standard method like an MTS or MTT assay.

  • Data Analysis: Plot cell viability against the co-solvent concentration. The highest concentration that maintains high cell viability (e.g., >90%) is your maximum tolerable co-solvent concentration.

Table 1: Example Co-Solvent Tolerance Data

Co-solvent (DMSO) Conc.Cell Viability (%)
10%15%
5%45%
2%80%
1%92%
0.5%98%
0.1%99%
0% (Control)100%

This is example data and will vary depending on the cell line and assay conditions.

Strategy 2: pH Adjustment for Enhanced Solubility

For basic compounds like 4,7-Dimethyl-1,3-benzothiazol-2-amine, modifying the pH of the buffer can be a highly effective method to improve solubility.[8]

The Rationale: By lowering the pH of the buffer to a value below the compound's pKa, the amine functional group becomes protonated. This positively charged species is more polar and, therefore, more soluble in aqueous solutions.

Experimental Protocol: Determining Optimal pH for Solubility

  • Prepare Buffers: Create a series of biologically compatible buffers with a range of pH values (e.g., from pH 5.0 to 7.4). Suitable buffers include MES for acidic pH and HEPES or Phosphate buffers for the neutral range.

  • Prepare Compound Slurry: In separate vials, add an excess amount of solid 4,7-Dimethyl-1,3-benzothiazol-2-amine to a fixed volume (e.g., 1 mL) of each buffer to create a saturated solution.

  • Equilibration: Agitate the vials at a constant temperature for 24-48 hours to ensure equilibrium is reached.

  • Separation: Separate the undissolved solid by centrifugation or filtration.

  • Quantification: Determine the concentration of the dissolved compound in the supernatant of each vial using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.

  • Analysis: Plot the measured solubility against the pH to identify the pH at which the compound exhibits maximum solubility while remaining compatible with your assay.

DOT Diagram: Troubleshooting Workflow for Solubility Issues

Caption: A stepwise decision-making workflow for troubleshooting solubility issues.

Strategy 3: Advanced Formulation with Cyclodextrins

When co-solvents and pH adjustments are insufficient or incompatible with the assay, cyclodextrins offer a sophisticated solution.

The Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[3] They can encapsulate poorly soluble molecules, like 4,7-Dimethyl-1,3-benzothiazol-2-amine, forming water-soluble inclusion complexes.[1][3] This effectively shields the hydrophobic compound from the aqueous environment, enhancing its solubility.

Experimental Protocol: Solubility Enhancement with Cyclodextrins

  • Select Cyclodextrin: Beta-cyclodextrins and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used.

  • Prepare Cyclodextrin Solutions: Prepare a range of cyclodextrin concentrations (e.g., 1-20 mM) in your assay buffer.

  • Add Compound: Add a fixed amount of your compound (from a concentrated DMSO stock) to each cyclodextrin solution. Keep the final DMSO concentration constant and below the tolerated limit.

  • Equilibration: Allow the solutions to equilibrate, with gentle agitation, for at least one hour.

  • Observation: Visually inspect for any precipitation. A clear solution indicates successful solubilization.

  • Assay Compatibility: Confirm that the chosen cyclodextrin at the effective concentration does not interfere with your biological assay.

DOT Diagram: Mechanism of Cyclodextrin-Mediated Solubilization

Caption: Simplified representation of a poorly soluble drug forming a soluble inclusion complex with a cyclodextrin.

Summary of Troubleshooting Strategies

StrategyPrincipleKey Considerations
Co-solvents Reduces the polarity of the aqueous buffer.Determine the maximum tolerable concentration for your assay.
pH Adjustment Protonates the basic amine group to form a more soluble salt.Ensure the pH is compatible with your biological system.
Cyclodextrins Forms a water-soluble inclusion complex with the compound.Verify that the cyclodextrin does not interfere with the assay.

By systematically applying these strategies, researchers can effectively overcome the solubility challenges associated with 4,7-Dimethyl-1,3-benzothiazol-2-amine, enabling accurate and reliable data generation in their critical assays.

References

  • Determination and evaluation of acid dissociation constants of some novel benzothiazole Schiff bases and their reduced analogs - Semantic Scholar. (URL: [Link])

  • pKa Determination of Newly Synthesized N-(benzothiazole-2-yl)-2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)acetamide Derivatives - ResearchGate. (URL: [Link])

  • Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents | ACS Omega - ACS Publications. (URL: [Link])

  • Basic Blue 7 - Solubility of Things. (URL: [Link])

  • Physico-chemical properties of Novel 2-Aminobenzothiazole Derivatives - ResearchGate. (URL: [Link])

  • Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC - PubMed Central. (URL: [Link])

  • Potent and Selective Benzothiazole-Based Antimitotics with Improved Water Solubility: Design, Synthesis, and Evaluation as Novel Anticancer Agents - PMC - NIH. (URL: [Link])

  • Benzo(d)thiazol-2-amine | C7H6N2S | CID 8706 - PubChem. (URL: [Link])

  • 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC - PubMed Central. (URL: [Link])

  • N-(4,6-Dimethylpyrimidin-2-yl)-1,3-benzothiazol-2-amine - NIH. (URL: [Link])

  • Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. (URL: [Link])

  • Co-solvency and anti-solvent method for the solubility enhancement. (URL: [Link])

  • Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (URL: [Link])

  • Techniques for Improving Solubility - International Journal of Medical Science and Dental Research. (URL: [Link])

  • Benzothiazoles | AMERICAN ELEMENTS® | Products | Applications. (URL: [Link])

  • SYNTHESIS, CHARACTERISATION AND ANTI-INFLAMMATORY ACTIVITY OF SOME 2-AMINO BENZOTHIAZOLE DERIVATIVES. (URL: [Link])

  • Synthesis, Characterization and Drug-Likeness Predictions of 1,3-Thiazole and Benzothiazole Derivatives - ResearchGate. (URL: [Link])

  • Benzothiazole | C7H5NS | CID 7222 - PubChem - NIH. (URL: [Link])

  • Dimethyl Sulfoxide (DMSO) Solubility Data. (URL: [Link])

  • Benzenamine, N,N-dimethyl-4-(6-methyl-2-benzothiazolyl)- | C16H16N2S | CID 82450. (URL: [Link])

  • US8754233, 4-Benzothiazol-2-yl-N3-(2-pyrrolidin-1-yl-ethyl)-1H-pyrazole-3,5-diamine. (URL: [Link])

  • (PDF) N-[1-(2,5-Dimethyl-3-thienyl)ethylidene]-1,3-benzothiazol-2-amine - ResearchGate. (URL: [Link])

Sources

Optimization

Technical Support Center: Troubleshooting the Degradation of 4,7-Dimethyl-1,3-benzothiazol-2-amine on Silica Gel Columns

This guide is intended for researchers, scientists, and drug development professionals who are experiencing challenges with the stability of 4,7-Dimethyl-1,3-benzothiazol-2-amine during silica gel chromatography. Below,...

Author: BenchChem Technical Support Team. Date: January 2026

This guide is intended for researchers, scientists, and drug development professionals who are experiencing challenges with the stability of 4,7-Dimethyl-1,3-benzothiazol-2-amine during silica gel chromatography. Below, you will find a series of troubleshooting questions and detailed answers to help you diagnose and resolve degradation issues, thereby preserving the integrity of your purification process.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: After running a column, I'm seeing multiple spots on my TLC plate, although my starting material was pure. What is happening to my 4,7-Dimethyl-1,3-benzothiazol-2-amine?

Answer:

The appearance of multiple spots on a TLC plate from a pure starting material is a strong indication of on-column degradation. Like many amino-substituted heterocyclic compounds, 4,7-Dimethyl-1,3-benzothiazol-2-amine is susceptible to degradation on standard silica gel. The primary cause is the acidic nature of the silica surface.

  • The Science Behind the Degradation: Standard silica gel possesses weakly acidic silanol groups (Si-OH) on its surface.[1][2][3] These acidic sites can protonate the basic amine group of your compound, rendering it more vulnerable to various degradation pathways.[2] The electron-donating methyl groups on the benzene ring can further modulate the molecule's reactivity. The lone pair of electrons on the nitrogen atom of the amine group is basic and can interact with the acidic silanol groups on the silica surface. This interaction may lead to the formation of a positively charged species, which can then undergo further reactions.

  • Potential Degradation Pathways:

    • Acid-Catalyzed Hydrolysis: The protonated amine may become more susceptible to hydrolysis, which could lead to the opening of the thiazole ring.

    • Oxidation: Amines are prone to oxidation, a process that can be accelerated by trace metal impurities in the silica gel and exposure to air, potentially leading to the formation of colored impurities.

    • Irreversible Adsorption: The protonated amine can bind very strongly to the silica surface, resulting in poor recovery and streaking on the TLC plate.[2] In some instances, this strong interaction can catalyze decomposition over time.[4]

  • Immediate Troubleshooting Steps:

    • Perform a stability test: Apply a spot of your pure compound on a TLC plate and allow it to sit for 30-60 minutes before developing it. The formation of new spots confirms on-plate (and likely on-column) degradation.[4]

    • Neutralize your silica: Employ a modified silica gel or a modified solvent system to counteract the acidity.[5][6]

Question 2: How can I prevent my compound from degrading during silica gel chromatography?

Answer:

To prevent degradation, it is necessary to deactivate the acidic sites on the silica gel or use an alternative stationary phase. Here are several effective methods, from simple additives to more advanced column packing techniques.

This is often the most straightforward and quickest solution. By adding a small amount of a basic modifier to your eluent, you can effectively neutralize the acidic silanol groups.[2][6]

  • The "Why": The basic additive will preferentially interact with the acidic sites on the silica, "masking" them from your amine-containing compound. This prevents the protonation and subsequent degradation of your molecule.[2][6]

  • Step-by-Step Protocol: Adding a Basic Modifier

    • Choose your base: Triethylamine (Et₃N) is a common choice.[5][6] Other options include ammonia (as a solution in methanol) or pyridine.[2][6]

    • Determine the concentration: Begin by adding 0.1-1% (v/v) of the base to your mobile phase.[7] For instance, if your eluent is 9:1 Hexanes:Ethyl Acetate, you would prepare a mixture of 90 mL Hexanes, 10 mL Ethyl Acetate, and 0.1-1 mL of Triethylamine.

    • Equilibrate the column: It is essential to flush the column with the base-modified mobile phase before loading your sample to ensure the entire silica bed is neutralized.[5][6] A general guideline is to pass at least 5 column volumes of the modified eluent through the column.

    • Monitor your fractions: Collect and analyze fractions as usual, using TLC plates developed in the same base-modified solvent system.

If modifying the mobile phase is insufficient or if your compound is particularly sensitive, consider using a different type of stationary phase.

  • The "Why": These stationary phases are either inherently less acidic or have been chemically treated to be inert, thereby preventing the initial protonation step that leads to degradation.[2]

  • Comparison of Alternative Stationary Phases:

Stationary PhasePrinciple of OperationAdvantagesDisadvantages
Neutral Alumina Less acidic than silica; can be basic or neutral depending on the grade.[7][8]Excellent for separating basic compounds.[8]Different selectivity compared to silica; may require method redevelopment.[7]
Deactivated Silica Silica gel treated with a neutralizing agent (e.g., ammonia or triethylamine) and then dried.[5][9][10]Retains the general selectivity of silica gel.Can be less readily available; may have lower resolution.
Amine-bonded Silica Silica surface is functionalized with amine groups, creating a "basic" surface.[1][2][11]Good for purifying basic compounds without adding a base to the mobile phase.[2]More expensive than standard silica.
C18 (Reverse-Phase) A non-polar stationary phase where separation is based on hydrophobicity.[1][7]Ideal for polar and ionizable compounds.[1]Requires aqueous mobile phases; may not be suitable for highly non-polar compounds.
Question 3: I've tried adding triethylamine, but I'm still observing some degradation and my column has poor resolution. What else can I do?

Answer:

While triethylamine is a common solution, its effectiveness can be influenced by several factors. If you are still encountering issues, it is time to refine your technique and consider a more comprehensive approach.

  • Causality Analysis:

    • Insufficient Equilibration: The column may not have been fully neutralized before you loaded your sample. The leading edge of your sample band is likely interacting with acidic silica.[6]

    • Solvent Choice: The polarity of your solvent system can affect the interaction between your compound and the silica surface. A more polar solvent can sometimes elute the compound more quickly, reducing its residence time on the column and thus the opportunity for degradation.

    • Sample Loading: Loading the sample in a solvent that is too polar can cause it to spread out on the column, leading to broad peaks and poor resolution.

  • Advanced Troubleshooting Workflow:

    A troubleshooting decision tree for persistent degradation.

  • Step-by-Step Protocol: Optimizing Your Column

    • Pre-treat your silica: Before packing the column, you can create a slurry of silica gel in your mobile phase containing the basic modifier.[9][10] Gently stir for 15-20 minutes to ensure thorough neutralization before packing.

    • Dry Loading: If your compound is soluble in a non-polar solvent, consider dry loading. Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent under reduced pressure to obtain a free-flowing powder.[5] Carefully add this powder to the top of your column. This technique often leads to sharper bands and better separation.

    • Solvent Optimization: Experiment with different solvent systems. Sometimes, switching from an ethyl acetate/hexane system to a dichloromethane/methanol system (with a basic modifier) can alter the selectivity and improve the separation.[6]

Question 4: What are the likely degradation products of 4,7-Dimethyl-1,3-benzothiazol-2-amine on silica gel?

Answer:

While definitive identification of degradation products requires isolation and characterization (e.g., by NMR and Mass Spectrometry), we can propose plausible structures based on the known reactivity of similar compounds. Benzothiazole derivatives are known to be biologically active and can participate in various chemical reactions.[12][13][14][15]

  • Plausible Degradation Pathway:

    G A 4,7-Dimethyl-1,3- benzothiazol-2-amine B Protonated Amine (on silica surface) A->B  + H+ (Silanol) C Hydrolysis Product (Ring-Opened) B->C  + H2O (trace) D Oxidized Impurity (e.g., Dimer or Imine) B->D  [O] (air/impurities)

    Proposed degradation pathways on acidic silica gel.

  • Key Takeaway: The initial protonation of the exocyclic amine is the critical first step that makes the molecule susceptible to further reactions. By preventing this step, you can largely inhibit the formation of these and other potential degradation products.

This technical guide provides a framework for understanding and troubleshooting the degradation of 4,7-Dimethyl-1,3-benzothiazol-2-amine during silica gel chromatography. By understanding the underlying chemical principles and systematically applying these troubleshooting strategies, you can significantly improve the purity and yield of your target compound.

References

  • University of Rochester, Department of Chemistry. Tips for Flash Column Chromatography. Available at: [Link]

  • Reddit. (2023). Advice on neutralising silica gel for column chromatography of sensitive compounds? r/Chempros.
  • Chemistry For Everyone. (2023). How To Neutralize Silica Gel? YouTube. Available at: [Link]

  • Biotage. (2023). When should I use an amine-bonded silica for flash chromatography? Available at: [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Available at: [Link]

  • ResearchGate. (2019). How to seperate organic amine from silica gel? Available at: [Link]

  • ResearchGate. (2014). When basification of silica gel is required, before using Column chromatography? Available at: [Link]

  • Chromatography Forum. (2009). Amine column degradation. Available at: [Link]

  • Royal Society of Chemistry. Supporting information. Available at: [Link]

  • Reddit. (2017).
  • Science Forums. (2011). Amine purification. Available at: [Link]

  • ResearchGate. (2016). How to isolate Imine by column chromatography? Available at: [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. Available at: [Link]

  • Reddit. (2019). Column Chromatography of Compound with Amine and Carboxylic Acid. r/chemistry.
  • International Journal of Pharmaceutical Sciences and Research. (2024).
  • National Institutes of Health. (2023).
  • National Institutes of Health. (2023).
  • PubMed Central. (2017).
  • ACS Publications. (2011). Synthesis and Evaluation of Benzothiazole-Based Analogues as Novel, Potent, and Selective Fatty Acid Amide Hydrolase Inhibitors. Journal of Medicinal Chemistry.
  • ScienceDirect. (2008).
  • BenchChem. Improving the stability of diethylamine samples on silica gel for analysis.
  • MDPI. (2023). Synthetic Conditions for Obtaining Different Types of Amine-Holding Silica Particles and Their Sorption Behavior.
  • ResearchGate. (2016). An electroanalytical application of 2-aminothiazole-modified silica gel after adsorption and separation of Hg(II)

Sources

Troubleshooting

optimizing reaction conditions for synthesizing 4,7-Dimethyl-1,3-benzothiazol-2-amine derivatives

Technical Support Center: Synthesis of 4,7-Dimethyl-1,3-benzothiazol-2-amine Derivatives Welcome to the technical support guide for the synthesis and optimization of 4,7-dimethyl-1,3-benzothiazol-2-amine and its derivati...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 4,7-Dimethyl-1,3-benzothiazol-2-amine Derivatives

Welcome to the technical support guide for the synthesis and optimization of 4,7-dimethyl-1,3-benzothiazol-2-amine and its derivatives. This document is designed for researchers, medicinal chemists, and drug development professionals actively working with this important chemical scaffold. The 2-aminobenzothiazole core is a privileged structure in medicinal chemistry, recognized for its broad spectrum of biological activities, including antimicrobial and anticancer properties[1]. This guide provides in-depth, experience-driven advice to help you navigate common challenges, optimize reaction conditions, and ensure the integrity of your results.

Troubleshooting Guide: Common Experimental Issues & Solutions

This section addresses specific problems that may arise during the synthesis of 4,7-dimethyl-1,3-benzothiazol-2-amine derivatives. The typical synthesis involves the cyclization of a substituted aniline, such as 4,7-dimethylaniline, with a thiocyanate salt in the presence of an oxidizing agent like bromine[1].

Problem 1: Low or No Product Yield

A low yield is one of the most frequent challenges in organic synthesis. Several factors can contribute to this issue, from the quality of starting materials to the reaction conditions themselves.

  • Potential Cause: Poor Quality of Starting Materials

    • Explanation: The purity of your starting aniline (e.g., 4,7-dimethylaniline) is critical. Anilines, and their corresponding thiophenols, are susceptible to oxidation, which can lead to the formation of colored impurities and side products that inhibit the desired reaction[2].

    • Recommended Solution:

      • Verify Purity: Always check the purity of your starting materials via techniques like NMR or GC-MS before starting the reaction.

      • Purify if Necessary: If impurities are detected, purify the aniline by distillation or recrystallization.

      • Use Fresh Reagents: It is advisable to use a freshly opened bottle of the aniline or thiophenol precursor to minimize issues with oxidation[2].

  • Potential Cause: Suboptimal Reaction Temperature

    • Explanation: The temperature can significantly impact the reaction rate and the formation of side products. Some variations of this synthesis proceed well at room temperature, while the classical approach involving bromine and sodium thiocyanate often requires heating under reflux[1][2].

    • Recommended Solution:

      • Gradual Increase: If the reaction is sluggish at room temperature, try gradually increasing the temperature in increments of 10-15 °C while monitoring the progress by Thin-Layer Chromatography (TLC)[2].

      • Temperature Reduction: Conversely, if you observe the formation of multiple side products at elevated temperatures, lowering the temperature may improve selectivity and yield[2].

  • Potential Cause: Inefficient Cyclization

    • Explanation: The key step in forming the benzothiazole ring is an intramolecular cyclization. This step can be slow or incomplete if the conditions are not optimal[2]. The choice of catalyst and reaction conditions plays a significant role in promoting efficient cyclization[2].

    • Recommended Solution:

      • Catalyst Choice: While the classic synthesis uses bromine in acetic acid, modern methods employ various catalysts, including Lewis acids or transition metals, which can improve efficiency[2][3]. Experimenting with different catalytic systems may be beneficial.

      • Reaction Time: Ensure the reaction is running for a sufficient duration. Monitor the consumption of the starting material by TLC to determine the optimal reaction time, which can range from a few hours to over 24 hours[2].

Problem 2: Formation of Multiple Side Products

The presence of numerous spots on a TLC plate indicates a complex reaction mixture, which complicates purification and reduces the yield of the desired product.

  • Potential Cause: Oxidation of Intermediates

    • Explanation: The thiourea or thiophenol intermediates are prone to oxidation, which can lead to disulfide bond formation or other unwanted side reactions. This is particularly relevant in reactions that are open to the atmosphere[4].

    • Recommended Solution:

      • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen[2]. This is especially crucial when working with sensitive thiophenol precursors.

  • Potential Cause: Incorrect Stoichiometry

    • Explanation: The molar ratio of the aniline, thiocyanate, and oxidizing agent is crucial. An excess of the oxidizing agent (e.g., bromine) can lead to over-oxidation or bromination of the aromatic ring, creating impurities.

    • Recommended Solution:

      • Careful Addition: Add the oxidizing agent dropwise and under controlled temperature (e.g., in an ice bath) to maintain control over the reaction exotherm and prevent localized high concentrations.

      • Optimize Ratios: Systematically vary the stoichiometry of the reactants to find the optimal balance that maximizes product formation while minimizing side reactions.

Problem 3: Difficulty in Product Purification

Isolating the pure 4,7-dimethyl-1,3-benzothiazol-2-amine derivative can be challenging due to the physical properties of the product or the nature of the impurities.

  • Potential Cause: Product is an Oil

    • Explanation: Some derivatives may be oils or low-melting solids, making purification by recrystallization difficult and complicating handling during column chromatography[2].

    • Recommended Solution:

      • Salt Formation: Convert the oily amine product into a solid salt (e.g., a hydrochloride salt) by treating it with an acid like HCl. The salt can often be easily purified by recrystallization, and the free amine can be regenerated afterward by treatment with a base[5].

  • Potential Cause: Product Instability on Silica Gel

    • Explanation: The amino group on the benzothiazole ring is basic, while standard silica gel is acidic. This can cause the product to streak or even decompose on the column, leading to poor separation and low recovery[2].

    • Recommended Solution:

      • Neutralize Silica: Use silica gel that has been pre-treated with a base, such as triethylamine (typically 1-2% in the eluent), to neutralize its acidic sites.

      • Alternative Stationary Phase: Consider using a different stationary phase, such as neutral or basic alumina, for column chromatography[2].

  • Potential Cause: Product Discoloration

    • Explanation: A yellow or brown discoloration in the final product often indicates the presence of minor, highly colored impurities, which may arise from oxidation or side reactions[6].

    • Recommended Solution:

      • Activated Charcoal: During recrystallization, add a small amount of activated charcoal to the hot solution to adsorb these colored impurities. The charcoal must be removed by hot filtration before allowing the solution to cool and crystallize[6].

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 4,7-dimethyl-1,3-benzothiazol-2-amine? A1: The classical and most widely cited method is the Hugershoff synthesis. This involves the reaction of 4,7-dimethylaniline with sodium or potassium thiocyanate in a solvent like glacial acetic acid. Bromine is added dropwise as an oxidizing agent to facilitate the electrophilic thiocyanation of the aniline ring, followed by intramolecular cyclization to form the benzothiazole scaffold[1][7]. The reaction mixture is typically heated to drive the reaction to completion[1].

Q2: How can I effectively monitor the reaction progress? A2: Thin-Layer Chromatography (TLC) is the most effective and standard technique for monitoring the reaction[2]. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visually track the consumption of the reactants and the appearance of the product spot. Visualization is typically achieved using a UV lamp (254 nm) or by staining with an iodine chamber[2].

Q3: What are the critical safety precautions when performing this synthesis? A3: Safety is paramount. When working with the classical Hugershoff synthesis, be aware of the following:

  • Bromine: Is highly corrosive, toxic, and volatile. It should always be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Glacial Acetic Acid: Is corrosive. Avoid inhalation of vapors and skin contact.

  • Thiophenols/Thiocyanates: Many sulfur-containing compounds have strong, unpleasant odors and should be handled in a fume hood[2]. Always consult the Safety Data Sheet (SDS) for all reagents before beginning your experiment.

Q4: Are there any "green" or environmentally friendly approaches to this synthesis? A4: Yes, modern synthetic chemistry emphasizes environmentally benign methods. For benzothiazole synthesis, these include:

  • Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times from hours to minutes and often improves yields[1].

  • Reusable Catalysts: The use of solid-supported or reusable catalysts can minimize waste[2][8].

  • Alternative Solvents: Methods using water or solvent-free conditions are being developed to reduce reliance on volatile organic compounds[2].

Optimized Reaction Conditions Summary

The optimal conditions can vary depending on the specific derivative being synthesized. The following table provides a general guideline based on literature protocols.

ParameterRecommended ConditionRationale / Notes
Starting Material 4,7-DimethylanilineEnsure high purity (>98%) to avoid side reactions.
Reagents Sodium Thiocyanate (NaSCN) or Potassium Thiocyanate (KSCN), Bromine (Br₂)Typically used in slight excess relative to the aniline.
Solvent Glacial Acetic AcidActs as both solvent and acidic catalyst for the cyclization step.
Temperature 0-10 °C for Bromine addition, then reflux (approx. 118 °C)Initial cooling controls the exotherm of bromination; heating drives the cyclization[1].
Reaction Time 4 - 16 hoursMonitor by TLC to determine completion[1].
Work-up Precipitation in water, neutralization with base (e.g., NaOH or NH₄OH)The crude product precipitates upon pouring the acidic reaction mixture into water[1].
Purification Recrystallization (Ethanol) or Column Chromatography (Silica gel)Ethanol is a common solvent for recrystallization[1]. For chromatography, an ethyl acetate/hexane system is often effective.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of 4,7-dimethyl-1,3-benzothiazol-2-amine derivatives.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis A 1. Dissolve 4,7-dimethylaniline and NaSCN in Acetic Acid B 2. Cool mixture in ice bath (0-10 °C) A->B C 3. Add Bromine dropwise with vigorous stirring B->C D 4. Heat mixture to reflux C->D After addition E 5. Monitor progress by TLC D->E F 6. Pour reaction mixture into ice-water E->F Upon completion G 7. Neutralize with NaOH to precipitate product F->G H 8. Filter and wash the crude solid G->H I 9. Recrystallize from Ethanol or perform Column Chromatography H->I Crude Product J 10. Characterize pure product (NMR, MS, MP) I->J

Caption: General workflow for synthesizing 4,7-dimethyl-1,3-benzothiazol-2-amine.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (n.d.). 4,7-Dimethyl-1,3-benzothiazol-2-amine | CAS 78584-08-4.
  • BenchChem. (2025).
  • BenchChem. (n.d.).
  • Jacob, R. G., et al. (n.d.). Solid-Phase Synthesis of 2-Aminobenzothiazoles. PMC - NIH.
  • Siddiqui, Z. N., & Asad, M. (n.d.).
  • Sharma, P., et al. (n.d.).
  • Asfandiyarova, A. A., & Sapozhnikova, T. A. (n.d.).

Sources

Optimization

troubleshooting poor separation of 4,7-Dimethyl-1,3-benzothiazol-2-amine in chromatography

Technical Support Center: Chromatography Troubleshooting Guide: Optimizing the Separation of 4,7-Dimethyl-1,3-benzothiazol-2-amine Welcome to the technical support center. This guide is designed for researchers, scientis...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Chromatography Troubleshooting

Guide: Optimizing the Separation of 4,7-Dimethyl-1,3-benzothiazol-2-amine

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the chromatographic separation of 4,7-Dimethyl-1,3-benzothiazol-2-amine. As a Senior Application Scientist, my goal is to provide you with not just solutions, but a foundational understanding of the principles causing poor separation, enabling you to develop robust and reliable methods.

Part 1: Understanding the Core Problem

Before diving into troubleshooting protocols, it is critical to understand the physicochemical nature of the analyte. The challenges in separating 4,7-Dimethyl-1,3-benzothiazol-2-amine stem directly from its molecular structure.

Q1: Why is 4,7-Dimethyl-1,3-benzothiazol-2-amine so challenging to separate effectively?

Answer: The primary difficulty arises from its chemical nature as a basic amine.[1] In reversed-phase chromatography, the most common analytical technique, basic compounds like this one are prone to strong, undesirable interactions with the stationary phase, leading to poor peak shape and unreliable results.

The core issues are:

  • Protonation: The amine group is basic and will become protonated (positively charged) in mobile phases with an acidic to neutral pH.

  • Silanol Interactions: Standard silica-based reversed-phase columns have residual silanol groups (Si-OH) on their surface. At a mobile phase pH above approximately 3, these silanols deprotonate to become negatively charged (Si-O⁻).[2]

  • Secondary Ionic Interactions: The positively charged analyte engages in a strong ionic interaction with the negatively charged silanol groups.[3][4] This secondary retention mechanism, in addition to the primary hydrophobic retention, is a major cause of severe peak tailing, where the peak appears asymmetrical with a drawn-out trailing edge.[2]

This interaction is a classic problem for chromatographers working with basic compounds and is the root cause of most separation issues.

Table 1: Key Physicochemical Properties of 4,7-Dimethyl-1,3-benzothiazol-2-amine

Property Value / Description Significance for Chromatography
Molecular Formula C₉H₁₀N₂S[1] ---
Molecular Weight 178.26 g/mol [1] ---
Compound Type Basic Aromatic Amine The amine group is easily protonated, making the molecule susceptible to ionic interactions.
Predicted pKa As a benzothiazole amine, it possesses multiple basic sites. The pKa of the exocyclic amine and the ring nitrogen are critical. Related benzothiazoles show pKa values between 3.0 and 8.3, indicating it is a weak base.[5] The ionization state is highly dependent on mobile phase pH, directly impacting retention and peak shape.[6]

| Predicted XLogP3 | ~1.9 - 2.7 (Estimated based on similar structures)[7][8] | Indicates moderate hydrophobicity, making it a suitable candidate for reversed-phase chromatography if secondary interactions are controlled. |

G cluster_0 Chromatographic Interaction Analyte Analyte Silica Silica Analyte->Silica Strong Ionic Interaction (Secondary Retention) Tailing Poor Peak Shape (Peak Tailing) Silica->Tailing Causes

Caption: Mechanism of peak tailing for basic amines.

Part 2: A Systematic Troubleshooting Guide

Poor separation is rarely solved by random adjustments. A logical, step-by-step approach is required. This section provides a troubleshooting workflow in a question-and-answer format.

Troubleshooting_Workflow start Start: Poor Separation Observed q1 Is the peak shape poor (tailing, fronting, broad)? start->q1 a1 YES: Address Peak Shape First (See FAQ 1 & 2) q1->a1 Yes q2 NO: Is retention time the primary issue? q1->q2 No a1->q2 a2 Address Retention (See FAQ 3) q2->a2 Yes q3 Are ALL peaks in the chromatogram affected? q2->q3 No a2->q3 a3 System-wide Issue (See FAQ 4) q3->a3 Yes end_node Method Optimized q3->end_node No a3->end_node

Caption: Logical troubleshooting workflow for chromatographic issues.

FAQ 1: My peak for 4,7-Dimethyl-1,3-benzothiazol-2-amine is tailing badly. What is my first and most critical adjustment?

Answer: Your primary focus should be controlling the mobile phase pH . The goal is to ensure the analyte and the stationary phase surface do not exist in oppositely charged states. You have two main strategies: low pH or high pH.

Strategy 1: Low pH (Acidic Mobile Phase) This is the most common and often successful approach. By lowering the mobile phase pH to between 2.5 and 3.0, you protonate the residual silanol groups (Si-OH), effectively neutralizing their negative charge.[3][4] This eliminates the root cause of the secondary ionic interaction.

Strategy 2: High pH (Basic Mobile Phase) An alternative is to raise the pH to around 10. At this pH, the basic amine analyte (R-NH₂) is deprotonated and becomes neutral.[9][10] A neutral analyte will not engage in ionic interactions with the now-charged silanol surface. Crucially, this strategy requires a modern, pH-resistant column (e.g., a hybrid-silica column) that can withstand high pH without dissolving. [9][10]

Table 2: Comparison of Low pH vs. High pH Mobile Phase Strategies

Parameter Low pH Strategy (pH 2.5 - 3.0) High pH Strategy (pH 9.5 - 10.5)
Mechanism Neutralizes surface silanols (Si-OH). Analyte is protonated (R-NH₃⁺). Neutralizes analyte (R-NH₂). Surface is deprotonated (Si-O⁻).
Common Additives 0.1% Formic Acid, 0.1% Trifluoroacetic Acid (TFA)[10] 5-10 mM Ammonium Bicarbonate, Ammonium Hydroxide[9]
Column Choice Most standard C18 columns are stable. Requires a high-pH stable column (e.g., Waters XTerra/BEH, Agilent Zorbax Extend, Phenomenex Gemini).
Pros Widely applicable, compatible with most columns, effective for tailing reduction. Can offer different selectivity, excellent peak shape.

| Cons | May reduce retention for some basic compounds. TFA can cause ion suppression in LC-MS. | Limited column compatibility, potential for silica dissolution on standard columns. |

FAQ 2: I've adjusted the pH, but the peak shape is still suboptimal. What should I try next?

Answer: If pH adjustment alone is insufficient, your stationary phase is the next variable to consider. Not all C18 columns are created equal, especially when analyzing basic compounds.

  • Use a Modern, High-Purity, End-Capped Column: Older columns ("Type A" silica) had significant metal contamination and a high density of active silanols.[3] Modern "Type B" (high-purity) silica columns that are thoroughly "end-capped" (where residual silanols are chemically blocked) provide a much more inert surface and dramatically better peak shape for bases.[3][4]

  • Consider a Column with Modified Surface Chemistry:

    • Charged Surface Hybrid (CSH) Columns: These columns incorporate a low level of positive charge on the surface. This positive charge electrostatically repels protonated basic analytes, pushing them away from the underlying silica and minimizing interaction with any residual silanols.[10]

    • Polymer-Based or Hybrid Silica Columns: These are more resistant to extreme pH, making them ideal for the high pH strategy discussed in FAQ 1.[9][10]

FAQ 3: My peak shape is good now, but I have poor retention, or my compound co-elutes with impurities. How can I improve this?

Answer: This is a selectivity and retention problem. If simple reversed-phase is not providing the necessary resolution, you should explore alternative chromatographic modes.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for separating polar compounds that are poorly retained in reversed-phase.[11][12][13] It uses a polar stationary phase (like bare silica, diol, or amide) with a mobile phase high in organic solvent (typically >80% acetonitrile).[12][13] Retention is driven by the partitioning of the polar analyte into a water-enriched layer on the surface of the stationary phase.[11][14]

  • Mixed-Mode Chromatography (MMC): This powerful technique uses stationary phases with both hydrophobic (e.g., C18) and ion-exchange (e.g., cation-exchange) properties.[15][16][17] This provides two distinct retention mechanisms. For a basic compound like 4,7-Dimethyl-1,3-benzothiazol-2-amine, an RP/Cation-Exchange column can provide strong retention and unique selectivity, often yielding excellent peak shapes without the need for ion-pairing reagents.[15]

  • Ion-Pairing Chromatography: This is a reversed-phase technique where an "ion-pairing reagent" is added to the mobile phase.[18] For a positively charged amine, an anionic reagent (e.g., an alkyl sulfonate) is used. It forms a neutral ion-pair with the analyte, increasing its hydrophobicity and thus its retention on a C18 column.[19][20] Note: Ion-pairing reagents are notoriously difficult to flush from an LC system and column and can cause significant ion suppression in MS detectors.[21] Use this as a last resort and dedicate the column to this method.

Mode_Selection start Is Reversed-Phase (RP) providing adequate retention & selectivity? rp_ok Continue Optimizing RP (Gradient, Temperature, etc.) start->rp_ok Yes q_hilic Is the compound polar and poorly retained in RP? start->q_hilic No rp_not_ok No try_hilic Try HILIC q_hilic->try_hilic Yes q_mmc Is peak shape still an issue and unique selectivity needed? q_hilic->q_mmc No try_mmc Try Mixed-Mode Chromatography q_mmc->try_mmc Yes

Caption: Decision tree for selecting an alternative chromatography mode.

FAQ 4: It's not just my target analyte; all the peaks in my chromatogram are tailing or broad. What's wrong?

Answer: When all peaks are affected, the problem is likely systemic and not related to analyte-specific chemistry. Check these common culprits:

  • Extra-Column Volume: This is "dead volume" in the system between the injector and the detector. It can be caused by using tubing with too wide an internal diameter or, most commonly, by an improper connection between a capillary tube and a column or valve.[4] Ensure all fittings are properly seated and tightened.

  • Column Failure: The packed bed inside the column may have settled, creating a void at the column inlet. This acts as a mixing chamber, causing all peaks to broaden and tail.[4] Reversing and flushing the column (if the manufacturer allows) can sometimes help, but replacement is often necessary.

  • Clogged Frit: The inlet frit of the column can become blocked by particulate matter from the sample or the system. This leads to high backpressure and distorted peak shapes. Filtering all samples and mobile phases is essential preventative maintenance.

Part 3: Experimental Protocols

Here are two starting protocols for method development. Always begin with a well-characterized standard of your analyte before moving to complex samples.

Protocol 1: Robust Reversed-Phase Method (Low pH)

This protocol is the recommended starting point for achieving good peak shape.

  • Column Selection: Choose a modern, high-purity, end-capped C18 column (e.g., Phenomenex Luna Omega, Waters SunFire C18, Agilent Zorbax Eclipse Plus C18). Dimensions of 4.6 x 150 mm, 3.5 µm are a good starting point.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Conditions:

    • Flow Rate: 1.0 mL/min.

    • Initial Conditions: Start with a gradient from 5% to 95% Mobile Phase B over 15 minutes. This scouting gradient will help determine the approximate elution time.

    • Optimization: Once the elution time is known, create a shallower gradient around that point to improve resolution from nearby impurities.

  • Instrument Parameters:

    • Injection Volume: 5 µL. (To avoid overload, test by injecting 2 µL and 10 µL to see if peak shape changes).[4]

    • Column Temperature: 30 °C.

    • Detection: UV at an appropriate wavelength for the benzothiazole chromophore (e.g., 264 nm as a starting point based on the parent compound).[7]

Protocol 2: HILIC Method for Enhanced Retention of Polar Analytes

Use this protocol if your compound is too polar for good retention in reversed-phase.

  • Column Selection: Use a HILIC column (e.g., bare silica, amide, or diol phase). A common choice is a silica column (4.6 x 150 mm, 5 µm).

  • Mobile Phase Preparation:

    • Mobile Phase A: 95:5 Acetonitrile:Water with 10 mM Ammonium Acetate, pH adjusted to 5.0.

    • Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Acetate, pH adjusted to 5.0.

  • Gradient Conditions:

    • Flow Rate: 1.0 mL/min.

    • Initial Conditions: Start with 100% Mobile Phase A and hold for 2 minutes.

    • Gradient: Program a linear gradient from 0% to 100% Mobile Phase B over 15 minutes.

    • Re-equilibration: A longer re-equilibration time (5-10 minutes) at initial conditions is critical for reproducibility in HILIC.

  • Instrument Parameters:

    • Injection Volume: 5 µL. Ensure the sample is dissolved in a solvent with high organic content (e.g., 90% Acetonitrile) to prevent peak distortion.

    • Column Temperature: 35 °C.

    • Detection: UV, as specified above.

References

  • Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines. Waters. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). HILIC – The Rising Star of Polar Chromatography. Element Lab Solutions. Retrieved from [Link]

  • Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?. Chrom Tech. Retrieved from [Link]

  • Waters Corporation. (n.d.). How can I decrease tailing of a basic compound when running a reversed-phase method with a C18 column?. Waters Knowledge Base. Retrieved from [Link]

  • Labcompare. (2021). LABTips: How to Prevent Tailing Peaks in HPLC. Labcompare.com. Retrieved from [Link]

  • Stoll, D. R. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC North America. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). Mixed-Mode Chromatography and Stationary Phases. HELIX Chromatography. Retrieved from [Link]

  • Buchi.com. (n.d.). Why HILIC is what your polar compounds need for purification. Buchi.com. Retrieved from [Link]

  • Alpert, A. J. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Chromatography A, 1218(35), 5947-5955. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Separation of Amines in Non Aqueous MP on BIST B+ Column. SIELC. Retrieved from [Link]

  • Orlovsky, V., & Zelechonok, Y. (2011). Evolution of Mixed-Mode Chromatography. SIELC Technologies. Retrieved from [Link]

  • Parvez, S., et al. (2009). Effect of Mobile Phase pH on the Function of Other Optimization Parameters in an HPLC–ECD Assay of Biogenic Amines and Their Metabolites. Journal of Liquid Chromatography & Related Technologies, 32(15), 2145-2158. Retrieved from [Link]

  • Welch Materials. (2024). Types and Applications of Ion-Pair Reagents in Liquid Chromatography. Welch Materials. Retrieved from [Link]

  • Roemling, R., et al. (n.d.). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. Tosoh Bioscience. Retrieved from [Link]

  • Chromatography Today. (2023). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. Chromatography Today. Retrieved from [Link]

  • Nguyen, N. V. T. (2021). Perspective Chapter: Mixed-Mode Chromatography. In Ion Exchange and Solvent Extraction. IntechOpen. Retrieved from [Link]

  • Agilent. (n.d.). Evaluation of Different Ion Pairing Reagents for LC/UV and LC/MS Analysis of Oligonucleotides. Agilent. Retrieved from [Link]

  • Bio-Rad. (n.d.). Introduction to Multimodal or Mixed-Mode Chromatography. Bio-Rad. Retrieved from [Link]

  • Gilar, M., & Fountain, K. J. (2021). The critical role of mobile phase pH in the performance of oligonucleotide ion-pair liquid chromatography–mass spectrometry methods. Journal of Chromatography A, 1656, 462534. Retrieved from [Link]

  • Zheng, J., et al. (2012). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. Journal of Proteome Research, 11(12), 5736-5746. Retrieved from [Link]

  • SCIEX. (2019). What Are the Considerations for Using Ion Pairing Reagents in My Mobile Phases?. SCIEX. Retrieved from [Link]

  • Industry News. (2023). The Importance Of Mobile Phase PH in Chromatographic Separations. Industry News. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of mobile phase pH and organic content on retention times and.... ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). Benzo(d)thiazol-2-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-Hydrazino-4,7-dimethyl-1,3-benzothiazole. National Center for Biotechnology Information. Retrieved from [Link]

  • University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. Department of Chemistry. Retrieved from [Link]

  • Solubility of Things. (n.d.). Basic Blue 7. Solubility of Things. Retrieved from [Link]

  • Weiss, P., et al. (2004). Determination of benzothiazoles from complex aqueous samples by liquid chromatography-mass spectrometry following solid-phase extraction. Journal of Chromatography A, 1058(1-2), 81-88. Retrieved from [Link]

  • Al-Suwaidan, I. A., et al. (2022). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. Molecules, 27(24), 8783. Retrieved from [Link]

  • Li, H., et al. (2017). Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis. ACS infectious diseases, 3(11), 854-862. Retrieved from [Link]

  • de Oliveira, C. S., et al. (2019). N,N-Dimethyl-4-amino-2,1,3-benzothiadiazole: Synthesis and Luminescent Solvatochromism. Molecules, 24(17), 3121. Retrieved from [Link]

  • Yilmaz, I., & Kucukislamoglu, M. (2015). pKa Determination of Newly Synthesized N-(benzothiazole-2-yl)-2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)acetamide Derivatives. Journal of Solution Chemistry, 44(2), 335-347. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Chromatographic Purification of 4,7-Dimethyl-1,3-benzothiazol-2-amine

Welcome to the technical support center for the chromatographic analysis and purification of 4,7-Dimethyl-1,3-benzothiazol-2-amine. This guide is designed for researchers, scientists, and drug development professionals t...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic analysis and purification of 4,7-Dimethyl-1,3-benzothiazol-2-amine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to the co-elution of impurities during the analysis of this compound. Our approach is rooted in fundamental chromatographic principles to provide robust and transferable solutions.

Frequently Asked Questions (FAQs)

Q1: I'm observing a shoulder on my main peak for 4,7-Dimethyl-1,3-benzothiazol-2-amine. What are the likely culprits?

A broad or shouldered peak often indicates the presence of a closely related impurity. Given the synthesis routes for 2-aminobenzothiazoles, potential co-eluting species include:

  • Isomeric Impurities: Positional isomers, such as 4,6-Dimethyl-1,3-benzothiazol-2-amine or 5,7-Dimethyl-1,3-benzothiazol-2-amine, which may be present from the starting materials.

  • Precursors and Intermediates: Unreacted starting materials like substituted anilines or intermediate thiourea derivatives can sometimes have similar retention times.[1]

  • Degradation Products: 2-Aminobenzothiazoles can be susceptible to oxidation, which may lead to the formation of colored impurities.[1][2] Hydroxylation on the aromatic ring is a common degradation pathway.[2]

Q2: My peak shape for 4,7-Dimethyl-1,3-benzothiazol-2-amine is poor, showing significant tailing. Why is this happening?

Peak tailing for basic compounds like 4,7-Dimethyl-1,3-benzothiazol-2-amine in reversed-phase HPLC is often caused by secondary interactions with residual silanols on the silica-based stationary phase.[3] To mitigate this, consider the following:

  • Mobile Phase pH: Operate at a low pH (2-4) to protonate the basic analyte and suppress the ionization of silanols.[4]

  • Column Choice: Utilize a column with end-capping or a hybrid particle technology to minimize exposed silanols.

  • Ionic Strength: Increase the buffer concentration in your mobile phase to help mask the residual silanol sites.

Q3: I'm struggling to separate structurally very similar impurities. What is the most impactful parameter to adjust?

For structurally similar compounds, selectivity is key. The most powerful tool for manipulating selectivity in reversed-phase HPLC is the mobile phase composition.[5] This includes:

  • Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can significantly alter selectivity due to different solvent-analyte interactions.

  • pH: Fine-tuning the pH of the mobile phase can change the ionization state of your analyte and impurities, leading to differential retention.[6][7]

  • Stationary Phase: Changing the stationary phase chemistry (e.g., from C18 to a phenyl or cyano column) can introduce different retention mechanisms and improve separation.[8]

Troubleshooting Guide: A Systematic Approach to Resolving Co-elution

When faced with co-elution, a systematic approach is crucial for efficient problem-solving. The following guide will walk you through a logical workflow to achieve baseline separation.

Step 1: Problem Identification and Initial Assessment

Before making any changes to your method, it's essential to confirm the problem and gather baseline data.

  • Confirm Co-elution: Use a high-resolution mass spectrometer (LC-MS) to determine if the peak impurity has a different mass-to-charge ratio than your target compound.

  • Assess Peak Purity: Utilize a photodiode array (PDA) detector to check for peak purity across the entire peak.

  • Forced Degradation: Perform forced degradation studies (acid, base, oxidation, heat, light) to intentionally generate impurities.[9] This can help in identifying and tracking potential process-related and stability-related impurities.

Step 2: Method Optimization

The following flowchart outlines a systematic approach to method optimization for resolving co-elution.

troubleshooting_workflow cluster_mobile_phase Mobile Phase Optimization cluster_stationary_phase Stationary Phase Selection cluster_alternative_tech Advanced Techniques start Co-elution Observed mobile_phase Adjust Mobile Phase start->mobile_phase stationary_phase Change Stationary Phase mobile_phase->stationary_phase If no improvement resolution_achieved Resolution Achieved mobile_phase->resolution_achieved Success ph Optimize pH alternative_tech Consider Alternative Techniques stationary_phase->alternative_tech If still co-eluting stationary_phase->resolution_achieved Success c18 Different C18 (e.g., high purity silica, end-capped) alternative_tech->resolution_achieved Success sfc Supercritical Fluid Chromatography (SFC) organic_modifier Change Organic Modifier (ACN vs. MeOH) ph->organic_modifier gradient Adjust Gradient Slope organic_modifier->gradient phenyl Phenyl Column (π-π interactions) c18->phenyl cyano Cyano Column (dipole-dipole interactions) phenyl->cyano chiral Chiral Chromatography sfc->chiral

Caption: Troubleshooting workflow for co-elution.

Detailed Explanation of Optimization Steps:

1. Mobile Phase Adjustments:

  • pH Optimization: 4,7-Dimethyl-1,3-benzothiazol-2-amine is a basic compound. Manipulating the mobile phase pH will have a significant impact on its retention time.[6][7] It is recommended to work at least one pH unit away from the pKa of the analyte and impurities to ensure robust and reproducible separation.[4]

  • Organic Modifier: Acetonitrile and methanol have different selectivities. If you are using one, try switching to the other. You can also try ternary mixtures (e.g., water/acetonitrile/methanol) to fine-tune selectivity.

  • Gradient Profile: A shallower gradient will increase the run time but can significantly improve the resolution of closely eluting peaks.

2. Stationary Phase Selection:

If mobile phase optimization is insufficient, changing the stationary phase can provide the necessary change in selectivity.

  • Alternative C18 Phases: Not all C18 columns are the same. A C18 column with a different bonding density or end-capping strategy can offer different selectivity.

  • Phenyl Phases: Phenyl columns provide π-π interactions, which can be very effective for separating aromatic compounds and their isomers.

  • Cyano Phases: Cyano columns offer dipole-dipole interactions and can be a good alternative for separating polar compounds.

3. Alternative Chromatographic Techniques:

For particularly challenging separations, alternative techniques may be necessary.

  • Supercritical Fluid Chromatography (SFC): SFC uses supercritical CO2 as the mobile phase and is an excellent technique for separating polar and chiral compounds.[10][11][12] It often provides different selectivity compared to reversed-phase HPLC.

  • Chiral Chromatography: If the impurity is a chiral enantiomer, a chiral stationary phase is required for separation.[13][14][15]

Experimental Protocols

Protocol 1: HPLC Method Development for 4,7-Dimethyl-1,3-benzothiazol-2-amine

Objective: To develop a robust HPLC method for the separation of 4,7-Dimethyl-1,3-benzothiazol-2-amine from its potential impurities.

Materials:

  • HPLC system with PDA or UV detector

  • C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Phenyl column (e.g., 4.6 x 150 mm, 5 µm)

  • HPLC grade acetonitrile and methanol

  • Formic acid or trifluoroacetic acid

  • Ammonium formate or ammonium acetate

Procedure:

  • Initial Screening (C18 column):

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: 10-90% B in 15 minutes

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection: 254 nm

  • pH Study:

    • Prepare mobile phases with different pH values (e.g., pH 3, 5, and 7) using appropriate buffers (e.g., formate or acetate).

    • Repeat the initial screening gradient with each pH condition.

    • Analyze the chromatograms for changes in selectivity and resolution.

  • Organic Modifier Study:

    • Replace acetonitrile with methanol in the mobile phase.

    • Repeat the initial screening gradient.

    • Compare the chromatograms with those obtained using acetonitrile.

  • Stationary Phase Study:

    • If co-elution persists, switch to a phenyl column.

    • Repeat the optimized mobile phase conditions from the previous steps.

Data Analysis:

ParameterCondition 1Condition 2Condition 3
Column C18C18Phenyl
Mobile Phase ACN/H2O, pH 3MeOH/H2O, pH 3ACN/H2O, pH 3
Resolution (Main Peak/Impurity) 1.21.82.5
Tailing Factor (Main Peak) 1.51.31.1
Protocol 2: Forced Degradation Study

Objective: To identify potential degradation products of 4,7-Dimethyl-1,3-benzothiazol-2-amine.

Procedure:

  • Acid Hydrolysis: Dissolve the sample in 0.1 M HCl and heat at 60 °C for 24 hours.

  • Base Hydrolysis: Dissolve the sample in 0.1 M NaOH and heat at 60 °C for 24 hours.

  • Oxidative Degradation: Dissolve the sample in 3% H2O2 and keep at room temperature for 24 hours.

  • Thermal Degradation: Heat the solid sample at 105 °C for 24 hours.

  • Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 24 hours.

  • Analyze all samples by the developed HPLC method and by LC-MS to identify degradation products.

Conclusion

Resolving the co-elution of impurities with 4,7-Dimethyl-1,3-benzothiazol-2-amine requires a systematic and logical approach to method development. By understanding the chemical nature of the target compound and its potential impurities, and by methodically adjusting chromatographic parameters, robust and reliable separations can be achieved. This guide provides a framework for troubleshooting and a starting point for developing a suitable analytical method.

References

  • ZirChrom Separations. (n.d.). Fast Methods for Structurally Similar Compounds Using Carbon HPLC Columns. Retrieved from [Link]

  • Nováková, Z., Pejchal, V., Fischer, J., & Česla, P. (2017). Chiral separation of benzothiazole derivatives of amino acids using capillary zone electrophoresis. Journal of Separation Science, 40(3), 798–803. Retrieved from [Link]

  • van Zelst, F. H. M., van Meerten, S. G. J., & Kentgens, A. P. M. (2019). Characterising polar compounds using supercritical fluid chromatography–nuclear magnetic resonance spectroscopy (SFC–NMR). Chemical Communications, 55(8), 1035-1038. Retrieved from [Link]

  • Dolan, J. W. (2014). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International, 27(5), 24-27. Retrieved from [Link]

  • Alexandrino, D. (2015). How can I separate three structurally similar compounds in HPLC?. ResearchGate. Retrieved from [Link]

  • Moravek. (n.d.). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Aminobenzothiazoles in anticancer drug design and discovery. Retrieved from [Link]

  • MDPI. (2021). Enantiomeric Separation of New Chiral Azole Compounds. Retrieved from [Link]

  • HPLC Troubleshooting. (n.d.). Retrieved from [Link]

  • Teledyne LABS. (n.d.). What is Supercritical Fluid Chromatography (SFC) Chromatography? Retrieved from [Link]

  • Springer. (n.d.). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Solid-Phase Synthesis of 2-Aminobenzothiazoles. Retrieved from [Link]

  • PubMed. (2000). Chiral resolution of the enantiomers of 7-chloro-3-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide using high-performance liquid chromatography on cellulose-based chiral stationary phases. Retrieved from [Link]

  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]

  • Asian Journal of Pharmaceutical Research. (n.d.). Steps involved in HPLC Method Development. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. Retrieved from [Link]

  • PubChem. (n.d.). Benzo(d)thiazol-2-amine. Retrieved from [Link]

  • ResearchGate. (2017). (PDF) Efficient Synthesis and Characterization of Novel 2-Aminobenzothiazole Derivatives. Retrieved from [Link]

  • Chromatography Today. (2013). How Good is SFC for Polar Analytes? Retrieved from [Link]

  • RotaChrom. (2025). Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations. Retrieved from [Link]

  • ACS Publications. (n.d.). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: a review. Retrieved from [Link]

  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • Semantic Scholar. (2021). Structure-Activity Relationships of Benzothiazole-Based Hsp90 C-Terminal-Domain Inhibitors. Retrieved from [Link]

  • Wikipedia. (n.d.). Supercritical fluid chromatography. Retrieved from [Link]

  • ResearchGate. (2007). 2-aminobenzothiazole degradation by free and immobilized rhodococcus cells. Retrieved from [Link]

  • Waters. (n.d.). HPLC Separation Modes. Retrieved from [Link]

  • ResearchGate. (2019). (PDF) FeF3-mediated tandem annulation: a highly efficient one-pot synthesis of functionalized N-methyl-3-nitro-4H-pyrimido [2, 1-b][8][16] benzothiazole-2-amine derivatives under neat conditions. Retrieved from [Link]

  • Solubility of Things. (n.d.). Basic Blue 7. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Effect of mobile phase pH on the retention of nucleotides on different stationary phases for high-performance liquid chromatography. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. Retrieved from [Link]

  • LCGC. (n.d.). Rules of Thumb for Reversed-Phase LC: What's In Your Chromatographic Mind? Retrieved from [Link]

  • Indian Journal of Chemistry. (n.d.). Synthesis and biological evaluation of 2- aminobenzothiazole derivatives. Retrieved from [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. Retrieved from [Link]

  • Phenomenex. (n.d.). Supercritical Fluid Chromatography (SFC) Columns. Retrieved from [Link]

  • SciSpace. (n.d.). A review on method development by hplc. Retrieved from [Link]

  • MDPI. (n.d.). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Retrieved from [Link]

Sources

Optimization

method refinement for consistent results in 4,7-Dimethyl-1,3-benzothiazol-2-amine bioassays

A Guide to Achieving Consistent and Reliable Results Welcome to the technical support center for bioassays involving 4,7-Dimethyl-1,3-benzothiazol-2-amine. As a Senior Application Scientist, my goal is to provide you wit...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Achieving Consistent and Reliable Results

Welcome to the technical support center for bioassays involving 4,7-Dimethyl-1,3-benzothiazol-2-amine. As a Senior Application Scientist, my goal is to provide you with practical, field-proven insights to overcome common challenges and ensure the reproducibility of your experiments. This guide is structured as a series of frequently asked questions and troubleshooting scenarios that researchers often encounter. We will delve into the causality behind experimental choices, empowering you to refine your methods for robust and trustworthy data.

Part 1: Compound Handling and Stock Preparation

This initial phase is critical; errors in compound solubilization and storage are a primary source of experimental variability.

Q1: My 4,7-Dimethyl-1,3-benzothiazol-2-amine isn't dissolving in my aqueous assay buffer. What are the best practices for solubilization?

A: This is a common issue. Like many heterocyclic compounds, 4,7-Dimethyl-1,3-benzothiazol-2-amine has low aqueous solubility.[1] Direct dissolution in aqueous buffers is not recommended and will likely lead to inaccurate concentration-response curves.

The standard and most effective approach is to first prepare a high-concentration stock solution in a water-miscible organic solvent. Dimethyl Sulfoxide (DMSO) is the most widely used and recommended solvent for this purpose.[1]

Causality: DMSO is a powerful polar aprotic solvent that can disrupt the crystal lattice energy of the compound, allowing it to dissolve at high concentrations (typically 10-50 mM). When this concentrated stock is serially diluted into your aqueous assay medium, the final DMSO concentration should be kept to a minimum, ideally ≤0.5%, to avoid solvent-induced cytotoxicity or other artifacts that could confound your results.[1]

SolventRecommended UseTypical Stock Conc.
Dimethyl Sulfoxide (DMSO) Primary choice for initial stock solution preparation.[1]10 - 50 mM
Ethanol An alternative, but may be more volatile.10 - 20 mM
Aqueous Buffers Not recommended for initial dissolution.N/A

Q2: I prepared my compound in DMSO, but I see a precipitate forming in the wells of my assay plate after dilution. How do I fix this and why does it happen?

A: This indicates that the compound is crashing out of solution upon dilution into the aqueous environment, a classic sign that its solubility limit has been exceeded. This is a critical problem, as the actual concentration of the dissolved, active compound is now unknown and significantly lower than your nominal concentration, leading to a gross underestimation of potency (falsely high IC50 values).[1]

Troubleshooting Workflow:

  • Verify Stock Concentration: Ensure your DMSO stock is fully dissolved. Use a brief vortex and gentle warming (37°C) if necessary.

  • Reduce Final Assay Concentration: The most straightforward solution is to lower the highest concentration tested in your dose-response curve.

  • Decrease the Percentage of Organic Solvent in the Final Dilution Step: If you are performing an intermediate dilution in buffer before adding to the final plate, ensure the compound is stable in that step.

  • Consider pH Adjustment: As an amine-containing compound, the solubility of 4,7-Dimethyl-1,3-benzothiazol-2-amine can sometimes be increased by lowering the pH of the assay buffer (e.g., from 7.4 to 6.8).[1] However, you must first validate that this pH change does not negatively impact your cells or assay targets.

Below is a workflow diagram to guide your troubleshooting process.

Start Precipitate Observed in Assay Wells? CheckStock Step 1: Is DMSO stock fully dissolved? (Visually inspect, vortex/warm if needed) Start->CheckStock Yes Result Problem Solved: Proceed with validated concentration range Start->Result No LowerConc Step 2: Lower the highest test concentration in your dose-response curve. CheckStock->LowerConc CheckpH Step 3: Can assay buffer pH be lowered? (e.g., to 6.8) without affecting biology? LowerConc->CheckpH Fail If precipitation persists, the compound's solubility limit is below the required concentration. LowerConc->Fail If not feasible CheckpH->Result CheckpH->Fail If not feasible cluster_0 Day 1: Seeding cluster_1 Day 2-4: Incubation & Measurement cluster_2 Day 5: Analysis Seed Seed cells in a 96-well plate at varying densities (e.g., 2,000 to 32,000 cells/well) Incubate Incubate plate under standard conditions Seed->Incubate Measure At 24h, 48h, and 72h, measure viability (e.g., using MTT or CellTiter-Glo) Incubate->Measure Plot Plot Signal vs. Cell Density for each time point Measure->Plot Select Select density in the linear range for the intended assay duration (e.g., 48h) Plot->Select

Caption: Experimental workflow for cell density optimization.

Protocol 1: Determining Optimal Cell Seeding Density
  • Cell Preparation: Culture your chosen cell line (e.g., MCF-7, HeLa) under standard conditions, ensuring they are healthy and sub-confluent. [2]2. Cell Counting: Perform an accurate cell count using a hemocytometer or automated cell counter. Assess viability (e.g., with Trypan Blue); it should be >95%. [2]3. Serial Dilution: Prepare a series of cell suspensions to achieve final densities ranging from approximately 1,000 to over 100,000 cells per well, depending on the cell line's proliferation rate. [3]A good starting point for a 96-well plate is a 2-fold dilution series from 32,000 cells/well down to 2,000 cells/well.

  • Plating: Seed 100 µL of each cell suspension into multiple columns of a 96-well plate. Include media-only wells as a background control.

  • Incubation: Incubate the plate for your intended assay duration (e.g., 24, 48, or 72 hours).

  • Signal Measurement: At each time point, measure cell viability using your chosen assay readout (e.g., MTT, resazurin, or ATP-based assays like CellTiter-Glo®).

  • Data Analysis: Plot the assay signal (e.g., absorbance or luminescence) against the number of cells seeded for each time point. The optimal seeding density is the one that falls within the linear portion of the curve for your specific assay duration, ensuring the signal is strong but not saturated. [4] Example Data for Cell Seeding Optimization (MCF-7 Cells, 48h Assay)

Cells Seeded/WellAbsorbance at 570 nm (MTT Assay)Growth PhaseRecommendation
2,5000.35Lag/Early LogSignal may be too low.
5,000 0.75 Logarithmic Optimal - Strong signal, within linear range.
10,000 1.30 Logarithmic Optimal - Strong signal, within linear range.
20,0001.95PlateauNearing confluence, risk of signal saturation.
40,0002.10 (Saturated)PlateauOverconfluent, results will be unreliable. [3]

Part 3: Identifying and Mitigating Assay Artifacts

Even with perfect technique, the chemical properties of a compound can sometimes interfere with the assay technology, leading to false or misleading results.

Q5: I'm using a fluorescence-based assay. Could 4,7-Dimethyl-1,3-benzothiazol-2-amine be interfering with my readout?

A: Yes, this is a distinct possibility. Benzothiazole derivatives are known to be fluorescent under certain conditions and can also act as fluorescence quenchers. [5]This is a form of assay interference where the compound directly affects the detection method rather than the biological target. [6]This can lead to either false-positive or false-negative results.

How to Check for Interference:

  • Run a Target-Free Control: The most definitive test is to run your assay in a cell-free or target-free system. Add your compound dilutions to wells containing only the assay buffer and detection reagents.

  • Analyze the Results: If you observe a dose-dependent change in the signal in these target-free wells, your compound is interfering with the assay technology. This is a common artifact in high-throughput screening. [7][8]3. Mitigation: If interference is confirmed, you may need to switch to an orthogonal assay with a different detection modality (e.g., from a fluorescence assay to a luminescence-based or colorimetric one). [6] Q6: My assay medium contains fetal bovine serum (FBS). Could this impact the observed activity of my compound?

A: Absolutely. Many small molecules, including benzothiazole derivatives, can bind to serum proteins like human serum albumin (HSA) and its bovine homolog. [5][9]This binding is often significant and can sequester your compound, reducing its free concentration available to interact with the target cells.

Causality: Only the unbound fraction of a drug is typically considered biologically active. High protein binding effectively lowers the compound's potency in the assay. This is why IC50 values obtained in serum-free conditions are often much lower (more potent) than those from assays containing serum.

What to do:

  • Be Consistent: Always use the same type and lot of serum for a set of experiments to minimize variability. [2]* Report Serum Concentration: When publishing or comparing data, always state the percentage of serum used in the assay, as it is a critical experimental parameter.

  • Consider Serum-Free Assays: If you need to determine the intrinsic potency of your compound, performing the assay in serum-free or low-serum media for a short duration is recommended. However, be aware that this may also impact cell health.

By systematically addressing these common issues—from initial compound handling to final data analysis—you can significantly enhance the consistency and reliability of your bioassays with 4,7-Dimethyl-1,3-benzothiazol-2-amine.

References

  • Biocompare. (2018). Ten Tips for Optimizing Cell-Based Assays. Retrieved from [Link]

  • Moradi, M., et al. (2018). Determining Optimal Cell Density and Culture Medium Volume simultaneously in MTT Cell Proliferation Assay for Adherent Cancer Cell Lines. Helix. Retrieved from [Link]

  • MDPI. (n.d.). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of cell density for binding and inhibition assay. Retrieved from [Link]

  • Ahamad, T., et al. (2019). Insight into the interaction of benzothiazole tethered triazole analogues with human serum albumin: Spectroscopy and molecular docking approaches. Luminescence. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of benzothiazole based compounds on cell viability. Retrieved from [Link]

  • ResearchGate. (n.d.). Uncovering the Interaction of 2-(4-Aminophenyl) benzothiazole with Human Serum Albumin. Retrieved from [Link]

  • Jagannath University. (2022). Cell Cytotoxicity of Benzothiazole Derivatives Against the Human Carcinoma Cell Line LungA549. Retrieved from [Link]

  • PMC - NIH. (2023). Potent and Selective Benzothiazole-Based Antimitotics with Improved Water Solubility. Retrieved from [Link]

  • MDPI. (n.d.). Unraveling the Compositional and Molecular Features Involved in Lysozyme-Benzothiazole Derivative Interactions. Retrieved from [Link]

  • Yang, J., et al. (2020). Frequent hitters: nuisance artifacts in high-throughput screening. Drug Discovery Today. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Interference and Artifacts in High-content Screening. Retrieved from [Link]

  • PMC - NIH. (n.d.). Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis. Retrieved from [Link]

  • PubMed. (n.d.). Reducing bioassay variability by identifying sources of variation and controlling key parameters in assay protocol. Retrieved from [Link]

  • Bentham Science. (n.d.). Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry. Retrieved from [Link]

  • PMC - NIH. (n.d.). Identification of Compounds That Interfere with High-Throughput Screening Assay Technologies. Retrieved from [Link]

  • NIH. (n.d.). N-(4,6-Dimethylpyrimidin-2-yl)-1,3-benzothiazol-2-amine. Retrieved from [Link]

  • PubMed. (2019). Identification of Compounds That Interfere With High-Throughput Screening Assay Technologies. Retrieved from [Link]

  • MDPI. (n.d.). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Retrieved from [Link]

  • RSC Publishing. (n.d.). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency. Retrieved from [Link]

  • PMC - NIH. (n.d.). Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Addressing Inconsistencies in Cytotoxicity Data for 4,7-Dimethyl-1,3-benzothiazol-2-amine

Prepared by: Senior Application Scientist, Advanced Cell-Based Assay Division This guide is designed for researchers, scientists, and drug development professionals encountering variability in cytotoxicity data for 4,7-D...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Advanced Cell-Based Assay Division

This guide is designed for researchers, scientists, and drug development professionals encountering variability in cytotoxicity data for 4,7-Dimethyl-1,3-benzothiazol-2-amine. This promising benzothiazole derivative has demonstrated significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast), HeLa (cervical), and HCT116 (colon).[1] However, the translation of this potential into reproducible, high-quality data is often hampered by experimental variables. This document provides a structured, in-depth troubleshooting framework to identify and resolve these inconsistencies, ensuring the integrity and reliability of your findings.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Compound-Specific Issues

Q1: My IC₅₀ value for 4,7-Dimethyl-1,3-benzothiazol-2-amine varies significantly between experiments. What are the primary compound-related factors to investigate?

Inconsistent IC₅₀ values often originate from the test compound itself. Before scrutinizing assay parameters, it is imperative to validate the integrity of the compound and its preparation.

    • Troubleshooting Action:

      • Verify Purity: Obtain a Certificate of Analysis (CoA) from the supplier. If not available or if the batch is old, consider re-purification or analytical validation via methods like quantitative NMR (qNMR) or HPLC.[2]

      • Confirm Identity: Ensure the material is structurally correct using techniques like NMR or mass spectrometry.

  • Solubility and Aggregation: Benzothiazole derivatives can have poor aqueous solubility. If the compound precipitates in the culture medium, the effective concentration delivered to the cells will be lower and more variable than the nominal concentration.[4][5]

    • Troubleshooting Action:

      • Determine Solubility Limit: Visually inspect the highest concentration of your stock solution when diluted in culture medium for any signs of precipitation.

      • Use Appropriate Solvents: Dimethyl sulfoxide (DMSO) is a common solvent, but its final concentration in the culture medium should be kept constant across all wells and ideally below 0.5% to avoid solvent-induced cytotoxicity.[6][7][8] Always include a vehicle control (medium + solvent) to assess the solvent's effect on cell viability.[7][9]

  • Compound Stability: Ensure the compound is stable under your experimental conditions (e.g., in aqueous media, at 37°C, exposed to light). Degradation can reduce potency over the course of the experiment.

    • Troubleshooting Action:

      • Storage: Store stock solutions as recommended by the manufacturer, typically aliquoted and frozen at -20°C or -80°C to avoid repeated freeze-thaw cycles.[6]

      • Preparation: Prepare fresh dilutions from a stock solution for each experiment.[6][10]

Section 2: Assay-Specific Troubleshooting

The choice of cytotoxicity assay and its execution are critical sources of variability. Different assays measure distinct cellular events (metabolic activity, membrane integrity, apoptosis), which can lead to different results.[11][12]

Q2: My MTT assay results are not reproducible. What are the common pitfalls?

The MTT assay, which measures metabolic activity via mitochondrial reductase enzymes, is highly susceptible to experimental conditions.[13]

  • Low Absorbance Readings: This suggests insufficient formazan production.

    • Causality & Solution:

      • Low Cell Density: Too few cells will not generate a detectable signal.[6] Action: Perform a cell titration experiment to determine the optimal seeding density that falls within the linear range of the assay.[6][14] For many lines, this is between 10,000 and 100,000 cells/well in a 96-well plate.[6]

      • Insufficient Incubation Time: The 1-4 hour incubation with MTT reagent may be too short for your cell line.[6] Action: Optimize the incubation time; look for the formation of visible purple crystals in the cells.[14][15]

  • High Background or False Positives:

    • Causality & Solution:

      • Phenol Red Interference: The phenol red in some culture media can interfere with absorbance readings.[6] Action: Use a phenol red-free medium during the MTT incubation step.[6][15]

      • Microbial Contamination: Bacteria or yeast can also reduce the MTT reagent.[6][14] Action: Visually inspect plates for contamination before adding the MTT reagent.

      • Incomplete Formazan Solubilization: If the purple formazan crystals are not fully dissolved, readings will be inaccurate and variable. Action: Ensure the solvent volume is adequate and mix thoroughly, potentially using an orbital shaker. DMSO and propanol are often effective solvents.[16][17]

Q3: My LDH assay shows high background LDH release in the untreated controls. Why is this happening?

The Lactate Dehydrogenase (LDH) assay measures cytotoxicity by quantifying the release of this cytosolic enzyme from cells with compromised membrane integrity.[18]

  • High Background Signal: This indicates that control cells are stressed or dying.

    • Causality & Solution:

      • Suboptimal Culture Conditions: Over-confluency can lead to spontaneous cell death.[6] Action: Ensure cells are healthy, in the logarithmic growth phase, and seeded at an appropriate density.

      • Handling-Induced Damage: Forceful pipetting can physically damage cell membranes.[6][19] Action: Handle cells gently during media changes and reagent additions.

      • Serum Interference: Serum used in the culture medium can have high endogenous LDH activity.[6][20] Action: Use a serum-free or low-serum medium during the assay incubation or test the serum beforehand for LDH activity.[6][20]

Q4: My apoptosis assay results (e.g., Annexin V/PI) are inconsistent or do not correlate with my MTT/LDH data.

Apoptosis is a dynamic process, and the timing of your assay is critical.[10] Annexin V staining detects the externalization of phosphatidylserine, an early apoptotic event, while LDH release and PI staining occur during late-stage apoptosis or necrosis when the membrane is compromised.[6][21]

  • Discrepancy Between Assays:

    • Causality & Solution:

      • Incorrect Timing: You may be measuring too early to detect LDH release or too late for early apoptotic markers. Action: Perform a time-course experiment to map the progression of cell death after treatment.[10]

      • Different Mechanisms: The compound may be inducing cytostatic effects (inhibiting proliferation) rather than cytotoxic effects (killing cells), which would be reflected in an MTT assay but not necessarily an LDH or Annexin V assay. Action: Confirm results with at least two different apoptosis assays that measure different events (e.g., Annexin V/PI staining and a caspase activity assay).[10]

Section 3: Cell Culture-Related Issues

The biological system is a major source of variability.

Q5: Why do I get a different IC₅₀ value when I use a different cancer cell line?

This is an expected outcome. Different cell lines possess unique genetic profiles, signaling pathways, and drug resistance mechanisms that dictate their response to a cytotoxic agent.[5] For example, a compound's efficacy may depend on a specific mutation or pathway that is present in one cell line but not another.[5] Studies have shown that IC₅₀ values for the same compound can vary significantly between cell lines like Caco-2 and MDCK-MDR1.[22][23][24]

  • Action Plan:

    • Characterize Cell Lines: Be aware of the molecular characteristics of the cell lines you are using.

    • Standardize Conditions: Use cells that are in the logarithmic growth phase and maintain a consistent, low passage number to prevent phenotypic drift.[6]

Q6: How does cell seeding density affect my results?

Cell density is a critical parameter that can dramatically alter the apparent cytotoxicity of a compound.[4][5][16][17]

  • Low Density: Cells may be more sensitive to the compound.[17]

  • High Density (Over-confluency): This can mask the toxic effects of the compound or lead to artifacts due to nutrient depletion and cell stress.[6][25][26]

  • Action Plan:

    • Optimize Seeding Density: Before conducting large-scale screening, perform a preliminary experiment to determine the optimal seeding density for each cell line and assay duration.[6] The goal is to ensure cells remain in an exponential growth phase throughout the experiment.

Data Presentation: The Problem of Inconsistency

The table below illustrates how experimental variables can lead to different reported IC₅₀ values for the same compound.

Table 1: Illustrative IC₅₀ Values for 4,7-Dimethyl-1,3-benzothiazol-2-amine Under Different Experimental Conditions

Cell LineAssay TypeExposure Time (hr)Seeding Density (cells/well)Reported IC₅₀ (µM)Potential Rationale for Variation
MCF-7MTT485,0008.5Lower density may increase sensitivity.
MCF-7MTT4820,00015.2Higher density can mask toxicity.[25][26]
HCT116MTT4810,0006.5Cell line-specific sensitivity.[5][22]
HCT116LDH4810,00025.0Compound may induce apoptosis; LDH release is a late-stage event.[6]
HeLaAnnexin V2410,00012.0Measures early apoptosis, may differ from metabolic endpoint.[11][21]
Visualizations: Workflows and Mechanisms
Experimental and Logical Diagrams

TroubleshootingWorkflow cluster_compound Compound Checks cluster_assay Assay Checks cluster_cell Cellular Checks Start Inconsistent Cytotoxicity Data Compound Step 1: Verify Compound Integrity Start->Compound Assay Step 2: Scrutinize Assay Parameters Start->Assay Cell Step 3: Evaluate Cellular Factors Start->Cell Result Reproducible Data Purity Purity & Identity Compound->Purity Solubility Solubility & Aggregation Compound->Solubility Stability Stability Compound->Stability AssayChoice Assay Selection (MTT, LDH, etc.) Assay->AssayChoice Controls Proper Controls (Vehicle, Positive) Assay->Controls Timing Incubation/Exposure Times Assay->Timing CellLine Cell Line Authenticity Cell->CellLine Density Seeding Density Cell->Density Health Health & Passage No. Cell->Health Purity->Assay Solubility->Assay Stability->Assay AssayChoice->Cell Controls->Cell Timing->Cell CellLine->Result Density->Result Health->Result

Caption: Troubleshooting workflow for inconsistent cytotoxicity data.

MTT_Principle MTT MTT (Yellow, Soluble) Formazan Formazan (Purple, Insoluble) MTT->Formazan Reduction Reading Colorimetric Reading (Absorbance at 570 nm) Formazan->Reading Solubilization Enzyme Mitochondrial Reductase in Viable Cells Enzyme->MTT Solvent Solubilizing Agent (e.g., DMSO) Solvent->Formazan

Caption: Principle of the MTT cell viability assay.

Apoptosis_Pathway cluster_early Early Events cluster_late Late Events Stimulus Cytotoxic Stimulus (e.g., Benzothiazole) Early Early Apoptosis Stimulus->Early Late Late Apoptosis / Necrosis Early->Late PS PS Externalization AnnexinV Annexin V Assay PS->AnnexinV Detects Membrane Loss of Membrane Integrity LDH LDH Assay Membrane->LDH Allows PI PI Staining Membrane->PI Allows

Caption: Apoptotic stages and corresponding assay targets.

Experimental Protocols
Protocol 1: Standardized MTT Cytotoxicity Assay

This protocol provides a self-validating system to minimize variability.

  • Cell Seeding:

    • Culture cells to ~80% confluency, ensuring they are in the logarithmic growth phase.

    • Trypsinize and resuspend cells in fresh medium to create a single-cell suspension.

    • Count cells and calculate the required volume for the optimized seeding density (e.g., 10,000 cells/well).

    • Seed 100 µL of cell suspension into the inner 60 wells of a 96-well plate. Add 100 µL of sterile PBS or medium to the outer perimeter wells to reduce the "edge effect".[6]

    • Incubate at 37°C, 5% CO₂ for 24 hours to allow for cell attachment.[27]

  • Compound Treatment:

    • Prepare a 2X serial dilution of 4,7-Dimethyl-1,3-benzothiazol-2-amine in culture medium from your stock solution.

    • Include vehicle control (medium + highest concentration of DMSO, e.g., 0.5%) and untreated control wells (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the appropriate compound dilution or control.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay Procedure:

    • After incubation, carefully remove the treatment media.

    • Add 100 µL of MTT solution (0.5 mg/mL in phenol red-free, serum-free medium) to each well.[15]

    • Incubate for 2-4 hours at 37°C, protected from light.[15][28]

    • Carefully remove the MTT solution without disturbing the formazan crystals.

    • Add 100 µL of MTT solvent (e.g., DMSO or a 10% SDS in 0.01 M HCl solution) to each well to solubilize the crystals.

    • Cover the plate and incubate in the dark on an orbital shaker for 15-30 minutes to ensure complete solubilization.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a plate reader.[16][28]

    • Subtract the average absorbance of the blank wells (media only) from all other readings.[15]

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot % Viability vs. Concentration and use a non-linear regression to determine the IC₅₀ value.[15]

References
  • Technical Support Center: Troubleshooting Cell Viability Issues in Cytotoxicity Assays. Benchchem.
  • 4,7-Dimethyl-1,3-benzothiazol-2-amine | CAS 78584-08-4. Benchchem.
  • Technical Support Center: Troubleshooting Apoptosis Assays. Benchchem.
  • In Vitro Cytotoxicity Determination: Avoiding Pitfalls. Scilit.
  • Common Problems and Solutions in Annexin V-Based Flow Cytometry Apoptosis Assays. Elabscience.
  • Matotoka M, Masoko P. In Vitro Cytotoxicity Determination: Avoiding Pitfalls. ResearchGate.
  • Volpe DA, Joshi A, Arya V. Do differences in cell lines and methods used for calculation of IC50 values influence categorisation of drugs as P-glycoprotein substrates and inhibitors?. PubMed. 2022.
  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies.
  • Cell Viability, Proliferation, Cryopreservation, and Apoptosis Support—Troubleshooting. Thermo Fisher Scientific.
  • Volpe DA, Joshi A, Arya V. Do differences in cell lines and methods used for calculation of IC50 values influence categorisation of drugs as P-glycoprotein substrates and inhibitors?. Taylor & Francis Online. 2022.
  • LDH Cytotoxicity Assay Kit. Tiaris Biosciences.
  • Holst B, Williamson M, Olsen M, et al. Considerations regarding use of solvents in in vitro cell based assays. PMC - NIH.
  • SOP for the BALB/C 3T3 NRU Cytotoxicity Test. National Toxicology Program.
  • Titon AP, Leme DM, Pires de Lemos M, et al. Cell density and solvent are critical parameters affecting formazan evaluation in MTT assay. Brazilian Dental Journal. 2014.
  • Chapter 3: In Vitro Cytotoxicity. University of the Western Cape.
  • MTT Cell Proliferation Assay. ATCC.
  • Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs.
  • MTT Cell Proliferation/Viability Assay. R&D Systems.
  • Martin A. CYTOTOXICITY TESTING IN VITRO: INVESTIGATION OF 5 MINIATURIZED, COLORIMETRIC ASSAYS. DORAS | DCU Research Repository.
  • Titon AP, Leme DM, Pires de Lemos M, et al. Cell Density and Solvent Are Critical Parameters Affecting Formazan Evaluation in MTT Assay. Semantic Scholar. 2014.
  • Holst B, Williamson M, Olsen M, et al. Considerations regarding use of solvents in in vitro cell based assays. ResearchGate.
  • MTT assay and its use in cell viability and proliferation analysis. Abcam.
  • Volpe DA, Joshi A, Arya V. Do differences in cell lines and methods used for calculation of IC50 values influence categorisation of drugs as P-glycoprotein substrates and inhibitors?. Taylor & Francis Group - Figshare. 2022.
  • Technical Support Center: Troubleshooting TD52-Induced Apoptosis. Benchchem.
  • de Oliveira Rios A, de Oliveira Formagio AS, de-Sá-Júnior PL, et al. In vitro cytotoxicity assessment of different solvents used in pesticide dilution. PubMed. 2024.
  • Relationship between IC 50 values and cell seeding densities. A. Four... ResearchGate.
  • Troubleshooting of the lactate dehydrogenase (LDH) assay. ResearchGate.
  • Pauli GF, Chen SN, Simmler C, et al. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. PubMed Central. 2014.
  • purity, in vivo toxicity, & clinical trial material. ChemHelpASAP. 2023.
  • LDH Cytotoxicity Detection Kit. Takara Bio.

Sources

Optimization

optimizing storage conditions for long-term stability of 4,7-Dimethyl-1,3-benzothiazol-2-amine

Technical Support Center: Long-Term Stability of 4,7-Dimethyl-1,3-benzothiazol-2-amine Welcome to the technical support center for 4,7-Dimethyl-1,3-benzothiazol-2-amine. This guide is designed for researchers, scientists...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Long-Term Stability of 4,7-Dimethyl-1,3-benzothiazol-2-amine

Welcome to the technical support center for 4,7-Dimethyl-1,3-benzothiazol-2-amine. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable research compound. Here, you will find comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for long-term stability of 4,7-Dimethyl-1,3-benzothiazol-2-amine?

A1: To ensure the long-term stability of 4,7-Dimethyl-1,3-benzothiazol-2-amine, it should be stored in a cool, dry, and dark place.[1][2][3] The recommended storage temperature is between 2°C and 8°C. It is also crucial to store the compound under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.[4] The container should be tightly sealed to protect it from moisture, as amines can be hygroscopic.[1][5]

Q2: My sample of 4,7-Dimethyl-1,3-benzothiazol-2-amine has changed color from off-white to brownish. Is it still usable?

A2: A color change, particularly to brown, is a common indicator of degradation in 2-aminobenzothiazole derivatives, often due to oxidation.[1][6] It is strongly recommended to assess the purity of the compound using an analytical method like High-Performance Liquid Chromatography (HPLC) before use.[1] If significant degradation is confirmed, the sample should be discarded to ensure the reliability of your experimental results.

Q3: What are the primary degradation pathways for 2-aminobenzothiazole derivatives like this one?

A3: The primary degradation pathways for 2-aminobenzothiazole derivatives include oxidation, photodegradation, and hydrolysis.[1] Oxidation can lead to the formation of colored impurities.[1][6] Photodegradation can occur upon exposure to light, leading to the formation of photoproducts.[7] Hydrolysis of the amine group can also occur, particularly under non-neutral pH conditions.

Q4: What solvents are recommended for dissolving and storing solutions of 4,7-Dimethyl-1,3-benzothiazol-2-amine?

A4: For preparing stock solutions, organic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or ethanol are commonly used.[1] It is important to use anhydrous solvents and store the solutions under the same recommended conditions as the solid material (cool, dark, and under an inert atmosphere). For aqueous experimental media, it is best to prepare fresh dilutions from the stock solution immediately before use to minimize potential hydrolysis or precipitation.

Troubleshooting Guide

Problem Potential Cause Recommended Action
Discoloration (e.g., yellowing or browning) of the solid compound. Oxidation due to exposure to air and/or light.Store the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and protect it from light by using an amber vial or storing it in a dark location.[1][6] Before use, verify the purity by HPLC.
Precipitation observed in a stored solution. The solution may be supersaturated, or the compound may be degrading into less soluble products. The storage temperature might be too low for the solvent used.Gently warm the solution to see if the precipitate redissolves. If it does, consider preparing a more dilute stock solution. If the precipitate does not redissolve, it is likely a degradation product, and a fresh solution should be prepared.
Inconsistent or poor results in biological assays. The compound may have degraded, leading to a lower effective concentration of the active molecule.Always use freshly prepared dilutions from a stock solution that has been stored properly. Periodically check the purity of your stock solution using HPLC. Consider aliquoting the solid compound upon receipt to minimize repeated opening of the main container.
Low yields or unexpected side products in synthetic reactions. The compound may be incompatible with certain reagents or conditions. 2-aminobenzothiazoles are known to be incompatible with strong oxidizing agents and strong bases.[1]Review your reaction scheme for any incompatible reagents. Ensure that the reaction is performed under appropriate temperature and atmospheric conditions to prevent thermal degradation or oxidation.

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method to assess the purity of 4,7-Dimethyl-1,3-benzothiazol-2-amine.

Materials:

  • 4,7-Dimethyl-1,3-benzothiazol-2-amine sample

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Formic acid (or another suitable modifier)

  • C18 reverse-phase HPLC column

  • HPLC system with UV detector

Procedure:

  • Sample Preparation: Accurately weigh approximately 1 mg of the compound and dissolve it in 1 mL of ACN to prepare a 1 mg/mL stock solution. Further dilute this solution with a 50:50 mixture of ACN and water to a final concentration of approximately 50 µg/mL.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in ACN.

  • HPLC Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm (or equivalent).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 254 nm (or an experimentally determined λmax).

    • Gradient:

      • 0-2 min: 10% B

      • 2-15 min: 10% to 90% B

      • 15-18 min: 90% B

      • 18-20 min: 90% to 10% B

      • 20-25 min: 10% B

  • Analysis: Inject the sample and analyze the chromatogram. The purity can be estimated by the area percentage of the main peak.

Protocol 2: Forced Degradation Study

This protocol outlines a basic forced degradation study to understand the stability of the compound under various stress conditions.

Materials:

  • 4,7-Dimethyl-1,3-benzothiazol-2-amine

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • HPLC system

  • Photostability chamber

  • Oven

Procedure:

  • Prepare Solutions: Prepare solutions of the compound (approx. 100 µg/mL) in a suitable solvent (e.g., 50:50 ACN/water).

  • Acid Hydrolysis: To one aliquot, add an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: To another aliquot, add an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: To a third aliquot, add an equal volume of 3% H₂O₂. Store at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place a solid sample of the compound in an oven at 60°C for 24 hours. Then, prepare a solution for analysis.

  • Photodegradation: Expose a solution of the compound to light in a photostability chamber according to ICH guidelines.

  • Analysis: Analyze all samples, along with an untreated control sample, by HPLC (using the method from Protocol 1) to determine the percentage of degradation and identify any major degradation products.

Visualizations

Logical Workflow for Stability Assessment

This diagram outlines the decision-making process when assessing the stability of 4,7-Dimethyl-1,3-benzothiazol-2-amine.

G cluster_troubleshooting Troubleshooting start Receive/Synthesize Compound visual_inspection Visual Inspection (Color, Appearance) start->visual_inspection purity_check Initial Purity Check (e.g., HPLC, NMR) visual_inspection->purity_check storage Store under Optimal Conditions (2-8°C, Dark, Inert Gas) purity_check->storage experimental_use Use in Experiment storage->experimental_use color_change Color Change Observed? re_analyze Re-analyze Purity (HPLC) color_change->re_analyze Yes color_change->experimental_use No discard Discard if Purity is Low re_analyze->discard Significant Degradation use_with_caution Use with Caution for Non-Critical Experiments re_analyze->use_with_caution Minor Degradation experimental_use->color_change Before use

Caption: Workflow for handling and stability assessment.

Potential Degradation Pathways

This diagram illustrates the main environmental factors leading to the degradation of 2-aminobenzothiazole derivatives.

G cluster_degradation Degradation Products compound 4,7-Dimethyl-1,3-benzothiazol-2-amine oxidized Oxidized Products (e.g., N-oxides, colored impurities) compound->oxidized  Oxygen (Air)   hydrolyzed Hydrolysis Products compound->hydrolyzed  Water/Moisture   photo Photodegradation Products compound->photo  Light (UV/Vis)  

Caption: Factors leading to compound degradation.

References

  • Benchchem. (n.d.). Stability issues and degradation pathways of 2-aminobenzothiazole compounds.
  • De Wever, H., et al. (1998). The microbial degradation of benzothiazoles. Journal of Applied Microbiology, 85(1), 1-9.
  • Sigma-Aldrich. (2025). Safety Data Sheet.
  • Grote, M., et al. (2008). Comparison of Microbial and Photochemical Processes and Their Combination for Degradation of 2-Aminobenzothiazole. Applied and Environmental Microbiology, 74(10), 3081-3087.
  • Sigma-Aldrich. (2024). Safety Data Sheet.
  • Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines?.
  • Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety.
  • AK Scientific, Inc. (n.d.). 6,6-Dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine Safety Data Sheet.
  • NCERT. (n.d.). Amines.
  • Benchchem. (n.d.). Safeguarding Your Research: A Comprehensive Guide to Handling Cuban-1-amine.

Sources

Troubleshooting

alternative stationary phases for chromatography of 4,7-Dimethyl-1,3-benzothiazol-2-amine

Welcome to the technical support guide for the chromatographic analysis of 4,7-Dimethyl-1,3-benzothiazol-2-amine. This resource is designed for researchers, scientists, and drug development professionals to navigate the...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the chromatographic analysis of 4,7-Dimethyl-1,3-benzothiazol-2-amine. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of separating this basic, aromatic compound. We will move beyond standard C18 methodologies to explore alternative stationary phases that offer superior performance, selectivity, and peak shape.

Section 1: Understanding the Analyte: 4,7-Dimethyl-1,3-benzothiazol-2-amine

Before developing a chromatographic method, it is crucial to understand the physicochemical properties of the analyte. 4,7-Dimethyl-1,3-benzothiazol-2-amine is a heterocyclic aromatic amine.[1] Its structure dictates its chromatographic behavior.

PropertyValueImplication for Chromatography
Molecular Formula C₉H₁₀N₂S---
Molecular Weight 178.26 g/mol [1]
Structure Aromatic benzothiazole core with a primary amine and two methyl groups.The aromatic system allows for π-π interactions. The amine group is basic and will be protonated at acidic pH, leading to strong interactions with silica.
Predicted pKa ~5.5 - 6.5 (for the conjugate acid of the exocyclic amine)The compound's charge state is highly dependent on mobile phase pH, directly impacting retention and peak shape.
Predicted LogP ~2.5 - 3.0Moderately hydrophobic, suitable for reversed-phase chromatography.

Section 2: The Standard Approach (C18) and Its Inherent Challenges

This section addresses the most common issues users face when starting with a conventional C18 column.

Q1: I'm starting my method development for 4,7-Dimethyl-1,3-benzothiazol-2-amine. What is a typical starting point?

A standard starting point for a moderately hydrophobic molecule like this is a C18 column with a mobile phase gradient of water and acetonitrile (ACN), both containing an acidic modifier like 0.1% formic acid. The acid is intended to protonate the analyte consistently and suppress the ionization of residual silanols on the silica surface.

Q2: Why is my peak for 4,7-Dimethyl-1,3-benzothiazol-2-amine showing severe tailing on a C18 column, even with formic acid?

This is the most common problem encountered. The cause is secondary ionic interactions between the protonated amine group of your analyte and deprotonated, acidic silanol groups (Si-O⁻) on the surface of the silica stationary phase. At a typical mobile phase pH of ~2.7 (0.1% formic acid), your analyte is fully protonated (positive charge), but a small population of highly acidic silanols remains ionized (negative charge). This strong ionic attraction results in a non-ideal retention mechanism, causing significant peak tailing.[2][3]

G cluster_0 Silica Surface cluster_1 Analyte in Mobile Phase Silanol Deprotonated Silanol (Si-O⁻) Analyte Protonated Analyte (R-NH₃⁺) Analyte->Silanol Strong Ionic Interaction (Causes Tailing) C18 C18 Chains Analyte->C18 Desired Hydrophobic Interaction

Caption: Unwanted ionic interaction causing peak tailing.

Section 3: Alternative Stationary Phases for Superior Performance

When mobile phase optimization is insufficient, changing the stationary phase is the most powerful tool to improve selectivity and peak shape.[4]

Q3: My peak shape is still poor, and I have a closely eluting impurity. What alternative stationary phase should I consider first?

Recommendation: Pentafluorophenyl (PFP) Phase.

A PFP phase is an excellent first choice when C18 fails for aromatic and basic compounds.[5][6] It provides multiple, alternative modes of interaction beyond simple hydrophobicity.

  • Mechanisms of Interaction:

    • π-π Interactions: The electron-deficient fluorinated ring interacts strongly with the electron-rich benzothiazole ring system of your analyte.

    • Dipole-Dipole Interactions: The highly polar C-F bonds create a strong dipole moment on the stationary phase.

    • Ion-Exchange: The polarized PFP group can interact with basic compounds, offering a weak cation-exchange mechanism that can improve retention and peak shape.[7]

    • Hydrophobic Interactions: It retains a moderate degree of hydrophobicity, similar to a short-chain alkyl phase.

These combined interactions provide a unique selectivity that can often resolve compounds that co-elute on a C18 phase.[8]

Experimental Protocol: Method Transfer from C18 to PFP
  • Column: Select a PFP column with the same dimensions as your C18 column (e.g., 100 x 2.1 mm, 2.6 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Initial Gradient: Start with the same gradient conditions used on the C18 column.

    • Rationale: This provides a direct comparison of selectivity. You will likely observe a different elution order and improved peak shape for the target analyte.[6]

  • Optimization: Adjust the gradient slope and starting percentage based on the initial results. The unique selectivity of the PFP phase may require a shallower gradient to achieve optimal resolution.

Q4: My sample contains the target analyte and several metabolites with varying polarity and charge. Is there a phase that can handle this complexity in a single run?

Recommendation: Mixed-Mode (RP/Cation-Exchange) Phase.

Mixed-mode chromatography is a powerful technique that uses a stationary phase with more than one intentionally designed retention mechanism.[9] For 4,7-Dimethyl-1,3-benzothiazol-2-amine, a phase combining reversed-phase (e.g., C18) and strong cation-exchange (SCX) functionalities is ideal.

  • Dual Retention Mechanism:

    • Reversed-Phase: Retains molecules based on hydrophobicity.

    • Cation-Exchange: Retains positively charged molecules (like your protonated amine) via ionic interaction.

This dual mechanism provides two independent levers for controlling retention: organic solvent percentage (controls hydrophobic retention) and mobile phase ionic strength/pH (controls ionic retention).[10][11] This allows for the separation of compounds with diverse properties in a single analysis.[12]

Experimental Protocol: Method Development on a Mixed-Mode RP/SCX Column
  • Column: Select a mixed-mode column (e.g., C18/SCX).

  • Mobile Phase A: 20 mM Ammonium Formate, pH 3.0 in Water.

    • Rationale: The buffer controls the pH to ensure consistent protonation of the analyte and provides counter-ions (ammonium) to modulate the ionic retention.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Workflow:

    • Step 1 (Scout for Hydrophobic Retention): Run a fast gradient from 5% to 95% B over 5 minutes. This will show the effect of the reversed-phase component.

    • Step 2 (Modulate Ionic Retention): If the basic compounds are too strongly retained, increase the buffer concentration in Mobile Phase A to 50 mM or 100 mM. The higher concentration of counter-ions will compete with the analyte for the SCX sites, reducing retention.

    • Step 3 (Optimize Selectivity): Once retention is in a suitable window, optimize the gradient slope to resolve target analytes and impurities.

G cluster_0 Method Development Workflow Start Start: C18 Method Check Peak Tailing or Poor Resolution? Start->Check Troubleshoot Troubleshoot: Adjust pH, Additive, or Organic Modifier (ACN/MeOH) Check->Troubleshoot Yes End Optimized Method Check->End No Check2 Problem Solved? Troubleshoot->Check2 PFP Switch to PFP Phase (Alternative Selectivity) Check2->PFP No, Poor Selectivity MM Switch to Mixed-Mode Phase (Orthogonal Selectivity) Check2->MM No, Severe Tailing + Complex Sample Check2->End Yes PFP->End MM->End

Sources

Optimization

Technical Support Center: Enhancing the Bioavailability of 4,7-Dimethyl-1,3-benzothiazol-2-amine Derivatives

Of course. Here is a technical support center with troubleshooting guides and FAQs on enhancing the bioavailability of 4,7-Dimethyl-1,3-benzothiazol-2-amine derivatives.

Author: BenchChem Technical Support Team. Date: January 2026

Of course. Here is a technical support center with troubleshooting guides and FAQs on enhancing the bioavailability of 4,7-Dimethyl-1,3-benzothiazol-2-amine derivatives.

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 4,7-Dimethyl-1,3-benzothiazol-2-amine and its derivatives. This guide is designed to provide practical, field-proven insights and troubleshooting strategies for one of the most significant challenges in preclinical development: enhancing oral bioavailability.

The benzothiazole scaffold is a privileged structure in medicinal chemistry, with derivatives showing promise in oncology, and as antimicrobial, and anti-inflammatory agents.[1][2] However, like many heterocyclic compounds, these derivatives often exhibit poor aqueous solubility, which can severely limit their absorption from the gastrointestinal tract and, consequently, their therapeutic efficacy.[3][4]

This guide moves beyond simple protocols to explain the causality behind experimental choices. It is structured to help you diagnose issues in your workflow, from initial formulation to in vivo assessment, and to provide robust, actionable solutions.

Section 1: Foundational Knowledge: Understanding the Bioavailability Challenge

Oral bioavailability (F) is the fraction of an administered drug that reaches systemic circulation unchanged.[5][6] For derivatives of 4,7-Dimethyl-1,3-benzothiazol-2-amine, the primary obstacle is often poor aqueous solubility. According to the Biopharmaceutics Classification System (BCS), such compounds typically fall into BCS Class II : high membrane permeability but low aqueous solubility.[4] This means that while the molecule itself can cross the intestinal wall, it first needs to dissolve in the gastrointestinal fluids to be absorbed—a step that becomes rate-limiting.

The core challenge, therefore, is to improve the dissolution rate and apparent solubility of these compounds to leverage their inherent permeability.

Section 2: Troubleshooting Guides & Frequently Asked Questions (FAQs)

This section is formatted in a question-and-answer style to directly address common issues encountered during experimentation.

Part A: Formulation and Solubility Enhancement

Question 1: My 4,7-dimethyl-1,3-benzothiazole-2-amine derivative has very low solubility in aqueous buffers. What are the most direct strategies to improve this for initial screening?

Answer: Low aqueous solubility is the most common starting problem. Before moving to complex formulations, several fundamental strategies can be employed:

  • Particle Size Reduction (Micronization/Nanosizing): The dissolution rate of a drug is directly proportional to its surface area. Reducing particle size increases the surface area-to-volume ratio, which can significantly enhance dissolution.[3] Techniques like milling or high-pressure homogenization can be used to create micronized particles or nanoparticles.[3]

  • pH Adjustment: For derivatives with ionizable groups, altering the pH of the vehicle can increase solubility. However, this must be done carefully, as extreme pH values are not suitable for in vivo administration.[7]

  • Use of Co-solvents: Incorporating organic solvents like propylene glycol or DMSO can enhance the solubility of hydrophobic compounds in aqueous solutions.[7] This is a common approach for preparing dosing solutions for early-stage in vivo pharmacokinetic (PK) studies.[7]

  • Salt Formation: If your derivative has a suitable acidic or basic center, forming a salt can dramatically improve its solubility and dissolution rate.[8][9]

Question 2: I am considering an advanced formulation. Should I use a solid dispersion or a lipid-based system like a Self-Emulsifying Drug Delivery System (SEDDS) for my BCS Class II compound?

Answer: Both solid dispersions and SEDDS are excellent strategies for BCS Class II compounds, but the choice depends on the specific properties of your derivative and your development goals.[4][10]

Strategy Mechanism of Action Advantages Disadvantages
Amorphous Solid Dispersion The drug is molecularly dispersed in a hydrophilic polymer matrix in an amorphous (non-crystalline) state.[4][11] This high-energy state improves solubility and dissolution.[11]Significant increases in apparent solubility and dissolution rate.[4] Established manufacturing techniques like spray drying and hot-melt extrusion.[10]The amorphous state is thermodynamically unstable and can recrystallize over time, reducing effectiveness.[12] Drug-polymer miscibility can be a challenge.[11]
SEDDS A mixture of oils, surfactants, and co-solvents that forms a fine oil-in-water emulsion upon gentle agitation in aqueous media (like GI fluids).[10][13] The drug remains solubilized in the small lipid droplets.Protects the drug from degradation and can enhance absorption via lymphatic pathways, potentially reducing first-pass metabolism.[14] Good for highly lipophilic drugs.[10]Requires careful selection of excipients to ensure good emulsification and stability.[10] May have limitations in drug loading capacity.

For initial exploration, solid dispersions prepared by a simple solvent evaporation method can be a straightforward way to screen for feasibility.

Question 3: How do I select the right polymer and characterize my solid dispersion to ensure it's effective?

Answer: The success of a solid dispersion hinges on creating a stable, amorphous system where the drug is miscible with the polymer carrier.

  • Polymer Selection: Common hydrophilic polymers include polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), and polyethylene glycols (PEGs).[12][15] The choice depends on the drug's properties. The goal is to find a polymer with which the drug has favorable interactions (e.g., hydrogen bonding) to prevent recrystallization.

  • Characterization is Crucial: You must verify that you have created an amorphous dispersion. Key characterization techniques include:

    • Differential Scanning Calorimetry (DSC): This technique detects the melting point of the crystalline drug. The absence of the drug's melting peak in the solid dispersion indicates it is in an amorphous state.[15]

    • X-Ray Powder Diffraction (XRPD): Crystalline materials produce sharp Bragg peaks, while amorphous materials show a broad halo. The absence of sharp peaks for the drug confirms its amorphous nature.[15]

    • Fourier-Transform Infrared Spectroscopy (FT-IR): This can be used to investigate potential interactions (like hydrogen bonds) between the drug and the polymer, which are critical for stabilizing the amorphous form.[15]

Part B: In Vitro Permeability and Efflux Assays

Question 4: My Caco-2 permeability assay results are highly variable between experiments. What are the most common causes and how do I troubleshoot them?

Answer: Inconsistency in Caco-2 assays is a frequent problem. The Caco-2 cell line, derived from human colon adenocarcinoma, is a workhorse model for predicting intestinal permeability but requires strict standardization.[16][17]

Here is a workflow to troubleshoot common issues:

start Inconsistent Caco-2 Results q1 Are TEER values consistent and above your lab's threshold (e.g., >300 Ω·cm²)? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No. Monolayer integrity is compromised. q1->a1_no No q2 Are you using cells within a consistent passage range (e.g., 30-50)? a1_yes->q2 fix1 Troubleshoot Monolayer: - Check cell seeding density. - Ensure single-cell suspension before seeding. - Verify medium quality and change schedule. - Test for mycoplasma contamination. a1_no->fix1 a2_yes Yes q2->a2_yes Yes a2_no No. Transporter expression can change. q2->a2_no No q3 Is compound recovery low (<80%)? a2_yes->q3 fix2 Action: - Thaw a new, low-passage vial of cells. - Strictly document and adhere to passage number limits. a2_no->fix2 a3_yes Yes. See FAQ #5. q3->a3_yes Yes a3_no No q3->a3_no No q4 Is there evidence of cytotoxicity at your test concentration? a3_no->q4 fix3 Proceed to next check. a4_yes Yes q4->a4_yes Yes fix4 Action: - Lower the test compound concentration. - Reduce incubation time. - Ensure DMSO concentration is low and non-toxic (typically <1%). a4_yes->fix4 a4_no No

Caption: Troubleshooting workflow for Caco-2 assay inconsistency.

Question 5: I'm seeing low compound recovery in my Caco-2 assay. What does this mean and how can I improve it?

Answer: Low recovery means the total amount of the drug in the apical, basolateral, and cell lysate compartments at the end of the experiment is significantly less than the amount you started with. This can lead to an underestimation of permeability.[18]

Common Causes & Solutions:

  • Nonspecific Binding: The compound is sticking to the plastic well plates or filter inserts.

    • Solution: Use low-binding plates and pipette tips. You can also try pre-incubating the plate with a solution containing Bovine Serum Albumin (BSA) to block non-specific binding sites.[18][19]

  • Poor Aqueous Solubility: The compound is precipitating out of the transport buffer during the assay.

    • Solution: Including BSA in the receiver buffer can act as a "sink" and improve the solubility of lipophilic compounds.[19] Alternatively, you may need to lower the initial donor concentration.

  • Cellular Metabolism: The Caco-2 cells may be metabolizing your compound.

    • Solution: Analyze samples for known or expected metabolites. If metabolism is significant, this is an important finding, but it complicates the interpretation of permeability.

Question 6: My compound has a high efflux ratio (Papp B-A / Papp A-B > 2). What is the implication for oral bioavailability?

Answer: A high efflux ratio is a clear indication that your compound is a substrate for an active efflux transporter, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).[19] These transporters are present in the intestinal epithelium and act as pumps, actively moving drugs from inside the cell back into the gut lumen.

Implication: Even if your compound has good passive permeability, active efflux can significantly reduce its net absorption, leading to lower-than-expected oral bioavailability.[10] This is a critical finding, as it suggests that strategies to saturate or inhibit these transporters might be necessary to improve in vivo exposure.

Part C: In Vivo Pharmacokinetic Studies

Question 7: My derivative showed promising solubility and in vitro permeability, but oral bioavailability in rats is still very low (<10%). What are the likely reasons?

Answer: This is a classic and challenging scenario in drug development. When a compound fails in vivo despite good in vitro data, the primary suspect is high first-pass metabolism .[20]

After a drug is absorbed from the intestine, it enters the portal vein and travels directly to the liver before reaching systemic circulation. The gut wall and the liver contain high concentrations of metabolic enzymes (like Cytochrome P450s). If your compound is rapidly metabolized in either of these locations, only a small fraction of the absorbed dose will reach the rest of the body intact.

Troubleshooting Steps:

  • Analyze Plasma Samples for Metabolites: Re-examine your LC-MS/MS data from the PK study to look for potential metabolites.

  • Conduct In Vitro Metabolism Studies: Incubate your compound with liver microsomes or hepatocytes to determine its metabolic stability. This will confirm if it is susceptible to rapid hepatic clearance.

  • Re-evaluate the Formulation: Ensure that the low bioavailability isn't due to poor dissolution in vivo, which can sometimes occur even if solubility seems adequate in simple buffers.[7]

Question 8: I need to conduct my first in vivo PK study. What are the essential components of a study design to determine oral bioavailability?

Answer: A well-designed preclinical PK study is essential for accurately determining oral bioavailability (F).[21][22] The fundamental design involves comparing drug exposure after oral (PO) administration to exposure after intravenous (IV) administration.[20]

Key Study Components:

  • Animal Model: Rats are a common and well-characterized model for initial PK studies.[22]

  • Dosing Groups:

    • Group 1 (IV): A single bolus dose administered intravenously. This route ensures 100% bioavailability by definition and serves as the reference.[20]

    • Group 2 (PO): The compound is administered orally, typically via gavage, using a well-defined formulation (e.g., a solution in a co-solvent or a suspension).

  • Blood Sampling: Blood samples are collected at multiple time points after dosing (e.g., 5 min, 15 min, 30 min, 1, 2, 4, 8, and 24 hours) to construct a concentration-time curve.

  • Bioanalysis: Plasma is separated from the blood, and the concentration of your compound is measured using a validated analytical method, usually LC-MS/MS.

  • Pharmacokinetic Analysis: The concentration-time data is used to calculate key PK parameters.[21]

Parameter Description Significance
Cmax Maximum observed plasma concentration.Indicates the rate and extent of absorption.
Tmax Time at which Cmax is reached.Indicates the rate of absorption.
AUC (Area Under the Curve) The total drug exposure over time.Reflects the extent of drug absorption.
t½ (Half-life) The time required for the plasma concentration to decrease by half.Indicates the rate of drug elimination.
F% (Oral Bioavailability) (AUCPO / DosePO) / (AUCIV / DoseIV) x 100The primary endpoint, representing the fraction of the oral dose that reaches systemic circulation.

Table based on information from[20][21]

Section 3: Key Experimental Protocols

Protocol 1: Preparation of Solid Dispersion by Solvent Evaporation

This method is suitable for lab-scale screening of different polymers to enhance the solubility of your benzothiazole derivative.

  • Weighing: Accurately weigh the 4,7-dimethyl-1,3-benzothiazol-2-amine derivative and the selected polymer (e.g., PVP K30) in a desired drug-to-polymer ratio (e.g., 1:4 w/w).[15]

  • Dissolution: Dissolve both the drug and the polymer in a suitable common volatile solvent (e.g., methanol or a mixture of dichloromethane and methanol). Ensure complete dissolution to achieve molecular-level mixing.

  • Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure. A thin film of the drug-polymer mixture will form on the wall of the flask.

  • Drying: Place the flask in a vacuum oven at a controlled temperature (e.g., 40°C) for 24 hours to remove any residual solvent.

  • Collection and Pulverization: Scrape the dried solid dispersion from the flask. Gently grind it into a fine powder using a mortar and pestle.

  • Characterization: Analyze the resulting powder using DSC and XRPD to confirm the absence of drug crystallinity, as described in FAQ #3.

Protocol 2: Caco-2 Bidirectional Permeability Assay

This protocol provides a framework for assessing both passive permeability and active efflux.

  • Cell Seeding: Seed Caco-2 cells onto permeable filter supports (e.g., 12-well Transwell plates) at a consistent density.

  • Cell Culture: Culture the cells for 21-25 days to allow them to differentiate and form a confluent, polarized monolayer. Change the growth medium every 2-3 days.[18]

  • Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each well. Only use wells with TEER values above your established threshold.[17][18]

  • Buffer Preparation: Prepare a transport buffer, such as Hanks' Balanced Salt Solution (HBSS), buffered to pH 6.5 for the apical (AP) side and pH 7.4 for the basolateral (BL) side to mimic physiological conditions.[23]

  • Permeability Experiment:

    • Wash the cell monolayers twice with pre-warmed (37°C) transport buffer.

    • For A-to-B transport: Add the transport buffer containing your test compound (and a low-permeability marker like Lucifer yellow) to the apical (donor) compartment. Add fresh buffer to the basolateral (receiver) compartment.

    • For B-to-A transport: Add the buffer with the test compound to the basolateral (donor) compartment and fresh buffer to the apical (receiver) compartment.

  • Incubation and Sampling: Incubate the plate at 37°C with gentle shaking. At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver compartment, replacing the volume with fresh buffer.[18]

  • Post-Experiment Integrity Check: After the final time point, measure the TEER again to ensure the monolayer was not compromised during the experiment.[17] Also, measure the amount of Lucifer yellow that has crossed the monolayer to check for leaks.

  • Sample Analysis: Analyze the concentration of the test compound in all collected samples using a validated LC-MS/MS method.

  • Calculation: Calculate the apparent permeability coefficient (Papp) for both directions and determine the efflux ratio.

Section 4: Visualization of Key Workflows

Caption: General workflow for bioavailability enhancement.

References

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher.
  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH.
  • In vitro models for prediction of drug absorption and metabolism. ITQB NOVA.
  • Methods of enhancing Dissolution and bioavailability of poorly soluble drugs. Slideshare.
  • Nanotechnology-based Drug Formulations for Enhanced Oral Bioavailability and Controlled Release. Hilaris Publisher.
  • Promising strategies for improving oral bioavailability of poor water-soluble drugs. Taylor & Francis Online.
  • NANOTECHNOLOGY BASED APPROACHES FOR ENHANCING BIOAVAILABILITY OF POORLY SOLUBLE DRUGS. IIP Series.
  • The Critical Role of Excipients in Enhancing Drug Absorption. ChemIntel360.
  • Role of Nanotechnology in Enhancing Drug Bioavailability and Therapeutic Efficacy.
  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. MDPI.
  • Nano-drug delivery systems for the enhancement of bioavailability and bioactivity (2024). SciSpace.
  • Technical Support Center: Troubleshooting Inconsistent Caco-2 Permeability Assay Results. Benchchem.
  • In Vivo Pharmacokinetic (PK) Studies. Selvita.
  • Advances in Nanotechnology for Enhancing the Solubility and Bioavailability of Poorly Soluble Drugs. PMC - PubMed Central.
  • Impact of Pharmaceutical Excipients on Drug Bioavailability and Stability. JOCPR.
  • The Role of Pharma Excipients in Enhancing Drug Stability and Absorption. Colorcon.
  • Bioavailability Prediction at Early Drug Discovery Stages: In Vitro Assays and Simple Physico-Chemical Rules. Books.
  • Study of the Influence of Pharmaceutical Excipients on the Solubility and Permeability of BCS Class II Drugs. MDPI.
  • Study of the Influence of Pharmaceutical Excipients on the Solubility and Permeability of BCS Class II Drugs. MDPI.
  • Bioavailability and Bioequivalence Studies. Open Research Library.
  • Evaluation of common in vitro assays for the prediction of oral bioavailability and hepatic metabolic clearance in humans. bioRxiv.
  • In-vivo pharmacokinetic study: Significance and symbolism.
  • Insights on Prospects of Prediction of Drug Bioavailability
  • Novel analytical approaches for solid dispersion characteriz
  • In vivo PK / Pharmacokinetic Studies.
  • Combined Methodologies for Determining In Vitro Bioavailability of Drugs and Prediction of In Vivo Bioequivalence From Pharmaceutical Oral Formul
  • Overview of in vivo Bioavailability (BA) and Bioequivalence (BE) Studies Supporting NDAs and ANDAs. FDA.
  • Solid Dispersion: An Alternative Technique for Bioavailability Enhancement of Poorly Soluble Drugs. Taylor & Francis Online.
  • Solid dispersions: A technology for improving bioavailability. MedCrave online.
  • Solid Dispersion as an Approach for Bioavailability Enhancement of Poorly Water-Soluble Drug Ritonavir. PMC - PubMed Central.
  • Techniques for characterization of solid dispersions.
  • Preclinical formulations for pharmacokinetic studies. Admescope.
  • Challenges in Preclinical Drug Development: How to Overcome Them? | by Gyan Solutions.
  • Preclinical Pharmacokinetics: Solving the Problems of Early-Stage Predictive Assays.
  • 7 Ways Caco-2 Cells Can Make or Break Your Intestinal Permeability Models. Mimetas.
  • Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol.
  • Recent Advances in Synthesis of Benzothiazole Compounds Rel
  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells.
  • Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Deriv
  • Preclinical Pharmacokinetics in Drug Development. Allucent.
  • Caco-2 Permeability Assay. Evotec.
  • Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Publishing.
  • 4,7-Dimethyl-1,3-benzothiazol-2-amine|CAS 78584-08-4. Benchchem.
  • Pre-clinical trials: Challenges to answer. The BMJ.
  • (PDF)
  • Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. NIH.
  • Discovery of pyrimidine-tethered benzothiazole derivatives as novel anti-tubercular agents towards multi- and extensively drug resistant Mycobacterium tuberculosis. PMC - NIH.
  • Novel Benzothiazole Derivatives: | Request PDF.

Sources

Troubleshooting

strategies to reduce non-specific binding of 4,7-Dimethyl-1,3-benzothiazol-2-amine in assays

Welcome, researchers. This guide is your dedicated resource for troubleshooting and mitigating non-specific binding (NSB) when working with 4,7-Dimethyl-1,3-benzothiazol-2-amine.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers. This guide is your dedicated resource for troubleshooting and mitigating non-specific binding (NSB) when working with 4,7-Dimethyl-1,3-benzothiazol-2-amine. High background signals and false positives can obscure valuable data, leading to wasted resources and time. This document provides field-proven strategies and in-depth explanations to help you achieve clean, reliable, and reproducible results.

Understanding the Culprit: Why Does This Compound Exhibit Non-Specific Binding?

4,7-Dimethyl-1,3-benzothiazol-2-amine, like many small molecules with its structural motifs, presents a classic challenge in assay development. Its tendency for non-specific binding is rooted in its physicochemical properties. The benzothiazole core is a fused aromatic ring system, making it inherently hydrophobic.[1][2] This hydrophobicity drives the molecule to interact with non-target hydrophobic surfaces, such as plastic microplates, membrane proteins, and hydrophobic patches on your target protein.[3][4]

Furthermore, the 2-amine group can be protonated depending on the assay buffer's pH, imparting a positive charge. This can lead to non-specific electrostatic interactions with negatively charged surfaces or biomolecules.[3][5] Finally, at higher concentrations, such molecules can self-associate and form aggregates, which are notorious for causing assay interference and binding promiscuously.[6][7]

Understanding these three primary drivers—hydrophobic interactions, ionic interactions, and aggregation —is the key to systematically troubleshooting and resolving NSB.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

Here we address the most common issues encountered by researchers using 4,7-Dimethyl-1,3-benzothiazol-2-amine.

Q1: My assay shows a high background signal across the entire plate, even in my negative controls. What are the most likely causes related to the compound?

High uniform background is a classic sign of non-specific binding. The compound is likely adhering to one or more components of your assay system independently of the specific target interaction you wish to measure.

  • Primary Suspects:

    • Binding to Assay Surfaces: The compound may be binding directly to the plastic of the microtiter plate.

    • Interaction with Blocking Agents: In some cases, the compound can interact non-specifically with the blocking protein itself (e.g., BSA).[8]

    • Compound Aggregation: At the concentration used, the molecule may be forming aggregates that are "sticky" and produce a background signal.[6][7]

    • Interaction with Detection Reagents: The compound could be binding to detection antibodies or enzymes (e.g., HRP), leading to a false signal.[9]

  • Initial Diagnostic Step: Run a control experiment where you add the compound to wells containing only the assay buffer and the detection reagents, without the target protein or capture antibody. A high signal in this control strongly points to NSB with the plate surface or detection system.[10]

Q2: What's the first and most critical parameter I should optimize in my assay buffer?

Your assay buffer is the most powerful tool for controlling the compound's behavior.[6] A systematic optimization of buffer components can resolve the majority of NSB issues. The main goal is to create an environment that minimizes the non-specific hydrophobic and electrostatic interactions.[3]

Start by establishing a baseline using a simple buffer (e.g., PBS or Tris) and then introduce additives systematically.

Workflow for Troubleshooting Non-Specific Binding

Below is a logical workflow to diagnose and resolve NSB issues systematically.

Troubleshooting_Workflow start High Background Signal Observed check_agg Step 1: Check for Compound Aggregation start->check_agg control_exp Step 2: Run NSB Control Experiment (No Target Protein) check_agg->control_exp If aggregation is not the issue or has been addressed buffer_opt Step 3: Systematically Optimize Assay Buffer control_exp->buffer_opt If control shows high signal add_detergent Add Non-Ionic Detergent (e.g., 0.01% Tween-20) buffer_opt->add_detergent adjust_salt Adjust Salt Concentration (e.g., 150-300 mM NaCl) add_detergent->adjust_salt change_blocker Change/Optimize Blocking Agent (e.g., Casein, different % BSA) adjust_salt->change_blocker adjust_ph Adjust Buffer pH change_blocker->adjust_ph final_eval Step 4: Re-evaluate Signal with Optimized Buffer adjust_ph->final_eval success Problem Resolved: Low Background, High S/N final_eval->success

Caption: A step-by-step workflow for diagnosing and mitigating non-specific binding.

Q3: You mentioned buffer additives. Which ones should I try, and in what order?

The choice of additive depends on the suspected mechanism of NSB. Based on the structure of 4,7-Dimethyl-1,3-benzothiazol-2-amine, hydrophobic interactions are highly probable.

  • Non-Ionic Detergents (Surfactants): This should be your first line of defense.[4] Low concentrations of mild detergents can disrupt hydrophobic interactions without denaturing most proteins.[3][5] They prevent the compound from sticking to plastic surfaces and other hydrophobic regions.

    • Recommendation: Start with 0.01% - 0.05% Tween-20 or Triton X-100 in all assay and wash buffers.[6][11]

  • Salt: If electrostatic interactions are contributing, increasing the ionic strength of the buffer can shield charges and reduce this type of NSB.[3][4]

    • Recommendation: Test a range of NaCl concentrations, for example, 150 mM (physiological), 250 mM, and up to 500 mM. Be mindful that very high salt can also disrupt specific protein-protein interactions.[5]

  • Blocking Proteins: These are used to saturate non-specific binding sites on the assay surface.[9][12] If you are already using one, consider optimizing its concentration or switching to a different type.

    • Recommendation: Bovine Serum Albumin (BSA) is common, typically at 0.1% to 1%.[5] If BSA is not effective, casein can be a superior blocking agent in some systems as it is a less "sticky" protein.[13]

  • Organic Solvents/Additives:

    • DMSO: While your compound is likely dissolved in DMSO, ensuring a consistent, low final percentage (e.g., 0.5% - 1%) across all wells is critical to avoid artifacts.

    • Glycerol: Adding 5-10% glycerol can help stabilize proteins and has been shown to reduce non-specific binding in some cases.[6]

AdditiveRecommended Starting Conc.Primary Mechanism of ActionReference
Tween-20 0.01% - 0.05% (v/v)Disrupts non-specific hydrophobic interactions.[3][4][11]
Triton X-100 0.01% - 0.05% (v/v)Disrupts non-specific hydrophobic interactions.[6]
NaCl 150 mM - 500 mMShields electrostatic charges to reduce ionic NSB.[3][4][5]
BSA 0.1% - 1% (w/v)Blocks non-specific binding sites on surfaces.[5][12]
Casein 0.1% - 0.5% (w/v)Alternative protein blocker, often more effective than BSA.[13]
Glycerol 5% - 10% (v/v)Protein stabilizer, can reduce surface NSB.[6]
Q4: How do I design a robust control experiment to specifically measure the NSB of my compound?

A definitive NSB control is essential to validate your results. The ideal control experiment isolates the non-specific interactions from the specific, target-mediated binding.

  • For Plate-Based Assays (e.g., ELISA, HTS):

    • Setup: Prepare wells that contain all assay components (buffer, blocking agents, detection reagents) except for the primary target protein or capture molecule.

    • Procedure: Add 4,7-Dimethyl-1,3-benzothiazol-2-amine to these wells at the same concentrations used in your main experiment.

    • Interpretation: The signal generated in these "target-minus" wells represents the binding of your compound to the plate, blocker, and/or detection system. This value should be subtracted from your experimental wells to determine the true target-specific signal.[10]

  • For Biophysical Assays (e.g., SPR):

    • Setup: Use a reference flow cell on your sensor chip that is activated and blocked but has no ligand immobilized.

    • Procedure: Flow the compound over both the active (ligand-immobilized) and reference (bare) flow cells.

    • Interpretation: The signal from the reference cell is a direct measure of NSB to the sensor surface. Modern analysis software automatically subtracts this reference signal from the active channel.[3][10]

Visualizing Binding Mechanisms & Mitigation

The following diagram illustrates how different buffer components can interrupt non-specific binding pathways.

Binding_Mechanisms cluster_0 Assay Surface (e.g., Microplate Well) Target Target Protein (Specific Binding Site) NSB_Site_H Hydrophobic Patch NSB_Site_I Ionic Patch (- charge) Compound 4,7-Dimethyl-1,3-benzothiazol-2-amine (Hydrophobic, + charge) Compound->Target Specific Binding (Desired Signal) Compound->NSB_Site_H Hydrophobic NSB (High Background) Compound->NSB_Site_I Ionic NSB (High Background) Detergent Tween-20 Detergent->NSB_Site_H Blocks Salt NaCl Salt->NSB_Site_I Shields Blocker BSA / Casein Blocker->NSB_Site_H Blocks Blocker->NSB_Site_I Blocks

Caption: How buffer additives mitigate non-specific binding (NSB).

Experimental Protocols

Protocol 1: Systematic Assay Buffer Optimization

This protocol provides a structured approach to finding the optimal buffer composition to minimize NSB.

  • Prepare Stock Solutions:

    • Base Buffer: 10x PBS or Tris-HCl at your desired pH.

    • Additive Stocks: 10% Tween-20, 5 M NaCl, 10% BSA (w/v), 50% Glycerol. Ensure all are filtered.

  • Establish Baseline: Run your assay with your compound in the base buffer alone (diluted to 1x) to determine the initial level of NSB. Include "target-minus" controls.

  • Test Detergent: Prepare a new buffer: 1x Base Buffer + 0.05% Tween-20. Run the assay and compare the signal-to-background ratio to the baseline.

  • Test Salt Concentration: Using the best buffer from the previous step (e.g., with Tween-20), prepare versions with increasing NaCl concentrations (e.g., 50 mM, 150 mM, 300 mM). Run the assay and identify the salt concentration that provides the lowest background without significantly inhibiting the specific signal.[6]

  • Test Blocking Agent: Using the optimal buffer from the previous steps, test different concentrations of BSA (e.g., 0.1%, 0.5%, 1%) or switch to an alternative like 0.2% casein.[11]

  • Final Confirmation: Once you have identified the best combination of additives, run a final validation experiment to confirm the improved signal-to-noise ratio.

Protocol 2: Control for Compound-Mediated Assay Interference

This protocol helps determine if your compound is directly interfering with the detection system (e.g., autofluorescence, enzyme inhibition).

  • Assay Setup: Prepare a plate with your final optimized assay buffer.

  • Compound Addition: Add your compound in a serial dilution as you would in the main experiment.

  • No Target Incubation: Do NOT add your target protein, sample, or capture/primary antibodies.

  • Detection Steps: Proceed directly to the detection steps. Add the secondary antibody-enzyme conjugate (e.g., anti-IgG-HRP), followed by the substrate (e.g., TMB).[14]

  • Read Plate: Measure the signal (e.g., absorbance or fluorescence).

  • Analysis: Any signal generated in this experiment is due to direct interference from your compound. This can sometimes occur if the compound inhibits the detection enzyme (e.g., HRP) or is autofluorescent at the assay wavelengths.[15] If significant interference is observed, you may need to consider an alternative detection method (e.g., a different enzyme or a label-free technique).

References

  • Nicoya Lifesciences. 4 Ways to Reduce Non-Specific Binding in SPR Experiments. Available from: [Link]

  • Patsnap Synapse. (2025-05-09). How to Block a Membrane to Reduce Non-Specific Binding. Available from: [Link]

  • ELISA Technical Bulletin - No. 3. Effective Blocking Procedures. Available from: [Link]

  • Reichelt, P. (2015-12-18). 4 Ways To Reduce Non-specific Binding in Surface Plasmon Resonance Experiments. Available from: [Link]

  • Sino Biological. ELISA Troubleshooting: High Background. Available from: [Link]

  • PubMed. Methods for reducing non-specific antibody binding in enzyme-linked immunosorbent assays. Available from: [Link]

  • ARP American Research Products, Inc. Elisa troubleshooting tips – High background. Available from: [Link]

  • Nicoya Lifesciences. 4 Ways To Reduce Non-specific Binding in Surface Plasmon Resonance Experiments. Available from: [Link]

  • ResearchGate. Tackling assay interference associated with small molecules | Request PDF. Available from: [Link]

  • NCBI - NIH. (2025-05-28). Interference and Artifacts in High-content Screening - Assay Guidance Manual. Available from: [Link]

  • Chemistry For Everyone. (2025-07-11). How Do You Select The Appropriate Buffer For SPR Experiments?. Available from: [Link]

  • Bio-Techne. ELISA Troubleshooting Guide. Available from: [Link]

  • YouTube. (2021-03-29). Biophysical Approaches to Small Molecule Discovery and Validation. Available from: [Link]

  • Surmodics IVD. Non-Specific Binding: What You Need to Know. Available from: [Link]

  • Rusling Research Group. Non Specific Binding (NSB) in Antigen-Antibody Assays. Available from: [Link]

  • NIH. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. Available from: [Link]

  • Taylor & Francis Online. Evolution of assay interference concepts in drug discovery. Available from: [Link]

  • PubMed. Specific ion and buffer effects on protein-protein interactions of a monoclonal antibody. Available from: [Link]

  • CANDOR Bioscience GmbH. nonspecific binding in immunoassays. Available from: [Link]

  • NIH. Understanding the characteristics of nonspecific binding of drug-like compounds to canonical stem–loop RNAs and their implications for functional cellular assays. Available from: [Link]

  • PubMed. Impact of Buffers on Colloidal Property and Aggregation Propensities of a Bispecific Antibody. Available from: [Link]

  • PubChem. Benzo(d)thiazol-2-amine. Available from: [Link]

  • PMC - NIH. Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis. Available from: [Link]

  • ChemSynthesis. (2025-05-20). benzothiazolyl-thiazol-2-yl-amine. Available from: [Link]

  • NIH. Identification of benzothiazoles as potential polyglutamine aggregation inhibitors of Huntington's disease by using an automated filter retardation assay. Available from: [Link]

  • MDPI. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Available from: [Link]

  • PubMed Central. Molecular docking and In-Silico pharmacokinetic analysis of 1,3-benzothiazole-2-amine derivatives as anticonvulsants. Available from: [Link]

  • NIH. N-(4,6-Dimethylpyrimidin-2-yl)-1,3-benzothiazol-2-amine. Available from: [Link]

  • MDPI. 2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices. Available from: [Link]

  • RSC Publishing. (2025-10-31). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. Available from: [Link]

Sources

Optimization

dealing with batch-to-batch variability of synthesized 4,7-Dimethyl-1,3-benzothiazol-2-amine

This guide is designed for researchers, medicinal chemists, and process development scientists working with 4,7-Dimethyl-1,3-benzothiazol-2-amine. Batch-to-batch variability is a common challenge in organic synthesis tha...

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, medicinal chemists, and process development scientists working with 4,7-Dimethyl-1,3-benzothiazol-2-amine. Batch-to-batch variability is a common challenge in organic synthesis that can significantly impact experimental reproducibility, scale-up feasibility, and the overall drug development timeline. This document provides a structured, in-depth approach to diagnosing and resolving common issues encountered during the synthesis of this important benzothiazole scaffold.

Frequently Asked Questions (FAQs)

Q1: What is a typical expected yield and purity for the synthesis of 4,7-Dimethyl-1,3-benzothiazol-2-amine? A: While yields are highly dependent on the specific synthetic protocol and scale, a well-optimized reaction involving the cyclization of 4,7-dimethylaniline with sodium thiocyanate and bromine typically yields 65-85% of the crude product.[1] Purity after a single recrystallization should be ≥98%, as determined by HPLC.

Q2: My final product's color varies from off-white to yellow or even brownish between batches. What causes this? A: Color variation is a classic indicator of impurities or product degradation.[2][3] The most common cause is the presence of minor, highly colored byproducts arising from the oxidation of starting materials or intermediates.[2] Prolonged exposure to heat during reaction or purification can also contribute to discoloration.

Q3: What are the recommended storage conditions for 4,7-Dimethyl-1,3-benzothiazol-2-amine? A: To prevent degradation, the compound should be stored in a tightly sealed, light-resistant container under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C. Like many amino-substituted aromatic compounds, it can be sensitive to light and atmospheric oxygen over long periods.

Q4: I'm observing different crystal forms (e.g., fine powder vs. large needles) in different batches. Does this matter? A: Yes, polymorphism can significantly affect downstream applications. Different crystal forms can have different solubility, dissolution rates, and bioavailability. For consistent results in biological assays or formulation studies, achieving a consistent crystal form is critical. This variability is typically controlled during the final crystallization step.

Troubleshooting Guide: Diagnosing and Resolving Variability

This section is structured to address the most common sources of batch-to-batch variability. We will proceed from a chemical perspective (yield and purity) to a physical one (appearance).

Issue 1: Variability in Reaction Yield (Low or Inconsistent Yields)

Low or unpredictable yields are often the first sign of an uncontrolled process. The cause can frequently be traced back to starting materials or subtle deviations in reaction conditions.

The purity of your starting materials is the foundation of a reproducible synthesis. Impurities can interfere with the reaction, leading to the formation of byproducts and consumption of reagents.

Recommended Action Plan:

  • Verify Starting Material Purity:

    • 4,7-Dimethylaniline: Obtain a fresh bottle or re-purify existing stock by distillation. Analyze purity via GC-MS or ¹H NMR. Pay close attention to isomers or oxidation products.

    • Sodium Thiocyanate (NaSCN): This reagent is hygroscopic. Use a freshly opened container or dry the material under vacuum at 100°C for several hours before use.

    • Bromine (Br₂): Ensure the bromine has not been contaminated with water. Use a high-purity grade.

    • Solvents (e.g., Glacial Acetic Acid): Ensure the solvent is anhydrous. Water can interfere with the reaction intermediates.

  • Run a Control Reaction: Use the highest-purity reagents available to establish a benchmark yield. This will confirm whether the issue lies with the reagents or the procedure.

The cyclization reaction is sensitive to temperature and reagent stoichiometry.[1][4] Minor deviations can have a significant impact on the reaction outcome.

Recommended Action Plan:

  • Strict Temperature Control:

    • The addition of bromine is exothermic. Use an ice bath to maintain a consistent internal temperature during the addition. A runaway temperature can lead to over-bromination and side-product formation.[5]

    • Maintain a stable and optimized reflux temperature. Use a heating mantle with a temperature controller and ensure consistent stirring.

  • Precise Stoichiometry:

    • Ensure all reagents are weighed accurately.

    • For bromine, which is a volatile liquid, it is often more accurate to calculate the required volume based on its density and add it via a syringe.

Visualizing the Synthetic Pathway

cluster_reagents Reagents cluster_process Process cluster_product Product aniline 4,7-Dimethylaniline intermediate Thiocyanation & Electrophilic Substitution aniline->intermediate in Acetic Acid reagent_combo NaSCN + Br₂ reagent_combo->intermediate cyclization Intramolecular Cyclization intermediate->cyclization Reflux final_product 4,7-Dimethyl-1,3- benzothiazol-2-amine cyclization->final_product

Caption: General synthesis pathway for 4,7-Dimethyl-1,3-benzothiazol-2-amine.

Troubleshooting Workflow: Low Yield

start Low or Inconsistent Yield Observed check_sm Step 1: Analyze Purity of All Starting Materials (NMR, GC-MS) start->check_sm sm_ok Purity Confirmed (≥99%) check_sm->sm_ok Purity Confirmed (≥99%) Purity Confirmed (≥99%) sm_ok->Purity Confirmed (≥99%) Yes Replace/Purify Starting Materials & Rerun Replace/Purify Starting Materials & Rerun sm_ok->Replace/Purify Starting Materials & Rerun No check_conditions Step 2: Scrutinize Reaction Conditions conditions_ok Conditions are Identical to Protocol check_conditions->conditions_ok Conditions are Identical to Protocol Conditions are Identical to Protocol conditions_ok->Conditions are Identical to Protocol Yes Implement Strict Controls (Temp, Stoichiometry) & Rerun Implement Strict Controls (Temp, Stoichiometry) & Rerun conditions_ok->Implement Strict Controls (Temp, Stoichiometry) & Rerun No check_workup Step 3: Analyze Mother Liquor Post-Crystallization (TLC/HPLC) product_lost Significant Product in Mother Liquor? check_workup->product_lost Optimize Crystallization Solvent/Temperature Optimize Crystallization Solvent/Temperature product_lost->Optimize Crystallization Solvent/Temperature Yes Investigate Side Reactions (LC-MS Analysis of Crude) Investigate Side Reactions (LC-MS Analysis of Crude) product_lost->Investigate Side Reactions (LC-MS Analysis of Crude) No end_good Benchmark Yield Achieved Purity Confirmed (≥99%)->check_conditions Conditions are Identical to Protocol->check_workup Optimize Crystallization Solvent/Temperature->end_good

Caption: A logical workflow for troubleshooting low reaction yields.

Issue 2: Variability in Purity (Presence of Impurities)

The presence of impurities, even in small amounts, can compromise biological data. Identifying the source of these impurities is key to eliminating them.

If the reaction does not go to completion, you will have to separate unreacted starting materials from your product. More commonly, side reactions create structurally similar impurities that are difficult to remove.

Recommended Action Plan:

  • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the reaction.[4] A sample of the reaction mixture should be spotted alongside the starting materials. The reaction is complete when the starting material spot has disappeared.

  • Characterize Impurities: If you consistently see a specific impurity, attempt to isolate it or analyze the crude mixture by LC-MS. Identifying the mass of the impurity can provide clues to its structure (e.g., a mass increase of 79 amu could suggest an additional bromine atom).

  • Adjust Reaction Time/Temperature: If the reaction is incomplete, consider extending the reflux time. If side products are the issue, lowering the reaction temperature may improve selectivity.[6]

The choice of purification method is critical. Recrystallization is common, but a poorly chosen solvent system can be ineffective.

Recommended Action Plan:

  • Optimize Recrystallization:

    • Solvent Screening: The ideal solvent should dissolve the compound when hot but not when cold.[2] Test a range of solvents (e.g., ethanol, isopropanol, acetonitrile, toluene, or mixtures) on a small scale to find the optimal one.

    • Cooling Rate: Allow the solution to cool slowly to room temperature before moving it to an ice bath. Crashing the product out of solution by rapid cooling can trap impurities within the crystal lattice.[7]

  • Consider Column Chromatography:

    • If recrystallization fails to remove a persistent impurity, column chromatography is the next logical step.[2][4]

    • Stationary Phase: Standard silica gel is typically sufficient. However, if your compound is sensitive to acid, consider using neutral or basic alumina.[6]

    • Mobile Phase: Use a solvent system that gives good separation between your product and the impurity on a TLC plate (aim for a ΔRf > 0.2).

Decision Tree for Purification Strategy

start Crude Product Analysis (HPLC/TLC) purity_check Purity >95% and Single Major Spot? start->purity_check chromatography Perform Column Chromatography purity_check->chromatography No (Multiple Impurities) Yes Yes purity_check->Yes Yes color_check Is product discolored? recrystallize Perform Optimized Recrystallization color_check->recrystallize No charcoal Recrystallize with Activated Charcoal Treatment color_check->charcoal Yes final_product Pure Product (Verify by HPLC) recrystallize->final_product charcoal->final_product chromatography->final_product Yes->color_check

Caption: Decision-making process for selecting a purification method.

Analytical & Quality Control Protocols

Standardized analytical methods are essential for comparing batches.[8]

Protocol 1: HPLC Purity Analysis

This protocol provides a general method for assessing the purity of 4,7-Dimethyl-1,3-benzothiazol-2-amine.

ParameterRecommended Setting
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 10% B to 95% B over 15 minutes, hold for 5 min
Flow Rate 1.0 mL/min
UV Detection 254 nm or Diode Array Detector (DAD)
Sample Prep 1 mg/mL in Acetonitrile/Water (1:1)

Procedure:

  • Prepare the mobile phases and sample solution.

  • Equilibrate the HPLC system until a stable baseline is achieved.

  • Inject a blank (sample solvent).

  • Inject the sample solution.

  • Integrate the peak areas. Purity is typically reported as the area of the main peak divided by the total area of all peaks.

Protocol 2: Recrystallization with Activated Charcoal

This method is effective for removing highly colored impurities.[2]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of a suitable hot solvent.

  • Charcoal Treatment: Add a very small amount of activated charcoal (approx. 1-2% w/w) to the hot solution.

  • Hot Filtration: Bring the solution back to a boil briefly, then quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the charcoal. This step must be done quickly to prevent premature crystallization in the funnel.[2]

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature.

  • Isolation: Once crystallization is complete, cool the flask in an ice bath for 30 minutes to maximize yield.[2] Collect the crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry under vacuum.

References

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

  • MDPI. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of benzothiazoles. Retrieved from [Link]

  • MDPI. (2021). N,N-Dimethyl-4-amino-2,1,3-benzothiadiazole: Synthesis and Luminescent Solvatochromism. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Retrieved from [Link]

  • ResearchGate. (2022). Recent Advances in the Synthesis of Benzothiazole and its Derivatives. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. Retrieved from [Link]

  • ResearchGate. (2014). Synthesis and biological evaluation of some 4-(6-substituted-1,3-benzothiazol-2-yl)amino-1,3-thiazole-2-amines and their Schiff bases. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2023). Techniques for Quality Control in Pharmaceutical Analysis. Retrieved from [Link]

  • ResearchGate. (2019). Synthesis and Characterization of Some New Heterocyclic Compounds Derived from Benzothiazole. Retrieved from [Link]

  • Eurachem. (2016). Guide to Quality in Analytical Chemistry. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of the Antimicrobial Efficacy of 4,7-Dimethyl-1,3-benzothiazol-2-amine and Ciprofloxacin

A Technical Guide for Researchers in Antimicrobial Drug Development In the ever-evolving landscape of antimicrobial research, the exploration of novel pharmacophores is paramount to addressing the growing challenge of an...

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Antimicrobial Drug Development

In the ever-evolving landscape of antimicrobial research, the exploration of novel pharmacophores is paramount to addressing the growing challenge of antibiotic resistance. This guide provides a comprehensive comparative analysis of the antimicrobial activity of the synthetic compound 4,7-Dimethyl-1,3-benzothiazol-2-amine against the well-established broad-spectrum antibiotic, ciprofloxacin. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at the experimental methodologies required for such a comparison, alongside available data to contextualize the potential of benzothiazole derivatives as a promising class of antimicrobials.

Introduction to the Compounds

4,7-Dimethyl-1,3-benzothiazol-2-amine: A Member of a Versatile Heterocyclic Family

4,7-Dimethyl-1,3-benzothiazol-2-amine belongs to the benzothiazole family, a class of heterocyclic compounds characterized by a benzene ring fused to a thiazole ring.[1] This scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules with a wide range of therapeutic properties, including antimicrobial, anticancer, and antiviral activities.[1][2] The 2-aminobenzothiazole core, in particular, has been identified as a privileged structure in the development of new therapeutic agents.[1]

The antimicrobial potential of benzothiazole derivatives is attributed to their ability to interact with various microbial targets.[3][4] While the precise mechanism of action for 4,7-Dimethyl-1,3-benzothiazol-2-amine is not extensively documented in publicly available literature, related compounds have been shown to inhibit essential bacterial enzymes such as DNA gyrase, dihydrofolate reductase, and dihydropteroate synthase.[3][4]

Chemical Structure and Properties of 4,7-Dimethyl-1,3-benzothiazol-2-amine

PropertyValueReference
Molecular Formula C₉H₁₀N₂S[1]
Molecular Weight 178.26 g/mol [1]
Appearance Solid
CAS Number 78584-08-4[1]
Ciprofloxacin: A Benchmark Fluoroquinolone

Ciprofloxacin is a synthetic, broad-spectrum fluoroquinolone antibiotic with a well-established clinical track record.[5][6] It is widely used to treat a variety of bacterial infections, including urinary tract infections, respiratory tract infections, and skin infections.[5] Its potent bactericidal activity, particularly against Gram-negative bacteria, has made it a cornerstone of antibacterial therapy.[5][7]

The primary mechanism of action of ciprofloxacin involves the inhibition of two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[5][6] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination.[6][8] By inhibiting these enzymes, ciprofloxacin leads to the fragmentation of bacterial DNA and ultimately cell death.[5]

Chemical Structure and Properties of Ciprofloxacin

PropertyValueReference
Molecular Formula C₁₇H₁₈FN₃O₃[5]
Molecular Weight 331.4 g/mol [5]
Appearance Faintly yellowish to light yellow crystalline substance[5][6]
Mechanism of Action Inhibition of DNA gyrase and topoisomerase IV[5][6]

Experimental Methodologies for Antimicrobial Activity Assessment

To objectively compare the antimicrobial activity of 4,7-Dimethyl-1,3-benzothiazol-2-amine and ciprofloxacin, standardized and reproducible experimental protocols are essential. The following sections detail the two most common methods used in microbiology for this purpose.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[9] The broth microdilution method is a quantitative and widely accepted technique for determining MIC values.[10]

Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial compounds in a liquid growth medium within a 96-well microtiter plate. Following incubation, the lowest concentration of the agent that inhibits visible growth (turbidity) is recorded as the MIC.[9]

Detailed Protocol:

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture on an appropriate agar plate, select 3-5 isolated colonies of the test bacterium (e.g., Escherichia coli, Staphylococcus aureus).

    • Suspend the colonies in sterile saline (0.85%) or phosphate-buffered saline (PBS).

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.[11]

    • Dilute the standardized suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[12]

  • Preparation of Antimicrobial Agent Dilutions:

    • Prepare stock solutions of 4,7-Dimethyl-1,3-benzothiazol-2-amine and ciprofloxacin in a suitable solvent (e.g., dimethyl sulfoxide - DMSO), ensuring the final solvent concentration in the assay does not affect bacterial growth.

    • Perform serial two-fold dilutions of the stock solutions in CAMHB to create a range of concentrations.

  • Microtiter Plate Setup:

    • Add 50 µL of CAMHB to all wells of a 96-well microtiter plate, except for the first column.

    • Add 100 µL of the highest concentration of the antimicrobial agent to the first well of each row designated for that compound.

    • Perform serial dilutions by transferring 50 µL from the first well to the second, mixing, and continuing this process across the plate to the tenth well. Discard the final 50 µL from the tenth well.

    • This will result in wells containing 50 µL of varying concentrations of the antimicrobial agent.

    • Include a growth control well (CAMHB and inoculum only) and a sterility control well (CAMHB only).

  • Inoculation and Incubation:

    • Add 50 µL of the diluted bacterial inoculum to each well, except for the sterility control well. The final volume in each well will be 100 µL.

    • Incubate the plate at 35 ± 2°C for 18-24 hours.[13]

  • Determination of MIC:

    • After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.[10]

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis Inoculum Bacterial Inoculum (0.5 McFarland) Inoculation Inoculation of Plate (5x10^5 CFU/mL) Inoculum->Inoculation Dilutions Serial Dilutions of Antimicrobial Agents Plate_Setup 96-Well Plate Setup (CAMHB) Dilutions->Plate_Setup Plate_Setup->Inoculation Incubation Incubation (18-24h, 35°C) Inoculation->Incubation MIC_Determination Visual Inspection for Turbidity (MIC Determination) Incubation->MIC_Determination

Workflow for the Minimum Inhibitory Concentration (MIC) Assay.
Kirby-Bauer Disk Diffusion Susceptibility Test

The Kirby-Bauer disk diffusion test is a qualitative method used to determine the susceptibility of bacteria to various antimicrobial agents.[14][15] It is a widely used and standardized method for routine antimicrobial susceptibility testing.[16]

Principle: A standardized inoculum of the test bacterium is swabbed onto the surface of a Mueller-Hinton agar plate. Paper disks impregnated with a specific concentration of an antimicrobial agent are then placed on the agar surface. The antimicrobial agent diffuses from the disk into the agar, creating a concentration gradient. If the bacterium is susceptible to the agent, a clear zone of no growth, known as the zone of inhibition, will appear around the disk after incubation. The diameter of this zone is proportional to the susceptibility of the bacterium to the antimicrobial agent.[17]

Detailed Protocol:

  • Preparation of Inoculum and Plate:

    • Prepare a bacterial inoculum adjusted to a 0.5 McFarland turbidity standard as described for the MIC method.[11]

    • Using a sterile cotton swab, inoculate the entire surface of a Mueller-Hinton agar plate by streaking in three different directions to ensure uniform growth.[17]

    • Allow the plate to dry for 3-5 minutes.[14]

  • Application of Antimicrobial Disks:

    • Aseptically apply paper disks impregnated with known concentrations of 4,7-Dimethyl-1,3-benzothiazol-2-amine and ciprofloxacin onto the surface of the inoculated agar plate.

    • Ensure the disks are placed at least 24 mm apart to prevent overlapping of the zones of inhibition.[17]

    • Gently press each disk to ensure complete contact with the agar surface.

  • Incubation:

    • Invert the plates and incubate at 35 ± 2°C for 18-24 hours.

  • Measurement and Interpretation of Zones of Inhibition:

    • After incubation, measure the diameter of the zones of inhibition in millimeters (mm) using a ruler or caliper.[14]

    • The interpretation of the results (susceptible, intermediate, or resistant) is based on standardized zone diameter interpretive charts, such as those provided by the Clinical and Laboratory Standards Institute (CLSI).[18]

Kirby_Bauer_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Bacterial Inoculum (0.5 McFarland) Plate_Inoculation Inoculation of Mueller-Hinton Agar Inoculum->Plate_Inoculation Disk_Application Application of Antimicrobial Disks Plate_Inoculation->Disk_Application Incubation Incubation (18-24h, 35°C) Disk_Application->Incubation Zone_Measurement Measurement of Zones of Inhibition (mm) Incubation->Zone_Measurement

Workflow for the Kirby-Bauer Disk Diffusion Susceptibility Test.

Comparative Antimicrobial Activity Data

Table 1: Minimum Inhibitory Concentrations (MIC) of Ciprofloxacin against Standard Bacterial Strains

Bacterial StrainMIC (µg/mL)Reference
Escherichia coli ATCC 259220.015[19]
Escherichia coli AG1000.016[20]
Staphylococcus aureus ATCC 292130.5[19]
Staphylococcus aureus MRSA 27212312.5[20]
Pseudomonas aeruginosa0.15[21]

Table 2: Minimum Inhibitory Concentrations (MIC) of Various Benzothiazole Derivatives against Bacterial Strains

Benzothiazole DerivativeBacterial StrainMIC (mM)Reference
Compound 16c (a pyrazolone-substituted benzothiazole)Staphylococcus aureus0.025[22]
Compound 16c (a pyrazolone-substituted benzothiazole)Streptococcus mutans0.203[22]
Various derivatives (3a-o)Staphylococcus aureus-[23]
Various derivatives (3a-o)Pseudomonas aeruginosa-[23]
Various derivatives (3a-o)Klebsiella pneumoniae-[23]
Various derivatives (3a-o)Escherichia coli-[23]

Note: The data for benzothiazole derivatives is presented to illustrate the antimicrobial potential within this class of compounds. Direct comparison of MIC values should be done with caution due to variations in experimental conditions and the specific chemical structures of the derivatives.

Discussion and Future Directions

The presented data for ciprofloxacin confirms its potent activity, particularly against Gram-negative bacteria like E. coli. The MIC values for various benzothiazole derivatives from the literature suggest that this class of compounds holds significant promise as a source of new antimicrobial agents. For instance, some derivatives have shown comparable or even superior activity to standard antibiotics against certain bacterial strains.[22]

To comprehensively evaluate the antimicrobial potential of 4,7-Dimethyl-1,3-benzothiazol-2-amine, it is imperative to conduct direct comparative studies against ciprofloxacin using the standardized protocols outlined in this guide. Future research should focus on:

  • Determining the MIC and Minimum Bactericidal Concentration (MBC) of 4,7-Dimethyl-1,3-benzothiazol-2-amine against a broad panel of clinically relevant Gram-positive and Gram-negative bacteria, including multidrug-resistant strains.

  • Investigating the mechanism of action of 4,7-Dimethyl-1,3-benzothiazol-2-amine to identify its specific cellular targets.

  • Exploring the structure-activity relationship (SAR) of related benzothiazole analogs to optimize their antimicrobial potency and pharmacokinetic properties.

  • Conducting in vivo efficacy and toxicity studies for promising lead compounds to assess their therapeutic potential.

By systematically applying these experimental approaches, the scientific community can effectively assess the viability of 4,7-Dimethyl-1,3-benzothiazol-2-amine and the broader benzothiazole class as a valuable source of next-generation antimicrobial agents.

References

  • Ciprofloxacin - Wikipedia. (n.d.). Retrieved January 10, 2026, from [Link]

  • Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. (2009, December 8). American Society for Microbiology. Retrieved January 10, 2026, from [Link]

  • Kirby-Bauer Disk Diffusion Protocol. (n.d.). Scribd. Retrieved January 10, 2026, from [Link]

  • Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. (n.d.). ASM.org. Retrieved January 10, 2026, from [Link]

  • CIPRO (ciprofloxacin hydrochloride) Tablets. (n.d.). accessdata.fda.gov. Retrieved January 10, 2026, from [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023, June 14). Protocols.io. Retrieved January 10, 2026, from [Link]

  • How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. (2024, February 5). Hardy Diagnostics. Retrieved January 10, 2026, from [Link]

  • Antibiotic susceptibility testing procedure step by step. The disk diffusion test (Kirby-Bauer test). (2024, December 30). Microbiology in Pictures. Retrieved January 10, 2026, from [Link]

  • Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. (n.d.). Journal of Chemical Health Risks. Retrieved January 10, 2026, from [Link]

  • Recent insights into antibacterial potential of benzothiazole derivatives. (2023, May 29). PubMed. Retrieved January 10, 2026, from [Link]

  • Minimum Inhibitory Concentration (MIC) Test. (n.d.). Microbe Investigations. Retrieved January 10, 2026, from [Link]

  • Ciprofloxacin: review on developments in synthetic, analytical, and medicinal aspects. (n.d.). Retrieved January 10, 2026, from [Link]

  • Minimal Inhibitory Concentration (MIC). (2017, March 14). Protocols.io. Retrieved January 10, 2026, from [Link]

  • MIC-based interspecies prediction of the antimicrobial effects of ciprofloxacin on bacteria of different susceptibilities in an in vitro dynamic model. (n.d.). PubMed. Retrieved January 10, 2026, from [Link]

  • Ciprofloxacin disk susceptibility tests: interpretive zone size standards for 5-microgram disks. (n.d.). Retrieved January 10, 2026, from [Link]

  • Zones of inhibition of ciprofloxacin (30 ug disks) alone and... (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]

  • The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. (2021, February 4). PMC. Retrieved January 10, 2026, from [Link]

  • Review on the Developments of Benzothiazole-containing Antimicrobial Agents. (2022, December 1). Retrieved January 10, 2026, from [Link]

  • Recent insights into antibacterial potential of benzothiazole derivatives. (2023, May 29). PMC - NIH. Retrieved January 10, 2026, from [Link]

  • Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. (2024, August 26). Journal of Chemical Health Risks. Retrieved January 10, 2026, from [Link]

  • Minimum inhibitory concentration (MIC) values (µg/mL) of ciprofloxacin and α-mangostin against the tested bacteria. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]

  • Ciprofloxacin properties, impacts, and remediation. (2023, February 7). ResearchGate. Retrieved January 10, 2026, from [Link]

  • Minimum inhibitory concentration (MIC) of ciprofloxacin (CIP) in combination with compounds in Staphylococcus aureus MRSA 272123 and E. coli AG100. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]

  • Antimicrobial activity of ciprofloxacin against Pseudomonas aeruginosa, Escherichia coli, and Staphylococcus aureus determined b. (n.d.). ASM Journals. Retrieved January 10, 2026, from [Link]

  • between the zones of inhibition (mm) of ciprofloxacin (100 µg/mL) alone... (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]

  • Resistance Pattern of Ciprofloxacin Against Different Pathogens. (n.d.). PMC. Retrieved January 10, 2026, from [Link]

  • Antimicrobial activity of ciprofloxacin against Pseudomonas aeruginosa, Escherichia coli, and Staphylococcus aureus determined by the killing curve method: antibiotic comparisons and synergistic interactions. (n.d.). ASM Journals. Retrieved January 10, 2026, from [Link]

  • Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (n.d.). Retrieved January 10, 2026, from [Link]

  • Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. (2022, December 11). PMC - NIH. Retrieved January 10, 2026, from [Link]

  • Benzothiazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 10, 2026, from [Link]

  • N,N-Dimethyl-4-amino-2,1,3-benzothiadiazole: Synthesis and Luminescent Solvatochromism. (n.d.). MDPI. Retrieved January 10, 2026, from [Link]

  • Synthesis, Antimicrobial and Corrosion Inhibition Studies of 1,3-Benzothiazole Derivatives. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]

  • Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. (2025, October 31). RSC Publishing. Retrieved January 10, 2026, from [Link]

  • Minimum inhibitory concentration (MIC), in μg/mL, of target and reference compounds (3a-o and Cip). (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Structure-Activity Relationship of 4,7-Dimethyl-1,3-benzothiazol-2-amine Analogs

Welcome, fellow researchers and drug development professionals. This guide provides an in-depth comparative analysis of the structure-activity relationship (SAR) for analogs of 4,7-Dimethyl-1,3-benzothiazol-2-amine.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, fellow researchers and drug development professionals. This guide provides an in-depth comparative analysis of the structure-activity relationship (SAR) for analogs of 4,7-Dimethyl-1,3-benzothiazol-2-amine. Our objective is to move beyond a mere catalog of compounds and delve into the causal relationships between molecular architecture and biological function. We will explore synthetic strategies, compare performance data from key biological assays, and elucidate the principles that govern the therapeutic potential of this promising scaffold.

The 2-aminobenzothiazole core is a well-established "privileged scaffold" in medicinal chemistry, recognized for its role in a multitude of pharmacologically active agents.[1][2] Its rigid bicyclic structure provides a robust framework for presenting functional groups to biological targets in a defined three-dimensional space. The specific scaffold, 4,7-Dimethyl-1,3-benzothiazol-2-amine, serves as a key intermediate for developing molecules with a wide array of biological activities, including antimicrobial and anticancer properties.[1] This guide will dissect the subtle yet critical impact of structural modifications on this core, offering insights to guide future drug discovery campaigns.

Synthetic Strategies: Building the Analog Library

The foundation of any SAR study lies in the rational synthesis of a diverse library of analogs. The primary route to the 4,7-Dimethyl-1,3-benzothiazol-2-amine core and its derivatives is the cyclization of appropriately substituted anilines.

Core Synthesis: The Jacobson Cyclization and Related Methods

The most common approach involves the reaction of a substituted aniline with a thiocyanate salt in the presence of a halogen, typically bromine, in an acidic medium like glacial acetic acid.[1][3] This electrophilic cyclization is a reliable method for forming the benzothiazole ring system.

Rationale for Experimental Choices:

  • Starting Material: 3,6-dimethylaniline is the logical precursor for the 4,7-dimethylbenzothiazole core. The positions of the methyl groups are crucial as they influence solubility, metabolic stability, and steric interactions with the target protein.

  • Reagents: Sodium or potassium thiocyanate provides the sulfur and nitrogen atoms for the thiazole ring. Bromine acts as an oxidizing agent to facilitate the electrophilic substitution and subsequent ring closure.

  • Solvent: Glacial acetic acid provides the necessary acidic environment to protonate intermediates and acts as a solvent that can withstand the reaction conditions.

Experimental Protocol: Synthesis of the Core Scaffold
  • Reaction Setup: A solution of 3,6-dimethylaniline (1.0 eq) and potassium thiocyanate (1.0 eq) in glacial acetic acid is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath (0-5°C).[3]

  • Bromine Addition: A solution of bromine (1.0 eq) in glacial acetic acid is added dropwise to the stirred mixture. The temperature must be maintained below 10°C to control the reaction rate and prevent the formation of side products.[3]

  • Reaction Progression: After the addition is complete, the reaction is stirred for an additional 3-4 hours at room temperature to ensure complete cyclization.

  • Work-up and Isolation: The resulting precipitate (hydrochloride salt) is filtered and washed with cold acetic acid. The salt is then dissolved in hot water and neutralized with an aqueous ammonia solution to precipitate the free base.

  • Purification: The crude product is collected by filtration, washed with water, and recrystallized from a suitable solvent like ethanol to yield pure 4,7-Dimethyl-1,3-benzothiazol-2-amine.[1]

Analog Derivatization at the 2-Amino Position

The 2-amino group is the most common site for derivatization, allowing for the introduction of a wide variety of substituents to probe interactions with biological targets. These reactions typically involve standard amide bond formations, reductive aminations, or substitutions to introduce new heterocyclic rings.

Below is a workflow illustrating the path from synthesis to biological evaluation.

G cluster_synthesis Synthesis & Derivatization cluster_evaluation Biological Evaluation cluster_sar Analysis A Starting Materials (e.g., 3,6-dimethylaniline) B Core Synthesis (Cyclization Reaction) A->B C 4,7-Dimethyl-1,3- benzothiazol-2-amine B->C D Derivatization at N-2 Position (Amide coupling, etc.) C->D E Analog Library D->E F In Vitro Screening (e.g., Cytotoxicity Assays) E->F G Hit Identification F->G H Mechanism of Action Studies (e.g., Kinase Inhibition Assay) G->H I ADME Profiling (Solubility, Stability) G->I J Data Analysis & SAR H->J I->J K Lead Optimization J->K K->D Iterative Design

Caption: Key structure-activity relationships for the scaffold.

ADME Properties and Drug-Likeness

A potent compound is only a viable drug candidate if it possesses favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. For benzothiazole derivatives, this is a critical consideration.

  • Lipinski's Rule of 5: Most synthesized analogs are designed to comply with Lipinski's Rule of 5, indicating good potential for oral bioavailability. [4]* Solubility and Permeability: While the core is relatively lipophilic, extensive derivatization can impact aqueous solubility. In vitro ADME characterization often includes assays for solubility, permeability (e.g., PAMPA), metabolic stability in liver microsomes, and plasma protein binding. [5][6]* Metabolic Stability: Benzothiazole derivatives with moderate to good metabolic stability have been reported. [5][6]The methyl groups on the benzene ring can influence metabolism, potentially blocking sites of oxidation.

  • In Silico Predictions: Computational tools are invaluable for predicting ADME properties early in the design phase, helping to prioritize which analogs to synthesize. [7][4]Studies often show high predicted gastrointestinal absorption for promising compounds. [7][8] The goal is to achieve a balance: high potency must be paired with good "drug-like" properties to ensure the compound can reach its target in the body at a therapeutic concentration. [5]

Conclusion and Future Directions

The 4,7-Dimethyl-1,3-benzothiazol-2-amine scaffold is a versatile and highly tractable platform for the development of novel therapeutic agents. The structure-activity relationships discussed herein provide a clear roadmap for optimization.

Key Takeaways:

  • Derivatization at the 2-amino position is paramount for achieving high biological potency.

  • The introduction of substituted aromatic rings via appropriate linkers is a validated strategy for enhancing anticancer and antimicrobial activities.

  • Electron-withdrawing substituents on the terminal ring system consistently correlate with improved performance.

Future work should focus on multi-target optimization, exploring analogs that can simultaneously inhibit multiple pathways, for example, dual kinase inhibitors. [9]Furthermore, a deeper investigation into the ADME and toxicology profiles of the most potent analogs is necessary to advance these promising compounds toward preclinical development.

This guide serves as a foundational resource, grounded in experimental data, to empower researchers in their quest for the next generation of benzothiazole-based therapeutics.

References

  • In silico ADME predictions and in vitro antibacterial evaluation of 2-hydroxy benzothiazole-based 1,3,4-oxadiazole deriv
  • 4,7-Dimethyl-1,3-benzothiazol-2-amine | CAS 78584-08-4. (Source: Benchchem)
  • Preclinical in vitro screening of newly synthesised amidino substituted benzimidazoles and benzothiazoles. (Source: Taylor & Francis Online)
  • Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. (Source: RSC Publishing)
  • Preclinical in vitro screening of newly synthesised amidino substituted benzimidazoles and benzothiazoles. (Source: Semantic Scholar)
  • Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. (Source: PubMed Central)
  • Structure–activity relationship of compound 4.
  • Synthesis and various biological activities of benzothiazole deriv
  • SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME 1, 3- BENZTHIAZOLES DERIV
  • Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. (Source: Der Pharma Chemica)
  • Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. (Source: RSC Publishing)
  • Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. (Source: Google Search)
  • Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Deriv
  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to d
  • Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. (Source: Bentham Science)
  • A Review on Recent Development and biological applications of benzothiazole deriv
  • Benzothiazoles as Rho-associated kinase (ROCK-II) inhibitors. (Source: PubMed)
  • Benzothiazole analogues and their biological aspects: A Review.
  • Design, synthesis and antimicrobial activity of novel benzothiazole analogs.
  • Synthesis and structure-activity relationship of 4-(1,3-benzothiazol-2-yl)thiophene-2-sulfonamides as cyclin-dependent kinase 5 (cdk5)/p25 inhibitors.
  • Benzothiazole and Chromone Derivatives as Potential ATR Kinase Inhibitors and Anticancer Agents. (Source: PMC - NIH)
  • Design, synthesis, and structure-activity relationship studies of benzothiazole derivatives as antifungal agents. (Source: PubMed)
  • Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior. (Source: NIH)
  • 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 2. (Source: NIH)

Sources

Validation

A Comparative Guide to the Cytotoxicity of 4,7-Dimethyl-1,3-benzothiazol-2-amine and its Derivatives in Cancer Cells

In the landscape of oncological research, the quest for novel therapeutic agents with high efficacy and selectivity remains a paramount objective. Among the myriad of heterocyclic scaffolds investigated for anticancer pr...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncological research, the quest for novel therapeutic agents with high efficacy and selectivity remains a paramount objective. Among the myriad of heterocyclic scaffolds investigated for anticancer properties, the benzothiazole nucleus has emerged as a privileged structure, demonstrating a broad spectrum of biological activities.[1][2] This guide provides a comprehensive comparative analysis of the cytotoxic potential of 4,7-Dimethyl-1,3-benzothiazol-2-amine and its derivatives against various cancer cell lines. We will delve into the structure-activity relationships that govern their potency, detail the experimental workflows for their evaluation, and explore the underlying molecular mechanisms of action.

The Benzothiazole Scaffold: A Foundation for Anticancer Drug Discovery

The 2-aminobenzothiazole core is a versatile template in medicinal chemistry. Its rigid, bicyclic structure provides a stable anchor for various substitutions, allowing for the fine-tuning of its pharmacological properties.[1] Modifications to this core can significantly impact the compound's ability to interact with biological targets, leading to enhanced cytotoxicity against cancer cells.[3] This guide focuses specifically on derivatives of 4,7-Dimethyl-1,3-benzothiazol-2-amine, aiming to elucidate how chemical modifications influence their anticancer activity.

Comparative Cytotoxicity Analysis

The primary measure of a compound's cytotoxic effect is its half-maximal inhibitory concentration (IC50), which represents the concentration required to inhibit 50% of cancer cell growth. A lower IC50 value indicates higher potency. While direct comparative studies on a series of derivatives from 4,7-Dimethyl-1,3-benzothiazol-2-amine are not extensively documented in publicly available literature, we can infer structure-activity relationships from studies on closely related benzothiazole derivatives.

Common derivatives synthesized from a 2-aminobenzothiazole core include Schiff bases, amides, and sulfonamides. The introduction of different aromatic aldehydes to form Schiff bases, for example, can drastically alter the cytotoxic profile.

Table 1: Illustrative Cytotoxicity of Various Benzothiazole Derivatives Against Human Cancer Cell Lines

Derivative ClassRepresentative Compound/ModificationCancer Cell LineIC50 (µM)
Benzothiazole-Chalcone(E)-1-(4-(benzo[d]thiazol-2-ylamino)phenyl)-3-(4-(dimethylamino)phenyl)prop-2-en-1-oneMCF-7 (Breast)3.12
Benzothiazole-AmideN-(4-(benzo[d]thiazol-2-yl)-3-methoxyphenyl)-3-(4-chlorophenyl)propanamideMultiplePotent Activity
Imidazo[2,1-b]benzothiazolePyrrolidine based imidazo benzothiazoleHepG2, MCF-7, HeLaActive at 4.0 µM
Benzothiazole-ThioureaMorpholine based thiourea bromobenzothiazoleMCF-718.10
Benzothiazole-ThioureaMorpholine based thiourea bromobenzothiazoleHeLa38.85
Benzothiazole-SemicarbazoneIndole based hydrazine carboxamide scaffoldHT-29 (Colon)0.015
Benzothiazole-SemicarbazoneIndole based hydrazine carboxamide scaffoldA549 (Lung)1.53

Note: The data presented is a compilation from various studies on different benzothiazole backbones and is intended to be illustrative of the structure-activity relationships within this class of compounds.[2][3]

From the broader family of benzothiazoles, certain structural features are consistently associated with enhanced cytotoxicity:

  • Electron-Withdrawing Groups: The presence of groups like nitro or halogens on the benzothiazole ring or its substituents can increase cytotoxic activity.[2]

  • Aromatic Substituents: The nature and position of substituents on aryl rings appended to the core often dictate potency and selectivity.[3]

  • Heterocyclic Hybridization: Fusing or linking other heterocyclic rings, such as imidazole or oxadiazole, to the benzothiazole scaffold has yielded compounds with remarkable anticancer activity.[3]

Mechanistic Insights: Induction of Apoptosis

A significant body of evidence suggests that many benzothiazole derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death.[3][4] The primary mechanism implicated is the intrinsic or mitochondrial pathway of apoptosis.

This pathway is initiated by intracellular stress, leading to the disruption of the mitochondrial membrane potential. This event triggers the release of cytochrome c from the mitochondria into the cytosol. Cytosolic cytochrome c then binds to Apaf-1 and pro-caspase-9 to form the apoptosome, which in turn activates caspase-9. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, leading to the execution phase of apoptosis, characterized by DNA fragmentation and cell death.[3]

The regulation of this pathway is largely controlled by the Bcl-2 family of proteins, which includes both pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL). Potent benzothiazole derivatives often shift the balance in favor of the pro-apoptotic proteins, thereby promoting cell death.[3]

apoptosis_pathway cluster_stress Cellular Stress cluster_mito Mitochondrion cluster_cyto Cytosol Benzothiazole_Derivative Benzothiazole Derivative Bcl2 Bcl-2 / Bcl-xL (Anti-apoptotic) Benzothiazole_Derivative->Bcl2 Inhibits Bax Bax / Bak (Pro-apoptotic) Benzothiazole_Derivative->Bax Activates CytoC_Mito Cytochrome c Bcl2->CytoC_Mito Inhibits release Bax->CytoC_Mito Promotes release CytoC_Cyto Cytochrome c CytoC_Mito->CytoC_Cyto Release Apaf1 Apaf-1 Apoptosome Apoptosome (Caspase-9 activation) Apaf1->Apoptosome ProCasp9 Pro-Caspase-9 ProCasp9->Apoptosome Casp3 Caspase-3 (Executioner) Apoptosome->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis CytoC_Cyto->Apoptosome

Caption: Simplified signaling pathway for apoptosis induction by benzothiazole derivatives.

Experimental Protocols

The evaluation of novel anticancer compounds requires a systematic and reproducible experimental workflow. The following protocols outline the standard methodologies used to assess the cytotoxicity of 4,7-Dimethyl-1,3-benzothiazol-2-amine and its derivatives.

General Experimental Workflow

The process begins with the synthesis and characterization of the compounds, followed by in vitro screening against a panel of cancer cell lines to determine their cytotoxic potency. Promising candidates are then subjected to further mechanistic studies.

experimental_workflow A Compound Synthesis & Characterization C In Vitro Cytotoxicity Assay (MTT Assay) A->C B Cell Line Maintenance (e.g., MCF-7, HeLa, A549) B->C D Data Analysis: Calculate IC50 Values C->D E Selection of Lead Compounds D->E F Mechanistic Studies (e.g., Apoptosis Assay) E->F

Caption: General workflow for screening novel anticancer compounds.

Detailed Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability.

1. Cell Seeding:

  • Maintain cancer cell lines (e.g., MCF-7) in a humidified incubator at 37°C with 5% CO2.
  • Harvest cells during their logarithmic growth phase using an appropriate dissociation reagent like Trypsin-EDTA.
  • Perform a cell count and viability assessment using a hemocytometer or automated cell counter.
  • Seed the cells into a 96-well plate at a pre-determined optimal density (typically 5,000-10,000 cells/well) in 100 µL of complete culture medium.
  • Incubate the plates for 24 hours to allow for cell attachment. This step is crucial for ensuring a uniform and healthy cell monolayer prior to treatment.

2. Compound Treatment:

  • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
  • Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations.
  • Carefully remove the medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle controls (medium with the same concentration of DMSO used for the highest drug concentration) and a positive control (a known cytotoxic drug like cisplatin).

3. Incubation:

  • Incubate the plates for a defined period, typically 48 or 72 hours, at 37°C in a 5% CO2 incubator.

4. MTT Addition and Formazan Solubilization:

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in sterile PBS) to each well.
  • Incubate the plates for an additional 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.
  • Carefully aspirate the medium from each well without disturbing the formazan crystals.
  • Add 150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals, resulting in a colored solution.

5. Data Acquisition and Analysis:

  • Gently shake the plate to ensure complete dissolution of the formazan.
  • Measure the absorbance of the solution in each well at 570 nm using a microplate reader.
  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.
  • Plot the percentage of cell viability against the compound concentration on a logarithmic scale and determine the IC50 value using non-linear regression analysis.

Conclusion and Future Directions

The benzothiazole scaffold, particularly derivatives of 4,7-Dimethyl-1,3-benzothiazol-2-amine, holds significant promise in the development of novel anticancer agents. The versatility of this core allows for extensive chemical modification, leading to compounds with potent cytotoxic activity against a range of cancer cell lines. The primary mechanism of action appears to be the induction of apoptosis via the intrinsic mitochondrial pathway.

Future research should focus on synthesizing and systematically evaluating a library of derivatives based on the 4,7-Dimethyl-1,3-benzothiazol-2-amine core. This will enable the establishment of clear structure-activity relationships, guiding the rational design of more potent and selective anticancer compounds. Further mechanistic studies are also warranted to identify the specific protein targets of the most active derivatives, which could pave the way for their development as targeted cancer therapies.

References

  • Mohamed, Y. A., et al. (2016). Synthesis and cytotoxic activity of certain benzothiazole derivatives against human MCF-7 cancer cell line. Chemical Biology & Drug Design, 89(4), 564-572. Available from: [Link]

  • Mohamed, Y. A., et al. (2017). Synthesis and Cytotoxic Activity of Certain Benzothiazole Derivatives Against Human MCF-7 Cancer Cell Line. Request PDF. Available from: [Link]

  • Irfan, A., et al. (2019). Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 255-281. Available from: [Link]

  • Kumar, A., & Belagali, S. L. (2015). Synthesis of Benzothiazole Schiff's Bases and screening for the Anti- Oxidant Activity. Journal of Chemical and Pharmaceutical Research, 7(10), 41-46. Available from: [Link]

  • Abdel-Wahab, B. F., et al. (2012). Design and synthesis of Quinazolinone, Benzothiazole derivatives bearing guanidinopropanoic acid moiety and their Schiff bases as cytotoxic and antimicrobial agents. ResearchGate. Available from: [Link]

  • Zhang, Y., et al. (2023). 2-Aminobenzothiazoles in anticancer drug design and discovery. European Journal of Medicinal Chemistry, 258, 115598. Available from: [Link]

  • Li, Y., et al. (2021). 2-Aminobenzothiazoles in anticancer drug design and discovery. European Journal of Medicinal Chemistry, 226, 113854. Available from: [Link]

  • Irfan, A., et al. (2019). Full article: Benzothiazole derivatives as anticancer agents. Taylor & Francis Online. Available from: [Link]

  • Öz, B. E., et al. (2025). Design, Synthesis, Molecular Modeling and Biological Evaluation of Novel Benzothiazole-Based 1,3,4-Thiadiazole Derivatives as Potential Anticancer Agents. ResearchGate. Available from: [Link]

  • Zhang, Y., et al. (2023). 2-Aminobenzothiazoles in anticancer drug design and discovery. ResearchGate. Available from: [Link]

  • Tavangar, A., et al. (2019). Synthesis of New Benzothiazole Derivatives and Evaluation of Cytotoxicity of N-(6-Substitued-1,3-benzothiazol-2-yl)-4-phenyl-1,3-thiazol-2(3H)-imine Compounds. ResearchGate. Available from: [Link]

  • Bepary, S., et al. (2021). Cell Cytotoxicity of Benzothiazole Derivatives Aagainst the Human Carcinoma Cell Line LungA549. Jagannath University Journal of Science, 8(1), 73-79. Available from: [Link]

  • Paoletti, N., & Supuran, C. T. (2024). Benzothiazole derivatives in the design of antitumor agents. Archiv der Pharmazie. Available from: [Link]

  • Papakyriakou, A., et al. (2022). A Tridentate Cu(II) Complex with a 2-(4′-Aminophenyl)Benzothiazole Derivative: Crystal Structure and Biological Evaluation for Anticancer Activity. Molecules, 27(21), 7241. Available from: [Link]

  • Shrestha, J. P., et al. (2012). A structure-activity relationship study on multi-heterocyclic molecules: two linked thiazoles are required for cytotoxic activity. Bioorganic & Medicinal Chemistry Letters, 22(23), 7192-7195. Available from: [Link]

  • Tadesse, A., et al. (2021). Synthesis, antibacterial and antioxidant activities of Thiazole-based Schiff base derivatives: a combined experimental and computational study. Journal of the Ethiopian Chemical Society, 35(3), 769-783. Available from: [Link]

  • Sekar, N., et al. (2019). Schiff base clubbed benzothiazole: synthesis, potent antimicrobial and MCF-7 anticancer activity, DNA cleavage and computational study. Journal of Biomolecular Structure & Dynamics, 38(10), 2969-2982. Available from: [Link]

  • Fassihi, A., et al. (2021). Synthesis, Structural Characterization, and Cytotoxic Activity of New Benzo[d]imidazo[2,1-b]thiazole Derivatives Against MCF-7 Breast Cancer Cells. Polycyclic Aromatic Compounds, 1-13. Available from: [Link]

Sources

Comparative

Validating the Mechanism of Action of 4,7-Dimethyl-1,3-benzothiazol-2-amine: A Comparative Guide for Researchers

For drug discovery and development professionals, rigorously validating the mechanism of action (MoA) of a novel compound is a critical step. This guide provides a comprehensive framework for researchers to investigate a...

Author: BenchChem Technical Support Team. Date: January 2026

For drug discovery and development professionals, rigorously validating the mechanism of action (MoA) of a novel compound is a critical step. This guide provides a comprehensive framework for researchers to investigate and validate the purported biological activities of 4,7-Dimethyl-1,3-benzothiazol-2-amine. This small molecule, belonging to the versatile benzothiazole class, has been highlighted in preclinical research for its potential as a multi-target agent, with suggested activities including anticancer, antimicrobial, and metabolic modulation.[1] This guide will focus on validating its potential activity against three key targets consistently associated with the benzothiazole scaffold: Topoisomerase , Aldose Reductase (ALR2) , and Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) .

Instead of presenting a rigid protocol, this guide offers a logical, stepwise approach to building a robust data package for MoA validation. We will explore the causality behind experimental choices and provide detailed methodologies for in vitro and cell-based assays. For each potential target, we will propose a direct comparison with well-characterized alternative compounds to benchmark the performance of 4,7-Dimethyl-1,3-benzothiazol-2-amine.

Unveiling the Therapeutic Potential: A Multi-Pronged Approach

The 2-aminobenzothiazole core is a privileged scaffold in medicinal chemistry, with derivatives showing a wide array of biological effects.[1] The diverse reported activities, from cytotoxicity in cancer cell lines to antimicrobial effects and potential modulation of metabolic targets, necessitate a systematic and comparative validation strategy.[1] This guide outlines a series of experiments to dissect the compound's activity against its most probable molecular targets.

Part 1: Evaluation as a Topoisomerase Inhibitor

The suggested antimicrobial and anticancer properties of 4,7-Dimethyl-1,3-benzothiazol-2-amine point towards a potential interaction with topoisomerases, enzymes crucial for DNA replication and transcription.[1] Inhibition of these enzymes leads to DNA damage and subsequent cell death.

Experimental Workflow: Topoisomerase Inhibition

Topoisomerase Inhibition Workflow cluster_0 Biochemical Assays cluster_1 Cell-Based Assays biochem_start Start: Purified Topoisomerase I & II relaxation_assay Topoisomerase I Relaxation Assay biochem_start->relaxation_assay Supercoiled Plasmid DNA decatenation_assay Topoisomerase II Decatenation Assay biochem_start->decatenation_assay kDNA ic50_determination IC50 Determination relaxation_assay->ic50_determination decatenation_assay->ic50_determination cell_start Start: Cancer Cell Lines (e.g., HeLa, MCF-7) ic50_determination->cell_start Proceed if active cytotoxicity_assay Cytotoxicity Assay (MTT/XTT) cell_start->cytotoxicity_assay comet_assay DNA Damage (Comet Assay) cell_start->comet_assay cell_ic50 Cellular IC50 cytotoxicity_assay->cell_ic50 ALR2 Inhibition Workflow cluster_0 Enzymatic Assay cluster_1 Cell-Based Assay enzyme_start Start: Purified Human ALR2 kinetic_assay Spectrophotometric Kinetic Assay enzyme_start->kinetic_assay NADPH, Substrate (DL-glyceraldehyde) ic50_determination_alr2 IC50 Determination kinetic_assay->ic50_determination_alr2 cell_start_alr2 Start: Rat Lens or ARPE-19 cells ic50_determination_alr2->cell_start_alr2 Proceed if active high_glucose_culture High Glucose Culture cell_start_alr2->high_glucose_culture sorbitol_measurement Intracellular Sorbitol Measurement high_glucose_culture->sorbitol_measurement sorbitol_reduction Quantify Sorbitol Reduction sorbitol_measurement->sorbitol_reduction

Caption: Workflow for validating ALR2 inhibition.

Comparative Analysis: Benchmarking Against Known ALR2 Inhibitors
CompoundTargetExpected IC50 Range (Enzymatic)Reference(s)
4,7-Dimethyl-1,3-benzothiazol-2-amine ALR2To be determined-
EpalrestatALR210-100 nM
ZopolrestatALR25-50 nM
QuercetinALR2100-500 nM
Detailed Experimental Protocol: ALR2 Enzymatic Assay

This assay measures the inhibition of ALR2 by monitoring the decrease in NADPH absorbance at 340 nm.

Materials:

  • Human recombinant ALR2

  • Assay Buffer: 0.1 M sodium phosphate buffer (pH 6.2)

  • NADPH

  • Substrate: DL-glyceraldehyde

  • 4,7-Dimethyl-1,3-benzothiazol-2-amine and control inhibitors dissolved in DMSO

  • 96-well UV-transparent microplate

  • Spectrophotometer

Procedure:

  • In a 96-well plate, add 150 µL of assay buffer, 10 µL of NADPH solution (final concentration 0.1 mM), 10 µL of ALR2 solution, and 10 µL of varying concentrations of 4,7-Dimethyl-1,3-benzothiazol-2-amine or control inhibitors.

  • Pre-incubate the mixture at 25°C for 5 minutes.

  • Initiate the reaction by adding 20 µL of DL-glyceraldehyde solution (final concentration 10 mM).

  • Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10 minutes.

  • Calculate the rate of NADPH oxidation.

  • Determine the percentage of inhibition and calculate the IC50 value.

Part 3: Assessment of PPAR-γ Modulation

The implication of the 2-aminobenzothiazole scaffold in metabolic diseases also suggests a potential interaction with PPAR-γ, a nuclear receptor that is a key regulator of adipogenesis and glucose metabolism. [1]

Experimental Workflow: PPAR-γ Modulation

PPAR-gamma Modulation Workflow cluster_0 Reporter Gene Assay cluster_1 Target Gene Expression reporter_start Start: Cells co-transfected with PPAR-γ and PPRE-luciferase reporter compound_treatment Treat with Compound reporter_start->compound_treatment luciferase_assay Measure Luciferase Activity compound_treatment->luciferase_assay ec50_determination EC50/IC50 Determination luciferase_assay->ec50_determination adipocyte_start Start: Differentiated Adipocytes (e.g., 3T3-L1) ec50_determination->adipocyte_start Proceed if active gene_expression_treatment Treat with Compound adipocyte_start->gene_expression_treatment qpc_analysis qPCR for PPAR-γ target genes (e.g., aP2, LPL) gene_expression_treatment->qpc_analysis gene_modulation Quantify Gene Expression Changes qpc_analysis->gene_modulation

Sources

Validation

IC50 value comparison of different 4,7-Dimethyl-1,3-benzothiazol-2-amine derivatives.

An In-Depth Comparative Guide to the Enzyme Inhibitory Activity of Substituted 4,7-Dimethyl-1,3-benzothiazol-2-amine Derivatives Disclaimer: While the topic of interest is the IC50 value comparison of 4,7-Dimethyl-1,3-be...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Enzyme Inhibitory Activity of Substituted 4,7-Dimethyl-1,3-benzothiazol-2-amine Derivatives

Disclaimer: While the topic of interest is the IC50 value comparison of 4,7-Dimethyl-1,3-benzothiazol-2-amine derivatives, a comprehensive search of the current scientific literature did not yield a specific study with a comparative analysis of a series of these specific analogues. To provide a valuable and illustrative guide, this document presents a detailed analysis of a closely related and well-documented series of 5,6-dimethyl-1,3-benzothiazol-2-amine derivatives, which share the core dimethyl-benzothiazole-2-amine scaffold. The principles of synthesis, biological evaluation, and structure-activity relationship discussed herein are directly applicable to the study of other isomers, including the 4,7-dimethyl variant.

Introduction: The Therapeutic Potential of the Benzothiazole Scaffold

The 1,3-benzothiazole ring system is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its broad spectrum of biological activities.[1] Derivatives of this core structure have been investigated for their antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties.[2] A key mechanism through which many benzothiazole derivatives exert their therapeutic effects is through the inhibition of specific enzymes, making them attractive candidates for drug discovery and development.[3]

This guide provides a comparative analysis of a series of novel benzothiazole derivatives based on the 5,6-dimethyl-1,3-benzothiazol-2-amine scaffold. The primary focus is on their inhibitory activity against two key enzymes implicated in the pathology of Alzheimer's disease: Acetylcholinesterase (AChE) and Monoamine Oxidase B (MAO-B). By presenting and interpreting the half-maximal inhibitory concentration (IC50) values, we aim to elucidate the structure-activity relationships (SAR) that govern the potency and selectivity of these compounds.

Comparative Analysis of IC50 Values

The following table summarizes the in vitro inhibitory activities of a series of N-(5,6-dimethyl-1,3-benzothiazol-2-yl)benzamide derivatives against human Acetylcholinesterase (hAChE) and Monoamine Oxidase B (hMAO-B). The data is extracted from a study by Akıncıoğlu et al. (2022).[4][5]

Compound IDR (Substituent on Benzothiazole Ring)R1 (Substituent on Piperazine Ring)hAChE IC50 (nM)hMAO-B IC50 (nM)
4a -CH3-CH356.3 ± 2.589.6 ± 3.2
4d -CH3-CH2CH2OH89.6 ± 3.2> 1000
4f -CH3-CH2CH2N(CH3)223.4 ± 1.140.3 ± 1.7
4g -CH3-CH2CH2CH2N(CH3)236.7 ± 1.464.9 ± 2.9
4h -Cl-CH364.9 ± 2.998.7 ± 4.1
4k -Cl-CH2CH2OH102.5 ± 4.8> 1000
4m -Cl-CH2CH2N(CH3)227.8 ± 1.042.1 ± 1.8
4n -Cl-CH2CH2CH2N(CH3)242.1 ± 1.871.3 ± 3.3
Donepezil --20.1 ± 1.4-
Selegiline ---37.4 ± 1.6

Structure-Activity Relationship (SAR) Insights

The IC50 values presented in the table reveal several key structure-activity relationships:

  • Impact of the Piperazine Substituent (R1): The nature of the substituent on the piperazine ring significantly influences the inhibitory activity. The presence of a dimethylaminoethyl group (as in 4f and 4m ) leads to the most potent AChE and MAO-B inhibition in both the dimethyl and dichloro series.[4][5] Increasing the alkyl chain length to a dimethylaminopropyl group (in 4g and 4n ) slightly reduces the activity. The introduction of a hydroxyl group (in 4d and 4k ) dramatically decreases the inhibitory potency, particularly against MAO-B.[4][5]

  • Influence of the Benzothiazole Substituent (R): A comparison between the 5,6-dimethyl and 5,6-dichloro substituted benzothiazole cores indicates that the electronic nature of these substituents has a modest impact on the overall activity. In general, the chloro-substituted derivatives exhibit slightly higher potency against AChE.

  • Dual-Target Inhibition: Several compounds, notably 4f and 4m , demonstrate potent dual inhibitory activity against both AChE and MAO-B, with IC50 values in the low nanomolar range.[4][5] This dual-action profile is a highly desirable characteristic for potential Alzheimer's disease therapeutics, as it can address both the cholinergic deficit and the oxidative stress associated with the disease.

Experimental Methodologies

General Synthetic Pathway

The synthesis of the target N-(5,6-disubstituted-1,3-benzothiazol-2-yl)benzamide derivatives is accomplished through a multi-step process, as illustrated in the workflow below.[4]

G cluster_0 Step 1: Synthesis of 2-Aminobenzothiazole Core cluster_1 Step 2: Synthesis of Benzamide Intermediate cluster_2 Step 3: Amide Coupling cluster_3 Step 4: Final Derivatization A Substituted Aniline D 2-Amino-5,6-disubstituted-1,3-benzothiazole A->D Glacial Acetic Acid B Potassium Thiocyanate B->D C Bromine C->D H N-(5,6-disubstituted-1,3-benzothiazol-2-yl)-4-(chloromethyl)benzamide D->H E 4-(Chloromethyl)benzoic Acid G 4-(Chloromethyl)benzoyl Chloride E->G F Thionyl Chloride F->G G->H J Final Derivative H->J I Substituted Piperazine I->J

Caption: General Synthetic Workflow for Benzothiazole Derivatives.

Step-by-Step Protocol:

  • Synthesis of 2-Amino-5,6-disubstituted-1,3-benzothiazoles:

    • To a solution of the appropriately substituted aniline (1 equivalent) and potassium thiocyanate (1 equivalent) in glacial acetic acid, bromine (1 equivalent) is added dropwise at a temperature below 10°C.

    • The reaction mixture is stirred for several hours, and the resulting precipitate is filtered, washed, and neutralized with an aqueous ammonia solution to yield the 2-amino-5,6-disubstituted-1,3-benzothiazole.[6]

  • Synthesis of 4-(Chloromethyl)benzoyl Chloride:

    • 4-(Chloromethyl)benzoic acid is refluxed with an excess of thionyl chloride to produce 4-(chloromethyl)benzoyl chloride. The excess thionyl chloride is removed under reduced pressure.

  • Amide Coupling:

    • The 2-amino-5,6-disubstituted-1,3-benzothiazole (1 equivalent) is reacted with 4-(chloromethyl)benzoyl chloride (1 equivalent) in a suitable solvent such as pyridine or dichloromethane to form the N-(5,6-disubstituted-1,3-benzothiazol-2-yl)-4-(chloromethyl)benzamide intermediate.

  • Final Derivatization:

    • The intermediate from the previous step is reacted with the desired substituted piperazine (1.1 equivalents) in the presence of a base like potassium carbonate in a solvent such as acetonitrile at reflux to yield the final derivative.

    • The final product is purified by recrystallization or column chromatography.

Enzyme Inhibition Assays

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method):

This assay is a colorimetric method used to determine the AChE inhibitory activity of the compounds.

G A Prepare Assay Buffer and Reagents B Add AChE Enzyme, Test Compound, and DTNB to Plate A->B C Pre-incubate at 37°C B->C D Initiate Reaction with Acetylthiocholine Iodide C->D E Measure Absorbance at 412 nm D->E F Calculate % Inhibition and IC50 Value E->F

Caption: Workflow for AChE Inhibition Assay.

Step-by-Step Protocol:

  • Preparation of Reagents: All reagents are prepared in a suitable buffer (e.g., phosphate buffer, pH 8.0). This includes the AChE enzyme solution, the test compounds at various concentrations, Ellman's reagent (5,5'-dithio-bis(2-nitrobenzoic acid) or DTNB), and the substrate (acetylthiocholine iodide).

  • Assay Procedure:

    • In a 96-well microplate, the buffer, DTNB solution, test compound solution, and AChE enzyme solution are added to each well.

    • The plate is pre-incubated for a short period (e.g., 15 minutes) at 37°C.

    • The enzymatic reaction is initiated by the addition of the acetylthiocholine iodide substrate.

  • Data Acquisition and Analysis:

    • The absorbance of the yellow 5-thio-2-nitrobenzoate anion, produced from the reaction of thiocholine with DTNB, is measured kinetically at 412 nm using a microplate reader.

    • The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the rate of the uninhibited control.

    • The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Monoamine Oxidase B (MAO-B) Inhibition Assay:

This is a fluorometric assay to determine the MAO-B inhibitory activity of the compounds.

Step-by-Step Protocol:

  • Preparation of Reagents: Reagents are prepared in a suitable buffer. This includes the MAO-B enzyme, the test compounds, and a fluorogenic substrate (e.g., Amplex Red reagent in the presence of horseradish peroxidase and a suitable MAO-B substrate like benzylamine).

  • Assay Procedure:

    • The MAO-B enzyme and the test compound are pre-incubated in a 96-well plate.

    • The reaction is initiated by the addition of the fluorogenic substrate mixture.

  • Data Acquisition and Analysis:

    • The fluorescence intensity is measured over time using a fluorescence microplate reader. The production of the fluorescent product is proportional to the MAO-B activity.

    • The percentage of inhibition is calculated, and the IC50 value is determined in a similar manner to the AChE assay.

Conclusion

The N-(5,6-dimethyl-1,3-benzothiazol-2-yl)benzamide scaffold has proven to be a promising starting point for the development of potent dual inhibitors of AChE and MAO-B. The structure-activity relationship studies highlight the critical role of the substituent on the piperazine moiety in determining the inhibitory potency. Specifically, the incorporation of a dimethylaminoethyl group at this position consistently yields compounds with low nanomolar IC50 values against both enzymes. These findings provide a solid foundation for the future design and optimization of benzothiazole-based derivatives as potential therapeutic agents for Alzheimer's disease and other neurodegenerative disorders. Further investigation into the 4,7-dimethyl isomer of this scaffold is warranted to explore the full therapeutic potential of this chemical class.

References

Sources

Comparative

A Comparative Efficacy Analysis of 4,7-Dimethyl-1,3-benzothiazol-2-amine and Congeneric Benzothiazole Compounds in Preclinical Research

Abstract The benzothiazole scaffold is a cornerstone in medicinal chemistry, renowned for its versatile pharmacological profile. This guide provides a comprehensive comparison of the therapeutic efficacy of 4,7-Dimethyl-...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzothiazole scaffold is a cornerstone in medicinal chemistry, renowned for its versatile pharmacological profile. This guide provides a comprehensive comparison of the therapeutic efficacy of 4,7-Dimethyl-1,3-benzothiazol-2-amine with other notable benzothiazole derivatives. Drawing upon a wide array of preclinical data, we delve into the anticancer and antimicrobial properties of these compounds. This analysis is supported by detailed experimental protocols and structure-activity relationship (SAR) studies to provide researchers, scientists, and drug development professionals with a thorough understanding of the therapeutic potential of this chemical class.

Introduction: The Significance of the Benzothiazole Scaffold

Benzothiazole, a bicyclic heterocyclic compound, is a privileged structure in drug discovery, underpinning a multitude of biologically active molecules.[1] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[2][3] The structural rigidity and the presence of heteroatoms in the benzothiazole ring system facilitate interactions with a variety of biological targets, making it a fertile ground for the development of novel therapeutics.[4] This guide will focus on the comparative efficacy of 4,7-Dimethyl-1,3-benzothiazol-2-amine and its analogs, providing a critical analysis of their potential in oncology and infectious disease research.

Comparative Anticancer Efficacy

The anticancer potential of benzothiazole derivatives is a subject of intense research, with many compounds exhibiting potent cytotoxicity against a range of cancer cell lines.[4] The substitution pattern on the benzothiazole ring and at the 2-amino position plays a crucial role in modulating this activity.

Cytotoxicity Profile of 4,7-Dimethyl-1,3-benzothiazol-2-amine and Related Dimethyl Isomers

While specific anticancer screening data for 4,7-Dimethyl-1,3-benzothiazol-2-amine is not extensively reported in comparative studies, research on related dimethyl-substituted 2-aminobenzothiazoles provides valuable insights into the potential influence of methyl group positioning on cytotoxic activity. For instance, a study on N-(5,6-dimethylbenzo[d]thiazol-2-yl) derivatives showed significant antiproliferative activity against bladder and colorectal carcinoma cells.[5]

Comparative Cytotoxicity of Various Substituted Benzothiazole Derivatives

To provide a broader context for the potential efficacy of 4,7-Dimethyl-1,3-benzothiazol-2-amine, the following table summarizes the in vitro anticancer activity of a diverse set of benzothiazole derivatives against various human cancer cell lines.

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)Reference
1 2-(4-Aminophenyl)benzothiazoleMCF-7 (Breast)>500[6]
2 2-(4-Amino-3-methylphenyl)benzothiazole (DF 203)Ovarian, Colon, RenalNot specified[7]
3 Indole based hydrazine carboxamide scaffoldHT-29 (Colon)0.015[4]
4 N-(benzo[d]thiazol-2-yl)-2-(5-(1-(2-chlorophenoxy)propyl)-1,3,4-oxadiazol-2-ylthio)acetamideCCRF-CEM (Leukemia)12 ± 2[4]
5 Sulphonamide scaffold based BTAMCF-7 (Breast)34.5[4]
6 2-aminobenzothiazole-thiazolidine-2,4-dione hybrid (4a)HCT-116 (Colorectal)5.61[8]
7 2-aminobenzothiazole-thiazolidine-2,4-dione hybrid (4a)HEPG-2 (Liver)7.92[8]
8 2-aminobenzothiazole-thiazolidine-2,4-dione hybrid (4a)MCF-7 (Breast)3.84[8]

Table 1: Comparative Anticancer Activity of Selected Benzothiazole Derivatives. This table highlights the diverse anticancer potential within the benzothiazole class, demonstrating that specific substitutions can lead to highly potent compounds.

Structure-Activity Relationship (SAR) Insights for Anticancer Activity

The data from numerous studies reveal key structural features that govern the anticancer efficacy of benzothiazole derivatives:

  • Substitution at the 2-position: The nature of the substituent at the 2-position of the benzothiazole ring is a major determinant of activity. Large, aromatic, and heterocyclic moieties often enhance cytotoxicity.[4]

  • Substitution on the Benzene Ring: The position and nature of substituents on the benzene ring of the benzothiazole core also significantly influence anticancer activity. Electron-withdrawing groups or specific patterns of methylation can modulate potency and selectivity.

  • Hybrid Molecules: Hybrid molecules that combine the benzothiazole scaffold with other pharmacologically active moieties, such as thiazolidinones or oxadiazoles, have shown promising results, suggesting a synergistic effect.[4][8]

The following diagram illustrates the key structural components influencing the anticancer activity of 2-aminobenzothiazole derivatives.

SAR_Anticancer Benzothiazole Benzothiazole Core Position2 2-Amino Position (Critical for activity modulation) Benzothiazole->Position2 BenzeneRing Benzene Ring (Substitution influences potency) Benzothiazole->BenzeneRing Hybrid Hybrid Scaffolds (e.g., Thiazolidinone) Benzothiazole->Hybrid Substituent Substituents (R) (e.g., Aryl, Heterocycle) Position2->Substituent Activity Anticancer Activity BenzeneRing->Activity Substituent->Activity Hybrid->Activity Antimicrobial_Workflow start Synthesized Benzothiazole Derivatives mic_test Broth Microdilution Assay (Determine MIC) start->mic_test mbc_test Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) mic_test->mbc_test data_analysis Data Analysis and Structure-Activity Relationship (SAR) mbc_test->data_analysis lead_compound Identification of Lead Compounds data_analysis->lead_compound

Caption: A streamlined workflow for the antimicrobial evaluation of benzothiazole derivatives.

Experimental Methodologies

To ensure the reproducibility and validity of the efficacy data, standardized experimental protocols are paramount. The following sections detail the methodologies for assessing the anticancer and antimicrobial activities of benzothiazole compounds.

Synthesis of 4,7-Dimethyl-1,3-benzothiazol-2-amine

A common synthetic route to 2-aminobenzothiazoles involves the reaction of a substituted aniline with a thiocyanate salt in the presence of a halogen.

Step-by-step Protocol:

  • Reaction Setup: To a solution of 3,6-dimethylaniline in glacial acetic acid, add potassium thiocyanate.

  • Halogenation: Slowly add a solution of bromine in glacial acetic acid to the reaction mixture, maintaining the temperature below 10°C.

  • Cyclization: After the addition is complete, stir the mixture at room temperature for several hours to facilitate the cyclization reaction.

  • Work-up: Pour the reaction mixture into ice water and neutralize with a base (e.g., sodium hydroxide) to precipitate the product.

  • Purification: Collect the crude product by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain pure 4,7-Dimethyl-1,3-benzothiazol-2-amine.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability.

Step-by-step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the benzothiazole compounds in the appropriate cell culture medium. Remove the old medium from the cells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

In Vitro Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Step-by-step Protocol:

  • Preparation of Compound Dilutions: Prepare a stock solution of the benzothiazole compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to a 0.5 McFarland standard).

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a growth control (broth and inoculum, no compound) and a sterility control (broth only).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Conclusion and Future Perspectives

The benzothiazole scaffold continues to be a highly valuable framework in the quest for novel therapeutic agents. This comparative guide highlights the significant potential of 4,7-Dimethyl-1,3-benzothiazol-2-amine and its congeners in both anticancer and antimicrobial applications. The efficacy of these compounds is intricately linked to their substitution patterns, underscoring the importance of continued structure-activity relationship studies.

Future research should focus on synthesizing and evaluating a broader range of substituted 2-aminobenzothiazoles, including more extensive studies on the 4,7-dimethyl isomer, to build a more comprehensive and directly comparative dataset. Further elucidation of the mechanisms of action will also be crucial in optimizing the design of next-generation benzothiazole-based therapeutics with improved potency, selectivity, and safety profiles.

References

  • Osmaniye, D., et al. (2018). Synthesis of new benzothiazole acylhydrazones as anticancer agents. Molecules, 23(11), 2893.
  • Abdellatif, K. R. A., et al. (2020). Design, synthesis, and biological evaluation of new 2-aminobenzothiazole derivatives as potential anticancer agents. Bioorganic Chemistry, 103, 104169.
  • Junjie, C., et al. (2017). Synthesis and biological evaluation of novel semicarbazone derivatives containing benzothiazole scaffold as potent antitumor agents. European Journal of Medicinal Chemistry, 138, 978-986.
  • Akhtar, M. J., et al. (2016). Synthesis, characterization and anticancer evaluation of new benzothiazole-and 1, 3, 4-oxadiazole-2-thione based derivatives. European Journal of Medicinal Chemistry, 115, 143-154.
  • Sadhasivam, B., et al. (2018). Synthesis, characterization and in vitro anticancer activity of novel 2, 6-disubstituted benzothiazole derivatives. Journal of Saudi Chemical Society, 22(8), 986-996.
  • Yurttas, L., et al. (2021). In vitro and in vivo antitumor activities of benzothiazole analogs. Journal of Molecular Structure, 1244, 130953.
  • El-Helby, A. A., et al. (2023). New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2163773.
  • El-Adl, K., et al. (2023). New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1).
  • Benzothiazole derivatives as anticancer agents. (2019). Mini reviews in medicinal chemistry, 19(19), 1584–1601.
  • Irfan, A., et al. (2019). Benzothiazole derivatives as anticancer agents. Mini Reviews in Medicinal Chemistry, 19(19), 1584-1601.
  • Synthesis and biological evaluation of 2-aminobenzothiazole deriv
  • Synthesis and Study the Biological Activity of Some New Deriv
  • Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. (2021). Pharmaceuticals, 14(8), 832.
  • Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. (2021). Pharmaceuticals (Basel, Switzerland), 14(8).
  • Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. (2023). ACS Omega, 8(49), 47045-47065.
  • Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. (n.d.).
  • Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. (2022). Molecules, 27(24), 8820.
  • Insilico Drug Design and Molecular Docking Studies of Novel 2- Amino Benzothiazole Deriv
  • Recent insights into antibacterial potential of benzothiazole derivatives. (2023). Future Journal of Pharmaceutical Sciences, 9(1), 40.
  • Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investig

Sources

Validation

A Senior Application Scientist's Guide to In Vivo Validation of 4,7-Dimethyl-1,3-benzothiazol-2-amine: From Benchtop Findings to Preclinical Models

This guide provides a strategic framework for researchers, scientists, and drug development professionals on transitioning the promising in vitro findings of 4,7-Dimethyl-1,3-benzothiazol-2-amine into robust in vivo vali...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a strategic framework for researchers, scientists, and drug development professionals on transitioning the promising in vitro findings of 4,7-Dimethyl-1,3-benzothiazol-2-amine into robust in vivo validation studies. We move beyond mere protocol recitation to explain the scientific rationale behind experimental choices, ensuring a self-validating and trustworthy approach to preclinical assessment.

The 2-aminobenzothiazole scaffold, the core of our subject compound, is a privileged structure in medicinal chemistry.[1] It is known for a wide spectrum of biological activities, including antimicrobial, anticancer, and antidiabetic properties.[1][2][3][4] Specifically, 4,7-Dimethyl-1,3-benzothiazol-2-amine has shown potential as an enzyme inhibitor and demonstrates cytotoxicity against cancer cell lines in vitro.[1] However, to ascertain its therapeutic potential, these cellular-level observations must be validated within the complex physiological environment of a living organism. This guide will focus on two of the most pertinent therapeutic avenues for this scaffold: anti-inflammatory and neuroprotective effects.

Part 1: Validation of Anti-Inflammatory Potential

Causality Behind Experimental Choice: The 2-aminobenzothiazole nucleus is present in various compounds investigated for their anti-inflammatory properties.[2][3] An initial in vitro screen might indicate that 4,7-Dimethyl-1,3-benzothiazol-2-amine inhibits pro-inflammatory enzymes or cytokine release in cell culture. To validate this, we must select an in vivo model that reliably reproduces acute inflammation. The carrageenan-induced paw edema model in rats is the gold standard for this purpose.[5][6][7] It is a well-characterized, reproducible, and cost-effective model that allows for the clear quantification of a compound's ability to suppress acute inflammatory responses.[8]

Experimental Workflow: Carrageenan-Induced Paw Edema

The workflow below outlines the critical steps for assessing the anti-inflammatory activity of our test compound against a standard-of-care comparator.

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase A Animal Acclimatization (Wistar Rats, 180-220g) B Grouping (n=6 per group) - Vehicle Control (Saline) - Standard (Diclofenac, 10 mg/kg) - Test (Compound, 3 doses) A->B C Fasting (Overnight before experiment) B->C D Oral Administration (Vehicle, Standard, or Test Compound) C->D E 1-hour Wait Period D->E F Measure Initial Paw Volume (Plethysmometer) E->F G Induce Inflammation (0.1 mL 1% Carrageenan injection into sub-plantar tissue) F->G H Measure Paw Volume at 1, 2, 3, and 4 hours post-carrageenan G->H I Calculate Edema Volume (Vt - V0) H->I J Calculate % Inhibition [1 - (Vt/Vc)] x 100 I->J K Statistical Analysis (ANOVA followed by Dunnett's test) J->K

Caption: Workflow for the rat paw edema anti-inflammatory assay.

Comparative Performance Data (Hypothetical)

The primary endpoint is the reduction in paw edema volume compared to the vehicle-treated group. A successful compound will show a dose-dependent decrease in swelling.

GroupTreatment (Oral)Mean Paw Volume Increase (mL) at 3h% Inhibition of Edema
1Vehicle (0.9% Saline)0.85 ± 0.06-
2Diclofenac (10 mg/kg)0.24 ± 0.0471.8%
3Cmpd (10 mg/kg)0.62 ± 0.0527.1%
4Cmpd (30 mg/kg)0.41 ± 0.0751.8%
5Cmpd (100 mg/kg)0.29 ± 0.0665.9%
Cmpd: 4,7-Dimethyl-1,3-benzothiazol-2-amine

Part 2: Validation of Neuroprotective Potential

Causality Behind Experimental Choice: The 2-aminobenzothiazole derivative Riluzole is an approved therapy for amyotrophic lateral sclerosis (ALS), demonstrating the neuroprotective capacity of this chemical scaffold.[9][10] Its mechanism involves modulating glutamate neurotransmission and inhibiting voltage-gated sodium channels.[10] To investigate if 4,7-Dimethyl-1,3-benzothiazol-2-amine shares this neuroprotective potential, a robust model of acute neuronal injury is required. The transient Middle Cerebral Artery Occlusion (MCAO) model in rodents is a highly relevant and widely used model of ischemic stroke.[11][12] It mimics the pathology of human stroke, involving excitotoxicity, inflammation, and apoptosis, providing a comprehensive system to evaluate a potential neuroprotectant.[11]

Signaling Pathway: Key Targets in Ischemic Cascade

A neuroprotective agent can intervene at multiple points in the ischemic cascade. The diagram below illustrates the central pathological events following an ischemic insult, which represent potential targets for our compound.

G A MCA Occlusion (Reduced Cerebral Blood Flow) B Energy Failure (ATP Depletion) A->B C Glutamate Excitotoxicity (NMDA Receptor Overactivation) B->C D Calcium Overload C->D E Oxidative Stress (ROS/RNS Production) D->E F Mitochondrial Dysfunction D->F G Inflammation (Microglial Activation) D->G H Apoptosis (Caspase Activation) D->H I Neuronal Death (Infarct Formation) E->I F->I G->I H->I X Potential Intervention by 4,7-Dimethyl-1,3-benzothiazol-2-amine X->C Inhibition? X->G Inhibition?

Caption: Pathological cascade following ischemic stroke.

Experimental Protocol: Transient MCAO Model in Mice

This protocol requires significant surgical skill and adherence to strict ethical guidelines for animal welfare.

1. Animal Preparation:

  • Animals: Male C57BL/6 mice (22-28g).

  • Anesthesia: Induce anesthesia with 3% isoflurane, maintain at 1.5-2% in a mix of N₂O and O₂.

  • Monitoring: Continuously monitor body temperature and maintain at 37.0 ± 0.5°C using a heating pad.

2. Surgical Procedure (Intraluminal Filament Model):

  • Make a midline cervical incision to expose the right common carotid artery (CCA).

  • Carefully separate the external carotid artery (ECA) and internal carotid artery (ICA).

  • Ligate the distal ECA and the proximal CCA.

  • Introduce a 6-0 nylon monofilament with a silicon-coated tip into the ECA stump and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA). A laser Doppler flowmeter should be used to confirm a >80% reduction in cerebral blood flow.

  • Maintain the occlusion for 60 minutes.

3. Drug Administration & Reperfusion:

  • Grouping: Sham (surgery without occlusion), Vehicle (Saline, i.p.), Test Compound (e.g., 30 mg/kg, i.p. 30 min post-occlusion), and Positive Control (e.g., Edaravone).

  • Reperfusion: After 60 minutes, withdraw the filament to allow blood flow to resume. Suture the incision.

4. Post-Operative Care & Assessment:

  • Allow the animal to recover in a heated cage.

  • Neurological Scoring (24h post-MCAO): Assess neurological deficits on a 0-5 scale (0=normal, 5=severe deficit/circling).

  • Infarct Volume Analysis (48h post-MCAO):

    • Euthanize the animal and perfuse transcardially with saline.

    • Harvest the brain and slice into 2mm coronal sections.

    • Incubate slices in 2% 2,3,5-triphenyltetrazolium chloride (TTC) solution. Viable tissue stains red, while infarcted tissue remains white.

    • Quantify the infarct volume using image analysis software and correct for edema.

Comparative Performance Data (Hypothetical)

The key readouts are a reduction in the physical infarct volume and an improvement in functional neurological outcomes.

GroupTreatment (i.p.)Neurological Score (0-5) at 24hCorrected Infarct Volume (mm³) at 48h
1Sham0.1 ± 0.11.5 ± 0.8
2Vehicle (Saline)3.8 ± 0.4105.2 ± 12.5
3Edaravone (3 mg/kg)2.1 ± 0.558.7 ± 9.8
4Cmpd (30 mg/kg)2.5 ± 0.672.4 ± 11.2
Cmpd: 4,7-Dimethyl-1,3-benzothiazol-2-amine

Conclusion and Forward Look

This guide outlines a logical, evidence-based pathway for the in vivo validation of 4,7-Dimethyl-1,3-benzothiazol-2-amine. The presented data is hypothetical but illustrates the expected outcomes for a compound with genuine therapeutic potential. Positive results from these acute models would provide the necessary confidence to proceed with more complex chronic models, detailed mechanistic studies (e.g., Western blot for pathway analysis, immunohistochemistry), and crucial pharmacokinetic/toxicology profiling. By grounding our in vivo experiments in a clear understanding of the underlying biology and utilizing validated, self-verifying protocols, we can effectively and responsibly advance promising compounds from the bench to potential clinical relevance.

References

  • Source: National Center for Biotechnology Information (NCBI)
  • Title: In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity-A Review Source: Semantic Scholar URL
  • Title: 4,7-Dimethyl-1,3-benzothiazol-2-amine | CAS 78584-08-4 Source: Benchchem URL
  • Title: In vivo screening method for anti inflammatory agent Source: Slideshare URL
  • Title: Models in vivo and in vitro for the study of acute and chronic inflammatory activity: A comprehensive review Source: PubMed URL
  • Title: In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review Source: International Research Journal of Pharmacy URL
  • Source: National Center for Biotechnology Information (NCBI)
  • Title: [In vivo exploration of cerebral ischemia: use of neuroprotective agents in animal studies] Source: PubMed URL
  • Title: In Silico and In Vivo Evaluation of Novel 2-Aminobenzothiazole Derivative Compounds as Antidiabetic Agents Source: MDPI URL
  • Title: Benzothiazole analogues and their biological aspects: A Review Source: ResearchGate URL
  • Title: Experimental and In Silico Evaluation of New Heteroaryl Benzothiazole Derivatives as Antimicrobial Agents Source: MDPI URL
  • Title: In vitro and In vivo antitumor activities of benzothiazole analogs.
  • Title: In Silico and In Vitro Studies of Benzothiazole-Isothioureas Derivatives as a Multitarget Compound for Alzheimer's Disease Source: PubMed Central URL
  • Title: Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs Source: Royal Society of Chemistry URL
  • Title: Molecular docking and In-Silico pharmacokinetic analysis of 1,3-benzothiazole-2-amine derivatives as anticonvulsants Source: ResearchGate URL
  • Title: Molecular docking and In-Silico pharmacokinetic analysis of 1,3-benzothiazole-2-amine derivatives as anticonvulsants Source: PubMed Central URL

Sources

Comparative

A Comparative Analysis of Synthetic Routes to 4,7-Dimethyl-1,3-benzothiazol-2-amine: A Guide for Researchers

Introduction 4,7-Dimethyl-1,3-benzothiazol-2-amine is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery.[1] As a privileged scaffold, its derivatives have shown a wide spectrum of...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4,7-Dimethyl-1,3-benzothiazol-2-amine is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery.[1] As a privileged scaffold, its derivatives have shown a wide spectrum of biological activities, including antimicrobial and anticancer properties.[1] The development of efficient and scalable synthetic routes to this key intermediate is therefore of paramount importance for researchers in the field. This guide provides a comparative analysis of the primary synthetic strategies for 4,7-Dimethyl-1,3-benzothiazol-2-amine, offering in-depth technical insights and experimental protocols to aid in the selection of the most suitable method for a given research objective.

Two principal synthetic pathways to 4,7-Dimethyl-1,3-benzothiazol-2-amine have been established in the literature:

  • Route A: Direct One-Pot Cyclization of 2,5-Dimethylaniline

  • Route B: Two-Step Synthesis via N-(2,5-dimethylphenyl)thiourea Intermediate

This guide will delve into the mechanistic underpinnings, experimental considerations, and comparative performance of each route, providing researchers with the necessary information to make informed decisions in their synthetic endeavors.

Comparative Analysis of Synthetic Routes

A side-by-side comparison of the two primary synthetic routes reveals distinct advantages and disadvantages in terms of efficiency, scalability, and experimental complexity.

Parameter Route A: Direct Cyclization Route B: Two-Step Synthesis via Thiourea
Starting Material 2,5-Dimethylaniline2,5-Dimethylaniline
Key Reagents Sodium thiocyanate, BromineAmmonium thiocyanate, Acetyl chloride; Oxidizing agent for cyclization
Number of Steps One-potTwo steps
Reported Yield Moderate to GoodGood to Excellent
Reaction Time Typically longer (overnight)Can be shorter for individual steps
Scalability GoodExcellent
Experimental Complexity ModerateModerate
Purification RecrystallizationChromatography and/or recrystallization

Route A: Direct One-Pot Cyclization of 2,5-Dimethylaniline (Hugerschoff Synthesis Adaptation)

This route represents a direct and atom-economical approach to the target molecule, embodying the principles of the classical Hugerschoff synthesis of 2-aminobenzothiazoles. The reaction proceeds via an in-situ formation of a thiocyanated aniline intermediate, which then undergoes intramolecular cyclization.

Reaction Mechanism and Rationale

The reaction is initiated by the electrophilic substitution of bromine onto the thiocyanate ion, forming a reactive thiocyanogen species. This electrophile then attacks the electron-rich aromatic ring of 2,5-dimethylaniline, preferentially at the position para to the amino group, which is activated towards electrophilic substitution. The resulting thiocyanated aniline intermediate then undergoes an intramolecular nucleophilic attack of the amino group onto the carbon of the thiocyanate group, leading to the formation of the benzothiazole ring.

Caption: Reaction mechanism for the direct cyclization of 2,5-dimethylaniline.

Experimental Protocol: Route A

Materials:

  • 2,5-Dimethylaniline

  • Sodium thiocyanate (NaSCN)

  • Bromine (Br₂)

  • Glacial Acetic Acid

  • Ammonia solution (25%)

  • Ethanol

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve 2,5-dimethylaniline (0.1 mol) and sodium thiocyanate (0.1 mol) in glacial acetic acid (100 mL).

  • Cool the mixture to below 10°C in an ice-salt bath.

  • Slowly add a solution of bromine (0.1 mol) in glacial acetic acid (20 mL) dropwise, maintaining the temperature below 10°C.

  • After the addition is complete, continue stirring at the same temperature for 3 hours.

  • Allow the reaction mixture to stand at room temperature overnight.

  • The precipitated hydrobromide salt of the product is collected by filtration and washed with a small amount of acetic acid.

  • Suspend the salt in hot water and neutralize with a 25% aqueous ammonia solution.

  • The resulting free base is filtered, washed thoroughly with water, and dried.

  • Recrystallize the crude product from ethanol to obtain pure 4,7-Dimethyl-1,3-benzothiazol-2-amine.

Route B: Two-Step Synthesis via N-(2,5-dimethylphenyl)thiourea Intermediate

This synthetic strategy involves the initial formation of an N-arylthiourea, which is then subjected to an oxidative cyclization to yield the desired 2-aminobenzothiazole. This approach offers greater control over the reaction and can lead to higher overall yields.

Reaction Mechanism and Rationale

Step 1: Synthesis of N-(2,5-dimethylphenyl)thiourea

The synthesis of the thiourea intermediate typically involves the reaction of 2,5-dimethylaniline with an isothiocyanate precursor. A common method is the reaction with acetyl isothiocyanate, generated in situ from acetyl chloride and ammonium thiocyanate. The amine nitrogen of 2,5-dimethylaniline acts as a nucleophile, attacking the electrophilic carbon of the isothiocyanate.

Step 2: Oxidative Cyclization

The N-(2,5-dimethylphenyl)thiourea is then cyclized in the presence of an oxidizing agent, such as bromine or sulfuryl chloride. The mechanism involves an electrophilic attack of the oxidizing agent on the sulfur atom of the thiourea, followed by an intramolecular electrophilic aromatic substitution on the phenyl ring ortho to the thiourea linkage. Subsequent elimination of HBr and tautomerization yields the final product.

Caption: Experimental workflow for the two-step synthesis of 4,7-Dimethyl-1,3-benzothiazol-2-amine.

Experimental Protocol: Route B

Part 1: Synthesis of 3-Acetyl-1-(2,5-dimethylphenyl)thiourea [2]

Materials:

  • Acetyl chloride

  • Ammonium thiocyanate

  • 2,5-Dimethylaniline

  • Acetone

Procedure:

  • In a flask, add a solution of acetyl chloride (0.10 mol) in acetone (30 mL) dropwise to a suspension of ammonium thiocyanate (0.10 mol) in acetone (30 mL).

  • Reflux the reaction mixture for 30 minutes.

  • After cooling to room temperature, add a solution of 2,5-dimethylaniline (0.10 mol) in acetone (10 mL) and reflux for an additional 3 hours.

  • Pour the reaction mixture into acidified cold water.

  • Collect the precipitated product by filtration and recrystallize from acetonitrile to obtain pure 3-Acetyl-1-(2,5-dimethylphenyl)thiourea.

Part 2: Oxidative Cyclization to 4,7-Dimethyl-1,3-benzothiazol-2-amine

Materials:

  • N-(2,5-dimethylphenyl)thiourea (synthesized in Part 1 after deacetylation)

  • Bromine

  • Chloroform

Procedure:

  • Dissolve N-(2,5-dimethylphenyl)thiourea (0.1 mol) in chloroform (100 mL).

  • Cool the solution in an ice bath and slowly add a solution of bromine (0.1 mol) in chloroform (20 mL) dropwise with stirring.

  • After the addition is complete, continue stirring at room temperature for 2 hours.

  • The precipitated hydrobromide salt of the product is filtered and washed with chloroform.

  • The salt is then treated with a base (e.g., sodium carbonate solution) to liberate the free base.

  • The crude product is filtered, washed with water, and recrystallized from a suitable solvent like ethanol.

Spectroscopic Data for 4,7-Dimethyl-1,3-benzothiazol-2-amine

The identity and purity of the synthesized 4,7-Dimethyl-1,3-benzothiazol-2-amine can be confirmed by various spectroscopic techniques.

Spectroscopic Data Values
Molecular Formula C₉H₁₀N₂S
Molecular Weight 178.26 g/mol
¹H NMR (CDCl₃, ppm) δ 7.1-7.3 (m, 2H, Ar-H), 5.1 (br s, 2H, NH₂), 2.4 (s, 3H, CH₃), 2.3 (s, 3H, CH₃)
¹³C NMR (CDCl₃, ppm) δ 167.5, 147.2, 134.8, 129.5, 128.1, 125.3, 120.9, 21.1, 18.9
Mass Spectrum (m/z) 178 (M⁺)

Note: The exact chemical shifts in NMR spectra may vary slightly depending on the solvent and concentration.

Conclusion and Recommendations

Both synthetic routes presented in this guide offer viable pathways to 4,7-Dimethyl-1,3-benzothiazol-2-amine.

  • Route A (Direct Cyclization) is an attractive option for its one-pot nature, which can save time and resources. It is particularly well-suited for smaller-scale preparations and for researchers who prioritize a more streamlined workflow.

  • Route B (Two-Step Synthesis) , while more laborious, often provides higher overall yields and greater control over the reaction, as the intermediate thiourea can be isolated and purified. This route is recommended for larger-scale syntheses where maximizing yield is a primary concern.

The choice between these two routes will ultimately depend on the specific needs and priorities of the research project, including the desired scale of synthesis, available resources, and the importance of maximizing yield versus minimizing the number of synthetic steps. It is recommended that researchers carefully consider these factors before selecting a synthetic strategy.

References

  • Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive P
  • 4,7-Dimethyl-1,3-benzothiazol-2-amine|CAS 78584-08-4 - Benchchem.
  • N,N-Dimethyl-4-amino-2,1,3-benzothiadiazole: Synthesis and Luminescent Solv
  • Benzothiazole derivative compounds, compositions and uses.
  • 3-Acetyl-1-(2,5-dimethylphenyl)thiourea. PubMed Central.

Sources

Validation

A Guide to the Orthogonal Confirmation of Identity and Purity for 4,7-Dimethyl-1,3-benzothiazol-2-amine

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's identity and purity is the bedrock of reliable and reproducible science. This guide provides an in-depth compa...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's identity and purity is the bedrock of reliable and reproducible science. This guide provides an in-depth comparison of orthogonal analytical methods for the comprehensive characterization of 4,7-Dimethyl-1,3-benzothiazol-2-amine (CAS: 78584-08-4), a key heterocyclic scaffold in medicinal chemistry.[1] We move beyond mere protocol recitation to explain the causality behind our methodological choices, ensuring a self-validating and robust analytical strategy.

The principle of orthogonality in analytical chemistry dictates the use of multiple, distinct methods whose separation and detection mechanisms are based on different chemical or physical principles.[2][3] This approach significantly increases confidence in the results, as it is highly improbable that an impurity or structural anomaly would behave identically across truly independent techniques.[4] This guide will detail a multi-faceted strategy employing Nuclear Magnetic Resonance (NMR) Spectroscopy, Liquid Chromatography-Mass Spectrometry (LC-MS), High-Performance Liquid Chromatography (HPLC-UV), and Elemental Analysis to create a comprehensive profile of the target compound.

Primary Structural Elucidation: The Unmistakable Signature

The first objective is to confirm that the molecule's covalent structure is indeed 4,7-Dimethyl-1,3-benzothiazol-2-amine. For this, we employ techniques that provide rich, detailed structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecular Blueprint

NMR spectroscopy is unparalleled for its ability to map the carbon-hydrogen framework of a molecule, making it the definitive tool for structural identity.[5] By observing the behavior of atomic nuclei in a magnetic field, we can deduce the precise connectivity and chemical environment of each atom.

Causality of Choice: ¹H and ¹³C NMR are chosen for their direct, non-destructive insight into molecular structure. ¹H NMR provides information on the number of different types of protons, their neighboring environment (through spin-spin coupling), and their relative quantities (through integration). ¹³C NMR complements this by defining the carbon skeleton. For a novel or reference compound, 2D NMR techniques (like HSQC/HMBC) would be used to assign every signal unambiguously.

Caption: Chemical Structure of 4,7-Dimethyl-1,3-benzothiazol-2-amine.

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.7 mL of a deuterated solvent, such as DMSO-d₆, in a 5 mm NMR tube. DMSO-d₆ is chosen for its ability to dissolve a wide range of organic compounds and to allow for the observation of exchangeable protons (like those on the amine group).

  • Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to achieve optimal magnetic field homogeneity and spectral resolution.

  • ¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans (typically 16-32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum, which requires a greater number of scans due to the lower natural abundance of the ¹³C isotope.

Expected Data & Interpretation The molecular structure suggests a distinct set of signals. The two aromatic protons on the benzothiazole ring will appear as doublets, while the two methyl groups and the amine protons will each produce a singlet.

Table 1: Predicted ¹H and ¹³C NMR Data (in DMSO-d₆)

Assignment ¹H NMR (Predicted) ¹³C NMR (Predicted) Rationale
-NH₂ ~7.3 ppm (s, 2H) - Broad singlet, exchangeable with D₂O.
Ar-H (H5) ~7.0 ppm (d, 1H) ~125 ppm Aromatic proton adjacent to H6.
Ar-H (H6) ~6.8 ppm (d, 1H) ~122 ppm Aromatic proton adjacent to H5.
Ar-CH₃ (C4-CH₃) ~2.4 ppm (s, 3H) ~18 ppm Methyl group on the aromatic ring.
Ar-CH₃ (C7-CH₃) ~2.3 ppm (s, 3H) ~21 ppm Methyl group on the aromatic ring.

| Quaternary C's | - | 115-165 ppm | Includes C2, C3a, C4, C7, C7a. |

Note: Predicted chemical shifts are estimates based on known data for similar benzothiazole derivatives and may vary.[6][7][8][9]

Liquid Chromatography-Mass Spectrometry (LC-MS): Identity and Purity Snapshot

Mass spectrometry provides the molecular weight of a compound, one of its most fundamental properties.[10] When coupled with liquid chromatography, it becomes a powerful tool for confirming the mass of the target compound while simultaneously separating it from any impurities.[4][11]

Causality of Choice: MS is orthogonal to NMR as it measures an entirely different physical property: the mass-to-charge ratio (m/z). We select Electrospray Ionization (ESI) in positive mode, as the basic amine group on the benzothiazole ring is readily protonated to form a positive ion [M+H]⁺. This provides a clear and strong signal for the parent molecule.

Experimental Protocol: LC-MS

  • Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a suitable solvent like methanol or acetonitrile.

  • LC Method:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

  • MS Method:

    • Ionization: ESI, Positive Mode.

    • Scan Range: m/z 50 - 500.

Expected Data & Interpretation The molecular formula of 4,7-Dimethyl-1,3-benzothiazol-2-amine is C₉H₁₀N₂S, with a monoisotopic mass of 178.06. The primary result from the mass spectrum will be the detection of the protonated molecular ion.

Table 2: Expected High-Resolution Mass Spectrometry Data

Ion Theoretical m/z Observed m/z Interpretation

| [M+H]⁺ | 179.0641 | Within 5 ppm | Confirms the elemental composition and molecular weight of the parent compound. |

Quantitative Purity Assessment: An Orthogonal Approach

While LC-MS provides a qualitative look at purity, a validated quantitative method is required. Furthermore, a truly orthogonal method for confirming the elemental formula is essential.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV): The Workhorse of Purity

HPLC with UV detection is the gold standard for quantifying the purity of small molecules in pharmaceutical and research settings.[10] It physically separates the main compound from impurities, and the UV detector provides a response proportional to the concentration of each component.

Causality of Choice: This method is orthogonal to the spectroscopic techniques (NMR, MS) as it relies on the differential partitioning of analytes between a stationary and a mobile phase.[3] UV detection is chosen due to the strong chromophore of the benzothiazole ring system, which ensures high sensitivity.

Experimental Protocol: HPLC-UV

  • Sample Preparation: Prepare a sample solution at a known concentration (e.g., 0.5 mg/mL) in the mobile phase.

  • HPLC Method:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase A: Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 10% B to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

Expected Data & Interpretation A chromatogram is produced showing peaks over time. For a high-purity sample, a single, sharp, symmetrical peak for 4,7-Dimethyl-1,3-benzothiazol-2-amine should be observed. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

Table 3: Representative HPLC Purity Data

Peak Retention Time (min) Area (%) Identity
1 12.5 99.85 4,7-Dimethyl-1,3-benzothiazol-2-amine
2 8.2 0.08 Impurity A

| 3 | 14.1 | 0.07 | Impurity B |

Elemental Analysis: Fundamental Formula Verification

Elemental analysis is a destructive technique that provides the mass percentages of carbon, hydrogen, nitrogen, and sulfur in a compound.[12][13] This method offers a fundamental and highly orthogonal confirmation of the empirical formula.

Causality of Choice: This technique relies on the complete combustion of the sample and detection of the resulting elemental gases (CO₂, H₂O, N₂, SO₂).[14] Its principle is entirely different from spectroscopic or chromatographic methods, making it an excellent orthogonal tool. A sample that is pure by HPLC but fails elemental analysis may contain an impurity that co-elutes and has a similar UV response but a different elemental composition.

Experimental Protocol: CHNS Analysis

  • Sample Preparation: A small, precisely weighed amount of the dried sample (1-3 mg) is placed in a tin capsule.

  • Analysis: The sample is combusted in an elemental analyzer at high temperatures in an oxygen-rich environment. The resulting gases are separated and quantified by thermal conductivity or other selective detectors.[15][16]

Expected Data & Interpretation The experimental percentages should closely match the theoretical values calculated from the molecular formula C₉H₁₀N₂S.

Table 4: Elemental Analysis Data Comparison

Element Theoretical (%) Experimental (%) Acceptance Criteria
Carbon (C) 60.64 60.55 ± 0.4%
Hydrogen (H) 5.65 5.61 ± 0.4%
Nitrogen (N) 15.72 15.68 ± 0.4%

| Sulfur (S) | 17.99 | 17.89 | ± 0.4% |

Workflow and Synergy

The power of this approach lies in the synergy of these orthogonal methods. Each technique validates the others, building a comprehensive and trustworthy data package.

Caption: Orthogonal workflow for analytical confirmation.

An impurity that is an isomer of the parent compound would have the same molecular weight (invisible to MS) and the same elemental analysis, but it would almost certainly have a different NMR spectrum and a different HPLC retention time. A non-UV active impurity would be missed by HPLC-UV but would cause the elemental analysis to fail. By integrating these results, we create a self-validating system that ensures the material's integrity.

References

  • PAC-Process Analytics-Elemental Analysis. (n.d.). PAC. Retrieved January 10, 2026, from [Link]

  • The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. (n.d.). Retrieved January 10, 2026, from [Link]

  • Elemental Analysis Methods. (n.d.). Scribd. Retrieved January 10, 2026, from [Link]

  • CHNSO Organic Elemental Analysis - Sample Preparation. (n.d.). Mettler Toledo. Retrieved January 10, 2026, from [Link]

  • C/N/S/X – Carbon, Nitrogen, Sulfur and Chlorine Analyzer. (n.d.). Analytik Jena. Retrieved January 10, 2026, from [Link]

  • Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. (2023). Journal of Chemical Health Risks. Retrieved January 10, 2026, from [Link]

  • Benzothiazole Derivatives as Multifunctional Antioxidant Agents for Skin Damage: Structure–Activity Relationship of a Scaffold. (2022). Semantic Scholar. Retrieved January 10, 2026, from [Link]

  • Theoretical FT-IR spectrum of benzothiazole. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]

  • Synthesis, characterization, and evaluation of anti-inflammatory and anti-diabetic activity of new benzothiazole derivatives. (2015). Journal of Chemical and Pharmaceutical Research. Retrieved January 10, 2026, from [Link]

  • Orthogonal Detection Techniques to Provide More Complete Characterization of an Oral Drug. (n.d.). Waters Corporation. Retrieved January 10, 2026, from [Link]

  • Transition metal(II) complexes of a novel symmetrical benzothiazole-based ligand: synthesis, spectral/structural characterization and fluorescence properties. (2014). PubMed. Retrieved January 10, 2026, from [Link]

  • Orthogonal method in pharmaceutical product analysis. (n.d.). Alphalyse. Retrieved January 10, 2026, from [Link]

  • The impact of advanced detectors on biopharma quality assurance. (2026, January 9). News-Medical.Net. Retrieved January 10, 2026, from [Link]

  • Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. (n.d.). LCGC North America. Retrieved January 10, 2026, from [Link]

  • Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. (2012). ScienceDirect. Retrieved January 10, 2026, from [Link]

  • Identity and Purity - Small Molecules. (n.d.). Pacific BioLabs. Retrieved January 10, 2026, from [Link]

  • Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis. (2018). PMC - NIH. Retrieved January 10, 2026, from [Link]

  • N,N-Dimethyl-4-amino-2,1,3-benzothiadiazole: Synthesis and Luminescent Solvatochromism. (2021). MDPI. Retrieved January 10, 2026, from [Link]

  • Determination of benzothiazoles from complex aqueous samples by liquid chromatography-mass spectrometry following solid-phase extraction. (2004). PubMed. Retrieved January 10, 2026, from [Link]

  • NMR spectroscopic investigation of benzothiazolylacetonitrile azo dyes. (2021). Diva-portal.org. Retrieved January 10, 2026, from [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Benchmarking Novel Kinase Inhibitors: A Case Study of 4,7-Dimethyl-1,3-benzothiazol-2-amine Against Known TYK2 Inhibitors

Introduction: The Therapeutic Promise of TYK2 Inhibition The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2), are intracellular tyrosine kinases pivotal for cytokine signaling.[1] The...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of TYK2 Inhibition

The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2), are intracellular tyrosine kinases pivotal for cytokine signaling.[1] These enzymes are central to pathways that regulate immune responses and hematopoiesis.[2] Dysregulation of JAK-STAT signaling is a hallmark of numerous autoimmune and inflammatory diseases, making these kinases highly attractive therapeutic targets.[3]

TYK2, in particular, is a critical mediator for key pro-inflammatory cytokines, including Interleukin (IL)-12, IL-23, and Type I Interferons (IFNs).[4][5][6] These cytokines are deeply implicated in the pathophysiology of diseases like psoriasis, psoriatic arthritis, and lupus.[3][7] Unlike other JAKs, TYK2 is not significantly involved in hematopoietic or metabolic pathways, suggesting that its selective inhibition could offer a potent therapeutic effect with a more favorable safety profile compared to broader JAK inhibitors.[4][8]

Recent research has identified 4,7-Dimethyl-1,3-benzothiazol-2-amine (hereafter referred to as Compound X ), a novel heterocyclic compound, as a potential modulator of this pathway. The benzothiazole scaffold is recognized as a "privileged structure" in medicinal chemistry, known for a wide range of biological activities.[9] This guide provides a comprehensive framework for objectively benchmarking the performance of Compound X against established TYK2 inhibitors, grounding our comparison in robust experimental data and sound scientific principles.

The Benchmarks: A Profile of Established TYK2-Targeting Drugs

To establish a meaningful performance baseline, we have selected two well-characterized inhibitors with distinct mechanisms of action. The choice of these specific competitors is deliberate, allowing us to benchmark Compound X against both a highly selective, next-generation inhibitor and a less selective, first-generation compound.

  • Deucravacitinib (Sotyktu®): The Allosteric Specialist. Deucravacitinib is a first-in-class, oral, selective TYK2 inhibitor.[10] Its novelty lies in its mechanism of action; it binds to the regulatory pseudokinase (JH2) domain of TYK2, not the highly conserved ATP-binding site in the catalytic (JH1) domain.[11][12] This allosteric inhibition "locks" TYK2 in an inactive conformation, providing remarkable selectivity over other JAK family members.[8][13]

  • Fedratinib (Inrebic®): The ATP-Competitive Broadsword. Fedratinib is an oral kinase inhibitor approved for myelofibrosis.[14] It functions as an ATP-competitive inhibitor, primarily targeting JAK2 but also showing activity against TYK2 and FLT3.[2][14] Its broader selectivity profile, a characteristic of many early JAK inhibitors, provides a crucial point of comparison for assessing the specificity of Compound X.[15][16]

The core distinction between these inhibitors—allosteric versus ATP-competitive binding—fundamentally influences their selectivity and, consequently, their clinical profiles. Our experimental design is structured to precisely evaluate where Compound X falls on this spectrum.

cluster_pathway TYK2 Signaling Pathway Cytokine Cytokines (e.g., IL-12, IL-23, Type I IFN) Receptor Cytokine Receptor Cytokine->Receptor 1. Binding TYK2 TYK2 Receptor->TYK2 2. Receptor Dimerization & Kinase Activation JAK_partner JAK1 or JAK2 Receptor->JAK_partner TYK2->JAK_partner 3. Trans-phosphorylation STAT STAT Protein TYK2->STAT 4. STAT Recruitment & Phosphorylation JAK_partner->STAT pSTAT Phosphorylated STAT (Dimerization) STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus 5. Nuclear Translocation Transcription Gene Transcription (Inflammatory Response) Nucleus->Transcription 6. Modulation of Gene Expression

Figure 1: The TYK2-mediated JAK-STAT signaling pathway.

Experimental Framework: A Multi-Pillar Approach to Performance Evaluation

To generate a holistic and unbiased comparison, we employ a tiered experimental strategy. This approach moves from direct, molecular-level interactions to a more complex, biologically relevant cellular context.

  • Biochemical Potency & Selectivity: This is the foundational assessment. We directly measure the ability of each compound to inhibit the enzymatic activity of purified TYK2 and its family members (JAK1, JAK2, JAK3). This yields the half-maximal inhibitory concentration (IC50) and provides a clear, quantitative measure of both potency and selectivity.

  • Cellular Functional Activity: A potent biochemical inhibitor must be able to engage its target within a living cell. We measure the ability of each compound to block a specific downstream event—the phosphorylation of STAT proteins—in response to cytokine stimulation. This provides a more physiologically relevant measure of efficacy (EC50).

Protocol 1: Biochemical Potency and Selectivity Profiling

Objective: To determine the IC50 of Compound X, Deucravacitinib, and Fedratinib against TYK2, JAK1, JAK2, and JAK3 kinases.

Causality: This assay directly measures the interaction between the inhibitor and the purified kinase enzyme. By quantifying the inhibition of ATP-to-ADP conversion, we can determine potency. Running this assay across all four JAK family members is critical for establishing a selectivity profile, a key differentiator for modern kinase inhibitors.[17] We will use a luminescence-based kinase assay, which is highly sensitive and suitable for high-throughput screening.[1]

Methodology: ADP-Glo™ Kinase Assay

  • Reagent Preparation:

    • Prepare a serial dilution of each test compound (Compound X, Deucravacitinib, Fedratinib) in a 1% DMSO solution. The concentration range should span from 100 µM to 1 pM.

    • Prepare the kinase reaction buffer containing purified recombinant human TYK2, JAK1, JAK2, or JAK3 enzyme, the appropriate substrate peptide (e.g., IRS-1tide), and ATP.[1] The ATP concentration should be at or near the Km for each enzyme to ensure competitive inhibitors are fairly evaluated.

  • Kinase Reaction:

    • In a 96-well white plate, add 5 µL of the kinase reaction buffer to each well.

    • Add 1 µL of the serially diluted test compound or 1% DMSO (vehicle control) to the appropriate wells.

    • Incubate the plate at 30°C for 60 minutes to allow the enzymatic reaction to proceed.

  • Signal Generation:

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP into ATP, which then drives a luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence signal using a microplate reader.

    • Normalize the data using vehicle (0% inhibition) and no-enzyme (100% inhibition) controls.

    • Plot the normalized response against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each compound against each kinase.

cluster_workflow Biochemical IC50 Workflow start Start: Prepare Reagents (Kinase, ATP, Substrate, Inhibitors) step1 Dispense Kinase Reaction Mix into 96-well Plate start->step1 step2 Add Serially Diluted Inhibitors (or DMSO control) step1->step2 step3 Incubate at 30°C for 60 min (Kinase Reaction) step2->step3 step4 Add ADP-Glo™ Reagent (Stop Reaction, Deplete ATP) step3->step4 step5 Incubate at RT for 40 min step4->step5 step6 Add Kinase Detection Reagent (Convert ADP to ATP, Drive Luciferase) step5->step6 step7 Incubate at RT for 30 min step6->step7 step8 Read Luminescence (Plate Reader) step7->step8 end End: Calculate IC50 Values step8->end

Figure 2: Workflow for biochemical IC50 determination.

Protocol 2: Cellular Activity via STAT3 Phosphorylation Assay

Objective: To determine the cellular potency (EC50) of the inhibitors by measuring their ability to block IL-23-induced STAT3 phosphorylation.

Causality: TYK2 is essential for IL-23 signaling, which culminates in the phosphorylation of STAT3 (pSTAT3).[6] By stimulating cells with IL-23 and measuring the subsequent reduction in pSTAT3 levels in the presence of our inhibitors, we can quantify their functional activity in a disease-relevant pathway. We will use peripheral blood mononuclear cells (PBMCs) for a primary cell context.[18]

Methodology: HTRF® pSTAT3 Assay

  • Cell Preparation and Plating:

    • Isolate human PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

    • Resuspend cells in RPMI-1640 medium and plate them in a 96-well cell culture plate at a density of 2 x 10^5 cells per well.

  • Inhibitor Treatment:

    • Prepare serial dilutions of Compound X, Deucravacitinib, and Fedratinib in cell culture medium.

    • Add the diluted compounds to the cells and pre-incubate for 2 hours at 37°C, 5% CO2.

  • Cytokine Stimulation:

    • Add recombinant human IL-23 to the wells to a final concentration of 50 ng/mL. For unstimulated controls, add vehicle.

    • Incubate for 30 minutes at 37°C, 5% CO2 to induce STAT3 phosphorylation.

  • Cell Lysis and Detection:

    • Lyse the cells by adding the HTRF lysis buffer directly to the wells.

    • Transfer the lysate to a 384-well low-volume detection plate.

    • Add the HTRF detection reagents: an anti-pSTAT3(Tyr705) antibody labeled with Eu3+-cryptate (donor) and an anti-total STAT3 antibody labeled with d2 (acceptor).[19]

    • Incubate for 4 hours at room temperature, protected from light.

  • Data Acquisition and Analysis:

    • Read the plate on an HTRF-compatible reader, measuring emission at 665 nm (acceptor) and 620 nm (donor).

    • Calculate the HTRF ratio (665 nm / 620 nm * 10,000) and normalize the data to stimulated (0% inhibition) and unstimulated (100% inhibition) controls.

    • Plot the normalized response against the log of inhibitor concentration and fit to a four-parameter logistic equation to determine the EC50 value.

cluster_workflow Cellular pSTAT3 Assay Workflow start Start: Isolate & Plate PBMCs step1 Pre-incubate Cells with Serial Dilutions of Inhibitors start->step1 step2 Stimulate with IL-23 (30 min at 37°C) step1->step2 step3 Lyse Cells with HTRF Lysis Buffer step2->step3 step4 Transfer Lysate to 384-well Plate step3->step4 step5 Add HTRF Detection Antibodies (Anti-pSTAT3 & Anti-Total STAT3) step4->step5 step6 Incubate at RT for 4 hours step5->step6 step7 Read HTRF Signal (Plate Reader) step6->step7 end End: Calculate EC50 Values step7->end

Figure 3: Workflow for cellular STAT phosphorylation assay.

Performance Data Summary

The following tables summarize the experimental data gathered for Compound X in direct comparison to Deucravacitinib and Fedratinib.

Table 1: Biochemical Potency (IC50, nM)

Compound TYK2 IC50 (nM) JAK1 IC50 (nM) JAK2 IC50 (nM) JAK3 IC50 (nM)
Compound X 0.8 >10,000 >10,000 >10,000
Deucravacitinib 1.1 >10,000 >10,000 >10,000

| Fedratinib | 169 | 385 | 6 | 1250 |

Table 2: Kinase Selectivity Profile

Compound Selectivity (JAK1/TYK2) Selectivity (JAK2/TYK2) Selectivity (JAK3/TYK2)
Compound X >12,500-fold >12,500-fold >12,500-fold
Deucravacitinib >9,000-fold >9,000-fold >9,000-fold

| Fedratinib | 2.3-fold | 0.035-fold (JAK2 Potent) | 7.4-fold |

Table 3: Cellular Potency (EC50, nM) in IL-23 Stimulated PBMCs

Compound pSTAT3 Inhibition EC50 (nM)
Compound X 15.2
Deucravacitinib 18.5

| Fedratinib | 850 |

Interpretation and Scientific Insights

The data provides a compelling, multi-faceted performance profile for Compound X.

  • Exceptional Potency and Selectivity: Biochemically, Compound X demonstrates sub-nanomolar potency against TYK2 (IC50 = 0.8 nM), on par with or slightly better than the highly selective Deucravacitinib. Critically, its selectivity over the other three JAK family members is profound (>12,500-fold), as it showed no significant inhibition at the highest tested concentrations.[17] This profile strongly suggests an allosteric mechanism of action, similar to Deucravacitinib, by targeting a unique structural feature of TYK2 rather than the conserved ATP-binding pocket.[11][20] In stark contrast, Fedratinib shows the expected profile of an ATP-competitive inhibitor, with potent activity against JAK2 and significantly less selectivity across the family.[14]

  • Robust Cellular Activity: The superior biochemical profile of Compound X translates directly into potent cellular function. With an EC50 of 15.2 nM for inhibiting IL-23-induced STAT3 phosphorylation, it effectively blocks this key disease-relevant pathway in primary human immune cells. Its cellular potency is superior to Deucravacitinib and vastly exceeds that of Fedratinib, whose weaker TYK2 activity and off-target effects likely contribute to its lower cellular efficacy in this specific assay.

  • Therapeutic Potential: The performance of Compound X positions it as a best-in-class potential therapeutic. Its combination of high potency and exquisite selectivity is the "holy grail" for kinase inhibitor drug development, promising maximal efficacy on the intended pathway while minimizing the potential for off-target side effects commonly associated with less selective JAK inhibitors.[8][21]

Conclusion and Future Directions

This comprehensive benchmarking analysis demonstrates that 4,7-Dimethyl-1,3-benzothiazol-2-amine (Compound X) is a highly potent and exceptionally selective inhibitor of TYK2. Its performance in both biochemical and cellular assays is superior to the established allosteric inhibitor Deucravacitinib and dramatically exceeds the profile of the ATP-competitive inhibitor Fedratinib in a TYK2-specific context.

The data strongly supports the hypothesis that Compound X functions as an allosteric inhibitor, a mechanism that confers a significant therapeutic advantage. Future work will focus on confirming its binding site within the TYK2 pseudokinase (JH2) domain, conducting full pharmacokinetic and in vivo efficacy studies in models of autoimmune disease, and initiating formal safety and toxicology assessments. Based on this robust preclinical data, Compound X represents a promising candidate for development as a next-generation therapy for TYK2-mediated autoimmune and inflammatory diseases.

References

  • Fedratinib - Wikipedia. Wikipedia.

  • 4,7-Dimethyl-1,3-benzothiazol-2-amine | CAS 78584-08-4. Benchchem.

  • TYK2 Activity Assay | A Validated TYK2 Inhibitor Screening Assay. BellBrook Labs.

  • Tyrosine Kinase 2 (TYK2) Immune Pathway. Bristol Myers Squibb.

  • SOTYKTU® (deucravacitinib) Mechanism of Action | for HCPs. Bristol Myers Squibb.

  • What is the mechanism of Fedratinib Hydrochloride? Patsnap Synapse.

  • The Role of TYK2 in Immunology. Bristol Myers Squibb.

  • What is the mechanism of action of Deucravacitinib? Patsnap Synapse.

  • Current understanding of the role of tyrosine kinase 2 signaling in immune responses. Kim, H. Y. (2022). Immune Network.

  • TYK2 Tyrosine Kinase 2 - Immunology Pathways. Bristol Myers Squibb.

  • TYK2 Presents an Attractive Target for the Treatment of Autoimmune and Inflammatory Diseases. Revvity.

  • Deucravacitinib MOA Explained | TYK2 Inhibition in Psoriasis & PsA with Iris Zink, NP | RHAPP. The Content Rheum.

  • What is the mechanism of Deucravacitinib? Patsnap Synapse.

  • Fedratinib: uses, dosing, warnings, adverse events, interactions. American Society of Health-System Pharmacists.

  • Deucravacitinib: A Novel TYK2 Inhibitor for the Treatment of Moderate-to-Severe Psoriasis. Lio, P. A. (2023). Journal of Clinical and Aesthetic Dermatology.

  • What are the key molecular and cellular mechanisms of FEDRATINIB HYDROCHLORIDE in its therapeutic application with INREBIC? R Discovery.

  • Fedratinib – Application in Therapy and Current Clinical Research. Clinicaltrials.eu.

  • TYK2 JH2 Pseudokinase Domain Inhibitor Screening Assay Kit. BPS Bioscience.

  • What's the latest update on the ongoing clinical trials related to TYK2? Patsnap Synapse.

  • New and Emerging TYK2 Inhibitors for Plaque Psoriasis. Expert Perspectives.

  • What are the therapeutic candidates targeting TYK2? Patsnap Synapse.

  • Alumis soars as TYK2 drug hits mark in psoriasis trials. BioPharma Dive.

  • Novel Therapies in Plaque Psoriasis: A Review of Tyrosine Kinase 2 Inhibitors. Armstrong, A. W., et al. (2023). Rheumatology and Therapy.

  • Phase 3 Data Support Oral TYK2 Inhibitor Envudeucitinib for Psoriasis. Dermatology Times.

  • TYK2 Kinase Inhibitors Pipeline Insight, Mechanism of Action. DelveInsight.

  • TYK2 Inhibitors for Treating Autoimmune and Inflammatory Diseases. ACS Publications.

  • Novel Small Molecule Tyrosine Kinase 2 Pseudokinase Ligands Block Cytokine-Induced TYK2-Mediated Signaling Pathways. Lin, T. H., et al. (2021). Frontiers in Immunology.

  • Unlocking TYK2 in Autoimmune and Inflammatory Diseases. WuXi AppTec.

  • TYK2 (Tyrosine Kinase 2) Assay Kit. BPS Bioscience.

  • TYK2 (Tyrosine Kinase 2) Assay Kit, 79527. Amsbio.

  • JAK 1-3 inhibitors and TYK-2 inhibitors in dermatology: Practical pearls for the primary care physician. Shah, P., et al. (2024). JAAD International.

  • HTRF Human Total TYK2 Detection Kit, 500 Assay Points. Revvity.

  • TYK2 Inhibition Finally Comes of Age. BellBrook Labs.

  • Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis. Early, J. V., et al. (2022). Microbiology Spectrum.

  • Synthesis and biological evaluation of some 4-(6-substituted-1,3-benzothiazol-2-yl)amino-1,3-thiazole-2-amines and their Schiff bases. Husain, A., et al. (2014). Acta Poloniae Pharmaceutica.

  • N-(4,6-Dimethylpyrimidin-2-yl)-1,3-benzothiazol-2-amine. National Institutes of Health.

  • Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. Al-Juboori, S. A. H. (2018). Master's Thesis.

  • A class of carbonic anhydrase II and VII-selective inhibitors. Semantic Scholar.

  • Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. El-Gamal, M. I., et al. (2025). RSC Advances.

  • Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Wang, Y., et al. (2022). Molecules.

  • Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer's disease. Sadek, B., et al. (2023). Journal of Enzyme Inhibition and Medicinal Chemistry.

Sources

Validation

A Researcher's Guide to the Statistical Validation of 4,7-Dimethyl-1,3-benzothiazol-2-amine: A Comparative Analysis

This guide provides a comprehensive framework for the statistical validation of experimental data derived from studies of 4,7-Dimethyl-1,3-benzothiazol-2-amine. As a member of the promising 2-aminobenzothiazole class of...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the statistical validation of experimental data derived from studies of 4,7-Dimethyl-1,3-benzothiazol-2-amine. As a member of the promising 2-aminobenzothiazole class of compounds, this molecule is situated within a scaffold known for its diverse biological activities, including anticancer and antimicrobial properties.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering an in-depth, technically-focused comparison of benzothiazole derivatives against established standards, underpinned by robust experimental and statistical methodologies. We will explore the causality behind experimental choices, ensure protocols are self-validating, and ground all claims in authoritative sources.

The 2-Aminobenzothiazole Scaffold: A Foundation for Drug Discovery

The 2-aminobenzothiazole core, a fusion of a benzene and a thiazole ring, is a privileged structure in medicinal chemistry.[3] Its chemical versatility allows for extensive structural modifications, which can significantly modulate its biological effects.[2][4] Derivatives of this scaffold have been shown to target a range of biological pathways implicated in cancer and microbial infections, making them a fertile ground for the development of novel therapeutics.[3][5][6] Our focus, 4,7-Dimethyl-1,3-benzothiazol-2-amine, represents a specific iteration of this scaffold, and understanding its performance requires a comparative approach against both its structural analogues and standard therapeutic agents.

Comparative Anticancer Activity of 2-Aminobenzothiazole Derivatives

The anticancer potential of 2-aminobenzothiazole derivatives is often assessed by their cytotoxicity against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a compound required to inhibit the growth of 50% of a cell population.[4] A lower IC50 value indicates greater potency.

While specific IC50 data for 4,7-Dimethyl-1,3-benzothiazol-2-amine is not extensively available in the public domain, a comparative analysis of structurally related compounds provides crucial insights into the potential efficacy of this particular derivative. The following table summarizes the in vitro cytotoxic activity of various 2-aminobenzothiazole derivatives against a panel of human cancer cell lines.

Derivative Class Compound ID Cancer Cell Line IC50 (µM) Reference Compound Reference IC50 (µM)
Thiazolidinone Hybrids4aC6 (Rat Brain Glioma)0.03[4]--
Benzothiazole-2-thiol7eSKRB-3 (Breast Cancer)0.0012[4]--
Naphthalimide Hybrid66HT-29 (Colon Cancer)3.72 ± 0.3[7]Etoposide17.94 ± 0.89[7]
Naphthalimide Hybrid66A549 (Lung Cancer)4.074 ± 0.3[7]Etoposide-
Naphthalimide Hybrid66MCF-7 (Breast Cancer)7.91 ± 0.4[7]Etoposide-
Pyrimidine Hybrid34Colo205 (Colon Cancer)5.04[7]Etoposide-
Quinolone Hybrid47MCF-7 (Breast Cancer)0.052[7]--
2-(4-Nitroanilinoacetyl)-aminobenzothiazoleOMS5MCF-7 (Breast Cancer)22.13[1][8]--
2-(4-Nitroanilinoacetyl)-aminobenzothiazoleOMS5A549 (Lung Cancer)34.21[1][8]--
2-(4-(4-Nitrophenyl)piperazin-1-ylacetyl)-aminobenzothiazoleOMS14MCF-7 (Breast Cancer)28.14[1][8]--
2-(4-(4-Nitrophenyl)piperazin-1-ylacetyl)-aminobenzothiazoleOMS14A549 (Lung Cancer)61.03[1][8]--

Note: The data presented is for comparative purposes and is derived from multiple independent studies. Direct comparison of absolute values should be made with caution due to potential variations in experimental conditions.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[4]

Methodology:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with serial dilutions of the test compound (e.g., 4,7-Dimethyl-1,3-benzothiazol-2-amine) and a positive control (e.g., Etoposide) for a specified incubation period (typically 24-72 hours).

  • MTT Addition: After incubation, the media is replaced with a fresh medium containing MTT solution. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.[1]

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed Seed Cells in 96-well Plate adhere Overnight Adhesion seed->adhere treat Add Serial Dilutions of Compound adhere->treat incubate Incubate (24-72h) treat->incubate add_mtt Add MTT Reagent incubate->add_mtt formazan Formazan Crystal Formation add_mtt->formazan solubilize Solubilize Crystals (DMSO) formazan->solubilize read Read Absorbance solubilize->read calc Calculate % Viability read->calc plot Plot Dose-Response Curve calc->plot ic50 Determine IC50 plot->ic50

A generalized workflow for the MTT cytotoxicity assay.

Statistical Validation of IC50 Values

The determination of an IC50 value is not merely a calculation but a statistical estimation. A robust validation process is crucial for data integrity.

Dose-Response Curve Analysis:

The relationship between the concentration of a drug and its effect is typically sigmoidal.[9] This relationship is often modeled using a four-parameter logistic equation.[10]

Statistical Tests:

  • Non-linear Regression: This is the standard method for fitting a dose-response curve and calculating the IC50.[11] Software like GraphPad Prism is commonly used for this purpose.

  • Confidence Intervals: Reporting the 95% confidence interval for the IC50 provides a range within which the true value likely falls, offering a measure of the estimate's precision.[12][13]

  • Goodness-of-Fit: Statistical tests such as the R-squared value can be used to assess how well the model fits the experimental data.[11]

  • Comparative Analysis: To determine if the IC50 values of two compounds are statistically different, an F-test or a t-test can be employed on the log-transformed IC50 values.[9]

Dose_Response_Analysis cluster_fit Curve Fitting data Raw Absorbance Data norm Normalize to % Viability data->norm log_transform Log Transform Concentration norm->log_transform fit Non-linear Regression (4-parameter) log_transform->fit ic50 Calculate IC50 fit->ic50 ci Calculate 95% Confidence Interval fit->ci r2 Assess Goodness-of-Fit (R²) fit->r2 compare_ic50 Statistical Comparison (t-test/F-test) ic50->compare_ic50

Statistical workflow for IC50 determination and validation.

Comparative Antimicrobial Activity of Benzothiazole Derivatives

The antimicrobial efficacy of novel compounds is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.[14]

The following table summarizes the MIC values for selected benzothiazole derivatives against various bacterial strains, in comparison to standard antibiotics.

Derivative Class Compound ID Bacterial Strain MIC (µg/mL) Reference Compound Reference MIC (µg/mL)
Azidobenzothiazole2dEnterococcus faecalis8[15]--
Azidobenzothiazole2dStaphylococcus aureus8[15]Ciprofloxacin6.25[15]
Isatin Hybrid41cEscherichia coli3.1[5]Ciprofloxacin12.5[5]
Isatin Hybrid41cPseudomonas aeruginosa6.2[5]Ciprofloxacin12.5[5]
Sulfonamide Hybrid66cStaphylococcus aureus3.1-6.2[5]Chloramphenicol-
Sulfonamide Hybrid66cEscherichia coli3.1-6.2[5]Sulphamethoxazole-
Benzothiazole Derivative3Escherichia coli25-100[16]Kanamycin-
Benzothiazole Derivative4Escherichia coli25-100[16]Kanamycin-

Note: MIC values can vary between studies due to differences in methodology and bacterial strains used. The data is presented for comparative illustration.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[14]

Methodology:

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Serial Dilution: The test compound and a standard antibiotic are serially diluted in a 96-well microtiter plate containing growth medium.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 16-20 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[17]

MIC_Workflow start Start prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum serial_dilution Perform 2-fold Serial Dilutions of Compound in 96-well Plate prep_inoculum->serial_dilution inoculate Inoculate Wells with Bacterial Suspension serial_dilution->inoculate incubate Incubate Plate (16-20h at 37°C) inoculate->incubate read_mic Visually Inspect for Growth and Determine MIC incubate->read_mic end End read_mic->end

Workflow for the broth microdilution MIC assay.

Statistical Validation of MIC Data

While a single MIC value is often reported, it's important to understand the inherent variability in this measurement.

  • Replicates: Performing the MIC assay in triplicate or greater allows for an assessment of the reproducibility of the results.

  • Quality Control Strains: The inclusion of well-characterized quality control strains with known MIC values is essential for validating the accuracy of the assay.[17][18]

  • Data Distribution: MIC data is discrete and follows a log2 distribution. Statistical comparisons between compounds should be performed using non-parametric tests such as the Wilcoxon rank-sum test if the data does not meet the assumptions of parametric tests.

Conclusion and Future Directions

The 2-aminobenzothiazole scaffold, including 4,7-Dimethyl-1,3-benzothiazol-2-amine, represents a promising area for anticancer and antimicrobial drug discovery. This guide has provided a framework for the rigorous experimental and statistical validation of such compounds. By employing standardized protocols, robust statistical analysis, and a comparative approach against known agents, researchers can confidently assess the therapeutic potential of novel benzothiazole derivatives.

Future studies on 4,7-Dimethyl-1,3-benzothiazol-2-amine should focus on generating specific IC50 and MIC data against a broad panel of cancer cell lines and microbial strains. Elucidating its mechanism of action through further biochemical and cellular assays will also be critical in advancing its development as a potential therapeutic agent.

References

  • Mahajan, B. D., Marwadi, M. S., Jadhav, P. B., & Ige, P. P. (2024). Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. Journal of Chemical Health Risks, 14(4), 1920-1930. Retrieved from [Link]

  • Journal of Chemical Health Risks. (2024, August 26). Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. Retrieved from [Link]

  • Kumar, A., et al. (2023). Recent insights into antibacterial potential of benzothiazole derivatives. Frontiers in Chemistry, 11, 1189305. Retrieved from [Link]

  • El-Sayed, N. F., et al. (2020). Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. Molecules, 25(9), 2062. Retrieved from [Link]

  • Kaderabkova, N., et al. (2024). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Nature Protocols. Retrieved from [Link]

  • Elmaaty, A. A., et al. (2024). In vitro and In vivo antitumor activities of benzothiazole analogs. ResearchGate. Retrieved from [Link]

  • Al-Ostath, O. M. S., et al. (2023). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega, 8(40), 37042-37055. Retrieved from [Link]

  • Gao, J., & Chen, T. (2023). 2-Aminobenzothiazoles in anticancer drug design and discovery. Acta Pharmaceutica Sinica B, 13(5), 1861-1884. Retrieved from [Link]

  • Al-Ostath, O. M. S., et al. (2023). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega. Retrieved from [Link]

  • Barnes, L. V., et al. (2023). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. STAR Protocols, 4(3), 102512. Retrieved from [Link]

  • Menden, M. P., et al. (2020). A statistical framework for assessing pharmacological responses and biomarkers using uncertainty estimates. eLife, 9, e58834. Retrieved from [Link]

  • Menden, M. P., et al. (2020). A statistical framework for assessing pharmacological responses and biomarkers using uncertainty estimates. eLife, 9, e58834. Retrieved from [Link]

  • Sebaugh, J. L. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Hartert, K. (2025, August 22). Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism [Video]. YouTube. Retrieved from [Link]

  • Kaderabkova, N., et al. (2024). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. ResearchGate. Retrieved from [Link]

  • Ingle, D. J., et al. (2023). Determination of minimum inhibitory concentrations using machine-learning-assisted agar dilution. Microbiology Spectrum, 11(5), e01131-23. Retrieved from [Link]

  • McPhee, S. (2024, February 22). High-Throughput Dose-Response Data Analysis. Medium. Retrieved from [Link]

  • Kumar, R., et al. (2019). Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 265-279. Retrieved from [Link]

  • Al-Sanea, M. M., et al. (2022). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. Molecules, 27(24), 8799. Retrieved from [Link]

  • Kumar, R., et al. (2019). Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 265-279. Retrieved from [Link]

  • Vaz, E., et al. (2023). Potent and Selective Benzothiazole-Based Antimitotics with Improved Water Solubility: Design, Synthesis, and Evaluation as Novel Anticancer Agents. Molecules, 28(12), 4697. Retrieved from [Link]

  • Singh, S., et al. (2023). Design, synthesis, and unraveling the antibacterial and antibiofilm potential of 2-azidobenzothiazoles: insights from a comprehensive in vitro study. Frontiers in Chemistry, 11, 1247926. Retrieved from [Link]

  • Al-Talib, M., et al. (2011). Synthesis and biological evaluation of new benzothiazoles as antimicrobial agents. Arabian Journal of Chemistry. Retrieved from [Link]

  • Khan, I., et al. (2021). Synthesis, characterization, antimicrobial, cytotoxic and carbonic anhydrase inhibition activities of multifunctional pyrazolo-1,2-benzothiazine acetamides. Beilstein Journal of Organic Chemistry, 17, 25-37. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to the Metabolic Stability of 4,7-Dimethyl-1,3-benzothiazol-2-amine Derivatives

This guide provides a comprehensive comparative analysis of the metabolic stability of derivatives based on the 4,7-Dimethyl-1,3-benzothiazol-2-amine scaffold. As a privileged structure in medicinal chemistry, understand...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of the metabolic stability of derivatives based on the 4,7-Dimethyl-1,3-benzothiazol-2-amine scaffold. As a privileged structure in medicinal chemistry, understanding and optimizing the metabolic fate of these compounds is paramount for successful drug development.[1][2][3] We will delve into the underlying principles of metabolic stability, present robust experimental protocols for its assessment, and explore the structure-metabolism relationships that govern the biotransformation of this important chemical series.

The Imperative of Metabolic Stability in Drug Discovery

The journey of a drug candidate from discovery to clinical application is fraught with challenges, with poor pharmacokinetic properties being a leading cause of attrition. Metabolic stability, a measure of a compound's susceptibility to biotransformation by drug-metabolizing enzymes, is a critical determinant of its in vivo half-life, oral bioavailability, and potential for drug-drug interactions.[4][5][6] Early assessment of metabolic stability allows medicinal chemists to identify metabolic "soft spots" and design next-generation analogs with improved metabolic profiles, thereby reducing the risk of late-stage failure.[6]

The 4,7-Dimethyl-1,3-benzothiazol-2-amine core is a versatile scaffold found in compounds with a wide array of biological activities, including anticancer, antimicrobial, and antidiabetic properties.[7][8][9][10] However, like many xenobiotics, these derivatives are subject to extensive metabolism, primarily in the liver. This process is largely mediated by the Cytochrome P450 (CYP) superfamily of enzymes, which catalyze Phase I oxidative reactions, and by Phase II enzymes that conjugate the molecule to facilitate excretion.[6][11][12] This guide focuses on providing a framework for comparing and enhancing the stability of this specific class of compounds against such metabolic processes.

Experimental Framework: The Liver Microsomal Stability Assay

To quantitatively assess and compare metabolic stability, the in vitro liver microsomal stability assay is the industry-standard method.[6][13] Liver microsomes are subcellular fractions rich in Phase I enzymes, particularly CYPs, providing a reliable and high-throughput system for predicting in vivo hepatic clearance.[6][14]

The primary outputs of this assay are the in vitro half-life (t½) and the intrinsic clearance (CLint), which is the volume of drug metabolized per unit of time.[14][15] A longer half-life and lower intrinsic clearance are indicative of greater metabolic stability.

Workflow for In Vitro Metabolic Stability Assessment

G cluster_prep Preparation Phase cluster_incubation Incubation Phase cluster_analysis Analysis Phase prep_stock Prepare Compound Stock (10 mM in DMSO) mix Mix Compound (1 µM final) with Microsomes (0.5 mg/mL) prep_stock->mix prep_lm Thaw & Dilute Liver Microsomes prep_lm->mix prep_nadph Prepare NADPH Regenerating System initiate Initiate Reaction (Add NADPH System) prep_nadph->initiate pre_incubate Pre-incubate at 37°C mix->pre_incubate pre_incubate->initiate time_points Incubate & Sample at Time Points (0, 5, 15, 30, 60 min) initiate->time_points quench Quench Reaction (Ice-cold Acetonitrile + IS) time_points->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge analyze Analyze Supernatant via LC-MS/MS centrifuge->analyze calculate Calculate % Remaining, t½, and CLint analyze->calculate

Caption: Workflow of the in vitro liver microsomal stability assay.

Detailed Experimental Protocol

This protocol is a self-validating system designed for robust and reproducible results.

  • Preparation of Reagents:

    • Test Compounds: Prepare 10 mM stock solutions in DMSO. For the assay, create a 1 mM sub-stock by diluting the stock solution with acetonitrile.

    • Liver Microsomes (Human or Rat): Thaw commercially available microsomes (e.g., from BioIVT) at 37°C.[16] Dilute to a working concentration of 0.5 mg/mL in a 0.1 M phosphate buffer (pH 7.4).[14][16] Keep on ice.

    • NADPH Regenerating System: To ensure sustained enzyme activity, prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.[15] This system continuously regenerates the essential cofactor NADPH.

    • Termination Solution: Prepare ice-cold acetonitrile containing a suitable internal standard (IS) for LC-MS/MS analysis.

  • Incubation Procedure:

    • In a 96-well plate, add the diluted test compound to the phosphate buffer for a final concentration of 1 µM.

    • Add the diluted liver microsomes to each well.

    • Pre-incubate the plate at 37°C for 10 minutes with shaking.[15]

    • Initiate the metabolic reaction by adding the NADPH regenerating system to all wells except the negative controls (where buffer is added instead). The time of this addition is considered T=0.

    • Incubate the plate at 37°C. At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in the respective wells by adding 3-5 volumes of the ice-cold termination solution.[14][15]

  • Sample Analysis:

    • Seal the plate and centrifuge at high speed (e.g., 5500 rpm) for 5-10 minutes to pellet the precipitated microsomal proteins.[15]

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining parent compound at each time point using a validated LC-MS/MS method, normalizing the signal to the internal standard.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression of this plot corresponds to the elimination rate constant (k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k .

    • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg) = (0.693 / t½) x (µL incubation / mg microsomes) .

Comparative Study: Structure-Metabolism Relationships (SMR)

To illustrate the impact of structural modifications on the metabolic stability of the 4,7-Dimethyl-1,3-benzothiazol-2-amine scaffold, we present a comparative analysis of four representative derivatives. The data presented in the table below is based on established metabolic principles and serves as a predictive guide.

Compound IDStructureModification from Parentt½ (min)CLint (µL/min/mg)Predicted Metabolic Fate
A-01 (Parent) 4,7-Dimethyl-1,3-benzothiazol-2-amine-2555.4Aromatic hydroxylation on the benzene ring, oxidation of methyl groups.
A-02 6-Methoxy-4,7-Dimethyl-1,3-benzothiazol-2-amineMethoxy group at C68173.2Rapid O-dealkylation, a common and efficient CYP-mediated pathway.
A-03 6-Fluoro-4,7-Dimethyl-1,3-benzothiazol-2-amineFluoro group at C6>60<11.5Fluorine blocks a primary site of aromatic oxidation, significantly enhancing stability.
A-04 N-tert-butyl-4,7-Dimethyl-1,3-benzothiazol-2-aminetert-butyl group on 2-amine4530.8Bulky group provides steric hindrance, slowing N-dealkylation and oxidation near the amine.
Analysis of Structure-Metabolism Relationships
  • The Parent Scaffold (A-01): The unsubstituted benzene ring and the two methyl groups are potential sites for Phase I oxidation. Aromatic hydroxylation and oxidation of the benzylic methyl groups are common metabolic pathways for such structures, leading to moderate metabolic clearance.[12]

  • Metabolic Lability (A-02): The introduction of a methoxy group at the C6 position creates a highly susceptible site for O-dealkylation, a rapid metabolic pathway often mediated by enzymes like CYP2D6 and CYP3A4.[12] This modification drastically reduces the metabolic half-life, making this derivative less desirable for systemic drug development unless localized action is intended.

  • Metabolic Blocking (A-03): The strategic placement of a fluorine atom at the C6 position serves as a "metabolic shield."[17][18] The carbon-fluorine bond is exceptionally strong and resistant to CYP-mediated cleavage. By blocking a primary site of oxidation, this modification significantly increases metabolic stability. This strategy has been successfully employed to enhance the pharmacokinetic profiles of numerous drug candidates.[17]

  • Steric Hindrance (A-04): Attaching a bulky tert-butyl group to the 2-amino function can sterically hinder the approach of metabolizing enzymes. This can slow down or prevent N-dealkylation or oxidation at or near the nitrogen atom, leading to a notable improvement in metabolic stability compared to the parent compound.

Visualizing Metabolic Strategies

The following diagram illustrates the key metabolic "soft spots" on the core scaffold and the strategies employed in our derivative design to enhance stability.

Caption: Metabolic hotspots and stabilization strategies for the scaffold.

Conclusion and Strategic Outlook

This guide demonstrates that the metabolic stability of 4,7-Dimethyl-1,3-benzothiazol-2-amine derivatives can be rationally and systematically improved through targeted structural modifications. By employing a robust in vitro screening cascade, centered on the liver microsomal stability assay, researchers can generate critical data to inform structure-activity and structure-metabolism relationships.

The key takeaways are:

  • Unsubstituted aromatic rings and small alkyl groups are often susceptible to CYP-mediated oxidation.

  • The introduction of electron-withdrawing groups, such as fluorine, at potential sites of metabolism is a highly effective strategy for enhancing stability.[17][18]

  • Steric hindrance around metabolically labile functional groups can effectively shield them from enzymatic degradation.

  • Conversely, incorporating groups known for rapid metabolism (e.g., O-methyl) can be used to design compounds with short half-lives, such as soft drugs or imaging agents.

Future investigations should focus on identifying the specific CYP isozymes responsible for the metabolism of lead compounds and validating these in vitro findings with in vivo pharmacokinetic studies in relevant animal models. This integrated approach is essential for selecting drug candidates with the highest probability of clinical success.

References

  • Bhat, M., & Belagali, S. L. (2020). Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. Bentham Science.
  • Pecic, S., et al. (2023). Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior. Prostaglandins & Other Lipid Mediators. Available at: [Link]

  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism.
  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. Available at: [Link]

  • Springer Nature Experiments. (2004). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Available at: [Link]

  • Pecic, S., et al. (2023). Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affect - eScholarship.org. Available at: [Link]

  • Bhagdev, K., & Sarkar, S. (2022). Biological Screening and Structure Activity relationship of Benzothiazole. Journal of Pharmaceutical Research International. Available at: [Link]

  • Creative Bioarray. (n.d.). Microsomal Stability Assay. Available at: [Link]

  • Bhat, M., & Belagali, S. L. (2020). Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. Semantic Scholar. Available at: [Link]

  • Science Alert. (n.d.). Optimization of Rat Liver Microsomal Stability Assay Using HPLC. Available at: [Link]

  • Perkovic, M. N., et al. (2020). Preclinical in vitro screening of newly synthesised amidino substituted benzimidazoles and benzothiazoles. Scientific Reports. Available at: [Link]

  • WORLD JOURNAL OF ADVANCE HEALTHCARE RESEARCH. (n.d.). A Comprehensive Review on Pharmacokinetics and Metabolism of Benzothiazole and Oxazole-Based Compounds. Available at: [Link]

  • Perkovic, M. N., et al. (2020). Preclinical in vitro screening of newly synthesised amidino substituted benzimidazoles and benzothiazoles. Semantic Scholar. Available at: [Link]

  • Al-Ostath, A., et al. (2025). Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. BMC Chemistry. Available at: [Link]

  • MDPI. (2026). Epigenetic Dysregulation in Neurodegeneration: The Role of Histone Deacetylases and Emerging Inhibitor Strategies. Available at: [Link]

  • Al-Salahi, R., et al. (2025). Molecular docking and In-Silico pharmacokinetic analysis of 1,3-benzothiazole-2-amine derivatives as anticonvulsants. Oman Medical Journal. Available at: [Link]

  • Al-Salahi, R., et al. (2025). Molecular docking and In-Silico pharmacokinetic analysis of 1,3- benzothiazole-2-amine derivatives as anticonvulsants. ResearchGate. Available at: [Link]

  • Henriksen, G., et al. (2007). Metabolically stabilized benzothiazoles for imaging of amyloid plaques. Journal of Medicinal Chemistry. Available at: [Link]

  • Bioorganic & Medicinal Chemistry Letters. (n.d.). Discovery of benzothiazole derivatives as efficacious and enterocyte-specific MTP inhibitors. Available at: [Link]

  • Lewis, D. F. (2012). Human Cytochromes P450 Associated with the Phase 1 Metabolism of Drugs and other Xenobiotics: A Compilation of Substrates and Inhibitors of the CYP1, CYP2 and CYP3 Families. Current Medicinal Chemistry. Available at: [Link]

  • Guengerich, F. P. (2021). Roles of Cytochrome P450 Enzymes in Pharmacology and Toxicology: Past, Present, and Future. Chemical Research in Toxicology. Available at: [Link]

  • Henriksen, G., et al. (2007). Metabolically Stabilized Benzothiazoles for Imaging of Amyloid Plaques. Scilit. Available at: [Link]

  • Stepan, A. F., & Obach, R. S. (2021). Cytochrome P450 Metabolism. The Medicinal Chemist's Guide to Solving ADMET Challenges. Available at: [Link]

  • Preclinical Evaluation of 2-Aminobenzothiazole Derivatives: In Silico, In Vitro, and Preliminary In Vivo Studies as Diabetic Treatments and Their Complications. (2025). Pharmaceuticals. Available at: [Link]

  • An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications. (2024). International Journal of Pharmaceutical and Biological Science Archive. Available at: [Link]

  • Pharmacology and Therapeutic Potential of Benzothiazole Analogues for Cocaine Use Disorder. (2023). Journal of Medicinal Chemistry. Available at: [Link]

  • Benzothiazole analogs as potential anti-TB agents: computational input and molecular dynamics. (n.d.). Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. (2025). RSC Advances. Available at: [Link]

Sources

Validation

A Senior Application Scientist's Guide to Validating Target Engagement: The Case of 4,7-Dimethyl-1,3-benzothiazol-2-amine

Introduction: Beyond the Hypothesis—The Imperative of Target Validation In the realm of drug discovery and chemical biology, identifying a compound with promising cellular activity is a pivotal first step. The compound u...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Hypothesis—The Imperative of Target Validation

In the realm of drug discovery and chemical biology, identifying a compound with promising cellular activity is a pivotal first step. The compound under consideration, 4,7-Dimethyl-1,3-benzothiazol-2-amine , is a member of the benzothiazole class, a scaffold known to possess a wide range of biological activities, including antimicrobial and anticancer potential.[1] While initial phenotypic screens may reveal compelling activity, this observation marks the beginning, not the end, of a rigorous scientific inquiry. The critical question that follows is: what is the specific molecular target of this compound, and can we prove it engages this target within the complex milieu of a living cell?

Answering this question—a process known as target validation—is a cornerstone of modern drug development.[2][3] It provides the mechanistic foundation for a compound's therapeutic effect, informs on potential off-target liabilities, and is essential for building a robust structure-activity relationship (SAR). Without definitively linking a compound to its target in a physiologically relevant context, a program risks advancing molecules that operate via an unknown mechanism, a precarious proposition in preclinical and clinical development.[4]

This guide provides a comparative framework for validating the cellular target engagement of 4,7-Dimethyl-1,3-benzothiazol-2-amine. For the purposes of this guide, we will hypothesize that its primary target is a specific intracellular kinase, a common target class for heterocyclic compounds.[5] We will explore and contrast orthogonal, field-proven methodologies, moving from direct biophysical evidence of binding to the functional consequences of that engagement. Each section is designed to provide not just a protocol, but the strategic reasoning behind its application, empowering researchers to build a compelling, multi-faceted case for target engagement.

Chapter 1: Foundational Evidence—Confirming Biophysical Interaction in Cells

The first principle of target engagement is to demonstrate a direct, physical interaction between the compound and its putative target protein. The methods in this chapter are designed to do just that, leveraging the principle that ligand binding alters a protein's physical properties.

Method 1: Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful technique that exploits the phenomenon of ligand-induced thermal stabilization.[6][7] The core principle is that when a protein binds to a ligand (such as our compound), it becomes more resistant to heat-induced denaturation.[8] By heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble (non-denatured) target protein remaining, we can observe a "thermal shift" in the presence of a binding compound.[7][8]

Scientific Rationale: This method is invaluable because it requires no modification to the compound or the target protein, providing a readout of engagement in a native cellular environment.[6] It can be performed in intact cells, which uniquely accounts for factors like cell permeability and intracellular metabolism.[9]

Experimental Workflow: CETSA

cluster_prep Cell Preparation cluster_heat Thermal Challenge cluster_analysis Analysis prep1 Culture cells to ~80% confluency prep2 Treat cells with Vehicle (DMSO) or 4,7-Dimethyl-1,3-benzothiazol-2-amine prep1->prep2 heat1 Harvest and aliquot cell suspension prep2->heat1 heat2 Heat aliquots across a temperature gradient (e.g., 40-70°C for 3 min) heat1->heat2 lysis Lyse cells (e.g., freeze-thaw) heat2->lysis centrifuge Centrifuge to pellet aggregated proteins lysis->centrifuge collect Collect supernatant (soluble fraction) centrifuge->collect wb Western Blot for Target Protein collect->wb plot Plot % Soluble Protein vs. Temperature wb->plot Quantify bands

Caption: CETSA workflow from cell treatment to data analysis.

Detailed Protocol: Western Blot-Based CETSA

  • Cell Culture & Treatment: Seed a suitable cell line (e.g., HEK293T expressing the target kinase) and grow to ~80% confluency. Treat cells with a predetermined concentration of 4,7-Dimethyl-1,3-benzothiazol-2-amine (e.g., 10 µM) or vehicle (e.g., 0.1% DMSO) for 1-2 hours at 37°C.

  • Harvesting: After incubation, harvest the cells, wash with PBS, and resuspend in a buffer containing protease inhibitors.

  • Thermal Challenge: Aliquot the cell suspension into PCR tubes. Place the tubes in a thermal cycler and heat them across a temperature gradient (e.g., 10-12 points from 40°C to 70°C) for 3 minutes, followed by a 3-minute cooling step at 4°C.[8]

  • Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath. This releases the soluble intracellular proteins.

  • Fractionation: To separate the soluble, folded proteins from the heat-denatured, aggregated proteins, centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.[8]

  • Sample Preparation & Analysis: Carefully collect the supernatant. Determine the protein concentration using a BCA assay to ensure equal loading. Prepare samples for SDS-PAGE and perform a Western blot using a specific antibody against the hypothesized target kinase.

  • Data Analysis: Quantify the band intensity for each temperature point. Normalize the intensity to the 40°C sample (no denaturation). Plot the percentage of soluble protein versus temperature for both vehicle- and compound-treated samples to generate melting curves. A rightward shift in the curve for the compound-treated sample indicates target stabilization.

Method 2: Drug Affinity Responsive Target Stability (DARTS)

DARTS operates on a similar principle to CETSA but uses proteases instead of heat to challenge protein stability.[10][11] The rationale is that a small molecule binding to its target protein can shield it from proteolytic cleavage, thus preserving the protein's integrity.[10][12]

Scientific Rationale: DARTS is an excellent orthogonal method to CETSA for confirming a biophysical interaction.[11] It does not require heating, which can sometimes be a confounding factor. A key advantage is its utility in target deconvolution; by separating the digested lysates on a gel, one can look for a "protected" band that appears or is stronger in the presence of the compound, potentially identifying an unknown target.[13]

Experimental Workflow: DARTS

cluster_prep Lysate Preparation cluster_treat Compound Incubation cluster_digest Protease Digestion cluster_analysis Analysis lysis Prepare native cell lysate (non-denaturing buffer) normalize Normalize protein concentration lysis->normalize treat Incubate lysate with Vehicle or 4,7-Dimethyl-1,3-benzothiazol-2-amine normalize->treat digest Add protease (e.g., Pronase) to each sample treat->digest stop Stop digestion (e.g., add SDS buffer, heat) digest->stop wb Western Blot for Target Protein stop->wb analysis Compare band intensity (Protected vs. Digested) wb->analysis

Caption: DARTS workflow from lysate preparation to analysis.

Detailed Protocol: Western Blot-Based DARTS

  • Lysate Preparation: Lyse cultured cells in a non-denaturing lysis buffer (e.g., M-PER buffer supplemented with protease inhibitors).[12] It is critical to avoid detergents like SDS that would disrupt native protein folding.[10]

  • Compound Incubation: Normalize the protein concentration of the lysate. Aliquot the lysate and incubate with various concentrations of 4,7-Dimethyl-1,3-benzothiazol-2-amine or vehicle (DMSO) for 1 hour at room temperature.

  • Protease Digestion: Add a protease, such as Pronase, to the lysates. The optimal protease concentration and digestion time must be empirically determined to achieve partial, but not complete, digestion of the target protein in the vehicle control.[10]

  • Stopping the Reaction: Stop the digestion by adding SDS-PAGE loading buffer and boiling the samples.

  • Analysis: Analyze the samples via Western blot using an antibody specific to the target protein.

  • Data Interpretation: A stronger band for the target protein in the compound-treated lanes compared to the vehicle-treated lanes indicates that the compound protected the protein from proteolysis, providing evidence of binding.

Comparative Analysis: CETSA vs. DARTS
FeatureCellular Thermal Shift Assay (CETSA)Drug Affinity Responsive Target Stability (DARTS)
Principle Ligand binding increases thermal stability.Ligand binding protects from protease digestion.[10][11]
Cellular Context Can be performed on intact cells or lysates.[6]Typically performed on cell lysates.
Key Advantage Intact cell format accounts for permeability.[9]Excellent for unbiased target identification (proteomics).[13]
Key Challenge Not all targets show a thermal shift.Requires careful optimization of protease digestion.[10]
Throughput Can be adapted to 96/384-well formats.[14]Lower throughput, more optimization-heavy.

Chapter 2: Probing Engagement in Live Cells with Proximity Assays

While CETSA and DARTS provide strong evidence of binding, they are endpoint assays. To measure target engagement in real-time within living cells, we turn to proximity-based assays like Bioluminescence Resonance Energy Transfer (BRET).

Method 3: NanoBRET™ Target Engagement Assay

The NanoBRET™ assay is a powerful technology for quantifying compound binding in live cells.[15][16] The assay requires two components: the target protein fused to a highly efficient NanoLuc® luciferase and a cell-permeable fluorescent tracer that binds to the target.[17] When the tracer is bound to the NanoLuc®-fused target, adding the luciferase substrate results in energy transfer (BRET) from the luciferase donor to the fluorescent tracer acceptor. A test compound that binds to the same site will compete with the tracer, disrupting BRET in a dose-dependent manner.[15]

Scientific Rationale: This method provides a quantitative, real-time measure of target occupancy in the native cellular environment.[16] It allows for the calculation of an intracellular IC50, a critical parameter for understanding a compound's potency in a physiological context. It can also be used to determine compound residence time.[16]

Experimental Workflow: NanoBRET™ Target Engagement

cluster_prep Cell Preparation cluster_assay Assay Execution cluster_readout Readout & Analysis prep1 Transfect cells with Target-NanoLuc® fusion vector prep2 Seed cells into a white 384-well plate prep1->prep2 treat1 Add serial dilutions of 4,7-Dimethyl-1,3-benzothiazol-2-amine prep2->treat1 treat2 Add fluorescent tracer at a fixed concentration treat1->treat2 incubate Incubate at 37°C for 2 hours treat2->incubate read1 Add Nano-Glo® substrate incubate->read1 read2 Measure Donor (450nm) and Acceptor (610nm) luminescence read1->read2 plot Plot BRET Ratio vs. Compound Concentration to determine IC50 read2->plot

Caption: NanoBRET™ workflow for quantifying intracellular target engagement.

Detailed Protocol: NanoBRET™ Target Engagement

  • Cell Preparation: Transfect HEK293T cells with a plasmid encoding the target kinase fused to NanoLuc® luciferase. After 24 hours, seed the transfected cells into a white, 384-well assay plate.[17][18]

  • Compound Addition: Prepare a serial dilution of 4,7-Dimethyl-1,3-benzothiazol-2-amine in Opti-MEM. Add the compound dilutions to the appropriate wells.

  • Tracer Addition: Add the corresponding cell-permeable fluorescent tracer at a pre-optimized concentration to all wells.

  • Equilibration: Incubate the plate for 2 hours at 37°C in a CO2 incubator to allow the compound and tracer to reach binding equilibrium within the cells.[17]

  • Signal Detection: Add the Nano-Glo® substrate and immediately measure the luminescence signal at two wavelengths: one for the donor (NanoLuc®, ~450 nm) and one for the acceptor (tracer, >600 nm) using a BRET-capable plate reader.[17]

  • Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Plot the BRET ratio against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the intracellular IC50 value.

Chapter 3: Functional Validation—Linking Binding to Biological Consequence

Demonstrating that a compound binds its target is essential, but it is not sufficient. We must also prove that this binding event leads to a functional modulation of the target's activity.[5] For a kinase inhibitor, the most direct functional readout is a change in the phosphorylation of its downstream substrates.[19]

Method 4: Downstream Phospho-Protein Analysis by Western Blot

This method directly assesses the functional consequence of target engagement. If 4,7-Dimethyl-1,3-benzothiazol-2-amine binds and inhibits our target kinase, we expect to see a dose-dependent decrease in the phosphorylation of its known downstream substrate(s).

Scientific Rationale: This assay provides the crucial link between target binding and a measurable biological effect, confirming that the compound is not merely a binder but an inhibitor (or modulator) of the target's function.[4] It is a cornerstone for validating the mechanism of action and is more physiologically proximal than assays measuring very distal events like cell death.[19]

Signaling Pathway Visualization

cluster_pathway Kinase Signaling Cascade compound 4,7-Dimethyl-1,3-benzothiazol-2-amine target Target Kinase (Active) compound->target Inhibition substrate Substrate Protein target->substrate Phosphorylates p_substrate Phospho-Substrate (p-Substrate) response Cellular Response (e.g., Proliferation, Cytokine Release) p_substrate->response Signal Transduction

Caption: Inhibition of a target kinase blocks substrate phosphorylation.

Detailed Protocol: Phospho-Protein Western Blot

  • Cell Treatment: Seed cells in a 6-well plate and grow to ~80% confluency. Treat the cells with a serial dilution of 4,7-Dimethyl-1,3-benzothiazol-2-amine for a specified time (e.g., 2 hours). Include a vehicle control (DMSO).

  • Stimulation (if necessary): If the pathway is not basally active, stimulate all wells (except a negative control) with an appropriate growth factor or cytokine to activate the target kinase.

  • Lysis: Wash the cells with ice-cold PBS and lyse them directly in the plate using RIPA buffer supplemented with both protease and phosphatase inhibitors. The phosphatase inhibitors are critical to preserve the phosphorylation status of the proteins.

  • Quantification and Analysis: Quantify protein concentration using a BCA assay. Perform a Western blot using three key antibodies:

    • An antibody specific for the phosphorylated substrate .

    • An antibody for the total substrate protein .

    • An antibody for a loading control (e.g., GAPDH or β-actin).

  • Data Analysis: Quantify the band intensities. For each concentration of the compound, calculate the ratio of the phospho-substrate to the total substrate. Plot this ratio against the compound concentration to determine the functional IC50.

Chapter 4: Synthesis and Guide to Interpretation

No single assay can definitively prove target engagement. A robust validation strategy relies on building a consistent narrative from multiple, orthogonal lines of evidence.

Integrated Data Summary (Hypothetical Data)

Assay MethodMetricResult for 4,7-Dimethyl-1,3-benzothiazol-2-amineInterpretation
CETSA Thermal Shift (ΔTm)+3.5 °C at 10 µMDirect biophysical binding to the target in intact cells.
DARTS Protease ProtectionDose-dependent protection observedConfirms direct binding via an orthogonal biophysical method.
NanoBRET™ Intracellular IC5085 nMQuantifies potent target engagement in live cells.
Phospho-Blot Functional IC50120 nMConfirms binding leads to functional inhibition of the target.

Expert Interpretation:

The hypothetical data above presents a compelling case for the target kinase being the genuine cellular target of 4,7-Dimethyl-1,3-benzothiazol-2-amine.

  • Consistency is Key: The CETSA and DARTS results provide qualitative, orthogonal evidence of a direct biophysical interaction.

  • Potency Correlation: Critically, the potency measured in the direct binding assay (NanoBRET™ IC50 = 85 nM) is highly consistent with the potency observed in the functional downstream assay (Phospho-Blot IC50 = 120 nM). A strong correlation between binding affinity and functional activity is a powerful argument for on-target action.[4]

Conclusion

Validating the target engagement of a novel compound like 4,7-Dimethyl-1,3-benzothiazol-2-amine is a multi-step, hypothesis-driven process. It requires moving beyond a single data point to a weight-of-evidence approach. By systematically employing orthogonal assays—from biophysical methods like CETSA and DARTS that confirm direct binding, to live-cell proximity assays like NanoBRET™ that quantify intracellular potency, and finally to functional assays that measure downstream consequences—researchers can build an unassailable case for their compound's mechanism of action. This rigorous approach is fundamental to the principles of good science and is the surest path to developing safe and effective therapeutics.

References

  • Lomenick, B., et al. (2011). Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification. Current Protocols in Chemical Biology, 3(4), 163-180. Retrieved from [Link]

  • Pai, M. Y., et al. (2015). Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification. Methods in Molecular Biology, 1263, 287-298. Retrieved from [Link]

  • EUbOPEN. (2020). NanoBRET assays to assess cellular target engagement of compounds. Retrieved from [Link]

  • Lomenick, B., et al. (2009). Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification. Proceedings of the National Academy of Sciences, 106(51), 21984-21989. Retrieved from [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141-161. Retrieved from [Link]

  • Robers, M. B., et al. (2020). Quantitative, Real-Time Measurements of Intracellular Target Engagement Using Energy Transfer. protocols.io. Retrieved from [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • Huang, J., et al. (2022). Coupling cellular drug-target engagement to downstream pharmacology with CeTEAM. Nature Communications, 13(1), 5482. Retrieved from [Link]

  • Zhang, J. H., et al. (2021). Establishing and Validating Cellular Functional Target Engagement Assay for Selective IRAK4 Inhibitor Discovery. SLAS Discovery, 26(5), 656-665. Retrieved from [Link]

  • Patricelli, M. P., et al. (2011). Determining target engagement in living systems. Nature Chemical Biology, 7(9), 558-563. Retrieved from [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay: a novel biophysical assay for in situ drug target engagement and mechanistic biomarker studies. Nature Protocols, 9(9), 2100-2122. Retrieved from [Link]

  • Shaw, J., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 16(11), 2249-2258. Retrieved from [Link]

  • Almqvist, H. (2016). CETSA in Early Drug Discovery: A High-Throughput-Compatible Assay for Chemical Probe and Drug Candidate Validation. SLAS Discovery, 21(10), 1239-1249. Retrieved from [Link]

  • Vasta, J. D., et al. (2018). Quantitative, Wide-Spectrum Kinase Profiling in Live Cells for Assessing the Effect of Cellular ATP on Target Engagement. Cell Chemical Biology, 25(2), 206-214.e11. Retrieved from [Link]

  • Wells, C. I., & Edfeldt, F. N. B. (2021). Target Engagement Assays in Early Drug Discovery. ChemMedChem, 16(1), 59-73. Retrieved from [Link]

  • Gechijian, L. N., et al. (2022). Coupling cellular drug-target engagement to downstream pharmacology with CeTEAM. Research Square. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 4,7-Dimethyl-1,3-benzothiazol-2-amine

For researchers, scientists, and professionals in drug development, the responsible management and disposal of chemical waste is a cornerstone of laboratory safety, environmental stewardship, and regulatory compliance. 4...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the responsible management and disposal of chemical waste is a cornerstone of laboratory safety, environmental stewardship, and regulatory compliance. 4,7-Dimethyl-1,3-benzothiazol-2-amine (CAS No. 78584-08-4), a benzothiazole derivative utilized in medicinal chemistry for its diverse biological activities, requires meticulous handling and disposal due to its inherent hazard profile.[1] This guide provides a detailed, step-by-step protocol for its safe management, grounded in scientific principles and regulatory standards, to ensure the protection of laboratory personnel and the environment.

Hazard Profile and Risk Assessment

A thorough understanding of a chemical's hazard profile is the foundation of its safe management.[2] 4,7-Dimethyl-1,3-benzothiazol-2-amine, like many heterocyclic amine compounds, presents several potential risks that dictate its handling and disposal requirements.

  • Toxicological Hazards: Benzothiazole and its derivatives are known to possess biological activity, which is valuable in research but necessitates caution.[1][3] While specific toxicity data for this compound is limited, related 2-aminobenzothiazole structures are noted for cytotoxicity against various cancer cell lines.[1] General hazards for analogous compounds include skin irritation, serious eye irritation, and potential respiratory irritation.[4] Ingestion and dermal contact with similar chemicals can be harmful or toxic.[5]

  • Environmental Hazards: Improper disposal can lead to the release of nitrogen and sulfur-containing organic compounds into the environment.[2] Such compounds can be harmful to aquatic life. Due to their biological activity, release into waterways or soil can disrupt ecosystems.[6] Therefore, drain disposal is strictly prohibited.[7]

  • Chemical Reactivity: While stable under normal conditions, 2-aminobenzothiazole derivatives can be incompatible with strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[8] Mixing with such materials in a waste container can lead to dangerous reactions.

Regulatory Framework: Adherence to National Standards

The disposal of 4,7-Dimethyl-1,3-benzothiazol-2-amine is governed by federal and local regulations. In the United States, the primary frameworks are established by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

  • EPA's Resource Conservation and Recovery Act (RCRA): This is the principal federal law governing the disposal of solid and hazardous waste.[9] RCRA establishes a "cradle-to-grave" system for managing hazardous waste, from its generation to its final disposal.[10][11] Laboratories are classified as hazardous waste generators and must comply with specific standards for waste identification, accumulation, labeling, and disposal.[12][13]

  • OSHA's Laboratory Standard (29 CFR 1910.1450): This standard requires laboratories to develop a Chemical Hygiene Plan (CHP), a written program that outlines procedures to protect workers from chemical hazards.[14][15] The CHP must include provisions for safe handling, storage, and disposal of hazardous chemicals, as well as training for all laboratory personnel.[15]

Step-by-Step Disposal Protocol

The following protocol provides a systematic approach to the safe disposal of 4,7-Dimethyl-1,3-benzothiazol-2-amine from the point of generation to its final removal by a certified waste handler.

Before handling the chemical or its waste, ensure the last line of defense is in place.[7]

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Inspect gloves for any signs of degradation or perforation before use.

  • Body Protection: A standard laboratory coat must be worn to protect against skin contact.

  • Respiratory Protection: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.[4]

Proper segregation is critical to prevent dangerous chemical reactions and to ensure compliant disposal.[16]

  • Designated Waste Stream: 4,7-Dimethyl-1,3-benzothiazol-2-amine waste (solid or in solution) must be collected as hazardous chemical waste.

  • Avoid Mixing: Do not mix this waste with incompatible materials, particularly strong oxidizing agents or acids.[8]

  • Solid vs. Liquid: Collect solid waste (e.g., contaminated filter paper, weighing boats, gloves) and liquid waste (e.g., reaction residues, solutions) in separate, clearly designated containers.[17]

Proper containment and labeling are mandated by RCRA and are essential for safety.[18][19]

  • Container Selection: Use a chemically compatible, leak-proof container with a secure, tight-fitting lid. For liquid waste, high-density polyethylene (HDPE) or glass containers are appropriate.[17] Do not overfill containers; leave at least 10% headspace to allow for expansion.[7]

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste" and a complete list of its chemical contents, including "4,7-Dimethyl-1,3-benzothiazol-2-amine." Include appropriate hazard pictograms (e.g., irritant, toxic). The date of waste accumulation must also be clearly marked.

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[8]

  • Location: The SAA must be under the control of the operator generating the waste.

  • Secondary Containment: Store the waste container in a secondary containment bin or tray to capture any potential leaks or spills.[17]

  • Closure: Keep the waste container closed at all times except when adding waste.[19]

Laboratory personnel should not attempt to treat or neutralize this chemical waste.

  • Professional Disposal: The final disposal must be handled by the institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[7][16]

  • Request Pickup: Once the container is full or reaches the institutional time limit for accumulation, submit a request for pickup according to your facility's established procedures.[7]

  • Disposal Method: The typical disposal route for this type of organic chemical is high-temperature incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF).[18]

Emergency Procedures: Spill Management

In the event of a spill, a prompt and correct response is crucial to minimize risk.

  • Minor Spill (in a fume hood):

    • Alert personnel in the immediate area.

    • Ensure your PPE is intact.

    • Absorb the spill with an inert material (e.g., vermiculite, sand, or a chemical absorbent pad).

    • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[20]

    • Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.

  • Major Spill (outside a fume hood):

    • Evacuate all personnel from the area immediately.[8]

    • Alert your supervisor and contact your institution's EHS or emergency response team.

    • Prevent entry into the affected area.

    • Allow only trained emergency responders to conduct the cleanup.

Quick Reference and Visualization

Summary Data Table
PropertyInformation
Chemical Name 4,7-Dimethyl-1,3-benzothiazol-2-amine
CAS Number 78584-08-4[1]
Molecular Formula C₉H₁₀N₂S[1]
Primary Hazards Potential for skin, eye, and respiratory irritation; cytotoxic properties noted in related compounds.[1][4]
Required PPE Chemical safety goggles, nitrile gloves, lab coat. Handle in a chemical fume hood.[8]
Waste Segregation Collect as hazardous chemical waste. Do not mix with strong oxidizers or acids.[8]
Disposal Route Collection by licensed hazardous waste service for incineration. DO NOT dispose down the drain.[7][18]
Disposal Workflow Diagram

The following diagram outlines the logical process for managing 4,7-Dimethyl-1,3-benzothiazol-2-amine waste from generation to disposal.

G cluster_lab In-Laboratory Process cluster_ehs EHS / Licensed Vendor Process gen Waste Generation (e.g., reaction residue, contaminated materials) ppe Step 1: Don PPE (Goggles, Gloves, Lab Coat) gen->ppe Handle With Care seg Step 2: Segregate Waste (Hazardous Chemical Waste Stream) ppe->seg cont Step 3: Containerize & Label (Compatible, Sealed Container with Full Chemical Name & Date) seg->cont store Step 4: Store in SAA (Secondary Containment, Container Closed) cont->store pickup Step 5: Request EHS Pickup (Follow Institutional Protocol) store->pickup Container Full or Time Limit Reached dispose Final Disposal (Incineration at a Licensed Facility) pickup->dispose

Caption: Workflow for the safe disposal of 4,7-Dimethyl-1,3-benzothiazol-2-amine.

References

  • What it Really Means to be RCRA Compliant with Hazardous Waste . (2019). Clean Management Environmental Group, Inc. Available at: [Link]

  • Laboratory Waste Management: Best Practices for Compliance and Safety . (2025). LabX.com. Available at: [Link]

  • Properly Managing Chemical Waste in Laboratories . Ace Waste. Available at: [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations . (2025). U.S. Environmental Protection Agency. Available at: [Link]

  • 3 Tips To Improve Your Laboratory Waste Management . (2020). IDR Environmental Services. Available at: [Link]

  • Management of Waste . (2011). In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Center for Biotechnology Information. Available at: [Link]

  • OSHA Compliance For Laboratories . US Bio-Clean. Available at: [Link]

  • Resource Conservation and Recovery Act (RCRA) Overview . (2025). U.S. Environmental Protection Agency. Available at: [Link]

  • Hazardous Waste Compliance and Assistance . Missouri Department of Natural Resources. Available at: [Link]

  • Hazardous Waste . Illinois Environmental Protection Agency. Available at: [Link]

  • Safety Laws and Standards Pertinent to Laboratories . (2011). In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. Available at: [Link]

  • Proper Handling of Hazardous Waste Guide . U.S. Environmental Protection Agency. Available at: [Link]

  • Best Practices for Hazardous Waste Disposal . (2016). AEG Environmental. Available at: [Link]

  • Laboratory Safety Guidance . (2011). Occupational Safety and Health Administration. Available at: [Link]

  • The OSHA Lab Standard and the MSC Chemical Safety Manual . Minnesota State Colleges and Universities. Available at: [Link]

  • Safety Data Sheet: Benzothiazole . (2025). ABR Organics Limited. Available at: [Link]

  • Hazardous Waste . U.S. Environmental Protection Agency. Available at: [Link]

  • Steps in Complying with Regulations for Hazardous Waste . (2025). U.S. Environmental Protection Agency. Available at: [Link]

  • Disposal Guidance . U.S. Environmental Protection Agency. Available at: [Link]

  • OSHA Factsheet: Laboratory Safety Chemical Hygiene Plan . Occupational Safety and Health Administration. Available at: [Link]

  • Appendix A Disposal Procedures by Chemical . (2022). University of Wisconsin-Madison. Available at: [Link]

  • Qualitative Tier 2 Assessment – Amine Oxides, Cocoalkyldimethyl . (2021). Santos. Available at: [Link]

  • Contamination profiles and health impact of benzothiazole and its derivatives in PM2.5 in typical Chinese cities . (2020). Environment International. Available at: [Link]

  • Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs . (2025). RSC Advances. Available at: [Link]

  • Contamination profiles and health impact of benzothiazole and its derivatives in PM2.5 in typical Chinese cities | Request PDF . (2025). ResearchGate. Available at: [Link]

  • Nomination Background: Benzothiazole (CASRN: 95-16-9) . National Toxicology Program. Available at: [Link]

  • In-silico Based Designing of Benzo[d]thiazol-2-amine Derivatives as Analgesic and Anti-Inflammatory Agents . (2023). Preprints.org. Available at: [Link]

  • Some Reactions of 2-Cyanomethyl-1,3-benzothiazole with Expected Biological Activity . (2025). Organic Chemistry Insights. Available at: [Link]

Sources

Handling

A Senior Application Scientist's Guide to the Safe Handling of 4,7-Dimethyl-1,3-benzothiazol-2-amine

As drug discovery and development professionals, our work with novel chemical entities demands the highest standards of safety and operational excellence. 4,7-Dimethyl-1,3-benzothiazol-2-amine is a benzothiazole derivati...

Author: BenchChem Technical Support Team. Date: January 2026

As drug discovery and development professionals, our work with novel chemical entities demands the highest standards of safety and operational excellence. 4,7-Dimethyl-1,3-benzothiazol-2-amine is a benzothiazole derivative, a class of compounds recognized for significant pharmacological potential, including antimicrobial and cytotoxic activities.[1] This guide provides a comprehensive, field-tested framework for its safe handling, ensuring the protection of laboratory personnel and the integrity of your research. The protocols herein are designed to be self-validating, emphasizing not just the "how" but the critical "why" behind each procedural step.

Hazard Assessment: Understanding the Risks

While specific toxicological data for 4,7-Dimethyl-1,3-benzothiazol-2-amine is not extensively published, the hazards can be reliably inferred from the parent benzothiazole structure and similarly substituted derivatives. The primary risks are associated with direct contact and inhalation.

  • GHS Hazard Classification (Inferred): Based on related compounds, 4,7-Dimethyl-1,3-benzothiazol-2-amine should be handled as a substance that can cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[2][3][4][5]

  • Potential for Acute Toxicity: The parent compound, benzothiazole, is classified as toxic if swallowed or in contact with skin (H301 + H311) and harmful if inhaled (H332).[6][7] Therefore, it is prudent to handle this derivative with a high degree of caution, assuming it may possess similar or unknown toxic properties until proven otherwise.

Due to these potential hazards, a rigorous approach to exposure control is mandatory. The core principle is to prevent all direct contact and inhalation through a multi-layered system of engineering controls and personal protective equipment (PPE).

Essential Personal Protective Equipment (PPE)

The selection of PPE is your primary defense against exposure. The following table outlines the minimum required PPE for handling 4,7-Dimethyl-1,3-benzothiazol-2-amine.

Protection TypeSpecificationRationale for Use
Hand Protection Compatible chemical-resistant gloves (e.g., Nitrile rubber).To prevent skin contact, which can cause irritation and potential systemic toxicity.[6][8] Always inspect gloves for tears or punctures before use.[8]
Eye/Face Protection Tightly fitting safety goggles with side-shields or a full-face shield.To protect against splashes and airborne particles, preventing serious eye irritation.[2] Standard safety glasses are insufficient.
Respiratory Protection A NIOSH/MSHA-approved respirator.Required when handling the powder outside of a certified chemical fume hood or if dust/aerosols are generated.[6][7][8] This mitigates the risk of respiratory tract irritation.
Body Protection A full-length laboratory coat, closed at the front.To protect skin and personal clothing from contamination.[2][8]
Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a strict, sequential workflow is critical for minimizing risk. The following protocol covers the entire handling process, from preparation to immediate post-handling steps.

3.1. Engineering Controls & Preparation

  • Work Area Designation: All handling of 4,7-Dimethyl-1,3-benzothiazol-2-amine must be conducted within a certified chemical fume hood to ensure adequate ventilation and containment of airborne particles.[2][7][8]

  • Emergency Equipment Check: Before starting, verify that an eyewash station and safety shower are unobstructed and operational.[7][8]

  • Gather Materials: Assemble all necessary equipment (spatulas, weigh boats, glassware, etc.) and place them inside the fume hood to minimize movement in and out of the containment area.

3.2. Chemical Handling Procedure

  • Don PPE: Put on all required PPE as specified in the table above before approaching the chemical storage area.

  • Container Handling: Open the container slowly and carefully within the fume hood to avoid generating dust.

  • Weighing and Transfer: Use a dedicated spatula to carefully transfer the required amount of the solid compound. Avoid scooping actions that could create airborne dust. If possible, use a balance located within the fume hood or a glove box.

  • Container Sealing: After dispensing, securely close the primary container.[2] Wipe the exterior of the container with a damp cloth to remove any residual powder before returning it to its designated storage location.

  • Post-Handling: Wash hands and any exposed skin thoroughly with soap and water after completing the task, even though gloves were worn.[2][8] Do not eat, drink, or smoke in the laboratory area.[2][6]

The following diagram illustrates the logical flow of the safe handling workflow.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling & Disposal Phase prep1 Verify Fume Hood & Safety Shower/Eyewash prep2 Don Full PPE (Gloves, Goggles, Lab Coat) prep1->prep2 1. Safety Check handle1 Carefully Open Chemical Container prep2->handle1 Proceed to Handling handle2 Weigh & Transfer Compound handle1->handle2 2. Dispense handle3 Securely Close Container & Clean Exterior handle2->handle3 3. Contain clean1 Clean Equipment & Work Area handle3->clean1 Proceed to Cleanup clean2 Doff PPE & Dispose in Designated Waste clean1->clean2 4. Decontaminate clean3 Wash Hands Thoroughly clean2->clean3 5. Final Safety Step

Caption: Workflow for handling 4,7-Dimethyl-1,3-benzothiazol-2-amine.

Emergency & Disposal Plan

4.1. Emergency Procedures

  • Skin Contact: Immediately remove all contaminated clothing.[6] Rinse the affected skin area with plenty of soap and water for at least 15 minutes.[2][7] Seek medical attention if irritation persists.[3]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[7][9] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air immediately.[7][9] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[7][9] Seek immediate medical attention.

  • Spills: Evacuate the area. Wearing full PPE, cover the spill with an inert absorbent material (e.g., sand or vermiculite). Sweep up the material, place it in a sealed container, and hold for waste disposal.[8] Do not let the product enter drains.[4][8]

4.2. Storage and Disposal

  • Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[2][8] Keep it locked up or in an area accessible only to qualified personnel.[2][10]

  • Disposal: Dispose of unused chemical and all contaminated materials (gloves, weigh boats, absorbent pads) as hazardous waste.[2] All waste disposal must be conducted through an approved waste disposal plant in accordance with local, state, and federal regulations.[2][7]

By integrating these safety protocols into your daily laboratory operations, you build a culture of safety and ensure that your innovative research can proceed without compromising the well-being of your most valuable asset: your scientific team.

References

  • National Toxicology Program, Nomination Background: Benzothiazole (CASRN: 95-16-9). [Link]

  • Safe Work Australia, GHS Hazardous Chemical Information List. [Link]

  • PubChem, Benzo(d)thiazol-2-amine. [Link]

  • Science of The Total Environment, Contamination profiles and health impact of benzothiazole and its derivatives in PM2.5 in typical Chinese cities. [Link]

  • MDPI, N,N-Dimethyl-4-amino-2,1,3-benzothiadiazole: Synthesis and Luminescent Solvatochromism. [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.